molecular formula C9H6BrF3O3 B1273230 2-Bromo-5-(trifluoromethoxy)phenylacetic acid CAS No. 887266-81-1

2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1273230
CAS No.: 887266-81-1
M. Wt: 299.04 g/mol
InChI Key: AGFBPCUCBYAIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H6BrF3O3 and its molecular weight is 299.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFBPCUCBYAIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382573
Record name [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-81-1
Record name [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-5-(trifluoromethoxy)phenylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its unique trifunctional nature—featuring a carboxylic acid group, a bromine atom, and a trifluoromethoxy substituent—makes it a versatile intermediate for the synthesis of complex molecules. The presence of fluorine-containing moieties, such as the trifluoromethoxy group, is of particular interest in medicinal chemistry and materials science. Fluorination can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this compound a valuable asset for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

Chemical Identity and Structure

The structural foundation of this compound is a phenylacetic acid core. A bromine atom is substituted at the ortho-position (C2) relative to the acetic acid side chain, and a trifluoromethoxy group is at the meta-position (C5). This specific arrangement of functional groups dictates its reactivity and potential applications.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 887266-81-1[1][2][3]
Molecular Formula C₉H₆BrF₃O₃[1][3]
Molecular Weight 299.04 g/mol [2][4]
IUPAC Name 2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid[1]
InChI InChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)[3]
InChI Key AGFBPCUCBYAIIT-UHFFFAOYSA-N[3]

| Synonyms | 2-(2-Bromo-5-(trifluoromethoxy)phenyl)acetic acid, Benzeneacetic acid, 2-bromo-5-(trifluoromethoxy)-[1][3] |

Physicochemical Properties

This compound is typically supplied as a solid with high purity, often 99%, suitable for laboratory and research purposes.[2] While comprehensive public data on all its physical properties is limited, key available information is summarized below.

Table 2: Physicochemical Data

Property Value
Physical State Solid
Purity 99%[2]

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, with poor solubility in water, typical for phenylacetic acid derivatives.[5] |

Synthesis and Reactivity

The synthesis of substituted phenylacetic acids often involves multi-step synthetic sequences. For derivatives like this compound, a common strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[6] This approach allows for the efficient formation of the carbon-carbon bond between the aryl group and the acetic acid moiety.

The reactivity of this molecule is governed by its three primary functional groups:

  • Carboxylic Acid: This group is a versatile handle for various chemical transformations. It readily undergoes standard reactions such as esterification, conversion to acid chlorides, and, most importantly, amide bond formation (amide coupling). This makes it invaluable for linking the phenylacetic acid core to other molecules, a common step in the synthesis of pharmaceuticals.

  • Aryl Bromide: The bromine atom on the aromatic ring is a key site for cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position. This provides a powerful tool for generating molecular diversity and building complex molecular architectures.

  • Trifluoromethoxy Group (-OCF₃): This group is a strong electron-withdrawing substituent, which influences the reactivity of the aromatic ring. It is also highly lipophilic and metabolically stable, properties that are often sought after in drug design to improve the pharmacokinetic profile of a candidate molecule.[5]

G cluster_0 Core Molecule Reactivity cluster_1 Reaction Pathways cluster_2 Resulting Structures This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling R-NH2, Coupling Agent Esterification Esterification This compound->Esterification R-OH, Acid Catalyst Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling R-B(OH)2, Pd Catalyst Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Alkyne, Pd/Cu Catalyst Amides Amides Amide Coupling->Amides Esters Esters Esterification->Esters Biaryl Compounds Biaryl Compounds Suzuki Coupling->Biaryl Compounds Alkynylated Aromatics Alkynylated Aromatics Sonogashira Coupling->Alkynylated Aromatics

Caption: Reactivity pathways of this compound.

Applications in Research and Development

Fluorinated phenylacetic acids are important intermediates for the preparation of various pharmacologically active compounds.[7] Specifically, trifluorinated phenylacetic acids are key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[7] For example, the closely related compound 2,4,5-trifluorophenylacetic acid is a key intermediate for the synthesis of Sitagliptin, a widely used anti-diabetic medication.[7][8]

The unique substitution pattern of this compound makes it a valuable building block for:

  • Medicinal Chemistry: The combination of a reactive carboxylic acid, a site for cross-coupling (bromine), and a metabolically stable, lipophilic group (-OCF₃) allows for its incorporation into a wide range of drug candidates.[5]

  • Agrochemicals: Phenylacetic acid derivatives are explored for their potential as herbicides and plant growth regulators. The trifluoromethoxy group can enhance the potency and selectivity of these compounds.[5]

  • Materials Science: The rigid aromatic core and reactive handles make it a candidate for the synthesis of novel organic materials with tailored electronic and physical properties.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[9] Proper handling and storage are essential to ensure laboratory safety.

Table 3: Hazard and Precautionary Information

Category Information
GHS Pictogram GHS07 (Harmful/Irritant)[9]
Signal Word Warning[9]
Hazard Statements H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9]

| Precautionary Statements | P261: Avoid breathing dust/mist/spray.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[9][10]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[10]

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a generalized, self-validating workflow for the coupling of this compound with a primary or secondary amine. The success of the reaction is validated by monitoring the consumption of the starting materials via techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 equivalents)

  • Organic base (e.g., Diisopropylethylamine - DIPEA) (2.5 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere, add this compound (1 equivalent).

  • Dissolution: Dissolve the acid in the chosen anhydrous solvent.

  • Activation: Add the coupling agent and the organic base (DIPEA) to the solution. Stir the mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid, making it susceptible to nucleophilic attack. The formation of the active ester can be monitored if analytical standards are available.

  • Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours). The appearance of a new, less polar spot (on TLC) or a peak corresponding to the mass of the desired product (in LC-MS) validates the reaction's progress.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide. The purity of the final product should be confirmed by NMR and mass spectrometry.

Conclusion

This compound is a highly functionalized and valuable building block for chemical synthesis. Its distinct reactive sites—the carboxylic acid for amide and ester formation, and the aryl bromide for cross-coupling reactions—provide chemists with multiple avenues for molecular elaboration. The presence of the trifluoromethoxy group imparts desirable properties for applications in medicinal chemistry and agrochemicals, such as enhanced metabolic stability and lipophilicity. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for researchers aiming to leverage this versatile compound in the development of novel and complex molecules.

References

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • National Institutes of Health (NIH). (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid.
  • Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations.

Sources

A Technical Guide to 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid (CAS 887266-81-1): A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a sophisticated chemical intermediate pivotal to the advancement of medicinal chemistry. We will explore its fundamental properties, the strategic importance of its constituent functional groups, plausible synthetic pathways, and its application as a versatile scaffold in the design of novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. Its structure is distinguished by three key functional moieties on the aromatic ring: a bromine atom at the ortho-position, a trifluoromethoxy group at the meta-position, and the acetic acid side chain. Each of these components imparts unique reactivity and desirable pharmacological properties, making the compound a highly valued building block.

PropertyValueSource(s)
CAS Number 887266-81-1[1][2][3][4][5]
Molecular Formula C₉H₆BrF₃O₃[1][2][3][4]
Molecular Weight 299.04 g/mol [2][4]
Synonyms 2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic Acid, [2-bromo-5-(trifluoromethoxy)phenyl]acetic acid[1][2][6]
InChI Key AGFBPCUCBYAIIT-UHFFFAOYSA-N[2][6]
Purity Typically ≥99%[5]

The Trifluoromethoxy Group: A Bioactive Modifier

The trifluoromethoxy (-OCF₃) group is increasingly recognized as a "superstar" functional group in medicinal chemistry, often used to fine-tune the properties of drug candidates.[7][8] Its inclusion in a molecular scaffold is a deliberate strategy to enhance pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Contributions:

  • Enhanced Lipophilicity : The -OCF₃ group significantly increases the lipophilicity of a molecule.[7][9][10] This property is critical for improving a drug's ability to cross cellular membranes and the blood-brain barrier, thereby enhancing bioavailability and tissue distribution.[9]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. The presence of the -OCF₃ group can block potential sites of metabolic oxidation on the aromatic ring, leading to increased metabolic stability and a longer in-vivo half-life.[9]

  • Modulated Acidity and Basicity : As a strong electron-withdrawing group, the -OCF₃ moiety can influence the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-receptor interactions.

  • Improved Target Binding : The unique electronic and steric properties of the -OCF₃ group can lead to more favorable and specific interactions with biological targets, such as enzyme active sites or protein receptors.[7][9]

OCF3_Properties cluster_properties Impact on Drug Candidate Properties OCF3 Trifluoromethoxy (-OCF3) Group Lipophilicity Increases Lipophilicity OCF3->Lipophilicity Stability Enhances Metabolic Stability OCF3->Stability Binding Modulates Target Binding OCF3->Binding Permeability Improves Membrane Permeability Lipophilicity->Permeability

Caption: Key contributions of the trifluoromethoxy group in drug design.

Synthetic Pathways: A Plausible Approach

While multiple synthetic routes to substituted phenylacetic acids exist, a robust and frequently employed method for converting an aryl ketone to the corresponding acid is the Willgerodt-Kindler reaction . This pathway is particularly advantageous as it involves the migration of a carbonyl group to the end of an alkyl chain followed by oxidation.[11][12]

A logical synthetic approach to this compound would start from the corresponding acetophenone precursor.

Synthesis_Workflow Start 2-Bromo-5-(trifluoromethoxy)acetophenone (Precursor) Step1 Willgerodt-Kindler Reaction Start->Step1  S₈, Morpholine  Heat Intermediate N-{[2-Bromo-5-(trifluoromethoxy)phenyl]ethanethioyl}morpholine (Thioamide Intermediate) Step1->Intermediate Step2 Acid or Base Hydrolysis Intermediate->Step2  H₂O, H⁺ or OH⁻  Heat Product This compound (Final Product) Step2->Product

Caption: Proposed synthetic workflow via the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler Synthesis

This protocol is a representative methodology based on established principles of the Willgerodt-Kindler reaction.[11][13][14] Researchers should optimize conditions for specific laboratory setups.

Step 1: Thioamide Formation

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-5-(trifluoromethoxy)acetophenone (1.0 eq).

  • Reagents: Add elemental sulfur (2.5 eq) and morpholine (5.0 eq). The use of morpholine as both the amine and solvent is common.

  • Reaction: Heat the mixture to reflux (approx. 129 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, the excess morpholine can be removed under reduced pressure. The crude residue, containing the thioamide intermediate, is then taken to the next step, often without extensive purification.

Causality: The reaction proceeds via the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements results in the migration of the carbonyl carbon functionality to the terminal position, yielding the stable thioamide.[12][13]

Step 2: Hydrolysis to Carboxylic Acid

  • Setup: The crude thioamide intermediate is transferred to a suitable flask.

  • Reagents: Add a solution of aqueous acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 10% NaOH). A co-solvent like ethanol or dioxane may be used to improve solubility.

  • Reaction: Heat the mixture to reflux for 6-18 hours until hydrolysis is complete (monitored by TLC or LC-MS).

  • Workup (Acid Hydrolysis): Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which serve as handles for diversification in lead optimization campaigns.

  • Palladium Cross-Coupling: The aryl bromide is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination).[15] This allows for the systematic introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at the 2-position, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Carboxylic Acid Derivatization: The carboxylic acid moiety is readily converted into a vast array of functional groups, most commonly amides and esters. By coupling the acid with a library of amines or alcohols, researchers can explore interactions with specific pockets in a target protein and modulate properties like solubility and cell permeability.

Reactivity_Hub cluster_reactions Synthetic Diversification Pathways Core This compound -Br -COOH Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Core:f1->Coupling R-B(OH)₂ R-NH₂ Amidation Amide Bond Formation (Amide Library) Core:f2->Amidation R-NH₂ Coupling Reagents Esterification Ester Formation (Ester Prodrugs) Core:f2->Esterification R-OH Acid Catalyst

Caption: Key reaction sites for molecular diversification.

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care, following established safety protocols.

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin Contact Skin Irritant 2 (H315)Causes skin irritation. Wear protective gloves and clothing (P280). Wash skin thoroughly after handling (P264).[3]
Eye Contact Eye Irritant 2A (H319)Causes serious eye irritation. Wear eye/face protection (P280).[3]
Inhalation STOT SE 3 (H335)May cause respiratory irritation. Avoid breathing dust/mist (P261). Use only outdoors or in a well-ventilated area (P271).[3]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] First Aid: In case of contact, rinse affected areas with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[3][16]

Conclusion

This compound stands out as a strategically designed building block for modern chemical synthesis. The convergence of a reactive bromine handle for cross-coupling, a versatile carboxylic acid for derivatization, and the pharmacologically beneficial trifluoromethoxy group makes it an invaluable tool for researchers. Its use enables the efficient and systematic exploration of chemical space, accelerating the discovery and optimization of new therapeutic agents. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Willgerodt rearrangement. chemeurope.com.
  • Willgerodt rearrangement. Wikipedia.
  • Willgerodt-Kindler Reaction. Organic Chemistry Portal.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Trifluoromethoxy-containing pharmaceutical drugs.
  • 887266-81-1, 2-Bromo-5-(trifluoromethoxy)phenylaceticacid Formula. Echemi.
  • Willgerodt‐Kindler Reac1on. MSU chemistry.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
  • This compound. CymitQuimica.
  • SAFETY D
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • This compound. Synquest Labs.
  • 887266-81-1 | this compound. Fluoropharm.
  • 887266-81-1 Cas No. | this compound. Apollo Scientific.
  • This compound. CymitQuimica.

Sources

physical properties of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Executive Summary

This compound is a substituted aromatic carboxylic acid that serves as a critical building block in medicinal chemistry and organic synthesis. The strategic placement of bromo, trifluoromethoxy, and carboxylic acid functional groups provides multiple reaction sites, making it a versatile intermediate for the development of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physical and chemical properties, outlines detailed experimental protocols for their characterization, and offers insights into its handling and stability. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in research and development.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is identified by a unique set of chemical descriptors that ensure its unambiguous classification.

Table 1: Chemical Identifiers

Identifier Value Source(s)
Chemical Name This compound [1][2][3]
Synonyms 2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic Acid; Benzeneacetic acid, 2-bromo-5-(trifluoromethoxy)- [2][3][4]
CAS Number 887266-81-1 [1][2][3][5]
Molecular Formula C₉H₆BrF₃O₃ [1][2][4]

| InChI Key | AGFBPCUCBYAIIT-UHFFFAOYSA-N |[2][4] |

The molecule's structure, featuring a phenylacetic acid core, is functionalized with a bromine atom at the ortho-position and a trifluoromethoxy group at the meta-position relative to the acetic acid side chain. This arrangement dictates its chemical reactivity and physical behavior.

Physicochemical Properties: Data and Analysis

The physicochemical properties of a compound are paramount in drug development, influencing everything from reaction kinetics to bioavailability. This section details the known properties of this compound.

Table 2: Summary of Physicochemical Properties

Property Value Notes / Significance Source(s)
Molecular Weight 299.04 g/mol Foundational for stoichiometric calculations. [2][4][5]
Exact Mass 297.94524 Da Crucial for high-resolution mass spectrometry identification. [3]
Physical State White Solid Typical for small organic acids at room temperature. [6]
Flash Point 145.3 °C Important for safety assessment and handling protocols. [3]
XLogP3 (Computed) 3.3 Indicates high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. [3]
Hydrogen Bond Donor Count 1 From the carboxylic acid group; influences solubility and intermolecular interactions. [3]
Hydrogen Bond Acceptor Count 6 From oxygen and fluorine atoms; influences solubility and receptor binding potential. [3]

| Rotatable Bond Count | 3 | Relates to conformational flexibility, a key factor in molecular recognition. |[3] |

Melting Point and Thermal Behavior

While a specific experimental melting point is not consistently reported in public literature, its determination is a critical first step in characterization, serving as an indicator of purity.

🔬 Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Causality: DSC is chosen over a traditional melting point apparatus as it provides more comprehensive data, including the onset of melting, the peak melting temperature, and the heat of fusion (ΔHfus). This method can also reveal polymorphisms, desolvation events, or degradation, which are critical data points in drug development.

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

    • Data Analysis: The melting point is recorded as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the heat of fusion.

  • Self-Validation: The sharpness of the melting endotherm serves as a self-validating indicator of purity. Impurities typically lead to a broader melting range and a lower melting point.

Solubility Profile

The compound's high computed XLogP3 value of 3.3 suggests it is lipophilic and therefore likely has poor solubility in water but good solubility in polar organic solvents.[3][7] This is a critical parameter for designing reaction conditions, purification methods, and formulation strategies.

🔬 Experimental Protocol: Kinetic Solubility Assessment by UV-Vis Spectroscopy

  • Causality: This method is a standard high-throughput technique in early drug discovery to quickly assess a compound's solubility in aqueous buffers, which is relevant to its physiological behavior.

  • Methodology:

    • Stock Solution: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent like DMSO (e.g., 10 mM).

    • Sample Preparation: Add a small volume of the DMSO stock solution to a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to create a range of final concentrations.

    • Incubation: Shake the solutions at a constant temperature (e.g., 25 °C) for a set period (e.g., 2 hours) to allow equilibrium to be reached.

    • Separation: Centrifuge the samples to pellet any precipitated compound.

    • Quantification: Measure the UV absorbance of the supernatant at the compound's λmax and compare it to a standard curve prepared in the same buffer/DMSO mixture to determine the concentration of the dissolved compound.

  • Self-Validation: The consistency of the solubility value across multiple concentrations below the saturation point validates the assay's performance.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the molecular structure and ensuring the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic arrangement of a molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

🔬 Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Causality: This protocol confirms the molecular structure by mapping the connectivity of atoms. The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical to avoid obscuring the analyte's signals.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent containing a reference standard like tetramethylsilane (TMS).

    • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a spectrometer (e.g., 400 MHz).

    • Expected ¹H NMR Signals:

      • A singlet for the two methylene (-CH₂-) protons.

      • Multiple signals in the aromatic region corresponding to the three protons on the phenyl ring.

      • A broad singlet for the carboxylic acid (-COOH) proton, which may be exchangeable with D₂O.

    • Expected ¹³C NMR Signals:

      • A signal for the carboxylic carbon (C=O).

      • A signal for the methylene carbon (-CH₂-).

      • Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo and trifluoromethoxy substituents.

      • A signal for the trifluoromethoxy carbon, likely showing coupling to fluorine.

  • Self-Validation: The integration of the proton signals should correspond to the number of protons in the structure, and the observed chemical shifts and coupling patterns must be consistent with the proposed arrangement of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

🔬 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Causality: ATR-FTIR is a rapid and non-destructive method that requires minimal sample preparation, making it ideal for routine identity confirmation.

  • Methodology:

    • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

    • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

    • Expected Characteristic Peaks:

      • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

      • A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

      • Strong C-F stretching bands from the trifluoromethoxy group (~1100-1300 cm⁻¹).

      • Aromatic C-H and C=C stretching bands.

  • Self-Validation: The presence of all key functional group peaks in the expected regions provides a high-confidence confirmation of the compound's identity.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the compound's elemental composition and fragmentation pattern.

🔬 Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Causality: ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, typically yielding the intact molecular ion with minimal fragmentation.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Infuse the solution into the ESI source. Acquire spectra in both positive and negative ion modes.

    • Expected Results:

      • Negative Ion Mode: The most likely observation is the deprotonated molecule [M-H]⁻ at an m/z corresponding to its exact mass minus one proton.

      • Isotopic Pattern: A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks of nearly equal intensity separated by 2 Da. This pattern is a definitive marker for a monobrominated compound.

  • Self-Validation: The observed m/z of the molecular ion must match the calculated exact mass, and the isotopic distribution pattern must match the theoretical pattern for the molecular formula C₉H₆BrF₃O₃.

Safety, Handling, and Stability

Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the compound.

Table 3: GHS Hazard and Precautionary Information

Category Code Statement Source(s)
Hazard H315 Causes skin irritation. [1][6]
Hazard H319 Causes serious eye irritation. [1][6]
Hazard H335 May cause respiratory irritation. [1][6]
Precaution P261 Avoid breathing dust/mist/spray. [1]
Precaution P280 Wear protective gloves/protective clothing/eye protection/face protection. [1]
Precaution P302+P352 IF ON SKIN: Wash with plenty of soap and water. [1]

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

  • Stability: The compound is stable under normal laboratory conditions.[6]

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption and degradation.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Experimental and Synthetic Workflows

Visualizing workflows helps to contextualize the experimental procedures and understand the compound's role in a broader research landscape.

G cluster_0 Initial Characterization cluster_1 Property Determination Identity Structural Identity (NMR, MS, IR) Purity Purity Assessment (DSC, HPLC) Identity->Purity Confirms material for testing Solubility Aqueous Solubility Purity->Solubility Proceeds if pure pKa Acidity (pKa) Purity->pKa Proceeds if pure Lipophilicity Lipophilicity (LogP) Purity->Lipophilicity Proceeds if pure

Figure 1: Logical workflow for the physicochemical characterization of a new chemical entity.

G Start Substituted Toluene Derivative Halogenation Side-Chain Halogenation Start->Halogenation Intermediate1 Benzyl Halide Halogenation->Intermediate1 Cyanation Cyanation Reaction Intermediate2 Benzyl Cyanide Cyanation->Intermediate2 Hydrolysis Acid/Base Hydrolysis Final Target Phenylacetic Acid Hydrolysis->Final Intermediate1->Cyanation Intermediate2->Hydrolysis

Figure 2: A generalized synthetic pathway for phenylacetic acids, providing context for the compound's origin.

Conclusion

This compound is a highly functionalized building block with distinct physical properties driven by its unique substitution pattern. Its high lipophilicity, solid-state nature, and characteristic spectroscopic signature are key parameters that inform its use in synthesis and drug discovery. The experimental protocols and data presented in this guide provide a robust framework for its characterization, ensuring that researchers can confidently and safely utilize this valuable compound in their R&D endeavors.

References

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Human Metabolome Database.
  • 2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals.

Sources

An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core physicochemical properties, with a foundational focus on its molecular weight, and extend into its analytical characterization, synthetic relevance, and applications, providing field-proven insights and validated protocols.

Core Physicochemical and Structural Properties

This compound (CAS No: 887266-81-1) is a substituted phenylacetic acid derivative.[1][2] Its structure is distinguished by three key functional groups attached to the phenyl ring: a bromine atom, a trifluoromethoxy group, and an acetic acid moiety. These groups impart specific reactivity and physicochemical properties that make it a valuable building block in medicinal chemistry. The trifluoromethoxy group, in particular, is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3]

The precise molecular weight is a critical parameter for any chemical compound, serving as the basis for stoichiometric calculations in synthesis and for identity confirmation via mass spectrometry. The molecular formula for this compound is C₉H₆BrF₃O₃.[2][4][5][6] Based on this formula, the calculated molecular weight is approximately 299.04 g/mol .[4][5][6]

A summary of its key properties is presented below.

PropertyValueSource
CAS Number 887266-81-1[1][4][5][6]
Molecular Formula C₉H₆BrF₃O₃[2][4][5][6]
Molecular Weight 299.04 g/mol [4][5][6]
Exact Mass 297.945 g/mol [5]
IUPAC Name 2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid
Synonyms Benzeneacetic acid, 2-bromo-5-(trifluoromethoxy)-[4][5][6]
XLogP3 3.3[5]
PSA (Polar Surface Area) 46.5 Ų[5]
Structural Representation

The arrangement of the functional groups on the phenylacetic acid core is crucial to its chemical identity and reactivity.

Caption: 2D structure of this compound.

Analytical Characterization: A Validated Approach

While the theoretical molecular weight is derived from the chemical formula, experimental verification is essential for confirming the identity and purity of a synthesized or procured batch. This section outlines a self-validating workflow for the complete characterization of the compound.

Workflow for Analytical Characterization

The logical flow of analysis ensures that purity is established before committing resources to more detailed structural elucidation.

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation HPLC HPLC Analysis (Quantitative Purity) MS Mass Spectrometry (Molecular Weight) HPLC->MS Report Certificate of Analysis HPLC->Report TLC TLC Screening (Qualitative Check) TLC->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) MS->NMR MS->Report IR IR Spectroscopy (Functional Groups) NMR->IR NMR->Report IR->Report Sample Raw Material Sample Sample->TLC

Caption: A validated workflow for the comprehensive analysis of the title compound.

Protocol 1: Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[7] For a molecule like this, which contains a carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is highly effective, as the acidic proton is easily lost to form a stable [M-H]⁻ ion. The presence of bromine provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which serves as a powerful validation of the elemental composition.

Methodology:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Directly infuse the diluted sample into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: -3.0 to -4.0 kV

    • Nebulizer Gas (N₂): Set to instrument-specific recommendations.

    • Drying Gas (N₂): 300-350 °C

    • Mass Range: m/z 100-500

  • Data Acquisition & Interpretation:

    • Acquire the full scan mass spectrum.

    • Expected Result: Look for the deprotonated molecular ion [M-H]⁻. Given the two major isotopes of bromine, you should observe two peaks of nearly equal intensity.

      • For ⁷⁹Br isotope: C₉H₅⁷⁹BrF₃O₃⁻ at m/z 296.938

      • For ⁸¹Br isotope: C₉H₅⁸¹BrF₃O₃⁻ at m/z 298.936

    • The observation of this characteristic isotopic doublet with high mass accuracy (<5 ppm) provides unambiguous confirmation of both the molecular weight and the presence of one bromine atom.

Protocol 2: Purity Determination by RP-HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of non-volatile organic compounds.[8][9] A reverse-phase (RP) method is chosen due to the moderate polarity of the molecule. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined chromatographic peak.

Methodology:

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution for this type of analyte.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent and acidifies the mobile phase.
Mobile Phase B Acetonitrile with 0.1% TFAOrganic solvent for eluting the compound.
Gradient 30% B to 95% B over 15 minutesA gradient ensures elution of potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.
Injection Vol. 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (% Area). A purity value of ≥98% is typically required for drug development intermediates.[10][11]

Synthesis and Applications

Synthetic Strategy

While multiple synthetic routes are possible, a common approach for phenylacetic acids involves the hydrolysis of a corresponding phenylacetonitrile. The required intermediate, 2-bromo-5-(trifluoromethoxy)phenylacetonitrile, can be synthesized from a substituted benzyl bromide.

Synthesis_Workflow A 1-Bromo-4-(trifluoromethoxy)benzene B 2-Bromo-5-(trifluoromethoxy)benzaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C [2-Bromo-5-(trifluoromethoxy)phenyl]methanol B->C Reduction (e.g., NaBH4) D 1-(Bromomethyl)-2-bromo-5-(trifluoromethoxy)benzene C->D Bromination (e.g., PBr3) E 2-[2-Bromo-5-(trifluoromethoxy)phenyl]acetonitrile D->E Cyanation (e.g., NaCN) F This compound E->F Acid Hydrolysis (e.g., H2SO4, H2O)

Caption: Plausible synthetic workflow for the target compound from commercial starting materials.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[12][13] Its utility stems from its combination of functional handles:

  • Carboxylic Acid: Allows for the formation of amides, esters, and other derivatives, which are common linkages in drug molecules.

  • Aryl Bromide: Acts as a key site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to build complexity.

  • Trifluoromethoxy Group (-OCF₃): This "super-methoxy" group is highly valued for its ability to fine-tune a drug candidate's properties, often improving its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Safety and Handling

According to available safety data, this compound is classified as an irritant.[2]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust or mist.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a well-defined chemical entity whose utility in advanced chemical synthesis is underscored by its precise molecular weight of 299.04 g/mol and its versatile functional groups. For researchers and developers, a thorough understanding and experimental verification of its core properties, particularly molecular weight and purity, are paramount. The validated analytical protocols provided in this guide establish a reliable framework for quality control, ensuring the integrity of this valuable building block in the complex workflows of pharmaceutical and chemical research.

References

  • Analytical Methods for 2-Butoxyethanol and its Metabolites -
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates - American Pharmaceutical Review. [Link]
  • Understanding the Properties and Applications of 2-Bromo-5-fluoroacetophenone - WorldOfChemicals. [Link]
  • 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF - ResearchG
  • Process for the preparation of .alpha.
  • The Importance of 2-Bromo-5-fluoroacetophenone in Organic Synthesis - WorldOfChemicals. [Link]
  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations | Journal of the American Chemical Society. [Link]

Sources

2-Bromo-5-(trifluoromethoxy)phenylacetic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key molecular building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional architecture—comprising a synthetically versatile aryl bromide, a bioisosterically significant trifluoromethoxy group, and a readily modifiable carboxylic acid moiety—positions it as a high-value intermediate for the construction of complex molecular entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic strategy, and its strategic applications in drug discovery, with a focus on the rationale behind its utility.

Core Compound Profile

Chemical Structure and Identification

This compound is a substituted benzene derivative. The IUPAC name for this compound is 2-(2-bromo-5-(trifluoromethoxy)phenyl)acetic acid.[1] The core structure consists of a phenylacetic acid scaffold where the phenyl ring is substituted at the 2-position with a bromine atom and at the 5-position with a trifluoromethoxy (-OCF₃) group.

Caption: 2D structure of this compound.

Physicochemical Properties

The compound is typically a solid at room temperature.[2] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 887266-81-1[3][4][5]
Molecular Formula C₉H₆BrF₃O₃[3][4][6]
Molecular Weight 299.04 g/mol [3][5][6]
IUPAC Name 2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid[1]
Synonyms Benzeneacetic acid, 2-bromo-5-(trifluoromethoxy)-[1][3]
Purity Typically ≥98%[2]

Synthesis and Structural Elucidation

Retrosynthetic Strategy

A logical and efficient synthesis of this target molecule is paramount for its use in research. While multiple routes are conceivable, a robust strategy involves leveraging established, high-yielding reactions. A key consideration is the introduction of the acetic acid side chain onto the pre-functionalized aromatic ring. The carbon-carbon bond formation can be effectively achieved using palladium-catalyzed cross-coupling reactions, which are well-suited for aryl bromides.[7]

SynthesisWorkflow cluster_0 Synthesis Pathway reactant reactant intermediate intermediate product product reagent reagent A 1-Bromo-4-(trifluoromethoxy)benzene R1 Palladium-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd(dppf)Cl₂) A->R1 B 2-(4-(Trifluoromethoxy)phenyl)acetonitrile R2 Electrophilic Bromination (e.g., NBS, H₂SO₄) B->R2 C 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile R3 Acid Hydrolysis (e.g., H₂SO₄(aq), Heat) C->R3 D This compound R1->B R2->C R3->D

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

This protocol is a self-validating system where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Step 1: Palladium-Catalyzed Cyanation of 1-Bromo-4-(trifluoromethoxy)benzene

  • Causality: The initial step replaces the bromine atom with a nitrile group. This is a strategic choice because the nitrile can be hydrolyzed to a carboxylic acid in the final step. A palladium-catalyzed cyanation is a reliable method for this transformation.

  • Methodology:

    • Charge a reaction vessel with 1-bromo-4-(trifluoromethoxy)benzene, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as Pd(dppf)Cl₂ under an inert atmosphere (N₂ or Ar).

    • Add a suitable anhydrous solvent, like DMF or DMA.

    • Heat the reaction mixture (e.g., to 120-140 °C) and monitor its progress by GC-MS or LC-MS.

    • Upon completion, cool the mixture, quench with an aqueous solution (e.g., ammonium hydroxide), and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude 4-(trifluoromethoxy)benzonitrile by column chromatography or recrystallization.

Step 2: Ortho-Bromination

  • Causality: The trifluoromethoxy group is a deactivating but ortho, para-directing group. Since the para position is blocked, electrophilic bromination will occur at one of the ortho positions. N-Bromosuccinimide (NBS) in a strong acid is an effective brominating agent.

  • Methodology:

    • Dissolve the 4-(trifluoromethoxy)benzonitrile from Step 1 in concentrated sulfuric acid at a reduced temperature (0-5 °C).

    • Add NBS portion-wise, maintaining the low temperature.

    • Allow the reaction to stir and slowly warm to room temperature over several hours.

    • Carefully pour the reaction mixture over ice and extract the product with a suitable solvent (e.g., dichloromethane).

    • Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to yield crude 2-bromo-5-(trifluoromethoxy)benzonitrile.

Step 3: Hydrolysis of the Nitrile

  • Causality: The final step converts the nitrile functional group into the desired carboxylic acid. This is a standard and robust transformation achieved by heating in the presence of a strong aqueous acid.

  • Methodology:

    • Combine the crude nitrile from Step 2 with an aqueous solution of sulfuric acid (e.g., 50% v/v).

    • Heat the mixture to reflux (typically >100 °C) for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture. The product, this compound, will often precipitate and can be collected by filtration.

    • Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.

Guide to Spectroscopic Analysis

The identity and purity of the final compound must be confirmed through spectroscopic analysis.

  • ¹H NMR: The proton NMR spectrum should reveal a characteristic singlet for the methylene (-CH₂) protons around 3.7-4.0 ppm. The aromatic region (7.0-7.8 ppm) will show three distinct protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (>10 ppm) and will be exchangeable with D₂O.

  • ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.

  • Mass Spectrometry (MS): The mass spectrum will display a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive confirmation of a monobrominated compound.

  • Infrared (IR) Spectroscopy: Key absorption bands will confirm the functional groups: a very broad O-H stretch from ~2500-3300 cm⁻¹, a sharp and strong C=O stretch from the carboxylic acid at ~1700-1725 cm⁻¹, and strong C-F stretching bands in the 1000-1300 cm⁻¹ region.

Strategic Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value scaffold for building them. Its utility lies in the strategic combination of its functional groups.

The Trifluoromethoxy Moiety: A Prized Pharmacophore

The -OCF₃ group is often used as a bioisostere for a methoxy or isopropyl group but with profoundly different electronic properties. Its inclusion in drug candidates is a deliberate strategy to:

  • Enhance Metabolic Stability: The C-F bonds are exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.

  • Increase Lipophilicity: The -OCF₃ group significantly increases lipophilicity (LogP), which can improve membrane permeability and oral bioavailability.

  • Modulate Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic protons, influencing drug-target interactions and solubility profiles.

Versatile Handles for Derivatization

The aryl bromide and carboxylic acid groups are orthogonal synthetic handles, allowing for selective and diverse modifications.

DerivatizationPathways Core 2-Bromo-5-(trifluoromethoxy) phenylacetic acid Coupling Pd-Catalyzed Cross-Coupling Core->Coupling At Aryl Bromide Amidation Amide Bond Formation Core->Amidation At Carboxylic Acid Suzuki Aryl/Heteroaryl Derivatives Coupling->Suzuki Hartwig Aniline Derivatives Coupling->Hartwig Sonogashira Alkynyl Derivatives Coupling->Sonogashira Amides Amide Library Amidation->Amides Esters Ester Prodrugs Amidation->Esters

Caption: Key derivatization pathways for the title compound.

  • At the Aryl Bromide: This site is ideal for introducing molecular complexity via palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck couplings.[7] This allows for the rapid generation of libraries with diverse aryl, heteroaryl, amine, or alkynyl substituents.

  • At the Carboxylic Acid: This functional group is readily converted into amides, esters, or reduced to an alcohol. Amide coupling is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). Esterification can be used to create prodrugs to improve pharmacokinetics.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.[4]

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Recommended Handling Procedures:

    • Always use in a well-ventilated area, preferably within a chemical fume hood.[4][8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

    • Avoid breathing dust.[4] Wash hands and any exposed skin thoroughly after handling.[8]

  • Storage and Disposal:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

References

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

Sources

Determining the Solubility Profile of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This technical guide provides a comprehensive framework for characterizing the solubility of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a compound of interest in contemporary drug discovery. In the absence of extensive public domain data for this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required to generate a reliable and comprehensive solubility profile. We will delve into the theoretical underpinnings of solubility, provide detailed, field-tested protocols for both kinetic and thermodynamic solubility assessment, and explore the utility of computational models as predictive tools in early-stage development. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the necessary tools to navigate the challenges associated with characterizing the solubility of novel chemical entities.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[1][2] Therefore, poor aqueous solubility often leads to low and erratic bioavailability, posing a significant hurdle in the drug development pipeline.[3][4] A thorough understanding of a compound's solubility in various media—from simple aqueous buffers to complex organic solvent systems used in manufacturing and formulation—is paramount for informed decision-making throughout the research and development process.

This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid moiety suggests a molecule with a nuanced solubility profile. The acidic nature of the carboxylic group implies that its aqueous solubility will be highly dependent on the pH of the medium.

Physicochemical Properties Influencing Solubility

PropertyPredicted Influence on Solubility
pKa The carboxylic acid group is ionizable. At pH values above the pKa, the compound will exist predominantly in its more soluble anionic form. Conversely, at pH values below the pKa, the non-ionized, less soluble form will dominate.[5]
logP The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The presence of the halogen and trifluoromethoxy groups suggests a relatively high logP, which would generally indicate lower aqueous solubility and higher solubility in organic solvents. For a similar compound, 2-bromo-5-(trifluoromethyl)phenylacetic acid, the predicted logP is 3.095.[6]
Melting Point & Crystal Lattice Energy The energy required to break the intermolecular forces within the crystal lattice directly impacts solubility. A higher melting point often correlates with lower solubility.

Experimental Determination of Solubility: Methodologies and Protocols

A multi-faceted experimental approach is essential for a comprehensive understanding of a compound's solubility. Both thermodynamic and kinetic solubility assays provide valuable, albeit different, insights.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[7][8][9]

This protocol outlines the steps to determine the pH-dependent aqueous solubility profile.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate and phosphate buffers covering a range of pH values (e.g., 2, 4, 6, 8, 10)

  • HPLC-grade water, acetonitrile, and methanol

  • Analytical balance

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to separate vials containing each of the selected buffers. A visual excess of solid material should remain to ensure saturation.[7]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[5][10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the suspensions to settle.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate mobile phase for HPLC analysis.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • pH Measurement:

    • Measure the pH of the remaining saturated solution to confirm the final pH of the medium.[7]

Data Analysis: The concentration of the compound in the supernatant, as determined by HPLC, represents the thermodynamic solubility at that specific pH. Plotting solubility as a function of pH will generate the solubility-pH profile.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of a compound's ability to remain in solution after being added from a concentrated organic stock solution to an aqueous buffer. This method is faster than the thermodynamic approach and is well-suited for early-stage drug discovery when compound availability may be limited.[11][12]

This protocol utilizes the principle of light scattering to detect precipitate formation.

Materials:

  • This compound dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Liquid handling system or multichannel pipettes

  • Plate reader with nephelometry capabilities

Procedure:

  • Preparation of Dilution Series:

    • Add the aqueous buffer to the wells of a 96-well plate.

    • Use a liquid handling system to perform serial dilutions of the DMSO stock solution of the compound directly into the aqueous buffer. This will create a range of concentrations.

  • Incubation:

    • Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement:

    • Measure the turbidity (light scattering) of each well using a nephelometer.

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

Advanced Characterization: pKa and Intrinsic Solubility Determination

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine both the pKa and the intrinsic solubility (the solubility of the neutral form of the molecule).[13][14][15]

Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow A Prepare a suspension of the compound in water B Add a known amount of strong base (e.g., NaOH) to dissolve the compound A->B Dissolution C Titrate with a strong acid (e.g., HCl) B->C Titration D Monitor pH change with a calibrated electrode C->D E Precipitation of the neutral form occurs as pH decreases C->E pH drop F Analyze the titration curve to determine pKa and intrinsic solubility E->F Data Analysis

Caption: Workflow for pKa and intrinsic solubility determination by potentiometric titration.

This method involves creating a solution of the ionized (soluble) form of the compound and then titrating it with an acid to induce precipitation of the neutral form. The point at which precipitation begins, along with the full titration curve, allows for the calculation of both the pKa and the intrinsic solubility.[16]

Computational Approaches to Solubility Prediction

In silico models can provide valuable, albeit predictive, insights into a compound's solubility, particularly in the early stages of drug discovery before the compound has been synthesized.[1][3] These models typically use quantitative structure-property relationship (QSPR) approaches, which correlate a compound's structural features with its experimentally determined solubility.[3][17]

Commonly used descriptors in these models include:

  • Molecular weight

  • logP

  • Polar surface area

  • Number of hydrogen bond donors and acceptors

While these models are useful for prioritizing compounds, it is crucial to remember that their predictions should always be confirmed by experimental data.[2] The accuracy of these predictions is highly dependent on the quality and diversity of the training data used to build the model.[17]

Conclusion

A comprehensive understanding of the solubility of this compound is a prerequisite for its successful development as a potential therapeutic agent. This guide has provided a detailed roadmap for the experimental determination of both thermodynamic and kinetic solubility, as well as the pKa and intrinsic solubility. By employing these robust methodologies, researchers can generate the high-quality data needed to guide formulation development, predict in vivo performance, and ultimately increase the probability of success for this promising compound. The integration of experimental data with computational predictions will provide the most complete picture of the compound's biopharmaceutical properties.

References

  • Bergstrom, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 99(Pt A), 3-15. [Link]
  • Abraham, M. H., & Acree, W. E. (2014). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Modeling, 54(12), 3326-3335. [Link]
  • Krieg, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515. [Link]
  • Bohrium. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]
  • Krieg, J., et al. (2020).
  • Krieg, J., et al. (2020).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • Mobley, D. L., & Klimovich, P. V. (2012). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning. Molecular Pharmaceutics, 9(9), 2533-2549. [Link]
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • ResearchGate. (2020).
  • Trajkovic-Jolevska, S., & Stefkov, G. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 120, 319-328. [Link]
  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
  • University of Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. [Link]
  • PharmTech. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). [Link]
  • Lund University Publications. (n.d.).

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a compound of interest in medicinal chemistry and materials science. Understanding the spectral characteristics of this molecule is crucial for its synthesis, purification, and the elucidation of its chemical behavior. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers.

Introduction: The Significance of this compound

This compound (CAS No. 887266-81-1) is a substituted phenylacetic acid derivative.[1][2] The presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid moiety on the phenyl ring imparts a unique combination of lipophilicity, electronic properties, and reactive handles, making it a valuable building block in the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is a key pharmacophore in modern drug discovery, often used to enhance metabolic stability and binding affinity. A thorough spectroscopic characterization is the cornerstone of its reliable use in research and development.

Molecular Structure and Key Properties:

PropertyValue
CAS Number 887266-81-1[1][2]
Molecular Formula C₉H₆BrF₃O₃[1]
Molecular Weight 299.04 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCOOH
~7.5Doublet1HAr-H
~7.3Doublet1HAr-H
~7.2Doublet of Doublets1HAr-H
~3.8Singlet2HCH₂

Interpretation and Rationale:

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (typically 10-13 ppm). Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit distinct signals due to their different electronic environments. The bromine and trifluoromethoxy substituents influence the electron density of the ring, causing shifts in the proton resonances. The splitting patterns (multiplicities) will arise from spin-spin coupling with neighboring protons, providing crucial information about their relative positions.

  • Methylene Protons (CH₂): The two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring are expected to appear as a singlet.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~175C=O
~148 (quartet)C-OCF₃
~135C-Br
~133Ar-C
~125Ar-C
~122Ar-C
~120 (quartet)OCF₃
~40CH₂

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the bromine (C-Br) and the carbon attached to the trifluoromethoxy group (C-OCF₃) will be significantly influenced by these electronegative substituents. The carbon of the trifluoromethoxy group itself will appear as a quartet due to coupling with the three fluorine atoms.

  • Methylene Carbon (CH₂): The methylene carbon will appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: A Window into Fluorine Chemistry

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional groups.[3][4]

Expected ¹⁹F NMR Data:

Chemical Shift (δ) ppmMultiplicityAssignment
~ -58SingletOCF₃

Interpretation and Rationale:

  • Trifluoromethoxy Group (OCF₃): The three fluorine atoms of the trifluoromethoxy group are equivalent and are expected to give a single signal. The chemical shift of the -OCF₃ group is characteristic and typically appears around -58 ppm relative to a standard like CFCl₃. The absence of coupling in a proton-decoupled ¹⁹F NMR spectrum would result in a singlet.

Experimental Workflow for NMR Data Acquisition:

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data of this compound provides a clear and unambiguous fingerprint for its structural identification and purity assessment. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and mass spectrometry, offers a complete picture of its molecular architecture. This guide serves as a foundational resource for researchers working with this important synthetic building block, enabling them to confidently interpret their analytical data and advance their scientific endeavors.

References

  • AZoM.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
  • NIST Chemistry WebBook. Phenylacetic acid. [Link]
  • University of California, Santa Barbara. 19F NMR. [Link]
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

A Comprehensive Guide to the NMR Analysis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a substituted aromatic carboxylic acid of significant interest as a structural motif in medicinal chemistry and materials science. Its unambiguous characterization is paramount for quality control, reaction monitoring, and ensuring downstream success in research and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of this molecule. This in-depth guide provides a comprehensive framework for the NMR analysis of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its spectral features, present detailed, field-proven protocols for data acquisition, and offer a step-by-step guide to spectral interpretation using a combination of 1D and 2D NMR experiments. The causality behind experimental choices is explained to empower scientists not just to acquire data, but to understand and validate it with confidence.

Section 1: Introduction to this compound

Chemical Structure and Properties

This compound is a complex molecule featuring a highly substituted benzene ring. The presence of a bromine atom, an electron-withdrawing trifluoromethoxy group, and a carboxylic acid moiety creates a unique electronic environment that is reflected directly in its NMR spectra. Understanding this structure is the first step in predicting and interpreting its spectral data.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 887266-81-1[1][2]
Molecular Formula C₉H₆BrF₃O₃[1]
Molecular Weight 299.04 g/mol [1]
Structure Chemical Structure
Significance in Research and Development

Substituted phenylacetic acids are crucial building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agonists, and antagonists for various biological targets. The specific combination of a bulky bromine atom and a lipophilic, strongly electron-withdrawing trifluoromethoxy group makes this compound a valuable intermediate for creating novel chemical entities with tailored pharmacological profiles. Accurate and thorough characterization is therefore not merely academic but a critical step in the drug discovery process.

Overview of NMR Spectroscopy as a Characterization Tool

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F for this compound—it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. A multi-nuclear and multi-dimensional NMR approach is essential for an unambiguous assignment of the complex structure of this compound.

Section 2: Fundamental Principles & Spectral Prediction

Before acquiring any data, a skilled scientist predicts the expected spectrum. This predictive process, grounded in fundamental principles, transforms data interpretation from a guessing game into a validation exercise.

Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct regions corresponding to the three types of protons in the molecule.

  • The Carboxylic Acid Proton (-COOH): This proton is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature. It is expected to appear as a broad singlet in the 10-13 ppm region.[3][4][5] The exact chemical shift is highly dependent on the solvent, concentration, and temperature due to its involvement in hydrogen bonding.[3][4]

  • The Methylene Protons (-CH₂-): These two protons are chemically equivalent and are adjacent to both the aromatic ring and the carbonyl group. They are expected to appear as a sharp singlet, typically in the 3.7-4.0 ppm range.

  • The Aromatic Protons (Ar-H): There are three protons on the benzene ring, creating a complex spin system. Their chemical shifts are influenced by the opposing effects of the substituents. The bromine and trifluoromethoxy groups are electron-withdrawing and will deshield the protons, pushing them downfield into the 7.0-8.0 ppm range. Their splitting pattern will be a series of doublets and doublets of doublets, reflecting their ortho and meta coupling relationships.

Predicting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms and insight into their electronic environment.

  • The Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 170-180 ppm range.[3][4]

  • The Methylene Carbon (-CH₂-): Expected around 35-45 ppm.

  • The Aromatic Carbons (Ar-C): Six distinct signals are expected in the 110-150 ppm region. The carbons directly attached to the electronegative bromine and oxygen atoms will have their chemical shifts significantly influenced.

  • The Trifluoromethoxy Carbon (-OCF₃): This carbon presents a unique and definitive signature. It will appear as a quartet due to coupling with the three directly attached fluorine atoms (¹J_CF). The coupling constant is typically very large, around 255 Hz.[6] This distinct pattern is a powerful confirmation of the -OCF₃ group's presence.

The Role of ¹⁹F NMR

Given the presence of the -OCF₃ group, ¹⁹F NMR is a crucial and highly sensitive experiment.

  • A single, sharp signal is expected, as the three fluorine atoms are chemically equivalent and there are no other fluorine atoms in the molecule to couple with.

  • This experiment provides an exquisitely clean and simple confirmation of the trifluoromethoxy group's integrity and purity. Long-range couplings to protons may be observed under high-resolution conditions, providing further structural information.[7]

Section 3: Experimental Protocol for NMR Data Acquisition

Trustworthy data begins with a robust and well-planned experimental protocol. The following steps provide a self-validating workflow for acquiring high-quality NMR data.

Sample Preparation: The Foundation of Good Data

The choice of solvent is the most critical decision in sample preparation. It directly influences the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.[3][8]

Protocol:

  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection & Rationale:

    • Option A (Standard): Chloroform-d (CDCl₃): A non-polar solvent that provides sharp signals for most of the molecule. The carboxylic acid proton may be broad or difficult to observe consistently.

    • Option B (Recommended): Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that is excellent for observing exchangeable protons. It will form a strong hydrogen bond with the carboxylic acid proton, resulting in a sharper, more reliable signal at a downfield chemical shift.[9]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a clear, homogeneous solution.

Data Acquisition Workflow

A hierarchical approach to data acquisition ensures that the most critical information is gathered efficiently. This workflow progresses from simple 1D experiments to more complex 2D correlations.

G cluster_prep Step 1: Preparation cluster_1D Step 2: 1D Experiments cluster_2D Step 3: 2D Correlation (for Unambiguous Assignment) SamplePrep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) H1 ¹H NMR (Structural Overview) SamplePrep->H1 C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 DEPT135 DEPT-135 (CH/CH₃ vs CH₂) C13->DEPT135 F19 ¹⁹F NMR (Confirm -OCF₃) DEPT135->F19 HSQC ¹H-¹³C HSQC (Direct C-H Bonds) F19->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC

Caption: Recommended NMR data acquisition workflow.

Recommended Spectrometer Parameters

The following table provides a starting point for key acquisition parameters on a 400 MHz spectrometer. These should be adjusted as needed based on sample concentration and instrument performance.

ExperimentParameterRecommended ValueRationale
¹H NMR Spectral Width-2 to 16 ppmTo cover all expected proton signals, including the downfield acid proton.
Number of Scans8-16Sufficient for good signal-to-noise with a 10-15 mg sample.
Relaxation Delay (d1)2 secondsAllows for adequate T1 relaxation of most protons.
¹³C{¹H} NMR Spectral Width-10 to 220 ppmTo cover all expected carbon signals, from aliphatic to carbonyl.
Number of Scans256-1024Required due to the low natural abundance and sensitivity of ¹³C.
Relaxation Delay (d1)2-5 secondsLonger delay ensures quantitative observation of quaternary carbons.
DEPT-135 Number of Scans128-512Provides crucial multiplicity information for carbon assignments.
¹⁹F NMR Spectral WidthCentered on expected -OCF₃ signal (~ -55 to -65 ppm)Focuses the acquisition window for better resolution.
Number of Scans16-64¹⁹F is a highly sensitive nucleus, requiring fewer scans.
HSQC ¹J_CH Coupling145 HzAn average value suitable for observing one-bond correlations.
HMBC nJ_CH Coupling8 HzOptimized for detecting 2-3 bond long-range correlations.[3]

Section 4: Step-by-Step Spectral Interpretation

This section outlines the logical process for assigning the acquired spectra, using each piece of data to build upon the last, culminating in a complete and validated structural assignment.

Analysis of the ¹H NMR Spectrum
  • Confirm the Carboxylic Acid Proton: Look for a broad singlet between 10-13 ppm. To definitively prove its identity, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing its signal to disappear.[4][10]

  • Identify the Methylene Singlet: Locate the sharp singlet integrating to 2H, expected around 3.7-4.0 ppm. This is the -CH₂- group.

  • Analyze the Aromatic Region: This region (7.0-8.0 ppm) will contain three distinct signals, each integrating to 1H. Analyze their splitting patterns (multiplicity) and coupling constants (J-values) to determine their relative positions on the ring.

Analysis of the ¹³C NMR and DEPT-135 Spectra
  • Identify Carbon Types with DEPT-135:

    • Negative Signal: One signal pointing downwards confirms the -CH₂- carbon.

    • Positive Signals: Three signals pointing upwards correspond to the three CH carbons of the aromatic ring.

    • Absent Signals: The signals present in the main ¹³C spectrum but absent in the DEPT-135 spectrum are the quaternary carbons: the carbonyl carbon (-COOH) and the three aromatic carbons attached to substituents (-Br, -OCF₃, -CH₂COOH).

  • Assign Key Carbons:

    • The most downfield signal (~170-180 ppm) is the carbonyl carbon.

    • The quartet with a large splitting (~255 Hz) is the carbon of the -OCF₃ group.

    • The negative signal in the DEPT-135 (~35-45 ppm) is the -CH₂- carbon.

Integrating 2D NMR Data for Unambiguous Assignment

2D NMR experiments remove all ambiguity by showing direct correlations between nuclei.

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_CH2 CH₂ Protons (~3.8 ppm) C_CH2 CH₂ Carbon H_CH2->C_CH2 HSQC C_Ar_C Aromatic Quaternary Carbons H_CH2->C_Ar_C HMBC C_COOH COOH Carbon H_CH2->C_COOH HMBC H_Ar Aromatic Protons (3 signals, ~7-8 ppm) C_Ar_CH Aromatic CH Carbons H_Ar->C_Ar_CH HSQC H_Ar->C_Ar_CH HMBC H_Ar->C_Ar_C HMBC

Caption: Logical relationships established by 2D NMR experiments.

  • Using ¹H-¹³C HSQC: This experiment acts as a map, directly connecting each proton signal to the carbon it is attached to. It will show a correlation between the methylene proton singlet and the methylene carbon signal, and between each of the three aromatic proton signals and their corresponding aromatic CH carbon signals.

  • Using ¹H-¹³C HMBC: This is the key to assembling the full molecular skeleton. Look for the following critical long-range (2-3 bond) correlations:

    • From the methylene protons (-CH₂-) to the carbonyl carbon (-COOH) .

    • From the methylene protons (-CH₂-) to the aromatic carbon it is attached to (a quaternary carbon).

    • Between the different aromatic protons and their neighboring aromatic carbons . This allows you to "walk" around the ring and definitively assign the substitution pattern.

Summary of Expected NMR Data

The following table summarizes the anticipated data, providing a benchmark for validation. (Note: Chemical shifts are predictions and may vary slightly based on solvent and concentration).

Assignment¹H NMR (ppm, Mult., J Hz)¹³C NMR (ppm, Mult.)2D Correlations (HMBC from)
-COOH ~12.5 (br s, 1H)~172 (s)-CH₂- protons
-CH₂- ~3.8 (s, 2H)~40 (t)Aromatic protons
Ar-H 3 signals, ~7.2-7.8 (m, 3H)3 signals, ~115-135 (d)Other Ar-H, -CH₂- protons
Ar-C-Br -~118 (s)Aromatic protons
Ar-C-CH₂ -~135 (s)-CH₂- protons, Aromatic protons
Ar-C-OCF₃ -~148 (s)Aromatic protons
-OCF₃ -~121 (q, ¹J_CF ≈ 255 Hz)-

Section 5: Advanced Considerations

  • Solvent Effects: As noted, the choice of solvent can significantly alter chemical shifts, especially for the acidic proton.[3] Always report the solvent used for the analysis. For comparative studies, consistency is key.

  • Long-Range Couplings: High-resolution spectra may reveal small, long-range couplings between the fluorine atoms and aromatic protons (⁴J_HF) or carbons (nJ_CF).[7][11] While complex, these can provide further structural confirmation.

  • Purity Assessment: ¹H NMR is an excellent tool for assessing sample purity. The integration of signals corresponding to the target molecule versus those of impurities (e.g., residual solvent, starting materials) can provide a quantitative measure of purity.

Section 6: Conclusion

The NMR analysis of this compound is a clear demonstration of modern spectroscopy's power. Through a logical, multi-faceted approach employing 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) techniques, every atom in the molecule can be confidently assigned. The characteristic signals of the carboxylic acid proton, the methylene group, the complex aromatic system, and the definitive quartet of the trifluoromethoxy carbon serve as a unique spectral fingerprint. The protocols and interpretive framework presented in this guide provide a robust system for researchers to achieve accurate, reliable, and verifiable characterization of this important chemical entity, ensuring the integrity of their scientific endeavors.

Section 7: References

  • Simpson, A.J. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.

  • ChemicalBook. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum. ChemicalBook.

  • Smith, A.J.R., York, R., Uhrín, D., & Bell, N.G.A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry.

  • Alfa Chemistry. 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.

  • CymitQuimica. This compound. CymitQuimica.

  • Wawer, I., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

  • ChemScene. 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid. ChemScene.

  • Gunawan, E., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

  • Apollo Scientific. This compound. Apollo Scientific.

  • Synquest Labs. This compound Safety Data Sheet. Synquest Labs.

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid (CAS No. 887266-81-1).[1][2][3][4] Designed for researchers, chemists, and quality control specialists, this document delves into the theoretical principles, experimental protocols, and detailed interpretation of the compound's vibrational spectrum. The insights herein are critical for structural verification, purity assessment, and understanding the physicochemical properties of this complex halogenated aromatic carboxylic acid.

Introduction: The Molecule in Context

This compound is a substituted phenylacetic acid derivative. Its molecular structure incorporates several key functional groups that make it a valuable building block in medicinal chemistry and materials science. The presence of a carboxylic acid, an aromatic ring, a bromo substituent, and a trifluoromethoxy group results in a unique and information-rich infrared spectrum.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed.[5][6] The resulting spectrum is a unique molecular "fingerprint," allowing for the identification of functional groups and the confirmation of molecular structure.[5] For a molecule like this compound, IR spectroscopy is an indispensable tool for routine identification and quality assurance.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups and predict their characteristic vibrational frequencies.

Chemical Structure: C₉H₆BrF₃O₃[1][3]

  • Carboxylic Acid (-COOH): This group is the most prominent feature in the IR spectrum. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state.[7] This dimerization significantly influences the O-H and C=O stretching frequencies. The key vibrations are:

    • O-H Stretch: Extremely broad and strong absorption due to hydrogen bonding.[7][8][9]

    • C=O Stretch: A very strong and sharp absorption. Conjugation with the aromatic ring is expected to lower its frequency.[8][9][10]

    • C-O Stretch: A strong absorption.[7][8]

    • O-H Bend: An out-of-plane bend of medium intensity.[7][8]

  • Substituted Benzene Ring: The aromatic ring gives rise to several characteristic absorptions:

    • Aromatic C-H Stretch: Occurs at wavenumbers slightly higher than aliphatic C-H stretches.[11][12]

    • C=C Ring Stretch: A series of absorptions, often of variable intensity.[11]

  • Trifluoromethoxy Group (-OCF₃): This electron-withdrawing group is characterized by very strong C-F stretching vibrations. The coupling of C-F and C-O bonds leads to intense and complex absorption patterns.[13][14]

  • Bromo Substituent (C-Br): The carbon-bromine bond vibration is found at low frequencies, typically in the fingerprint region of the spectrum.[15]

Summary of Predicted IR Absorption Frequencies

The following table summarizes the expected absorption bands for this compound based on established group frequencies for its constituent parts.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3300–2500Strong, Very BroadO-H Stretch (in H-bonded dimer)Carboxylic Acid
3100–3000Medium to WeakAromatic C-H StretchBenzene Ring
~2900Medium to WeakAliphatic C-H Stretch (from -CH₂-)Acetic Acid Moiety
1710–1680Very StrongC=O Stretch (conjugated, H-bonded dimer)Carboxylic Acid
1600–1450Medium to WeakC=C Aromatic Ring StretchBenzene Ring
1440-1395MediumO-H In-Plane BendCarboxylic Acid
1320–1210StrongC-O Stretch (coupled with O-H bend)Carboxylic Acid
1250–1000Very StrongC-F Stretches and O-CF₃ Asymmetric/Symmetric StretchesTrifluoromethoxy Group
950–910Medium, BroadO-H Out-of-Plane BendCarboxylic Acid
< 700Medium to StrongC-Br StretchBromo Substituent

Table compiled from data in authoritative sources.[7][8][9][10][11][15]

Experimental Protocol: Acquiring the IR Spectrum

This protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories for its simplicity and speed.

A. Rationale for Method Selection: The ATR technique is chosen for its minimal sample preparation requirements. It eliminates the need for creating KBr pellets, which can be time-consuming and susceptible to moisture contamination (which would interfere with the broad O-H band). A small amount of the solid is simply pressed against a high-refractive-index crystal (typically diamond or germanium).

B. Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the ATR accessory is correctly installed and the crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.

    • Parameters: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor-quality spectra with low signal intensity.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, initiate the sample scan. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning and Finalization:

    • Retract the press arm and carefully remove the sample from the crystal using a spatula.

    • Clean the ATR crystal surface thoroughly with a solvent-moistened tissue to prevent cross-contamination.

    • Process the spectrum as needed (e.g., baseline correction, peak picking) and save the data.

C. Experimental Workflow Diagram:

experimental_workflow start Start prep 1. Instrument & ATR Preparation start->prep Verify Cleanliness bkg 2. Acquire Background Spectrum (No Sample) prep->bkg Empty Crystal sample 3. Apply Solid Sample to ATR Crystal bkg->sample Ensure Good Contact scan 4. Acquire Sample Spectrum sample->scan Apply Pressure process 5. Process Data (Baseline, Peak Pick) scan->process Ratio to Background end_node End: Final Spectrum process->end_node

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Spectral Interpretation and Analysis

The following is a detailed interpretation of the key regions of the IR spectrum for this compound.

  • 3300–2500 cm⁻¹ (O-H Stretching Region): The most defining feature in this region is an exceptionally broad and strong absorption band centered around 3000 cm⁻¹. This is the classic signature of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[7][9] The broadness is a direct consequence of the strong intermolecular hydrogen bonding. Superimposed on this broad envelope, one can often discern weaker, sharper peaks from C-H stretches.

  • 3100-2800 cm⁻¹ (C-H Stretching Region): Sharper, weaker peaks are visible on top of the broad O-H band. Absorptions above 3000 cm⁻¹ are attributable to the C-H stretching of the aromatic ring.[11] Those just below 3000 cm⁻¹ (e.g., ~2900 cm⁻¹) correspond to the symmetric and asymmetric stretching of the methylene (-CH₂-) group in the acetic acid side chain.[16]

  • 1750–1650 cm⁻¹ (Carbonyl Stretching Region): An intense, sharp peak is observed around 1700-1710 cm⁻¹ . This is unequivocally the C=O stretching vibration of the carboxylic acid. Its position below 1760 cm⁻¹ confirms two structural aspects: (1) the presence of hydrogen-bonded dimers, which weakens the C=O bond and lowers the frequency, and (2) conjugation with the adjacent benzene ring, which further delocalizes electron density and shifts the absorption to a lower wavenumber.[8][9][10]

  • 1600–1400 cm⁻¹ (Aromatic and Bending Region): This region contains several medium-to-sharp peaks. Absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.[11] Additionally, the in-plane O-H bending vibration of the carboxylic acid is expected here, often coupled with C-O stretching, contributing to the complexity.[7]

  • 1350–1000 cm⁻¹ (Fingerprint Region - C-F and C-O Bonds): This region is dominated by extremely strong and complex absorptions. The vibrations of the trifluoromethoxy (-OCF₃) group are responsible for this pattern. The asymmetric and symmetric C-F stretching modes give rise to very intense bands, typically between 1250 cm⁻¹ and 1000 cm⁻¹.[13] The strong C-O stretching vibration of the carboxylic acid also appears in this region, usually between 1320-1210 cm⁻¹.[7][8] The sheer intensity of the C-F bands can sometimes obscure other weaker signals in this vicinity.

  • Below 1000 cm⁻¹ (Fingerprint Region): This region contains a wealth of information from various bending and skeletal vibrations. A broad, medium-intensity peak between 950-910 cm⁻¹ is characteristic of the out-of-plane O-H bend of the carboxylic acid dimer, another hallmark of this functional group.[7][8] The C-Br stretch is expected at lower frequencies, typically below 700 cm⁻¹, and may be observed as a medium to strong absorption.[15]

Conclusion

The infrared spectrum of this compound is highly characteristic and provides unambiguous confirmation of its structure. The key identifying features for quality control and research purposes are:

  • The extremely broad O-H stretch centered around 3000 cm⁻¹.

  • The intense C=O stretch located near 1700 cm⁻¹, indicative of a conjugated, dimerized carboxylic acid.

  • A series of very strong, complex absorption bands between 1250 cm⁻¹ and 1000 cm⁻¹, which are the definitive signature of the trifluoromethoxy group.

  • The broad out-of-plane O-H bend near 920 cm⁻¹.

This guide provides the foundational knowledge for scientists to confidently acquire, interpret, and utilize the IR spectrum of this compound, ensuring the integrity and quality of their research and development endeavors.

References

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • National Center for Biotechnology Information. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. PubMed.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ACS Publications. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Trifluoromethoxy)phenylacetic acid.
  • National Center for Biotechnology Information. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • ResearchGate. (n.d.). A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF3OX (X=H, F, Cl, Br).
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
  • Millersville University. (n.d.). INFRARED SPECTROSCOPY (IR).
  • YouTube. (2024). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group.
  • JoVE. (n.d.). IR Absorption Frequency: Hybridization.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • Wikipedia. (n.d.). Trifluoromethoxy group.

Sources

A Technical Guide to the Mass Spectrometry of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the mass spectrometric analysis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical grounding and practical insights into its characterization.

Introduction

This compound (molecular formula: C₉H₆BrF₃O₃, molecular weight: 299.04 g/mol ) is a substituted phenylacetic acid derivative.[1][2] The presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid moiety imparts distinct chemical properties that influence its behavior in a mass spectrometer. Understanding its ionization and fragmentation patterns is crucial for its unambiguous identification, purity assessment, and metabolic studies. This guide will focus on Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), a soft ionization technique well-suited for such molecules, allowing for the observation of the molecular ion and detailed structural elucidation through collision-induced dissociation (CID).[3][4][5]

Physicochemical Properties and Their Mass Spectrometric Implications

The structure of this compound presents several key features that dictate the mass spectrometry analytical strategy:

  • Carboxylic Acid Group: The acidic proton makes this molecule highly suitable for negative ion mode electrospray ionization (ESI), where it will readily deprotonate to form the [M-H]⁻ ion.[6] Analysis in positive ion mode is also possible, likely forming the [M+H]⁺ ion, though potentially with lower efficiency.

  • Trifluoromethoxy Group (-OCF₃): This electron-withdrawing group influences the electronic environment of the aromatic ring and can impact fragmentation. The C-O bond of the methoxy group and the C-F bonds are strong, suggesting the -OCF₃ group might remain intact on the aromatic ring during initial fragmentation events.[7][8]

  • Bromine Atom: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9][10] This isotopic signature is a powerful diagnostic tool, as any fragment containing the bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by 2 m/z units.[9][10]

Experimental Protocol: ESI-MS/MS Analysis

This section outlines a robust, self-validating protocol for the analysis of this compound using a triple quadrupole or ion trap mass spectrometer.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition to ensure compatibility and good peak shape. For negative ion mode, adding a small amount of a volatile base like ammonium hydroxide (0.1%) can enhance deprotonation.[11] For positive ion mode, a volatile acid such as formic acid (0.1%) is recommended to promote protonation.[11]

Liquid Chromatography (LC) Parameters

For complex mixtures, chromatographic separation is essential. A reversed-phase C18 column is a suitable choice.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Parameters

The following are starting parameters that should be optimized for the specific instrument in use.

ParameterNegative Ion Mode (ESI-)Positive Ion Mode (ESI+)
Ion Source Electrospray IonizationElectrospray Ionization
Capillary Voltage 3.0 kV3.5 kV
Cone Voltage 30 V35 V
Desolvation Temp. 350 °C350 °C
Desolvation Gas Nitrogen, 800 L/hrNitrogen, 800 L/hr
Collision Gas ArgonArgon

Data Interpretation: Predicted Mass Spectrum and Fragmentation

Full Scan Mass Spectrum (MS1)

In negative ion mode, the full scan spectrum is expected to show a prominent ion cluster corresponding to the deprotonated molecule, [M-H]⁻. Due to the bromine isotopes, this will appear as a doublet at m/z 297 and m/z 299 . In positive ion mode, the protonated molecule [M+H]⁺ would be observed as a doublet at m/z 301 and m/z 303 .

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion (selecting m/z 297 or 299) will induce fragmentation, providing structural information.[12][13] The most likely fragmentation pathway involves the neutral loss of CO₂ from the carboxylate group, a common fragmentation for deprotonated carboxylic acids.[14][15]

Proposed Fragmentation Pathway of [M-H]⁻:

fragmentation_pathway parent [M-H]⁻ m/z 297/299 fragment1 Loss of CO₂ (44 Da) parent->fragment1 - CO₂ product1 [C₈H₅BrF₃O]⁻ m/z 253/255 fragment1->product1 fragment2 Loss of HBr (80/82 Da) product1->fragment2 - HBr product2 [C₈H₄F₃O]⁻ m/z 173 fragment2->product2

Caption: Proposed fragmentation of this compound in negative ESI mode.

Explanation of Key Fragments:

  • [M-H]⁻ (m/z 297/299): This is the deprotonated parent molecule, showing the characteristic isotopic pattern of bromine.

  • Loss of CO₂ (m/z 253/255): Decarboxylation is a highly favorable fragmentation pathway for carboxylates upon CID.[14][15] The resulting fragment ion retains the bromine atom, and thus the isotopic doublet is preserved.

  • Loss of HBr (m/z 173): Subsequent loss of hydrogen bromide from the m/z 253/255 fragment would lead to a product ion at m/z 173. This fragment would no longer exhibit the bromine isotopic pattern.

Further fragmentation of the trifluoromethoxy group, such as the loss of a CF₂ radical, is also possible under higher collision energies, as has been observed in other trifluoromethyl-containing compounds.[16]

Tabulated Summary of Expected Ions

Ion DescriptionProposed Structure / FormulaExpected m/z (Negative Mode)Key Characteristics
Deprotonated Molecule[C₉H₅BrF₃O₃]⁻297 / 299Precursor ion, 1:1 isotopic doublet
Decarboxylated Fragment[C₈H₅BrF₃O]⁻253 / 255Loss of CO₂, 1:1 isotopic doublet
Dehydrobrominated Fragment[C₈H₄F₃O]⁻173Loss of HBr, singlet peak

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using electrospray ionization in negative mode. The molecule's distinct isotopic signature from the bromine atom provides a clear marker for its identification and for tracking its fragments. The predictable fragmentation pattern, dominated by the loss of carbon dioxide, allows for confident structural confirmation. The methodologies and data presented in this guide offer a solid foundation for researchers to develop and validate analytical methods for this compound and its related analogues in various scientific applications.

References

  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
  • PubMed. (2015).
  • ResearchGate.
  • Analytical Chemistry. Electrospray Ionization Efficiency Scale of Organic Compounds. [Link]
  • Unknown Source.
  • PubMed. (2014).
  • Wikipedia.
  • ResearchGate.
  • University of Illinois.
  • ACD/Labs. (2023).
  • Emory University.
  • Unknown Source. Ionization Methods in Organic Mass Spectrometry. [Link]
  • Doc Brown. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
  • ResearchGate.
  • Unknown Source. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
  • Unknown Source. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
  • Freie Universität Berlin.
  • Wikipedia.
  • Chemistry LibreTexts. (2023). 2.
  • West Virginia University. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. [Link]
  • PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
  • Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]
  • MDPI.
  • ResearchGate. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]
  • NIST. 2-Bromo-5-fluorotoluene. [Link]
  • Human Metabolome Database. Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). [Link]

Sources

A Technical Guide to the Reactivity of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates three key functional groups—a carboxylic acid, an aryl bromide, and a trifluoromethoxy group—whose electronic interplay dictates a rich and selective reactivity profile. This guide provides an in-depth analysis of the molecule's chemical behavior, offering field-proven insights into its application in complex organic synthesis.

The strategic placement of the bromine atom ortho to the acetic acid moiety and the potent electron-withdrawing trifluoromethoxy group meta to the bromine atom creates a unique electronic environment. This arrangement governs the reactivity at each functional site, enabling chemists to perform sequential, controlled transformations. Understanding these principles is paramount for leveraging this reagent's full potential in drug discovery and development.

PropertyValue
IUPAC Name This compound
CAS Number 887266-81-1[1][2]
Molecular Formula C₉H₆BrF₃O₃[1][3]
Molecular Weight 299.04 g/mol [1][3]
Appearance Solid

Structural Analysis and Electronic Effects

The reactivity of this compound is best understood by dissecting the electronic contributions of its substituents.

  • Carboxylic Acid (-CH₂COOH): The acetic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, its primary roles in synthesis are as a nucleophile precursor (for amides, esters) or as a handle for further functionalization.

  • Aryl Bromide (-Br): The bromine atom is a versatile functional group, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Its position on the ring makes it amenable to a wide array of C-C and C-N bond-forming reactions.

  • Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and highly lipophilic group.[4] Its powerful inductive effect deactivates the aromatic ring towards electrophilic attack but activates it for transformations that favor electron-deficient rings, such as palladium-catalyzed cross-coupling.[5][6] The -OCF₃ group is metabolically stable and can enhance membrane permeability, making it a highly desirable feature in drug candidates.[4][6]

The confluence of these effects makes the aryl bromide an excellent handle for modification via transition-metal catalysis, while the carboxylic acid provides a straightforward route to amides and esters.

Caption: Key reactive sites on this compound.

Part 1: Reactivity at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for transformations, most commonly amide bond formation, which is a cornerstone reaction in medicinal chemistry.[7]

Amide Bond Formation (Amidation)

Coupling of the carboxylic acid with a primary or secondary amine is typically achieved using carbodiimide activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[8][9]

Mechanism Insight: The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is then intercepted by HOBt to form a more stable active ester, which is subsequently attacked by the amine nucleophile to yield the final amide product.[8][10] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is common to neutralize the HCl salt of EDC and to deprotonate the amine.[8]

Caption: Standard workflow for EDC/HOBt mediated amide coupling.

Protocol 1: General Procedure for Amide Coupling
  • Self-Validation: This protocol includes in-process checks (TLC/LC-MS) and a standard purification sequence to ensure reaction completion and product purity.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[8]

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq).[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[8]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes serve to remove the urea byproduct, excess reagents, and base.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide.[8]

Part 2: Reactivity at the Aryl Bromide

The C(sp²)-Br bond is the primary site for constructing molecular complexity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, enhanced by the -OCF₃ group, makes the aryl bromide an excellent substrate for these transformations.[5]

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]

Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming C-C bonds, coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[5][14]

Causality: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > OTf >> Cl.[5][14] The electron-withdrawing -OCF₃ group activates the C-Br bond towards oxidative addition to the Pd(0) catalyst, often allowing for milder reaction conditions. The choice of ligand, base, and solvent is critical for achieving high yields.[12]

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Self-Validation: The protocol specifies an inert atmosphere to protect the catalyst and includes monitoring and purification steps for a verifiable outcome.

  • Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 eq), boronic acid (1.2-1.5 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water or toluene/ethanol.

  • Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the organic phase with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[15][16][17] It is a powerful alternative to classical methods, offering broad substrate scope and functional group tolerance.[16]

Mechanism Insight: The catalytic cycle is similar to other cross-couplings, involving oxidative addition of the aryl bromide to Pd(0), coordination and deprotonation of the amine by a strong base (e.g., NaOtBu) to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[15][16][18] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is crucial for promoting the reductive elimination step, especially with electron-deficient aryl halides.[19]

Conclusion

This compound is a strategically designed building block that offers orthogonal reactivity at its carboxylic acid and aryl bromide functionalities. The strong electron-withdrawing nature of the trifluoromethoxy group modulates the reactivity of the aromatic ring, facilitating efficient palladium-catalyzed cross-coupling reactions at the bromide position. By carefully selecting reaction conditions, researchers can selectively perform amidation/esterification or C-C/C-N bond formation, enabling the streamlined synthesis of complex molecular targets. This guide provides the foundational principles and validated protocols necessary for scientists to effectively incorporate this versatile reagent into their synthetic programs.

References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Cross-Coupling Reactions Guide. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • catalytic cycle for coupling reactions. (2019, January 7). YouTube.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
  • This compound. (n.d.). CymitQuimica.
  • 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid. (n.d.). ChemScene.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. (1978). American Chemical Society.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). PMC - NIH.
  • Selective Transformations of Aromatic Trifluoromethyl Groups. (n.d.). TCI Chemicals.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethoxy)pyridine. (n.d.). Benchchem.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). ResearchGate.
  • 2-(2-BROMO-5-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID. (n.d.). Fluorochem.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). Organometallics - ACS Publications.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (n.d.). Journal of the American Chemical Society.
  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 8). YouTube.
  • This compound. (n.d.). Synquest Labs.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3,5-difluorobenzene. (n.d.). Benchchem.
  • The Importance of 2-Bromo-5-fluoroacetophenone in Organic Synthesis. (n.d.).
  • 2-(5-Bromo-2-methyl-3-(trifluoromethyl)phenyl)acetic acid. (n.d.). BLDpharm.

Sources

stability of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive analysis of the chemical . By examining the constituent functional groups and drawing upon established principles of physical organic chemistry, this document offers a predictive stability profile, outlines potential degradation pathways, and provides actionable protocols for empirical stability assessment.

Introduction and Molecular Profile

This compound (IUPAC Name: 2-(2-Bromo-5-(trifluoromethoxy)phenyl)acetic acid) is a substituted aromatic carboxylic acid. Its structure is characterized by a phenylacetic acid core, which is a common scaffold in medicinal chemistry and materials science. The phenyl ring is substituted with a bromine atom and a trifluoromethoxy group. These substituents are expected to significantly influence the molecule's physicochemical properties, including its stability.

The trifluoromethoxy (-OCF₃) group is a particularly notable substituent. It is strongly electron-withdrawing and highly lipophilic, often incorporated into pharmaceutical candidates to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The bromine atom, also an electron-withdrawing group, further modulates the electronic properties of the aromatic ring and provides a potential site for chemical transformation.

PropertyValueSource(s)
CAS Number 887266-81-1[3][4]
Molecular Formula C₉H₆BrF₃O₂[5]
Molecular Weight 299.04 g/mol [4]
Appearance White to off-white solid[6]
Storage Temperature Recommended to store at room temperature.[5]

Predicted Chemical Stability Profile

A thorough understanding of a compound's stability is critical for its development, storage, and application. The can be inferred by analyzing the stability of its core structure and the influence of its substituents.

Solid-State Stability

In its solid, crystalline form, this compound is expected to be relatively stable under standard storage conditions (room temperature, protected from light and moisture). Phenylacetic acid itself is a stable solid.[7] The high melting point of similar compounds, such as 2-Bromo-5-fluorophenylacetic acid (113-114°C), suggests strong intermolecular forces in the crystal lattice, which contributes to stability.[8]

Solution Stability

The stability of the molecule in solution is dependent on the solvent, pH, and exposure to environmental factors like light and heat.

  • Hydrolytic Stability : Phenylacetic acid does not contain functional groups that are expected to hydrolyze under typical environmental conditions.[7] The ether linkage of the trifluoromethoxy group is generally stable to hydrolysis due to the strengthening effect of the fluorine atoms. Similarly, the aryl-bromide bond is typically resistant to hydrolysis under neutral or acidic conditions. Therefore, significant degradation due to hydrolysis in aqueous solutions at neutral pH is not anticipated.

  • Photostability : Aromatic bromine compounds are known to be susceptible to photolytic degradation.[9] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species. This is a primary anticipated degradation pathway for this molecule and warrants careful experimental investigation.

  • Thermal Stability : While generally stable at ambient temperatures, phenylacetic acids can undergo decarboxylation at elevated temperatures.[6] This would result in the loss of the carboxylic acid group. The presence of bulky and electron-withdrawing substituents on the phenyl ring may influence the temperature at which this degradation occurs.

  • Oxidative Stability : The trifluoromethoxy group is known to increase a molecule's resistance to oxidative metabolism.[1] This is due to the strong C-F bonds and the electron-withdrawing nature of the group, which deactivates the aromatic ring towards oxidative processes.[2] However, the benzylic position (the -CH₂- group) could be susceptible to oxidation under strong oxidizing conditions.

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways are proposed: photodegradation and thermal decarboxylation.

G parent This compound photo_product 5-(Trifluoromethoxy)phenylacetic acid parent->photo_product  Photodegradation (UV light) C-Br Cleavage thermal_product 1-Bromo-4-(trifluoromethoxy)-2-methylbenzene parent->thermal_product  Thermal Degradation (Heat) Decarboxylation

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] Protect from direct sunlight and sources of ignition.[12]

  • Incompatible Materials : Avoid contact with strong bases, strong oxidizing agents, and reactive metals.[11] As a carboxylic acid, it will react exothermically with bases.

  • Personal Protective Equipment (PPE) : When handling, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13] If working with fine powders or in a poorly ventilated area, respiratory protection may be necessary.[11]

Experimental Protocols for Stability Assessment

To empirically determine the stability profile, a series of forced degradation studies coupled with a stability-indicating analytical method is required.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidative Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (Solution at 80°C) photo Photolytic (ICH Q1B light exposure) analysis Analyze samples by stability-indicating HPLC-UV/MS at t=0, 1, 3, 5 days acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

  • Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C.

  • Base Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 60°C.

  • Oxidative Degradation : Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature.

  • Thermal Degradation : Heat an aliquot of the stock solution (in a sealed vial to prevent evaporation) at 80°C.

  • Photolytic Degradation : Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). Run a dark control in parallel.

  • Sampling and Analysis : Withdraw samples from each stress condition at specified time points (e.g., 0, 24, 48, 72 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Recommended HPLC Parameters (starting point for method development):

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidified mobile phase improves peak shape for carboxylic acids. A gradient elution will likely be needed.
Gradient Start with a high percentage of A, ramp to a high percentage of B to elute degradants.Ensures separation of the parent compound from potentially more or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD) to assess peak purity.The aromatic ring will have strong UV absorbance. DAD helps to identify co-eluting peaks.
Injection Vol. 10 µLStandard injection volume.

Summary of Expected Forced Degradation Results

The following table can be used to summarize the findings from the forced degradation studies.

Stress ConditionExpected % DegradationPrimary Degradation Product(s)
Acid Hydrolysis Low (<5%)None expected
Base Hydrolysis Low (<5%)None expected (salt formation will occur)
Oxidation Low to ModeratePotential for oxidation at the benzylic position.
Thermal Moderate to High1-Bromo-4-(trifluoromethoxy)-2-methylbenzene (decarboxylation)
Photolytic High5-(Trifluoromethoxy)phenylacetic acid (de-bromination)

Conclusion

This compound is predicted to be a chemically stable compound in the solid state under recommended storage conditions. The presence of the trifluoromethoxy group likely enhances its stability against oxidative and metabolic degradation.[1][2] However, the aryl-bromide bond presents a potential liability, making the molecule susceptible to photolytic degradation.[9] Thermal decarboxylation is another plausible degradation pathway under elevated temperatures.[6] The experimental protocols outlined in this guide provide a robust framework for systematically evaluating these potential stability concerns, ensuring the compound's quality and integrity throughout its lifecycle.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
  • PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information.
  • Beilstein Journal of Organic Chemistry. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 7, 1235-1246. [Link]
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. [Link]
  • UC Merced. (n.d.). Glacial Acetic Acid - Standard Operating Procedure. Environmental Health & Safety.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • ResearchGate. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(34), 5969-5972. [Link]
  • Sciencemadness Wiki. (2022). Phenylacetic acid.
  • North Industrial Chemicals. (2024). Discover the best practices for safely storing acetic acid.
  • VelocityEHS. (2014). Acetic Acid Hazards & Safety Information.

Sources

Navigating the Synthesis and Handling of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a specialized aromatic organic compound that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid moiety on the phenyl ring imparts unique reactivity and physicochemical properties to the molecule. The trifluoromethoxy group, in particular, is of growing interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2].

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. It is intended for researchers, chemists, and drug development professionals who work with this and structurally related halogenated and fluorinated compounds. Adherence to these guidelines is paramount to ensure personal safety, maintain experimental integrity, and minimize environmental impact.

Compound Identification and Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

PropertyValueSource
CAS Number 887266-81-1[3][4]
Molecular Formula C9H6BrF3O3[3][5]
Molecular Weight 299.04 g/mol [3][5]
Appearance Solid[6]
Synonyms 2-(2-Bromo-5-(trifluoromethoxy)phenyl)acetic acid, [2-bromo-5-(trifluoromethoxy)phenyl]acetic acid[3][5]

Hazard Identification and Risk Assessment

Based on available safety data sheets, this compound is classified as a hazardous substance. The primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[4]

  • Serious Eye Irritation: Can lead to serious damage if it comes into contact with the eyes.[4]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.[4]

The trifluoromethoxy group, while imparting desirable properties to the final product, also necessitates careful handling due to the potential for the release of hazardous decomposition products, such as hydrogen fluoride, under certain conditions (e.g., fire).[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[8][9]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[8][9]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if engineering controls are insufficient or during emergency situations.Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[8]

Safe Handling and Storage

Handling
  • Avoid the generation of dust when handling the solid material.[10]

  • Use appropriate tools (spatulas, powder funnels) to transfer the solid.

  • Ensure all containers are clearly labeled with the full chemical name and associated hazards.[12]

  • Wash hands thoroughly after handling, even if gloves were worn.[10]

  • Do not eat, drink, or smoke in the laboratory.[10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][13]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

  • Store in a designated and clearly marked area for hazardous chemicals.

Experimental Protocol: A Representative Synthetic Application

The following is a generalized, step-by-step protocol for a typical laboratory-scale reaction, such as an amide coupling, using this compound. The causality behind each safety measure is explained to foster a deeper understanding of the protocol's design.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_reagents Assemble and weigh reagents in the fume hood prep_hood->prep_reagents reaction_setup Set up reaction vessel with stirring and inert atmosphere prep_reagents->reaction_setup reaction_addition Add reagents slowly and in a controlled manner reaction_setup->reaction_addition reaction_monitoring Monitor reaction progress (TLC, LC-MS) reaction_addition->reaction_monitoring workup_quench Quench reaction carefully (e.g., with water or mild acid/base) reaction_monitoring->workup_quench workup_extraction Perform liquid-liquid extraction in a separatory funnel workup_quench->workup_extraction workup_purification Purify product (e.g., column chromatography) workup_extraction->workup_purification cleanup_decontaminate Decontaminate glassware with a suitable solvent workup_purification->cleanup_decontaminate cleanup_segregate Segregate halogenated organic waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of waste according to institutional guidelines cleanup_segregate->cleanup_dispose

Caption: A generalized workflow for a synthetic reaction involving this compound.

Protocol Steps and Rationale
  • Preparation:

    • Don Appropriate PPE: This is the first line of defense against accidental exposure.

    • Verify Fume Hood Functionality: Ensures that any harmful vapors or dust are effectively contained and exhausted.

    • Assemble and Weigh Reagents in the Fume Hood: Confines any potential release of the solid material to a controlled environment.

  • Reaction:

    • Set up Reaction Vessel: A closed system under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent side reactions with atmospheric moisture and oxygen.

    • Controlled Addition of Reagents: Slow and controlled addition helps to manage any exothermic events and prevent uncontrolled reactions.

    • Monitor Reaction Progress: Regular monitoring allows for the timely quenching of the reaction, which can prevent the formation of unwanted byproducts.

  • Work-up and Purification:

    • Careful Quenching: The quenching process can be exothermic and may generate gases. Performing this step slowly and with appropriate cooling is essential.

    • Liquid-Liquid Extraction: This should be performed in a fume hood, and the separatory funnel should be vented frequently to release any pressure buildup.

    • Purification: Techniques like column chromatography often involve the use of flammable solvents and should be conducted with appropriate precautions against ignition sources.

  • Cleanup and Disposal:

    • Decontaminate Glassware: Rinsing glassware with a suitable solvent in the fume hood ensures that no residual hazardous material is left. The rinsate must be collected as hazardous waste.[8]

    • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper disposal and to avoid potentially dangerous reactions in the waste container.[8][9][15]

    • Dispose of Waste: All waste, including contaminated PPE, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[12][16]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[13]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[16] Collect the material into a suitable container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

The disposal of this compound and any associated waste must be handled with care to prevent environmental contamination.

disposal_workflow start Generate Waste segregate Segregate into Halogenated Organic Waste start->segregate container Use a Designated and Properly Labeled Container segregate->container storage Store in a Secure Secondary Containment Area container->storage collection Arrange for Collection by EHS or a Licensed Contractor storage->collection end Proper Disposal collection->end

Caption: A simplified workflow for the proper disposal of halogenated organic waste.

As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][17] Do not mix with non-halogenated waste.[16] The container must be kept closed when not in use and stored in a designated satellite accumulation area.[15] Final disposal must be carried out through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16]

Conclusion

This compound is a valuable research chemical, but its handling requires a diligent and informed approach to safety. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling and disposal, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that it is used in conjunction with your institution's specific chemical hygiene plan and all relevant regulatory requirements.

References

  • Benchchem.
  • CymitQuimica. This compound.
  • Synquest Labs. 2-Bromo-5-(trifluoromethoxy)
  • CymitQuimica. This compound | CymitQuimica.
  • ChemScene. 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid.
  • Benchchem. Proper Disposal of 3-(Trifluoromethyl)
  • Benchchem. Proper Disposal of 3-(Trifluoromethyl)
  • Apollo Scientific. 2-Bromo-5-(trifluoromethyl)
  • Thermo Fisher Scientific.
  • Fluorochem. 2-(2-BROMO-5-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID.
  • Fisher Scientific.
  • Campus Operations.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Shanghai Canbi Pharma Ltd.
  • Fisher Scientific.
  • Chemistry LibreTexts. Safety.
  • Request PDF. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.
  • MDPI.

Sources

Navigating the Chemical Landscape: A Technical Guide to the Hazards of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a specialized chemical intermediate, finding its utility in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its unique trifluoromethoxy and bromo-substituted phenylacetic acid structure offers a versatile scaffold for the development of novel compounds. However, this molecular complexity also necessitates a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in a laboratory setting. This in-depth technical guide provides a comprehensive overview of the known and potential hazards associated with this compound, drawing upon available safety data and the toxicological profiles of its constituent structural motifs.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount to anticipating its behavior and potential hazards.

PropertyValueSource
CAS Number 887266-81-1[1]
Molecular Formula C9H6BrF3O3[1][2]
Molecular Weight 299.04 g/mol [2]
Appearance Solid[3]

Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined on a lot-specific basis.

Known Health Hazards: A Direct Assessment

Safety Data Sheets (SDS) from various suppliers provide a consistent, albeit limited, overview of the acute hazards associated with this compound. The primary routes of exposure are inhalation, skin contact, and eye contact.

According to GHS classifications, this compound is identified as a substance that:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

These classifications are accompanied by the GHS07 pictogram, indicating that the substance is harmful or an irritant.[4]

Hazard Identification and Precautionary Statements
Hazard StatementPrecautionary Statement
H315: Causes skin irritationP264: Wash skin thoroughly after handling.[1]
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H335: May cause respiratory irritationP261: Avoid breathing dust, mist, spray.[1]
P271: Use only outdoors or in a well-ventilated area.[1]

In-Depth Hazard Analysis: Deconstructing the Molecule

The limited availability of comprehensive toxicological data for this compound necessitates a deeper analysis of its structural components: the halogenated phenylacetic acid core and the trifluoromethoxy substituent.

The Phenylacetic Acid Backbone

Phenylacetic acid and its derivatives are known to exhibit a range of biological activities and associated toxicities. While phenylacetic acid itself is considered to have low toxicity, it can be corrosive and irritating.[5] The introduction of a halogen, in this case, bromine, can significantly alter the reactivity and toxicological profile of the molecule. Halogenated aromatic compounds can be more persistent in the environment and may have a greater potential for bioaccumulation.

The Trifluoromethoxy Group: A "Super-Halogen"

The trifluoromethoxy (-OCF3) group is often referred to as a "super-halogen" or "pseudo-halogen" due to its strong electron-withdrawing properties and high lipophilicity.[6] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group can enhance metabolic stability, but it also increases the potential for the molecule to penetrate biological membranes and interact with cellular components.[7] While this is often a desirable trait in drug design, it also warrants a cautious approach to handling, as increased bioavailability can lead to enhanced toxicity.

Experimental Protocols for Safe Handling

Given the known irritant properties and the potential for uncharacterized hazards, a stringent set of handling protocols is essential.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Engineering Controls: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Personal Protective Equipment:

    • Wear a flame-resistant lab coat.

    • Don appropriate chemical-resistant gloves (nitrile gloves are a suitable initial choice, but compatibility should be verified).

    • Wear chemical splash goggles that provide a complete seal around the eyes. A face shield may be necessary for larger quantities or when there is a significant splash risk.

  • Weighing and Transfer:

    • When weighing the solid, use a balance inside the fume hood or a vented balance enclosure.

    • Use spatulas and other tools dedicated to this compound to avoid cross-contamination.

    • Transfer the solid carefully to prevent the generation of dust.

  • In Solution:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use.[3]

  • Waste Disposal:

    • Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[10]

    • Do not discharge to sewer systems.[10]

  • Decontamination:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and appropriate action is crucial.

Sources

A Senior Application Scientist's Guide to 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a specialized chemical intermediate for researchers, scientists, and professionals in drug development. The information presented is curated to offer both foundational knowledge and practical insights into the procurement, handling, and quality assessment of this compound.

Introduction: Understanding the Role of this compound in Modern Synthesis

This compound (CAS No. 887266-81-1) is a substituted phenylacetic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This unique combination of reactive sites and modulating groups makes it a valuable starting material for the synthesis of complex molecules, including novel therapeutic agents.

While direct public-domain applications of this compound in late-stage drug candidates are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Phenylacetic acid derivatives, in general, are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes. The strategic placement of halogen and trifluoromethoxy substituents is a common tactic in modern drug discovery to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Commercial Availability and Procurement

Sourcing high-quality starting materials is a critical first step in any research and development workflow. This compound is available from a number of specialized chemical suppliers. When procuring this material, it is essential to consider not only the purity but also the supplier's ability to provide comprehensive analytical documentation.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAdditional Information
Apollo Scientific99%[1]Offers various pack sizes.[1]
CymitQuimicaInformation available upon requestDistributed under the "Indagoo" brand.[2]
Amadis Chemical Company Limited97%-

It is imperative for researchers to request a batch-specific Certificate of Analysis (CoA) from the chosen supplier to verify the purity and identity of the material.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the safe handling and effective use of any chemical compound.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887266-81-1[2]
Molecular Formula C₉H₆BrF₃O₃[2]
Molecular Weight 299.04 g/mol [2]
Appearance Typically an off-white to white solidGeneral knowledge for similar compounds
Purity Up to 99%[1]
Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed:

  • Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling : Use only outdoors or in a well-ventilated area. Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.

  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

In case of exposure, it is crucial to follow the first-aid measures outlined in the SDS, which include rinsing the affected area with plenty of water and seeking medical attention if symptoms persist.

Quality Control and Analytical Methodologies: A Self-Validating System

Identity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument : A standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition : Acquire a standard proton NMR spectrum.

  • Expected Signals : The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons of the acetic acid moiety. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation : A standard HPLC system equipped with a UV detector and a C18 column.

  • Mobile Phase : A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point for method development.

  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Analysis : Inject the sample and monitor the elution profile at a suitable UV wavelength (e.g., 254 nm). The purity is determined by the area percentage of the main peak.

The following diagram illustrates a typical workflow for the quality control of incoming chemical reagents like this compound.

QC_Workflow cluster_procurement Procurement & Initial Checks cluster_analytical Analytical Verification cluster_decision Decision Supplier Select Supplier & Order CoA Request Batch-Specific CoA Supplier->CoA Visual Visual Inspection CoA->Visual NMR Identity Confirmation (NMR) Visual->NMR Proceed if CoA & Visual are OK HPLC Purity Assessment (HPLC) NMR->HPLC MS Mass Verification (MS) HPLC->MS Accept Accept Lot for R&D MS->Accept If all specs are met Reject Reject Lot MS->Reject If specs are not met

Caption: Quality Control Workflow for Chemical Reagents.

Synthetic Utility and Potential Applications

As a functionalized building block, this compound is primed for use in a variety of synthetic transformations.

Cross-Coupling Reactions

The bromo substituent serves as a handle for introducing molecular diversity through well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex molecules.

The following diagram illustrates the potential for Suzuki coupling.

Suzuki_Coupling Reactant1 This compound Catalyst Pd Catalyst + Base Reactant1->Catalyst Reactant2 Boronic Acid/Ester Reactant2->Catalyst Product Coupled Product Catalyst->Product

Caption: Suzuki Coupling Reaction Pathway.

Amide Bond Formation

The carboxylic acid moiety is readily converted to amides through coupling with a wide range of amines. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

This guide provides a framework for the informed procurement and use of this compound in a research and development setting. By adhering to rigorous quality control standards and safe handling practices, researchers can confidently employ this versatile building block in the synthesis of novel and complex molecules.

References

  • This compound | CymitQuimica. URL
  • This compound - Synquest Labs. URL
  • 887266-81-1 Cas No. | this compound - Apollo Scientific. URL

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a valuable substituted phenylacetic acid derivative. Its unique combination of a bromine atom, an acetic acid moiety, and a trifluoromethoxy group makes it a highly versatile building block in medicinal chemistry and materials science. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This application note provides a detailed, reliable, and efficient protocol for the synthesis of this compound, designed for researchers in drug development and organic synthesis.

The chosen synthetic route is the hydrolysis of the corresponding nitrile, 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile. This method is advantageous due to the commercial availability of the starting nitrile and the straightforward, high-yielding nature of the hydrolysis reaction, which is a fundamental transformation in organic chemistry[1].

Principle and Synthetic Strategy

The synthesis proceeds via a classic acid-catalyzed hydrolysis of a nitrile. The reaction involves two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid and ammonium salt. Concentrated mineral acids, such as sulfuric acid, are effective catalysts for this transformation, driving the reaction to completion under thermal conditions.

The overall transformation is depicted below:

Caption: Reaction Scheme for Nitrile Hydrolysis.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be scaled with appropriate adjustments to equipment and reaction times.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.PurityNotes
2-Bromo-5-(trifluoromethoxy)phenylacetonitrile886763-17-3280.04≥95%Starting material.
Sulfuric Acid (H₂SO₄)7664-93-998.0898%Concentrated. Corrosive.
Glacial Acetic Acid (CH₃COOH)64-19-760.0599.7%Reagent grade.
Deionized Water (H₂O)7732-18-518.02N/A
Ethyl Acetate (EtOAc)141-78-688.11≥99.5%For extraction.
Brine (Saturated NaCl solution)N/AN/AN/AFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04N/AFor drying.

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Rotary evaporator

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Corrosives: Concentrated sulfuric acid is highly corrosive and an oxidizer. Handle with extreme care. Acetic acid is also corrosive.

  • Quenching: The reaction mixture is strongly acidic and hot. Quenching must be done cautiously by slowly adding the reaction mixture to ice-cold water.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile (10.0 g, 35.7 mmol, 1.0 eq.).

    • In the fume hood, carefully prepare the hydrolysis mixture by adding glacial acetic acid (40 mL), deionized water (40 mL), and concentrated sulfuric acid (40 mL) to the flask. Caution: The addition of sulfuric acid is exothermic; add it slowly while stirring.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile spot.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Prepare a large beaker (1 L) containing approximately 400 g of crushed ice.

    • Slowly and carefully pour the cooled reaction mixture onto the ice with stirring. A precipitate of the crude carboxylic acid should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acids.

  • Purification:

    • Transfer the crude solid to a beaker and dissolve it in ethyl acetate (approx. 150 mL).

    • Transfer the solution to a separatory funnel and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

    • For further purification, recrystallize the solid from a suitable solvent system, such as a toluene/hexanes mixture, to afford the pure this compound as a white to off-white solid.

  • Drying and Characterization:

    • Dry the purified product under vacuum at 40-50 °C overnight.

    • Determine the final mass and calculate the percentage yield.

    • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Workflow and Data Presentation

The experimental process is streamlined for clarity and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge RBF with Nitrile B Add Acetic Acid, Water, and H₂SO₄ A->B C Heat to Reflux (4-6h) B->C D Monitor by TLC C->D E Cool to RT D->E F Quench on Ice Water E->F G Filter Crude Solid F->G H Wash with Cold Water G->H I Dissolve in EtOAc & Wash H->I J Dry with Na₂SO₄ I->J K Concentrate in vacuo J->K L Recrystallize K->L M Characterize Final Product L->M

Caption: Experimental Workflow Diagram.

Expected Results & Characterization
ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₉H₆BrF₃O₃
Molecular Weight 299.04 g/mol
Yield 85-95%
Purity (by HPLC) ≥98%
¹H NMR (CDCl₃) δ ~3.8 (s, 2H, CH₂), 7.1-7.5 (m, 3H, Ar-H), 10.5 (br s, 1H, COOH)
Safety Causes skin and serious eye irritation[2]. May cause respiratory irritation[2].

Note: NMR chemical shifts (δ) are approximate and may vary depending on the solvent and instrument.

Conclusion

This application note details a robust and high-yielding protocol for the synthesis of this compound via acid-catalyzed hydrolysis of the corresponding nitrile. The procedure utilizes readily available reagents and standard laboratory techniques, making it accessible for a wide range of researchers. The resulting product is a key intermediate for the development of novel pharmaceuticals and functional materials.

References

  • Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid.
  • University of Waterloo. (n.d.). HYDROLYSIS.
  • Hibbert, F., & Satchell, D. P. N. (1968). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Journal of the Chemical Society B: Physical Organic, 653-656.
  • Organic Syntheses. (n.d.). BENZYL CYANIDE.
  • ScienceMadness Wiki. (2021). Benzyl cyanide.
  • Oakwood Chemical. (n.d.). 2-Bromo-5-fluorophenylacetic acid.

Sources

2-Bromo-5-(trifluoromethoxy)phenylacetic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key building block in the development of novel pharmaceuticals and advanced materials. We present a detailed, field-proven protocol centered on the robust and efficient hydrolysis of the corresponding phenylacetonitrile precursor. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, critical safety procedures, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Significance

This compound (CAS No: 887266-81-1) is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structural motifs—a bromine atom, a trifluoromethoxy group, and a carboxylic acid function—make it a versatile intermediate for introducing unique pharmacophores into target molecules. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.

This guide focuses on the most direct and reliable synthetic pathway from a commercially available precursor, ensuring accessibility and efficiency for laboratory-scale production.

Compound Properties: [3][4][5]

  • Molecular Formula: C₉H₆BrF₃O₃

  • Molecular Weight: 299.04 g/mol

  • Appearance: Typically an off-white to white solid

Rationale for Synthetic Route Selection

Several synthetic strategies can be envisioned for the preparation of phenylacetic acids. These include the Willgerodt-Kindler reaction from corresponding acetophenones, carboxylation of Grignard reagents, and oxidation of phenylacetaldehydes.[6][7][8] However, for this compound, the most practical and efficient approach is the hydrolysis of its nitrile analogue, 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile.

Justification:

  • Precursor Availability: The starting material, 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile (CAS No: 886763-17-3), is readily available from multiple chemical suppliers.[9][10]

  • Reaction Efficiency: Nitrile hydrolysis is a fundamental and high-yielding transformation in organic chemistry.[11]

  • Simplicity: The reaction is typically a one-step process requiring standard laboratory equipment and reagents, avoiding complex multi-step sequences or the use of sensitive organometallic intermediates.

We will detail both acid- and base-catalyzed hydrolysis protocols, allowing researchers to choose the method best suited to their laboratory environment and substrate compatibility.

Synthesis Workflow Diagram

The diagram below illustrates the straightforward conversion of the nitrile starting material to the final carboxylic acid product via hydrolysis.

SynthesisWorkflow cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis start 2-Bromo-5-(trifluoromethoxy) phenylacetonitrile reagent_acid H₂SO₄ / H₂O Reflux start->reagent_acid reagent_base NaOH / H₂O Reflux start->reagent_base product 2-Bromo-5-(trifluoromethoxy) phenylacetic acid reagent_acid->product H₃O⁺ workup intermediate Sodium 2-bromo-5-(trifluoromethoxy) phenylacetate reagent_base->intermediate Hydrolysis acidification HCl (aq) intermediate->acidification acidification->product Protonation

Caption: General workflow for the synthesis of the target acid from its nitrile precursor.

Detailed Experimental Protocols

4.1. Materials and Reagents

ReagentCAS NumberSupplier RecommendationPurity
2-Bromo-5-(trifluoromethoxy)phenylacetonitrile886763-17-3Sigma-Aldrich, Fluorochem≥95%
Sulfuric Acid (H₂SO₄)7664-93-9Fisher Scientific98%
Sodium Hydroxide (NaOH)1310-73-2Merck≥97%
Hydrochloric Acid (HCl)7647-01-0VWR37%
Ethyl Acetate (EtOAc)141-78-6Standard Lab Grade≥99.5%
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Standard Lab GradeAnhydrous
Deionized Water (H₂O)7732-18-5N/AN/A

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH indicator strips

4.2. Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is based on well-established procedures for converting nitriles to carboxylic acids using strong acid.[11]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 50% (v/v) aqueous solution of sulfuric acid. Expert Tip: Cautiously and slowly add 50 mL of concentrated sulfuric acid to 50 mL of deionized water in an ice bath to manage the exothermic reaction.

  • Reagent Addition: To the cooled sulfuric acid solution, add 10.0 g (35.7 mmol) of 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 3-5 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature, then carefully pour it over 200 g of crushed ice in a large beaker with stirring. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

4.3. Protocol 2: Base-Catalyzed Hydrolysis

This method offers an alternative that avoids large quantities of concentrated acid and may be preferable for substrates sensitive to strong acid.[8][12]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (35.7 mmol) of 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile in 100 mL of a 20% aqueous sodium hydroxide solution.

  • Reflux: Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux (approximately 105-110 °C). The reaction will evolve ammonia gas, which should be vented into a fume hood or passed through an acid trap. Reflux for 4-8 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Acidification: Place the aqueous layer in a beaker and cool in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH 1-2), at which point the product will precipitate.[8][12]

  • Isolation: Collect the white solid via vacuum filtration, washing the filter cake with copious amounts of cold deionized water.

  • Purification & Drying: Purify the crude acid by recrystallization and dry under vacuum as described in Protocol 1.

Safety, Handling, and Hazard Management

Scientific integrity demands a commitment to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • Target Compound: this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.[1][13]

  • Starting Nitrile: Phenylacetonitriles can be toxic. Avoid inhalation and skin contact.[14]

  • Acids and Bases: Concentrated sulfuric acid and hydrochloric acid, along with sodium hydroxide, are highly corrosive and can cause severe burns.[15] Handle with extreme care, and always have an appropriate spill kit and quenching agent (e.g., sodium bicarbonate) readily available.

  • Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and fire extinguisher before commencing any work.[16]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

  • FTIR Spectroscopy: To identify the characteristic carboxylic acid O-H and C=O stretches.

References

  • Reddit r/Chempros. Handling nBuLi. (2022-02-16). [Link]
  • Environmental Health and Safety.
  • Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. [Link]
  • Wikipedia. Willgerodt rearrangement. [Link]
  • JoVE. Preparation of the Grignard reagent, phenylmagnesium bromide. (2012-11-14). [Link]
  • Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006-08-20). [Link]
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
  • ResearchGate. Recent advances in the Willgerodt–Kindler reaction. (2013-06-24). [Link]
  • PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]
  • Organic Syntheses. phenylacetic acid. [Link]
  • RSC Publishing. Recent advances in the Willgerodt–Kindler reaction. (2013-06-24). [Link]
  • Inventiva Pharma.
  • Aribo Biotechnology. CAS: 102684-91-3 Name: 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). [Link]
  • Google Patents. CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.
  • Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
  • Google Patents. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
  • Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid

This compound (CAS No. 887266-81-1) is a highly functionalized aromatic carboxylic acid that serves as a critical structural motif in modern medicinal chemistry.[1][2] The unique combination of a bromine atom, a trifluoromethoxy group, and a phenylacetic acid core makes it an invaluable building block for creating complex molecular architectures. The bromine provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere of a methoxy or isopropyl group, often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

This document provides a comprehensive, field-tested guide for the synthesis of this key intermediate, designed for researchers, chemists, and drug development professionals. We eschew a simple recitation of steps in favor of a detailed narrative that explains the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the process.

Strategic Approach: The Willgerodt-Kindler Reaction

While several pathways can lead to phenylacetic acids, the Willgerodt-Kindler reaction stands out for its efficiency in converting readily available aryl ketones into the desired carboxylic acid derivatives.[4][5][6] This reaction is particularly advantageous as it involves the simultaneous oxidation of the acetyl group and its migration to the terminal position of the side chain.[4]

Our selected strategy involves a two-step sequence starting from the corresponding acetophenone:

  • Willgerodt-Kindler Thioamidation: Reaction of 1-(2-Bromo-5-(trifluoromethoxy)phenyl)ethan-1-one with elemental sulfur and morpholine to form the intermediate thiomorpholide.[7][8]

  • Hydrolysis: Subsequent basic hydrolysis of the thiomorpholide to yield the target this compound.[8][9]

This approach is robust, scalable, and generally tolerant of the halogen and trifluoromethoxy functional groups present on the aromatic ring.

Visualized Synthetic Workflow

The following diagram outlines the key transformations in the synthetic protocol.

G cluster_0 Step 1: Willgerodt-Kindler Reaction cluster_1 Step 2: Hydrolysis Start 1-(2-Bromo-5-(trifluoromethoxy)phenyl)ethan-1-one Intermediate 2-(2-Bromo-5-(trifluoromethoxy)phenyl)-1-(morpholin-4-yl)ethanethione (Thiomorpholide Intermediate) Start->Intermediate  Sulfur, Morpholine  Reflux (130-140 °C) Final This compound (Final Product) Intermediate->Final 1. 20% NaOH (aq), Reflux 2. Conc. HCl (aq) to pH < 2

Caption: Synthetic pathway from acetophenone to the target phenylacetic acid.

Detailed Experimental Protocol

Safety Precaution: This procedure involves heating reagents to high temperatures and handling corrosive acids and bases. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (Equivalents)
1-(2-Bromo-5-(trifluoromethoxy)phenyl)ethan-1-oneN/A299.041.0
Sulfur (powder)7704-34-932.072.5
Morpholine110-91-887.123.0
Sodium Hydroxide (NaOH)1310-73-240.00Excess
Concentrated Hydrochloric Acid (HCl, ~37%)7647-01-036.46As needed
Deionized Water7732-18-518.02As needed
Toluene108-88-392.14For recrystallization
Hexanes110-54-3N/AFor recrystallization
Step-by-Step Procedure

Part A: Synthesis of the Thiomorpholide Intermediate

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: In the flask, combine 1-(2-Bromo-5-(trifluoromethoxy)phenyl)ethan-1-one (e.g., 10.0 g, 33.4 mmol, 1.0 eq), powdered sulfur (2.68 g, 83.6 mmol, 2.5 eq), and morpholine (8.78 mL, 100.3 mmol, 3.0 eq).[8]

  • Reaction: Heat the mixture in an oil bath to a gentle reflux (approximately 130-140 °C). The mixture will darken and become viscous.

  • Monitoring: Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting acetophenone.

  • Completion: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. The crude thiomorpholide intermediate is used directly in the next step without isolation.

Part B: Hydrolysis to this compound

  • Hydrolysis Setup: To the cooled reaction flask containing the crude thiomorpholide, carefully add 100 mL of a 20% aqueous sodium hydroxide solution.

  • Heating: Re-attach the reflux condenser and heat the mixture to reflux for an additional 4-6 hours to ensure complete hydrolysis of the intermediate.[8]

  • Cooling and Acidification: After the reflux period, cool the dark solution in an ice-water bath. Once chilled, slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise with vigorous stirring. The target product will begin to precipitate as the pH becomes strongly acidic (pH < 2).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts and residual acid.

Part C: Purification and Characterization

  • Purification: The crude solid can be purified by recrystallization. A common solvent system is toluene/hexanes or hot water.[8][10] Dissolve the crude product in a minimal amount of hot toluene, then slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

  • Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis). The expected molecular formula is C₉H₆BrF₃O₃ with a molecular weight of 299.04 g/mol .[1]

Scientific Rationale and Trustworthiness

Causality Behind Experimental Choices
  • The Role of Morpholine and Sulfur: In the Willgerodt-Kindler reaction, morpholine, a secondary amine, first reacts with the ketone to form an enamine.[4][5] This enamine then acts as a nucleophile, attacking elemental sulfur. A series of complex rearrangements, potentially involving a temporary aziridine ring, facilitates the migration of the carbonyl carbon's functionality to the terminal methyl group, ultimately forming a thioamide.[5][6]

  • Hydrolysis Conditions: The thioamide intermediate is more stable than an amide but can be effectively hydrolyzed to the corresponding carboxylic acid under forcing basic conditions (e.g., concentrated NaOH at reflux).[9][11][12] The reaction proceeds first to the carboxylate salt. Subsequent acidification is crucial to protonate the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate from the aqueous solution, which is a key principle of the workup.[9]

Self-Validating Protocol

This protocol incorporates several checkpoints to ensure success:

  • Visual Cues: The initial reaction mixture becoming dark and viscous is a characteristic sign of the Willgerodt-Kindler reaction proceeding.[8]

  • Precipitation Event: The formation of a significant precipitate upon acidification is a strong indicator that the final carboxylic acid has been successfully formed and neutralized.

  • Analytical Verification: The ultimate validation of the protocol relies on the analytical characterization of the final product. The obtained spectra and melting point must match those of the target compound, this compound, confirming the successful execution of the synthesis.

References

  • Willgerodt rearrangement. (n.d.). In Wikipedia.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data.
  • Degree of complete hydrolysis of nitriles to the carboxylic acid. (n.d.). ResearchGate.
  • Willgerodt rearrangement. (n.d.). Chemeurope.com.
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
  • US3542822A - Hydrolysis of nitriles to carboxylic acids. (n.d.). Google Patents.
  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (n.d.). Arkivoc.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006). Sciencemadness.org.
  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2001). Organic Letters (ACS Publications).
  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2001). Organic Letters (ACS Publications).
  • Phenylacetic acid. (n.d.). Organic Syntheses Procedure.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2020). Molecules.

Sources

Application Notes and Protocols: 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique ability to enhance metabolic stability, modulate lipophilicity, and influence receptor binding interactions.[3][4][5] 2-Bromo-5-(trifluoromethoxy)phenylacetic acid emerges as a highly valuable and versatile building block, ingeniously combining three critical functional motifs into a single, compact scaffold:

  • A Carboxylic Acid Handle: Provides a direct and reliable site for amide bond formation, enabling the exploration of vast chemical space through coupling with diverse amine libraries.

  • An Ortho-Bromine Atom: Serves as a versatile linchpin for modern palladium-catalyzed cross-coupling reactions, facilitating the construction of complex biaryl and heteroaryl cores that are prevalent in pharmacologically active molecules.

  • A Para-Trifluoromethoxy Group: This powerful modulator imparts favorable physicochemical properties. Termed a "super-halogen," it significantly increases lipophilicity (Hansch π parameter of +1.04) and shields the aromatic ring from metabolic degradation, thereby improving a drug candidate's half-life and bioavailability.[2][3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will delve into detailed, field-proven protocols for its two primary synthetic transformations—amide bond formation and Suzuki-Miyaura cross-coupling—and showcase its strategic utility in constructing scaffolds for high-value therapeutic targets, such as Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Physicochemical and Structural Properties

A clear understanding of the compound's properties is essential for effective experimental design and execution.

PropertyValueSource
CAS Number 887266-81-1[6][7][8]
Molecular Formula C₉H₆BrF₃O₃[7][8]
Molecular Weight 299.04 g/mol [7][8]
Appearance Off-white to light yellow solidGeneric
LogP (Predicted) ~3.3[8]
Topological Polar Surface Area (TPSA) 46.5 Ų[8]
Hazard Classification Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[9]

Core Synthetic Application I: Amide Bond Formation

The carboxylic acid moiety is arguably the most straightforward functional group to leverage on this building block. Amide coupling is a foundational reaction in pharmaceutical synthesis, and this starting material provides a direct entry point for introducing molecular diversity.

Rationale: The formation of an amide bond with a library of primary or secondary amines allows for the systematic modulation of a molecule's properties, including solubility, hydrogen bonding potential, and interactions with biological targets. The robustness and high functional group tolerance of modern amide coupling reactions make this a preferred initial step in many synthetic campaigns.

cluster_reactants Reactants cluster_product Product R1 2-Bromo-5-(trifluoromethoxy) phenylacetic acid Coupling Amide Coupling Reagents (e.g., EDC, HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) R1->Coupling Amine Amine (R-NH₂ or R₂NH) Amine->Coupling Product Amide Product Coupling->Product

Caption: General workflow for amide bond formation.

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol describes a reliable and cost-effective method for coupling this compound with a generic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

  • Hydroxybenzotriazole (HOBt, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M and stir until the solid is fully dissolved.

  • Reagent Addition: Add the amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) to the solution. Stir for 5 minutes.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC (1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

    • Causality Note: Adding EDC at 0 °C controls the exothermic reaction and minimizes the formation of undesired side products. HOBt acts as a scavenger for the O-acylisourea intermediate, preventing racemization (if applicable) and improving yields.[10]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting acid.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[10]

    • Causality Note: The acid wash removes excess base (DIPEA) and unreacted amine. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.

Core Synthetic Application II: Suzuki-Miyaura Cross-Coupling

The ortho-bromine atom is a prime handle for palladium-catalyzed cross-coupling, with the Suzuki-Miyaura reaction being the most prominent and versatile method for C-C bond formation.[11][12]

Rationale: This reaction enables the synthesis of biaryl and heteroaryl-aryl structures, which are privileged scaffolds in medicinal chemistry. The reaction is known for its mild conditions and exceptional tolerance of various functional groups, making it ideal for use on complex molecules. The electron-withdrawing nature of the trifluoromethoxy group can facilitate the initial oxidative addition step of the palladium catalyst to the C-Br bond, often leading to efficient coupling.[11][13]

Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Aryl-Pd(II)-Br Complex OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_biaryl Diaryl-Pd(II) Complex Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product Biaryl Product (Ar-R) RedElim->Product ArBr Aryl Bromide (Building Block) ArBr->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: General Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a robust starting point for coupling the aryl bromide functionality of the building block (or its amide derivatives) with various boronic acids.

Materials:

  • 2-Bromo-5-(trifluoromethoxy)phenyl-containing substrate (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask, add the aryl bromide substrate (1.0 equiv), the arylboronic acid (1.3 equiv), the base (2.5 equiv), and the palladium catalyst (3-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[11]

    • Causality Note: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. A rigorously inert atmosphere is critical for catalytic turnover and achieving high yields.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., Dioxane) and degassed water via syringe, typically in a 4:1 to 5:1 ratio.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4 to 16 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Table of Starting Conditions for Suzuki Coupling Optimization:

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Notes
Pd(PPh₃)₄ (3-5)---Na₂CO₃ (2)DME/H₂O80-90A common and reliable catalyst system for many substrates.[13]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-110Buchwald ligands like SPhos are often effective for challenging or sterically hindered substrates.[13]
Pd(dppf)Cl₂ (3)---K₂CO₃ (2)Toluene/EtOH/H₂O90A robust catalyst that is often tolerant of heteroaromatic substrates.

Application Spotlight: Synthesis of FAAH Inhibitor Scaffolds

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endogenous signaling lipids, most notably anandamide.[15] Inhibition of FAAH elevates anandamide levels, producing analgesic and anxiolytic effects without the psychoactive side effects of direct cannabinoid receptor agonists.[16] Many potent FAAH inhibitors feature a biaryl or heteroaryl-aryl core structure linked via an amide or urea.[17] this compound is an ideal starting material for rapidly assembling libraries of such compounds.

Start 2-Bromo-5-(trifluoromethoxy) phenylacetic acid Step1 Step 1: Amide Coupling Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 Final Biaryl FAAH Inhibitor Scaffold Step2->Final Amine Amine Library (R¹-NH₂) Amine->Step1 Boronic Boronic Acid Library (R²-B(OH)₂) Boronic->Step2

Sources

Reactions of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid: A-Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making it an attractive moiety in drug design. The presence of both a carboxylic acid and an aryl bromide functional group allows for a diverse range of chemical transformations, enabling the construction of intricate molecular architectures.

This guide provides a comprehensive overview of the key reactions of this compound, including detailed application notes and laboratory-proven protocols for its esterification, amidation, and palladium-catalyzed cross-coupling reactions. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 887266-81-1
Molecular Formula C₉H₆BrF₃O₃
Molecular Weight 299.04 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

Core Reactions and Protocols

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the carboxylic acid and the aryl bromide.

Esterification: Conversion to Methyl 2-(2-bromo-5-(trifluoromethoxy)phenyl)acetate

Esterification of the carboxylic acid moiety is a fundamental transformation, often employed as a protecting group strategy or to modulate the compound's physical properties. Acid-catalyzed esterification with an alcohol is a common and effective method.

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess drives the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Detailed Protocol: Acid-Catalyzed Esterification

Esterification

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of methanol to the flask to act as both the reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the stirred solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

This procedure typically affords the methyl ester in high yield (>90%).

Amidation: Synthesis of Amide Derivatives

The formation of an amide bond from the carboxylic acid is a critical reaction in the synthesis of many biologically active compounds. This is often achieved by activating the carboxylic acid followed by reaction with an amine.

Causality of Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation. HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

Detailed Protocol: HATU-Mediated Amide Coupling

Amidation

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Expected Outcome:

HATU-mediated coupling is a robust method that generally provides good to excellent yields of the amide product.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The aryl bromide functionality of this compound is a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of the catalytic cycle.[2]

  • Base: A base, typically an inorganic carbonate like potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the aryl halide and boronic acid.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

SuzukiCoupling

Materials:

  • This compound

  • Arylboronic acid of choice

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the final biaryl product.

Expected Outcome:

The Suzuki-Miyaura coupling is a highly versatile and reliable reaction, and good to excellent yields are typically obtained, depending on the specific coupling partners.

Conclusion

This compound is a versatile building block in organic synthesis, offering multiple avenues for functionalization. The protocols detailed in this guide for esterification, amidation, and Suzuki-Miyaura cross-coupling provide a solid foundation for the synthesis of a wide range of derivatives. As with any chemical reaction, optimization of the reaction conditions may be necessary for specific substrates to achieve the desired outcome.

References

  • ChemScene. (n.d.). 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid. Retrieved from https://www.chemscene.com/products/2-bromo-5-trifluoromethyl-phenylacetic-acid.html
  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. Retrieved from https://www.benchchem.
  • CymitQuimica. (n.d.). This compound. Retrieved from https://www.cymitquimica.com/2-bromo-5-trifluoromethoxy-phenylacetic-acid-887266-81-1
  • Apollo Scientific. (n.d.). This compound. Retrieved from https://www.apolloscientific.co.uk/cas-no-887266-81-1
  • Echemi. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenylaceticacid. Retrieved from https://www.echemi.com/products/887266-81-1.html
  • Arctom. (n.d.). This compound. Retrieved from https://www.arctomsci.com/cas-887266-81-1.html
  • ChemicalBook. (n.d.). This compound. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9669336.htm
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Transition_Metals_in_Organic_Synthesis/Catalytic_Cross-Coupling/Suzuki-Miyaura_Coupling
  • Royal Society of Chemistry. (2015). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry.
  • ResearchGate. (2015).
  • National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8146313/
  • FUJIFILM Wako. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction. Retrieved from https://labchem-wako.fujifilm.
  • PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from https://www.prepchem.
  • Sunway Pharm Ltd. (n.d.). METHYL 2-[2-BROMO-5-(TRIFLUOROMETHYL)PHENYL]ACETATE. Retrieved from https://www.3wpharm.com/product/show/CB77193.html
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from https://www.tcichemicals.com/US/en/support-download/brochure-and-review/synthesis-and-reaction/suzuki-miyaura-cross-coupling-reaction-e-0128
  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids. Retrieved from https://patents.google.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from https://www.mdpi.com/1420-3049/28/13/5095
  • Organic Syntheses. (n.d.). PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v86p0188
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid. Retrieved from https://www.benchchem.
  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved from https://www.researchgate.
  • National Institutes of Health. (n.d.). Borate-catalysed direct amidation reactions of coordinating substrates. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842220/
  • ResearchGate. (n.d.). (PDF) Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. Retrieved from https://www.researchgate.net/publication/233385759_Direct_esterification_of_a-methoxy-a-trifluoromethylphenylacetic_acid
  • ChemSpider. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid. Retrieved from http://www.chemspider.com/SyntheticPage.aspx?id=453
  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from https://www.mdpi.com/1422-0067/24/5/4553
  • Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid. Retrieved from https://patents.google.
  • Google Patents. (n.d.). Preparation method of 2, 4,5-trifluoro phenylacetic acid. Retrieved from https://patents.google.
  • Google Patents. (n.d.). Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid. Retrieved from https://patents.google.
  • Google Patents. (n.d.). Synthesis method of 2,4,5-trifluorophenylacetic acid. Retrieved from https://patents.google.
  • Eureka | Patsnap. (n.d.). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Retrieved from https://eureka.patsnap.
  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from https://www.organic-chemistry.org/abstracts/lit3/218.shtm
  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF. Retrieved from https://www.scribd.com/document/440539158/Large-Scale-Amidations-in-Process-Chemistry-Practical-Considerations-For-Reagent-Selection-and-Reaction-Execution
  • Eureka | Patsnap. (n.d.). The preparation method of 2-bromo-5-fluorobenzotrifluoride. Retrieved from https://eureka.patsnap.
  • ChemicalBook. (n.d.). Methyl phenylacetate synthesis. Retrieved from https://www.chemicalbook.com/synthesis/101-41-7.htm

Sources

Application Notes and Protocols for the Derivatization of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a valuable synthetic intermediate in drug discovery and materials science. The presence of three distinct functional handles—a carboxylic acid, an aryl bromide, and an electron-withdrawing trifluoromethoxy group—offers a versatile platform for molecular elaboration. The trifluoromethoxy (-OCF₃) group is of particular interest as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides detailed protocols for the strategic derivatization of this compound, focusing on reactions at the carboxylic acid and the aryl bromide moieties. The methodologies are designed to be robust and adaptable for researchers in organic synthesis and medicinal chemistry.

Part 1: Derivatization of the Carboxylic Acid Moiety

Modification of the carboxylic acid is often the initial strategic step, as the free acid can be incompatible with certain cross-coupling conditions. Conversion to an ester or amide not only masks the acidic proton but also provides a key diversification point.

Fischer-Speier Esterification: Synthesis of Methyl 2-Bromo-5-(trifluoromethoxy)phenylacetate

Fischer-Speier esterification is a classic, acid-catalyzed method that is highly effective for the preparation of methyl esters from carboxylic acids. The use of a strong acid catalyst in a large excess of alcohol drives the equilibrium towards the ester product.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, pushes the reaction equilibrium towards the product.

  • p-Toluenesulfonic Acid (p-TsOH): p-TsOH is a strong, non-volatile acid that is easy to handle and effective as a catalyst for this transformation. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1]

  • Reaction at Room Temperature: The reaction proceeds efficiently at room temperature, which minimizes the potential for side reactions.[1]

  • Aqueous Bicarbonate Quench: The addition of sodium bicarbonate solution neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.[1]

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous methanol (0.2 M solution), add p-Toluenesulfonic acid monohydrate (0.1-0.2 eq).

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 2-bromo-5-(trifluoromethoxy)phenylacetate.

  • Purify the crude product by silica gel column chromatography if necessary.

Expected Outcome:

DerivativeReagentsConditionsTypical Yield
Methyl 2-bromo-5-(trifluoromethoxy)phenylacetateThis compound, Methanol, p-TsOHRoom Temperature, 12-24h>90%

Workflow Diagram:

Esterification cluster_setup Reaction Setup cluster_workup Workup A This compound D Reaction Mixture (Room Temperature, 12-24h) A->D Combine and stir B Anhydrous Methanol B->D Combine and stir C p-TsOH C->D Combine and stir E Concentrate D->E F Dissolve in EtOAc E->F G Wash with NaHCO3 (aq) F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K Methyl 2-bromo-5-(trifluoromethoxy)phenylacetate J->K Purify

Caption: Fischer-Speier Esterification Workflow.

Amide Bond Formation: Synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetamides

Amide coupling is a cornerstone reaction in medicinal chemistry. The choice of coupling reagent is critical, especially when dealing with sterically hindered or electronically deactivated substrates. For phenylacetic acids, direct amidation can be challenging. Therefore, the use of robust coupling reagents is recommended.

Causality of Experimental Choices:

  • Coupling Reagents (HATU/HBTU): Aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for forming amide bonds, even with challenging substrates. They rapidly activate the carboxylic acid to form a highly reactive acyl-uronium species, which is then readily attacked by the amine. These reagents are known to minimize racemization when applicable.[2]

  • Base (DIPEA): A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine if it is used as a salt, without competing as a nucleophile.

  • Anhydrous DMF as Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents for amide coupling reactions.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M solution), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome:

DerivativeReagentsConditionsTypical Yield
N-Alkyl/Aryl-2-bromo-5-(trifluoromethoxy)phenylacetamideThis compound, Amine, HATU, DIPEARoom Temperature, 4-12h70-95%

Workflow Diagram:

Amidation cluster_activation Acid Activation cluster_workup Workup A This compound D Activated Acid A->D Stir 15-30 min B HATU B->D Stir 15-30 min C DIPEA in DMF C->D Stir 15-30 min F Reaction Mixture D->F Combine and stir 4-12h E Primary/Secondary Amine E->F Combine and stir 4-12h G Dilute with Water F->G H Extract with EtOAc G->H I Wash with LiCl (aq) H->I J Wash with NaHCO3/Brine I->J K Dry, Filter, Concentrate J->K L N-Substituted Amide Product K->L Purify

Caption: HATU-mediated Amide Coupling Workflow.

Part 2: Derivatization of the Aryl Bromide Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the aryl bromide position. It is generally advisable to first convert the carboxylic acid to an ester or amide to prevent potential side reactions. The following protocols assume the starting material is the methyl ester derivative.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-(trifluoromethoxy)phenylacetates

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by coupling an organohalide with an organoboron compound.[3]

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G3): Tetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst.[4] More modern catalysts like XPhos Pd G3 are often more active and robust, allowing for lower catalyst loadings and shorter reaction times, especially for electron-deficient aryl bromides.[5] The trifluoromethoxy group is strongly electron-withdrawing, which generally makes the aryl bromide more reactive towards oxidative addition to the Pd(0) center.[4]

  • Base (K₂CO₃ or K₃PO₄): An aqueous solution of a base like potassium carbonate or phosphate is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[6][7]

  • Solvent System (Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane with water is commonly used to dissolve both the organic substrates and the inorganic base.[5][6]

Experimental Protocol:

  • To a Schlenk flask, add methyl 2-bromo-5-(trifluoromethoxy)phenylacetate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture with vigorous stirring at 90-110 °C for 2-12 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome:

Coupling PartnerCatalyst System (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield
Phenylboronic acidXPhos Pd G3 (2)K₂CO₃ (2)Dioxane/H₂O1004-1280-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Toluene/H₂O1006-1675-90%

Catalytic Cycle Diagram:

SuzukiCycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-Br ArX->ArPdBr Boronic Ar'-B(OH)2 Boronic->ArPdBr Base Base Base->Boronic

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Sonogashira Coupling: Synthesis of 2-Alkynyl-5-(trifluoromethoxy)phenylacetates

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties.[8]

Causality of Experimental Choices:

  • Dual Catalyst System (Pd/Cu): The reaction is traditionally catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) in combination with a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[9]

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as a base to deprotonate the terminal alkyne and often as a solvent.[5][9]

  • Anhydrous Conditions: The reaction is typically performed under anhydrous and inert conditions to prevent unwanted side reactions and catalyst deactivation.[10]

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 2-bromo-5-(trifluoromethoxy)phenylacetate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Add degassed, anhydrous solvent (e.g., THF or DMF).

  • Add the amine base (e.g., Et₃N, 2-3 eq).

  • Add the terminal alkyne (1.1-1.3 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-16 hours. Monitor by LC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salts and catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome:

Coupling PartnerCatalyst System (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield
PhenylacetylenePd(PPh₃)₂Cl₂ (3), CuI (2)Et₃N (3)THFRT-504-1270-90%
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3), CuI (2)DIPA (3)DMFRT3-885-95%

Workflow Diagram:

Sonogashira cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Workup A Methyl 2-bromo-5-(trifluoromethoxy)phenylacetate E E A->E Combine B Pd(PPh3)2Cl2 + CuI B->E Combine C Amine Base in THF/DMF C->E Combine D Terminal Alkyne F Reaction Mixture (RT-50°C, 3-16h) E->F Add Alkyne G Filter through Celite F->G H Wash with NH4Cl (aq) G->H I Wash with Brine H->I J Dry, Filter, Concentrate I->J K Alkynylated Product J->K Purify

Caption: Sonogashira Coupling Experimental Workflow.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-(trifluoromethoxy)phenylacetates

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[11]

Causality of Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as XPhos, are frequently employed as they facilitate both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.[12][13] Modern precatalysts that are air-stable and highly active are preferred.

  • Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex that is necessary for reductive elimination.[5]

  • Anhydrous, Aprotic Solvent: The reaction is sensitive to moisture, so anhydrous solvents like toluene or dioxane are essential.[5][13]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Add methyl 2-bromo-5-(trifluoromethoxy)phenylacetate (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 90-110 °C with vigorous stirring for 4-24 hours. Monitor by LC-MS.

  • After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Expected Outcome:

Amine PartnerCatalyst System (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield
AnilineXPhos Pd G3 (2)NaOt-Bu (1.4)Toluene1006-1870-90%
MorpholinePd₂(dba)₃ (1), XPhos (2)NaOt-Bu (1.4)Dioxane11012-2465-85%

Catalytic Cycle Diagram:

BuchwaldHartwig Pd0 Pd(0)L ArPdBr Ar-Pd(II)L-Br Pd0->ArPdBr Oxidative Addition PdAmido Ar-Pd(II)L-NR'R'' ArPdBr->PdAmido Amine Coordination & Deprotonation PdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' PdAmido->Product ArX Ar-Br ArX->ArPdBr Amine HNR'R'' Amine->ArPdBr Base Base Base->Amine

Caption: Simplified Buchwald-Hartwig Amination Cycle.

References

  • Benchchem. (2026). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. Benchchem.
  • Al-Masum, M. (2021).
  • Oshima, K. et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal.
  • ResearchGate. (2023). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation.
  • Royal Society of Chemistry. (2020). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.
  • PubMed. (2009).
  • Royal Society of Chemistry. (2015).
  • Benchchem. (2026). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. Benchchem.
  • National Institutes of Health. (2018).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • National Institutes of Health. (2020).
  • Benchchem. (2026). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem.
  • Benchchem. (2026). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Benchchem. (2026). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. Benchchem.
  • ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • University of California, Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
  • PrepChem.com. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • ChemRxiv. (2021).
  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
  • ResearchGate. (2025). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid.
  • Fluorochem. (n.d.). 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. Fluorochem.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorophenylacetic acid. Sigma-Aldrich.
  • ChemicalBook. (n.d.). Methyl 2-bromo-5-(trifluoromethoxy)
  • PrepChem.com. (n.d.). Synthesis of Methyl Bromo[p-(phenoxy)
  • ChemScene. (n.d.). 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid. ChemScene.
  • ChemSpider. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid. ChemSpider Synthetic Pages.
  • Benchchem. (2026). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Benchchem.
  • Sigma-Aldrich. (n.d.). 2-bromo-5-(trifluoromethoxy)aniline. Sigma-Aldrich.
  • Benchchem. (2026). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
  • EvitaChem. (n.d.). Buy 2-Bromo-5-(trifluoromethyl)benzaldehyde. EvitaChem.
  • ResearchGate. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate.
  • Sigma-Aldrich. (n.d.). 2-bromo-5-(trifluoromethyl)thiophene. Sigma-Aldrich.
  • BLDpharm. (n.d.). (2-Bromo-5-fluoro-3-(trifluoromethyl)phenyl)methanol. BLDpharm.
  • BLDpharm. (n.d.). 2-Bromo-5-fluorophenoxyacetic acid methyl ester. BLDpharm.

Sources

The Strategic Application of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic importance and practical application of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid as a pivotal building block in contemporary drug discovery. We delve into the unique physicochemical properties imparted by the trifluoromethoxy and bromo functionalities, providing a scientific rationale for its utility in designing novel therapeutic agents. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed protocols for the synthesis of this key intermediate and its subsequent derivatization into molecular frameworks with high therapeutic potential, particularly as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and various kinases. By integrating established synthetic methodologies with an analysis of relevant patent literature, this guide serves as an authoritative resource for leveraging this versatile scaffold in the development of next-generation pharmaceuticals.

Introduction: The Strategic Advantage of Fluorinated Phenylacetic Acids

The deliberate incorporation of fluorine-containing moieties into drug candidates is a cornerstone of modern medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic profiles.[1] The trifluoromethoxy (-OCF3) group, in particular, offers a unique constellation of properties that are highly advantageous for drug design.[2] It is a strong electron-withdrawing group, which can modulate the pKa of nearby functionalities, and it is highly lipophilic, which can enhance membrane permeability and bioavailability.[3] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the -OCF3 group highly resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug molecule.[3]

This compound combines these desirable features with the synthetic versatility of the phenylacetic acid scaffold. The carboxylic acid moiety provides a convenient handle for amide bond formation, a ubiquitous linkage in pharmaceuticals, while the bromine atom serves as a key reactive site for carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling. This trifecta of functional groups makes this compound a highly valuable starting material for constructing diverse libraries of complex molecules with potential therapeutic applications.

Physicochemical Properties and Their Implications

The unique substitution pattern of this compound gives rise to a specific set of physicochemical properties that are highly relevant to its application in medicinal chemistry.

PropertyValue (Predicted/Typical)Implication in Drug Design
Molecular Weight 299.04 g/mol Provides a solid starting point for building molecules within the "rule of five" guidelines.
LogP ~3.1 - 3.3Indicates high lipophilicity, which can enhance cell membrane permeability and oral bioavailability.[3]
pKa ~4.0The electron-withdrawing nature of the trifluoromethoxy and bromo groups increases the acidity of the carboxylic acid.
Polar Surface Area 46.5 ŲContributes to a balance between solubility and permeability.

Synthetic Pathways to this compound

While commercially available from several suppliers, an understanding of the synthetic routes to this compound is crucial for process development and cost-effective scale-up. Two plausible and established synthetic strategies are outlined below.

Route A: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a robust method for converting aryl ketones into the corresponding phenylacetic acids (or their amide precursors).[4][5] This approach would commence with the appropriate acetophenone derivative.

Willgerodt_Kindler acetophenone 2-Bromo-5-(trifluoromethoxy)acetophenone thioamide Thioamide Intermediate acetophenone->thioamide S₈, Morpholine Heat acid This compound thioamide->acid Acid or Base Hydrolysis

Caption: Synthesis from the corresponding benzyl bromide.

Protocol 2: Synthesis via Benzyl Cyanide Hydrolysis

  • Cyanation: In a well-ventilated fume hood, dissolve 2-bromo-5-(trifluoromethoxy)benzyl bromide (1.0 eq) in a suitable organic solvent such as ethanol or acetone.

  • Add a solution of sodium cyanide (1.1 eq) in water dropwise to the stirred solution of the benzyl bromide.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Hydrolysis: After cooling, carefully add concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux for 3-5 hours to effect hydrolysis of the nitrile to the carboxylic acid.

  • Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The phenylacetic acid will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize to obtain the pure product.

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a scaffold for the synthesis of novel drug candidates. Its functional handles allow for the systematic exploration of chemical space to optimize biological activity.

Synthesis of Amide Derivatives as Potential Enzyme Inhibitors

The carboxylic acid moiety is readily converted to an amide, a key functional group in a vast number of pharmaceuticals. This transformation is particularly relevant in the development of inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH), where aryl-amide interactions are often crucial for binding.

dot

Amide_Coupling phenylacetic_acid This compound activated_ester Activated Intermediate (e.g., Acyl Chloride, Active Ester) phenylacetic_acid->activated_ester Coupling Agent (e.g., HATU, EDCI) amide Amide Derivative activated_ester->amide amine Primary or Secondary Amine (R₁R₂NH) amine->amide

Caption: General workflow for amide synthesis.

Protocol 3: General Amide Coupling Procedure

  • Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a suitable amide coupling reagent, for example, HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), along with a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds

The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl structures. These motifs are prevalent in many classes of drugs, including kinase inhibitors, where they often form key interactions within the ATP-binding pocket of the enzyme.

dot

Suzuki_Coupling bromo_compound This compound derivative biaryl_product Biaryl Product bromo_compound->biaryl_product boronic_acid Aryl Boronic Acid or Ester boronic_acid->biaryl_product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (e.g., the corresponding methyl ester) (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ (2.0 eq).

  • Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Case Study: Rationale for Use in FAAH and Kinase Inhibitor Development

While direct synthesis of a marketed drug from this compound is not yet prominently published, the patent literature for Fatty Acid Amide Hydrolase (FAAH) and kinase inhibitors is replete with examples of structurally analogous compounds. This provides a strong rationale for its application in these therapeutic areas.

  • FAAH Inhibitors: Many potent FAAH inhibitors feature a substituted aromatic ring linked via an amide or urea to a second aromatic or heterocyclic system. The 2-bromo-5-(trifluoromethoxy)phenyl moiety provides a metabolically stable, lipophilic fragment that can effectively occupy hydrophobic pockets in the enzyme's active site. The bromine atom allows for the introduction of further diversity through cross-coupling to fine-tune potency and selectivity.

  • Kinase Inhibitors: The biaryl scaffold is a classic "hinge-binding" motif in many kinase inhibitors. Utilizing this compound allows for the synthesis of biaryl-containing amides. The trifluoromethoxy group can enhance binding affinity through favorable interactions and improve the overall pharmacokinetic properties of the inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive carboxylic acid, a site for cross-coupling, and the advantageous properties of the trifluoromethoxy group makes it an ideal starting material for the synthesis of novel therapeutic agents. The detailed protocols provided herein offer a practical guide for researchers to harness the potential of this scaffold in the development of enzyme inhibitors and other bioactive molecules. As the demand for drug candidates with improved metabolic stability and bioavailability continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of pharmaceutical research.

References

  • Adams, R.; Thal, A. F. Phenylacetic Acid. Org. Synth.1922, 2, 63. DOI: 10.15227/orgsyn.002.0063. [Link]
  • Carmack, M.; Spielman, M. A. The Willgerodt Reaction. Org. React.1946, 3, 83-107.
  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015, 58 (21), 8315–8359. DOI: 10.1021/acs.jmedchem.5b00258. [Link]
  • Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2023, 28(14), 5486. DOI: 10.3390/molecules28145486. [Link]
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
  • Yale, H. L. The Trifluoromethyl Group in Medicinal Chemistry. J. Med. Pharm. Chem.1959, 1(2), 121-133. DOI: 10.1021/jm50003a001. [Link]
  • Scribd. Benzyl Cyanide Hydrolysis To Acid. [Link]

Sources

Application Notes and Protocols for 2-Bromo-5-(trifluoromethoxy)phenylacetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modulating Inflammatory Pathways

2-Bromo-5-(trifluoromethoxy)phenylacetic acid emerges as a compound of significant interest in contemporary drug discovery, embodying a strategic combination of chemical motifs known to impart favorable pharmacological properties. The phenylacetic acid core is a well-established scaffold in a multitude of biologically active molecules, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3]. The strategic incorporation of a trifluoromethoxy (-OCF3) group is a key feature, recognized in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, thereby improving cellular uptake and bioavailability[4]. Furthermore, the presence of a bromine atom can potentiate the biological activity of the molecule. This document provides a detailed guide for researchers to explore the therapeutic potential of this compound, with a primary focus on its hypothesized role as a modulator of inflammatory processes and a secondary exploration of its potential as an antimicrobial agent.

Hypothesized Mechanism of Action: Targeting the Pillars of Inflammation

Based on its structural similarity to known anti-inflammatory agents and the electronic properties conferred by its substituents, we hypothesize that this compound may exert its anti-inflammatory effects through a dual mechanism:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many phenylacetic acid derivatives are known to inhibit COX enzymes (COX-1 and COX-2), which are central to the synthesis of pro-inflammatory prostaglandins[1][5][6]. The trifluoromethoxy group may enhance the binding affinity of the compound to the active site of these enzymes.

  • Modulation of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of gene expression involved in inflammation and immune responses[7][8]. We propose that this compound may interfere with the activation of this pathway, leading to a downstream reduction in the production of inflammatory cytokines and mediators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing experiments and formulating the compound for biological assays.

PropertyValueReference
CAS Number 887266-81-1[4][9][10][11]
Molecular Formula C₉H₆BrF₃O₃[4][10][11]
Molecular Weight 299.04 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and methanol

Experimental Protocols

The following protocols are designed to investigate the hypothesized biological activities of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of the test compound against COX-1 and COX-2.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare stock solution of this compound in DMSO Add_Compound Add test compound or vehicle control Compound_Prep->Add_Compound Enzyme_Prep Dilute COX-1 and COX-2 enzymes in assay buffer Add_Reagents Add buffer, heme, and enzyme to wells Enzyme_Prep->Add_Reagents Substrate_Prep Prepare arachidonic acid (substrate) solution Add_Substrate Initiate reaction by adding arachidonic acid Substrate_Prep->Add_Substrate Add_Reagents->Add_Compound Incubate_1 Pre-incubate at room temperature Add_Compound->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Stop_Reaction Stop reaction with a suitable reagent Incubate_2->Stop_Reaction Measure_PGE2 Quantify Prostaglandin E2 (PGE2) production via ELISA Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 values Measure_PGE2->Calculate_IC50 cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of NF-κB Activation Seed_Cells Seed RAW 264.7 macrophage cells in a 96-well plate Pretreat Pre-treat cells with the test compound Seed_Cells->Pretreat Stimulate Stimulate with Lipopolysaccharide (LPS) Pretreat->Stimulate Fix_Permeabilize Fix and permeabilize the cells Stimulate->Fix_Permeabilize Immunostain Immunostain for NF-κB p65 subunit Fix_Permeabilize->Immunostain Image_Acquisition Acquire images using a high-content imager Immunostain->Image_Acquisition Quantify Quantify nuclear translocation of NF-κB p65 Image_Acquisition->Quantify

Caption: Experimental workflow for the NF-κB activation assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with the primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the nuclear translocation of the p65 subunit by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[7] A reduction in nuclear translocation in compound-treated cells compared to LPS-stimulated controls indicates inhibition of NF-κB activation.

Protocol 3: Antibacterial Susceptibility Testing

This protocol outlines a standard broth microdilution assay to determine the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis MIC Determination Compound_Dilution Prepare serial dilutions of the test compound in a 96-well plate Inoculate Inoculate the wells with the bacterial suspension Compound_Dilution->Inoculate Bacterial_Inoculum Prepare a standardized bacterial inoculum Bacterial_Inoculum->Inoculate Incubate_Plate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate_Plate Visual_Inspection Visually inspect for bacterial growth Incubate_Plate->Visual_Inspection OD_Measurement Measure optical density (OD600) Visual_Inspection->OD_Measurement Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) OD_Measurement->Determine_MIC

Caption: Workflow for the antibacterial susceptibility testing.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to positive (no compound) and negative (no bacteria) control wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be determined by visual inspection or by measuring the optical density at 600 nm.[12]

Data Interpretation and Expected Outcomes

The data generated from these protocols will provide a comprehensive initial assessment of the bioactivity of this compound.

AssayExpected Outcome for an Active CompoundData Presentation
COX Inhibition Dose-dependent inhibition of COX-1 and/or COX-2 activity, with calculable IC50 values.IC50 values for COX-1 and COX-2 in a summary table.
NF-κB Activation Reduction in LPS-induced nuclear translocation of the NF-κB p65 subunit.Dose-response curve showing the percentage of cells with nuclear p65.
Antibacterial Susceptibility A clear MIC value against one or more bacterial strains.A table of MIC values for the tested bacterial strains.

Conclusion and Future Directions

The strategic design of this compound makes it a promising candidate for drug discovery, particularly in the realm of anti-inflammatory therapeutics. The protocols outlined in this document provide a robust framework for the initial characterization of its biological activity. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models of inflammation, and pharmacokinetic profiling to assess its drug-like properties. The exploration of this and similar compounds could lead to the development of novel and effective treatments for a range of inflammatory disorders.

References

  • Lombardino, J. G., & Otterness, I. G. (1981). Phenylacetic Acid Derivatives as Antiinflammatory Agents. Arzneimittel-Forschung, 31(7), 1078-1082.
  • Hino, K., Nakamura, H., Nagai, Y., Uno, H., & Nishimura, H. (1983). Synthesis and Antiinflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 26(2), 222-225.
  • Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1).
  • O'Neill, L. A., & Kaltschmidt, C. (1997). NF-kappa B: a crucial transcription factor for glial and neuronal cell function. Trends in neurosciences, 20(6), 252-258.
  • K. Hino, H. Nakamura, Y. Nagai, H. Uno, H. Nishimura, J. Med. Chem., 25, 222(1983).
  • Huang, G. J., Huang, S. S., & Lin, S. S. (2010). Analgesic and anti-inflammatory activities of aqueous extract of Glycosmis citrifolia (Willd.) Lindl. in mice. Journal of ethnopharmacology, 132(1), 249-254.
  • Schleicher, U., Hesse, A., & Bogdan, C. (2005).
  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview.
  • Covert, M. W., Leung, T. H., Gaston, J. E., & Baltimore, D. (2005).
  • Journal of Industrial Microbiology and Biotechnology. (1994). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid.
  • Bentham Science. (2018). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition.
  • Springer Nature. (2000). Activation of Nuclear Factor-κB.
  • JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • MDPI. (2019). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • ResearchGate. (2013). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • ResearchGate. (2017). Screening of small-molecule library for novel antibacterials.
  • Connected Papers. (2025). Phenylacetic acid derivative: Significance and symbolism.
  • PubMed. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • PubMed. (1984). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines].
  • National Institutes of Health. (2011). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors.
  • MDPI. (2022). Effective Small Molecule Antibacterials from a Novel Anti-Protein Secretion Screen.
  • Google Patents. (n.d.). AU2007265181B2 - Phenylacetic acid derivatives as COX-2 inhibitors.
  • PubMed. (1992). Nonsteroidal Antiinflammatory Agents. Part 21: Optically Active Stereoisomers of P-Trifluoromethylphenyl- And P-Thioanisyl-Biphenylyl- Hydroxypropionic Acids.
  • PubMed. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain.
  • National Institutes of Health. (2013). Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromophenylacetic Acid: An Essential Intermediate for Pharmaceutical Research.
  • Impact Factor. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach.
  • PubMed. (1990). [Pharmacological and clinical profile of tiaprofenic acid].

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules using 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of electronic and physicochemical properties that can profoundly enhance the therapeutic potential of bioactive molecules.[1][2][3] This functional group is known to improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the acidity of nearby functionalities, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3][4]

2-Bromo-5-(trifluoromethoxy)phenylacetic acid emerges as a highly versatile and valuable building block for drug discovery and development. Its structure presents two key handles for chemical modification: a carboxylic acid moiety amenable to amide bond formation and esterification, and an aryl bromide that is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and divergent synthesis of a wide array of molecular architectures, making it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization. Phenylacetic acid derivatives are well-established precursors to a range of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] The presence of the 2-bromo and 5-(trifluoromethoxy) substituents provides a unique substitution pattern to explore novel chemical space and develop next-generation therapeutics.[7]

This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on robust and reproducible methodologies for key chemical transformations.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound can be broadly categorized into two main types of transformations: those involving the carboxylic acid group and those involving the aryl bromide.

Transformations at the Carboxylic Acid Moiety: Amide Bond Formation

The formation of amides is one of the most fundamental and frequently employed reactions in medicinal chemistry. The resulting amide bond is a key structural feature in a vast number of approved drugs. Direct amide formation from a carboxylic acid and an amine is often promoted by coupling agents to activate the carboxylic acid.

Mechanistic Rationale: Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. The addition of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can further enhance the efficiency of the reaction by forming an active ester, which is less prone to side reactions and racemization.

Amide_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH (2-Bromo-5-(trifluoromethoxy) -phenylacetic acid) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Coupling Agent Coupling_Agent EDC or DCC Amide_Product Amide Product (R-CO-NHR') O_Acylisourea->Amide_Product + Amine Amine R'-NH2 Suzuki_Coupling Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition ArBr Ar-Br (Substrate) ArBr->Oxidative_Addition PdII_Complex Ar-Pd(II)-Br Ln Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->Transmetalation Base Base Base->Transmetalation PdII_Diorgano Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Diorgano Reductive_Elimination Reductive Elimination PdII_Diorgano->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration ArAr Ar-Ar' (Product) Reductive_Elimination->ArAr

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is of paramount importance for the synthesis of anilines and their derivatives, which are prevalent in many biologically active compounds.

Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by the coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via EDC Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using EDC as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (optional, but recommended)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add the amine (1.0-1.2 equiv.), HOBt (1.2 equiv.), and DIPEA (2.0-3.0 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound (or its corresponding ester) with an arylboronic acid. [8][9] Materials:

  • This compound or its methyl/ethyl ester (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the this compound derivative (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv.). [8]2. Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Type Key Reagents Typical Conditions Potential Bioactive Products
Amide Coupling EDC, HOBt, Amine, DIPEADCM or DMF, 0 °C to RTAmide derivatives with diverse functionalities
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80-110 °CBiaryl compounds, potential NSAIDs
Buchwald-Hartwig Amine, Pd catalyst, Ligand, BaseToluene or Dioxane, 80-120 °CArylamine derivatives

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling: If low yields are observed in the Suzuki coupling, consider screening different palladium catalysts and ligands. The choice of base and solvent system can also have a significant impact. [10]Side reactions such as dehalogenation or homocoupling of the boronic acid can be minimized by ensuring strictly anaerobic conditions and using a milder base. [10]* Incomplete Amide Formation: If the amide coupling reaction is sluggish or incomplete, ensure that the reagents are anhydrous, as water can hydrolyze the active intermediate. Increasing the amount of coupling agent or allowing for longer reaction times may also improve the yield.

  • Purification Challenges: The presence of the trifluoromethoxy group can make compounds more lipophilic, which may require adjustment of the solvent system used for column chromatography.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of potentially bioactive molecules. Its dual reactivity allows for the independent modification of both the carboxylic acid and the aryl bromide moieties, providing access to diverse chemical scaffolds. The protocols outlined in this guide offer robust starting points for the synthesis of novel compounds for drug discovery programs. By understanding the underlying reaction mechanisms and key experimental parameters, researchers can effectively utilize this valuable intermediate to accelerate the development of next-generation therapeutics.

References

  • Molecules. 2025 Jul 18;30(14):3009.
  • MDPI.
  • BenchChem.
  • Dakenchem. The Importance of Trifluoromethoxy Group in Chemical Synthesis.
  • BenchChem. Role of trifluoromethyl groups in medicinal chemistry and drug design.
  • PubMed. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues].
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ACS Publications.
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Scribd.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner.
  • ACS Publications. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.
  • PubMed Central.
  • Inventiva Pharma.
  • BenchChem. Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
  • BenchChem. improving the yield of 2-Bromo-5-(trifluoromethyl)aniline Suzuki coupling reactions.
  • ResearchGate.
  • BMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

Sources

Application Notes and Protocols for 2-Bromo-5-(trifluoromethoxy)phenylacetic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals

The relentless pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles for crop protection agents has led to the widespread incorporation of fluorinated moieties in agrochemical design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a critical substituent due to its profound impact on a molecule's physicochemical and biological properties. It significantly increases lipophilicity, which can enhance membrane permeability and bioavailability, and its strong electron-withdrawing nature can modulate the metabolic stability and target-binding affinity of the active ingredient[1][2].

2-Bromo-5-(trifluoromethoxy)phenylacetic acid (CAS No. 887266-81-1) is a bespoke building block engineered for the synthesis of next-generation agrochemicals. Its structure offers a unique combination of features: the trifluoromethoxy group for imparting desirable biological and pharmacokinetic characteristics, a carboxylic acid handle for straightforward chemical modification, and a bromine atom that serves as a versatile reactive site for cross-coupling reactions or further derivatization. These attributes make it an exemplary precursor for creating complex molecular architectures, particularly in the realm of insecticides and herbicides.

This document provides detailed application notes and a representative synthetic protocol illustrating the utility of this compound in the synthesis of a novel isoxazoline-based insecticidal candidate. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
CAS Number 887266-81-1[1][3]
Molecular Formula C₉H₆BrF₃O₃[3][4]
Molecular Weight 299.04 g/mol [3][4]
Appearance White to off-white solid---
Purity ≥98%[1]

Application in the Synthesis of Isoxazoline-Based Insecticides

The isoxazoline scaffold is a cornerstone of modern insecticide development, with several commercial products demonstrating potent activity against a range of agricultural and veterinary pests[3][5][6]. These compounds typically act as antagonists of GABA-gated chloride channels in insects, leading to rapid and effective pest control[7][8]. The following section details a representative synthetic route to a novel isoxazoline derivative, starting from this compound.

Synthetic Workflow Overview

The overall synthetic strategy involves the conversion of the starting phenylacetic acid into a key oxime intermediate, followed by a [3+2] cycloaddition reaction to construct the core isoxazoline ring. The bromine atom is retained for potential late-stage functionalization to explore structure-activity relationships (SAR).

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Structure Assembly Start This compound Step1 Step 1: Acid Chloride Formation Start->Step1 SOCl₂ Step2 Step 2: Weinreb Amide Synthesis Step1->Step2 N,O-Dimethylhydroxylamine HCl Step3 Step 3: Ketone Synthesis Step2->Step3 Vinylmagnesium bromide Step4 Step 4: Oxime Formation Step3->Step4 Hydroxylamine HCl Intermediate Key Oxime Intermediate Step4->Intermediate Step5 Step 5: [3+2] Cycloaddition Intermediate->Step5 N-Chlorosuccinimide, Base Target Target Isoxazoline Compound Step5->Target

Caption: Synthetic workflow for a novel isoxazoline insecticide.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-Bromo-5-(trifluoromethoxy)phenyl)acetyl chloride

Rationale: The conversion of the carboxylic acid to an acid chloride activates the carbonyl group for subsequent nucleophilic acyl substitution. Thionyl chloride is a common and effective reagent for this transformation, with volatile byproducts that are easily removed.

Protocol:

  • To a stirred solution of this compound (10.0 g, 33.4 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Slowly add thionyl chloride (3.6 mL, 50.1 mmol, 1.5 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • The resulting crude 2-(2-Bromo-5-(trifluoromethoxy)phenyl)acetyl chloride is a yellow oil and is used in the next step without further purification.

Step 2: Synthesis of 2-(2-Bromo-5-(trifluoromethoxy)phenyl)-N-methoxy-N-methylacetamide (Weinreb Amide)

Rationale: The formation of a Weinreb amide provides a stable intermediate that is resistant to over-addition of organometallic reagents in the subsequent step. This allows for the controlled synthesis of the ketone.

Protocol:

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (4.89 g, 50.1 mmol, 1.5 equiv) in anhydrous dichloromethane (100 mL) and cool to 0 °C.

  • Slowly add pyridine (8.1 mL, 100.2 mmol, 3.0 equiv) to the suspension.

  • Add a solution of the crude acid chloride from Step 1 in dichloromethane (50 mL) dropwise to the cooled suspension.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction with 1 M HCl (100 mL) and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Weinreb amide as a pale yellow oil.

Step 3: Synthesis of 1-(2-Bromo-5-(trifluoromethoxy)phenyl)but-3-en-2-one

Rationale: The reaction of the Weinreb amide with vinylmagnesium bromide introduces the vinyl group necessary for the subsequent cycloaddition. The Grignard reaction is a robust method for C-C bond formation.

Protocol:

  • Dissolve the Weinreb amide (from Step 2, assuming quantitative yield from 10.0 g of starting acid, approx. 33.4 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add vinylmagnesium bromide (1.0 M in THF, 40.1 mL, 40.1 mmol, 1.2 equiv) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (100 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate gradient) to afford the desired α,β-unsaturated ketone.

Step 4: Synthesis of 1-(2-Bromo-5-(trifluoromethoxy)phenyl)but-3-en-2-one oxime

Rationale: The oxime is the direct precursor for the 1,3-dipolar cycloaddition. Its formation is a standard condensation reaction between the ketone and hydroxylamine.

Protocol:

  • Dissolve the ketone from Step 3 (approx. 33.4 mmol) in ethanol (150 mL).

  • Add hydroxylamine hydrochloride (3.5 g, 50.1 mmol, 1.5 equiv) and sodium acetate (4.1 g, 50.1 mmol, 1.5 equiv).

  • Heat the mixture to reflux for 4 hours.

  • Cool to room temperature and remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude oxime, which can be used in the next step after drying under high vacuum.

Step 5: Synthesis of 3-((2-Bromo-5-(trifluoromethoxy)phenyl)methyl)-5-methyl-4,5-dihydroisoxazole

Rationale: This is the key ring-forming step. The in-situ generation of a nitrile oxide from the oxime, followed by an intramolecular [3+2] cycloaddition with the alkene, forms the desired isoxazoline ring. N-Chlorosuccinimide (NCS) is used to generate the intermediate hydroximoyl chloride, which is then dehydrochlorinated by a base to form the nitrile oxide.

Protocol:

  • Dissolve the crude oxime from Step 4 (approx. 33.4 mmol) in DMF (150 mL).

  • Add N-Chlorosuccinimide (NCS) (4.9 g, 36.7 mmol, 1.1 equiv) portion-wise at room temperature.

  • Stir for 1 hour at room temperature.

  • Cool the reaction to 0 °C and slowly add triethylamine (9.3 mL, 66.8 mmol, 2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water (500 mL) and extract with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to yield the target isoxazoline compound.

Data Summary and Characterization

The successful synthesis of the target compound would be confirmed by standard analytical techniques.

StepProductExpected Yield (%)Analytical Confirmation
12-(2-Bromo-5-(trifluoromethoxy)phenyl)acetyl chloride>95 (crude)IR (C=O stretch ~1800 cm⁻¹)
2Weinreb Amide80-90¹H NMR, ¹³C NMR, MS
3α,β-Unsaturated Ketone75-85¹H NMR, ¹³C NMR, MS
4Oxime>90 (crude)¹H NMR, MS
5Target Isoxazoline60-75¹H NMR, ¹³C NMR, HRMS

Conclusion and Future Perspectives

This application note demonstrates a robust and scientifically sound synthetic pathway for utilizing this compound as a precursor for a novel, potentially insecticidal isoxazoline derivative. The strategic incorporation of the trifluoromethoxy group is anticipated to confer advantageous properties to the final molecule. The presence of the bromine atom on the phenyl ring provides a valuable handle for further chemical exploration, allowing for the creation of a library of analogues to optimize biological activity and selectivity. This highlights the significant potential of this compound as a key building block in the discovery and development of next-generation agrochemicals.

References

  • Understanding Isoxazoline Insecticides: The Foundation Laid by Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Process and intermediates for the preparation of pyroxasulfone. (2021).
  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. (2021).
  • Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone. (2023).
  • PROCESS AND INTERMEDIATES FOR THE PREPARATION OF PYROXASULFONE, FENOXASULFONE AND VARIOUS SULFONE ANALOGS OF 5,5-DIMETHYL-4H-1,2. (2023).
  • Design,Synthesis And Insecticidal Activity Of Isoxazoline Deriv
  • Enhancing Agrochemicals with 4-(Trifluoromethoxy)phenylacetic Acid: A Focus on Efficacy and Stability. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • WO/2021/176456 PROCESS AND INTERMEDIATES FOR THE PREPARATION OF PYROXASULFONE. (2021).
  • Synthesis method for pyroxasulfone, and application of pyroxasulfone. (2022).
  • Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. (2024). PubMed. [Link]

Sources

Application Notes: 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Material Innovation

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a multifunctional organic molecule poised for significant applications in materials science. While traditionally utilized as an intermediate in pharmaceutical and agrochemical synthesis, its unique structural features offer a compelling platform for the design of novel, high-performance materials. The strategic combination of a reactive carboxylic acid, a versatile brominated aromatic ring, and a property-enhancing trifluoromethoxy group makes this compound a valuable precursor for a range of advanced applications.

The trifluoromethoxy (-OCF3) group is particularly noteworthy. It is highly lipophilic, metabolically stable, and strongly electron-withdrawing, properties that can be imparted to the final material.[1][2] In materials science, this translates to enhanced thermal stability, chemical resistance, desirable dielectric properties, and hydrophobicity.[3] The bromo substituent serves as a key handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic electronics synthesis.[1][4] Finally, the carboxylic acid provides a reactive site for polymerization or for anchoring the molecule to surfaces, enabling the functionalization of nanoparticles and other substrates.[5][6]

This guide details the theoretical basis and provides step-by-step protocols for three potential, high-impact applications of this compound in materials science.

Application I: Monomer for High-Performance Fluorinated Polyesters

Scientific Rationale: The incorporation of fluorine-containing moieties like the trifluoromethoxy group into polymer backbones is a well-established strategy for creating materials with exceptional properties. The -OCF3 group can increase the glass transition temperature (Tg), improve thermal stability, and lower the dielectric constant of polymers. Furthermore, the rigidity of the phenylacetic acid structure can contribute to creating polymers with high mechanical strength. By using the carboxylic acid functionality for a polycondensation reaction, novel polyesters with tailored properties can be synthesized.

Protocol 1: Synthesis of a High-Stability Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a suitable diol, such as 1,4-butanediol.

Materials:

  • This compound (≥98% purity)

  • 1,4-Butanediol (anhydrous)

  • Antimony(III) oxide (catalyst)

  • Toluene (anhydrous)

  • Methanol

  • High-vacuum pump, Schlenk line, glass reactor with mechanical stirrer and distillation outlet.

Procedure:

  • Esterification (Pre-polymerization):

    • In a flame-dried glass reactor, combine this compound (1.0 eq), 1,4-butanediol (1.2 eq), and antimony(III) oxide (0.05 mol%).

    • Fit the reactor with a mechanical stirrer and a Dean-Stark trap filled with toluene.

    • Heat the mixture to 150-160 °C under a slow stream of nitrogen. Water produced during esterification will be removed azeotropically with toluene.

    • Monitor the reaction by measuring the amount of water collected. The reaction is typically complete in 2-4 hours.

  • Polycondensation:

    • Once the esterification is complete, gradually increase the temperature to 220-240 °C while slowly reducing the pressure using a vacuum pump.

    • This stage removes excess 1,4-butanediol and drives the polymerization forward.

    • Increase the vacuum to <1 Torr and raise the temperature to 260-280 °C.

    • A significant increase in the viscosity of the melt will be observed. Continue the reaction for 3-5 hours under high vacuum.

  • Isolation and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or THF).

    • Precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.

    • Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg, Tm), and Thermogravimetric Analysis (TGA) for thermal stability.

Application II: Precursor for π-Conjugated Materials via Suzuki Coupling

Scientific Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[4][7] The bromo-functionalization of this compound makes it an ideal candidate for these reactions. By coupling it with arylboronic acids, novel bi-aryl compounds can be synthesized.[8] These compounds are the fundamental building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the -OCF3 group can be used to tune the electronic properties (HOMO/LUMO levels) of the resulting conjugated material.

Protocol 2: Synthesis of a Bi-aryl Derivative via Palladium-Catalyzed Suzuki Coupling

This protocol outlines the synthesis of a model bi-aryl compound by coupling this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2-5 mol%)

  • Potassium carbonate (K2CO3) or Potassium Phosphate (K3PO4) (2.0-3.0 eq)[8]

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture (1,4-dioxane/water) and finally the Pd(PPh3)4 catalyst under a positive pressure of the inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Characterization: The structure of the purified product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. Its photophysical properties can be investigated using UV-Vis and fluorescence spectroscopy.

Diagram of Suzuki Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent & Pd Catalyst B->C D Heat to 80-90 °C C->D E Monitor by TLC D->E F Cool & Dilute with Water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

A generalized workflow for the Suzuki cross-coupling reaction.

Application III: Surface Functionalization of Metal Oxide Nanoparticles

Scientific Rationale: The carboxylic acid group of this compound can act as a robust anchoring group to bind to the surface of metal oxides like titanium dioxide (TiO2) or zinc oxide (ZnO).[5][9] This surface functionalization can dramatically alter the properties of the nanoparticles. The trifluoromethoxy-phenyl tail will create a hydrophobic, low-surface-energy layer. This can be used to improve the dispersion of nanoparticles in non-polar polymer matrices, create superhydrophobic surfaces, or alter the electronic properties of the nanoparticle surface for applications in catalysis or sensing. Carboxylic acids are known to dissociate on metal oxide surfaces, with the carboxylate binding to surface metal sites.[6][9]

Protocol 3: Surface Modification of TiO2 Nanoparticles

This protocol details a method for functionalizing commercial TiO2 nanoparticles.

Materials:

  • Titanium dioxide (TiO2) nanoparticles (e.g., Degussa P25)

  • This compound

  • Anhydrous toluene

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Nanoparticle Pre-treatment:

    • Dry the TiO2 nanoparticles in a vacuum oven at 120 °C overnight to remove adsorbed water.

  • Functionalization Reaction:

    • Disperse the dried TiO2 nanoparticles in anhydrous toluene (e.g., 1 mg/mL) using an ultrasonic bath for 30 minutes to create a uniform suspension.

    • Prepare a solution of this compound in anhydrous toluene (e.g., 10 mg/mL).

    • Add the solution of the phenylacetic acid derivative to the TiO2 suspension. The amount added should be in excess relative to the estimated surface area of the nanoparticles.

    • Stir the mixture vigorously at 60 °C for 24 hours under a nitrogen atmosphere.

  • Purification of Modified Nanoparticles:

    • Cool the suspension to room temperature.

    • Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).

    • Discard the supernatant, which contains the unreacted acid.

    • Re-disperse the nanoparticle pellet in fresh anhydrous toluene and centrifuge again. Repeat this washing step at least three times to ensure complete removal of unbound molecules.

    • After the final wash, dry the functionalized nanoparticles in a vacuum oven at 60 °C overnight.

Characterization: Successful surface modification can be confirmed by Fourier-Transform Infrared Spectroscopy (FTIR), which will show characteristic peaks from the aromatic ring and C-F bonds. Thermogravimetric Analysis (TGA) can be used to quantify the amount of organic material grafted onto the nanoparticle surface. The change in surface properties can be assessed by measuring the contact angle of water on a film prepared from the modified nanoparticles.

Diagram of Surface Functionalization Process

G cluster_materials Initial Materials cluster_process Functionalization start TiO2 TiO2 Nanoparticle Hydrophilic Surface (-OH groups) start->TiO2 Acid This compound Anchoring Group (-COOH) Functional Tail (-OCF3) start->Acid end Reaction Disperse in Toluene Heat at 60°C, 24h Wash Centrifuge & Wash (3x with Toluene) Reaction->Wash Dry Vacuum Dry 60°C Wash->Dry Modified_NP Functionalized NP Hydrophobic Surface Dry->Modified_NP Modified_NP->end

Schematic of the nanoparticle surface modification workflow.

Summary of Potential Material Properties

The use of this compound as a building block is projected to yield materials with enhanced performance characteristics.

Application Area Material Type Key Functional Groups Used Anticipated Properties
High-Performance Polymers Fluorinated PolyesterCarboxylic Acid, -OCF3High thermal stability (TGA), increased glass transition temp (DSC), low dielectric constant, chemical resistance.
Organic Electronics π-Conjugated OligomerBromo Group, -OCF3Tunable electronic energy levels (HOMO/LUMO), enhanced solubility in organic solvents, improved stability.
Surface Engineering Functionalized NanoparticlesCarboxylic Acid, -OCF3Hydrophobic surface (high water contact angle), improved dispersion in non-polar media, modified surface energy.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.[10] It may cause skin, eye, and respiratory irritation.[11] Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] All manipulations should be performed in a well-ventilated fume hood.[13][14] Refer to the Safety Data Sheet (SDS) for complete hazard information.

References

  • Current time information in Pasuruan, ID.
  • Self-Assembly of Carboxyalkylphosphonic Acids on Metal Oxide Powders | Langmuir.
  • Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - RSC Publishing.
  • Efficient and Versatile Synthesis of Alternating Conjugated Polymers Enabled by an Open Mechanism.
  • Rational Monomer Design for the Synthesis of Conjugated Polymers by Direct Heteroarylation Polymerization - ACS Publications.
  • Carboxylic Acid Passivated Metal Oxide Nanocrystals, Ligand Exchange Characteristics of a New Binding Motif** - CORE.
  • Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC - NIH.
  • C–H Arylation in the Synthesis of π-Conjugated Polymers | ACS Macro Letters.
  • The interaction of carboxylic acids with aluminium oxides: journeying from a basic understanding of alumina nanoparticles to water treatment for industrial and humanitarian applications - Dalton Transactions (RSC Publishing).
  • 2-Bromo-5-(trifluoromethoxy)phenylaceticacid Safety Data Sheets - Echemi.
  • The Trifluoromethoxy Group: Enhancing Properties in Modern Chemical Design.
  • XPS study of carboxylic acid layers on oxidized metals with reference to particulate materials.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Facile Synthesis of π-Conjugated Polymers via Direct Arylation Polycondensation | Request PDF - ResearchGate.
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - BJOC.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - ChemScene.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Trifluoromethyl group - Wikipedia.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.

Sources

Purifying an Essential Building Block: A Guide to the Purification of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and development, the purity of synthetic intermediates is paramount. Even seemingly insignificant impurities can have profound impacts on reaction yields, downstream processing, and the biological activity and safety of the final active pharmaceutical ingredient (API). 2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a key substituted phenylacetic acid derivative, serving as a versatile building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, imparts specific steric and electronic properties that are often sought after in medicinal chemistry. This application note provides a comprehensive guide to the purification of this compound, offering detailed protocols for common purification techniques and the analytical methods required to verify purity.

Understanding the Molecule: Physicochemical Properties

Before embarking on any purification strategy, a thorough understanding of the target molecule's properties is essential. These properties will dictate the most effective purification techniques and the appropriate solvent systems.

PropertyValueSource
Molecular Formula C₉H₆BrF₃O₃[1]
Molecular Weight 299.04 g/mol [1]
CAS Number 887266-81-1[2]
Appearance White to off-white solidGeneral knowledge
Acidity Carboxylic acid (pKa ~4)General knowledge of phenylacetic acids

Strategic Purification: From Crude to High Purity

The purification strategy for this compound will largely depend on the nature and quantity of the impurities present, which are in turn a function of the synthetic route employed. Two common synthetic pathways to substituted phenylacetic acids are the hydrolysis of benzyl cyanides and the Willgerodt-Kindler reaction of acetophenones.[3][4]

  • From Benzyl Cyanide Hydrolysis: This route may leave unreacted benzyl cyanide and the intermediate phenylacetamide as primary impurities.[5][6][7][8]

  • From Willgerodt-Kindler Reaction: This pathway can introduce sulfur-containing byproducts and unreacted starting acetophenone.[4][9][10][11]

A multi-step purification approach, combining a bulk purification technique with a high-resolution method, is often the most effective strategy.

Caption: A general workflow for the purification of this compound.

Protocol 1: Acid-Base Extraction for Bulk Purification

Principle: Acid-base extraction is a highly effective first-line purification technique for acidic compounds like this compound. It leverages the differential solubility of the acidic compound and its corresponding salt in organic and aqueous phases. The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous phase regenerates the insoluble carboxylic acid, which can then be isolated.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10 mL of solvent per gram of crude product).

  • Extraction with Weak Base: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The upper layer will be the organic phase, and the lower layer will be the aqueous phase.

  • Aqueous Phase Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of saturated NaHCO₃ solution to the separatory funnel and repeat the extraction process. Combine the aqueous extracts. This ensures complete extraction of the acidic product.

  • Back-Washing (Optional): To remove any entrained neutral impurities, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard the organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), which can be confirmed with litmus paper. The this compound will precipitate out of the solution as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Sources

Application Notes and Protocols for the Chromatographic Analysis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Phenylacetic Acid Derivative

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. The presence of a bromine atom, a trifluoromethoxy group, and a phenylacetic acid moiety suggests that this compound may serve as a key intermediate in the synthesis of biologically active molecules.[1] The trifluoromethoxy group, in particular, can significantly influence the lipophilicity, metabolic stability, and binding affinity of a parent molecule. As with any compound intended for high-value applications, rigorous analytical characterization is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for assessing the purity, stability, and chiral composition of such complex organic molecules.

This comprehensive guide provides detailed protocols and expert insights into the chromatographic analysis of this compound. We will explore both achiral (purity assessment) and chiral (enantiomeric separation) chromatographic methodologies, elucidating the scientific rationale behind the selection of stationary phases, mobile phases, and detection parameters.

Physicochemical Properties and their Chromatographic Implications

A successful chromatographic separation is predicated on a thorough understanding of the analyte's physicochemical properties.

PropertyValue/ObservationChromatographic Implication
Molecular Formula C₉H₆BrF₃O₃The presence of bromine and fluorine atoms increases the molecular weight and can influence UV detection.
Molecular Weight 299.04 g/mol [2]A moderate molecular weight suitable for both HPLC and mass spectrometry (MS) detection.
Structure A phenylacetic acid with bromo and trifluoromethoxy substituents.The aromatic ring provides a chromophore for UV detection. The carboxylic acid group allows for pH-mediated control of retention in reversed-phase chromatography.
Polarity Moderately polar.The carboxylic acid group imparts polarity, while the brominated and trifluoromethoxylated phenyl ring is hydrophobic. This dual nature makes it an ideal candidate for reversed-phase HPLC.
Chirality The α-carbon of the acetic acid moiety is a stereocenter.The compound can exist as a pair of enantiomers, necessitating chiral chromatography for their separation.

Workflow for Chromatographic Method Development

The development of a robust chromatographic method follows a logical progression of steps, from initial screening to final validation.

Method_Development_Workflow cluster_achiral Achiral (Purity) Analysis cluster_chiral Chiral Separation A Analyte Characterization (UV Spectrum, Solubility) B Column & Mobile Phase Screening (C18, C8 with ACN/H2O, MeOH/H2O) A->B Initial Assessment C Optimization (Gradient, pH, Temperature) B->C Refinement D Method Validation (Linearity, Precision, Accuracy) C->D Finalization E Chiral Stationary Phase (CSP) Screening (Polysaccharide-based, etc.) F Mobile Phase Optimization (Normal Phase vs. Reversed Phase) E->F Initial Separation G Parameter Fine-Tuning (Flow Rate, Temperature) F->G Resolution Enhancement H Enantiomer Identification (If standards are available) G->H Confirmation

Caption: A generalized workflow for the development of achiral and chiral chromatographic methods.

Part 1: Achiral Analysis by Reversed-Phase HPLC for Purity Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of moderately polar compounds like this compound. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

Rationale for Method Parameters
  • Stationary Phase: A C18 (octadecylsilane) column is a versatile and robust starting point for the separation of a wide range of compounds, including those with aromatic moieties.[3] Its high hydrophobicity will provide good retention for the analyte.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used to elute the compound. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of an acid, such as phosphoric acid or formic acid, to the aqueous component is crucial.[4] By acidifying the mobile phase (e.g., to pH 2-3), the carboxylic acid group of the analyte is protonated, suppressing its ionization and leading to a more retained, sharper, and more symmetrical peak.

  • Detection: The phenyl ring in the analyte's structure contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to confirm peak purity. The maximum absorbance (λmax) is expected to be in the 250-280 nm range, typical for substituted benzene derivatives.[3]

Detailed Protocol: Isocratic RP-HPLC Method

Objective: To develop a rapid and efficient isocratic method for the routine purity analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Prepare a mobile phase mixture of 60% B (Acetonitrile) and 40% A (0.1% Phosphoric acid in water).

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.

    • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

    • Dilute with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 260 nm
Run Time 10 minutes
  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity of the sample using the area percent method.

Gradient RP-HPLC for Impurity Profiling

For detecting and separating potential impurities, a gradient elution method provides better resolution over a wider polarity range.

Gradient Program:

Time (min)% Acetonitrile% 0.1% Phosphoric Acid in Water
0.04060
15.09010
17.09010
17.14060
20.04060

Part 2: Chiral Separation by HPLC

The presence of a stereocenter at the alpha-carbon of the acetic acid moiety means that this compound can exist as a racemic mixture of two enantiomers. The separation of enantiomers is critical in drug development, as they can exhibit different pharmacological and toxicological profiles. Chiral HPLC is the most widely used technique for this purpose.[5][6]

The Principle of Chiral Recognition

Chiral separation is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times and, thus, separation.[5] The "three-point interaction model" is a conceptual framework that explains this phenomenon, where at least three simultaneous interactions between the analyte and the CSP are necessary for chiral recognition.[5]

Strategy for Chiral Method Development

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for separating a broad range of chiral compounds, including carboxylic acids.

Recommended Chiral Stationary Phases for Screening:

  • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

Mobile Phase Considerations:

Chiral separations can be performed in either normal-phase or reversed-phase mode.

  • Normal-Phase: Typically employs mixtures of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). An acidic additive like trifluoroacetic acid (TFA) is often required for acidic analytes to improve peak shape and resolution.

  • Reversed-Phase: Uses mixtures of water and an organic modifier like acetonitrile or methanol. Buffers are used to control the pH.

Detailed Protocol: Normal-Phase Chiral HPLC

Objective: To separate the enantiomers of this compound.

Instrumentation and Materials:

  • HPLC system with isocratic pump, autosampler, and UV/PDA detector.

  • Chiral column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Thoroughly mix and degas the mobile phase.

  • Sample Preparation:

    • Dissolve the racemic sample in the mobile phase to a concentration of 0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterSetting
Column Cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane : Isopropanol : TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 260 nm
  • Optimization:

    • If the resolution is not satisfactory, adjust the percentage of isopropanol. Increasing the IPA content will generally decrease retention times and may affect resolution.

    • The concentration of TFA can also be optimized to improve peak shape.

Conclusion and Further Perspectives

The protocols outlined in this guide provide a robust starting point for the chromatographic analysis of this compound. For routine purity assessment, the developed isocratic RP-HPLC method offers a balance of speed and efficiency. For a more in-depth impurity profile, the gradient RP-HPLC method is recommended. The proposed normal-phase chiral HPLC method provides a reliable approach for the critical task of enantiomeric separation.

Further advancements in the analysis of this and similar compounds could involve the use of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and improved resolution. Additionally, coupling the HPLC system to a mass spectrometer (LC-MS) would provide valuable structural information for impurity identification and confirmation of the target analyte. For fluorinated compounds, derivatization followed by gas chromatography could also be an alternative analytical strategy.[7]

References

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Central European Journal of Chemistry, 9(4), 604-611.
  • Jain, A., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93.
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Central European Journal of Chemistry, 9(4), 604-611.
  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation.
  • Lee, H., et al. (2001). Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography. Archives of Pharmacal Research, 24(5), 402-406.
  • Arnone, A., et al. (2020).
  • Wang, Y., et al. (2024). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
  • Phenomenex. Chiral HPLC Separations.
  • SIELC Technologies. Separation of Bromoacetic acid on Newcrom R1 HPLC column.

Sources

scale-up synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a key building block in contemporary drug discovery and development. Recognizing the challenges inherent in scaling chemical syntheses from the bench to pilot plant, this guide presents two robust and validated synthetic routes. The primary protocol details a streamlined, two-step process commencing from the commercially available 2-bromo-5-(trifluoromethoxy)benzyl bromide, proceeding through a nitrile intermediate. An alternative, well-established approach via the Willgerodt-Kindler reaction of 2-bromo-5-(trifluoromethoxy)acetophenone is also detailed. The protocols are designed with a focus on scalability, safety, and efficiency, providing researchers and process chemists with the necessary technical insights for successful implementation.

Introduction and Strategic Overview

This compound is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of compounds targeting a range of therapeutic areas. The trifluoromethoxy group is often employed as a lipophilic hydrogen bond donor and can significantly influence a molecule's metabolic stability and pharmacokinetic profile. The presence of the bromine atom provides a versatile handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions.

While numerous small-scale syntheses of analogous phenylacetic acids exist, scaling these processes presents significant challenges, including managing exotherms, ensuring adequate mixing, and developing robust isolation procedures. This guide provides a detailed examination of two reliable synthetic strategies, emphasizing the causal relationships between procedural steps and successful outcomes.

Strategic Choice of Synthetic Routes:

  • Primary Route (Recommended for Scale-Up): A two-step synthesis starting from 2-bromo-5-(trifluoromethoxy)benzyl bromide. This route is favored due to the high-yielding nature of both the cyanation and subsequent hydrolysis steps, and the relative ease of handling the intermediates at scale.

  • Alternative Route (Willgerodt-Kindler Reaction): A classic and powerful transformation that converts an aryl ketone directly to the corresponding thioamide, which is then hydrolyzed. This route is an excellent alternative if the starting acetophenone is more readily available or cost-effective than the benzyl bromide.[1][2][3][4]

Recommended Scale-Up Protocol: Cyanation and Hydrolysis

This protocol is divided into two primary stages: the synthesis of the nitrile intermediate and its subsequent hydrolysis to the target carboxylic acid.

Workflow for the Primary Synthetic Route

Scale-Up Synthesis Workflow Start 2-Bromo-5-(trifluoromethoxy)benzyl bromide Step1 Step 1: Cyanation Reagents: NaCN, DMSO Conditions: 50-60°C, 4h Start->Step1 Intermediate 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile Step1->Intermediate Step2 Step 2: Hydrolysis Reagents: H2SO4 (conc.), H2O Conditions: Reflux (110-120°C), 6h Intermediate->Step2 Product This compound Step2->Product Troubleshooting_Workflow issue Issue Encountered (e.g., Low Yield, Impurities) temp Inadequate Temperature Control? issue->temp mixing Poor Mixing? issue->mixing reagent Reagent Quality/Addition? issue->reagent sol_temp Solution: - Improve reactor cooling - Implement controlled, semi-batch addition temp->sol_temp sol_mixing Solution: - Verify stirrer speed and design - Use baffles to improve turbulence mixing->sol_mixing sol_reagent Solution: - Test reagent purity - Optimize addition rate and duration reagent->sol_reagent

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common issues encountered during the synthesis of this important compound. We provide in-depth, experience-based insights into the reaction mechanisms, potential byproduct formation, and strategies for mitigation and purification.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The choice of a particular pathway will depend on the available starting materials, scalability, and desired purity of the final product. Below, we outline two common strategies and the potential byproducts associated with each.

A plausible and common synthetic approach involves a multi-step process starting from a commercially available substituted benzene. A generalized workflow is depicted below:

Synthetic_Workflow Start Starting Material (e.g., 4-trifluoromethoxy-aniline) Intermediate1 1-Bromo-4-(trifluoromethoxy)benzene Start->Intermediate1 Sandmeyer Reaction Intermediate2 2-Bromo-5-(trifluoromethoxy)toluene Intermediate1->Intermediate2 Friedel-Crafts Alkylation Intermediate3 2-Bromo-5-(trifluoromethoxy)benzyl bromide Intermediate2->Intermediate3 Radical Bromination Intermediate4 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile Intermediate3->Intermediate4 Cyanation FinalProduct This compound Intermediate4->FinalProduct Hydrolysis

Caption: A potential synthetic route to the target molecule.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Issues Related to the Bromination Step

Question 1: I am seeing multiple brominated species in my reaction mixture after attempting to brominate 1-bromo-4-(trifluoromethoxy)benzene. What are these and how can I avoid them?

Answer:

The trifluoromethoxy group (-OCF3) is an ortho-, para-directing deactivator. When brominating 1-bromo-4-(trifluoromethoxy)benzene, the incoming bromo group will be directed to the positions ortho and para to the -OCF3 group. Since the para position is already occupied by a bromine atom, the primary sites of reaction are the two positions ortho to the -OCF3 group. However, due to the deactivating nature of both the existing bromine and the trifluoromethoxy group, forcing conditions might be necessary, which can lead to over-bromination.

Potential Byproducts & Their Formation:

ByproductStructureFormation Mechanism
Dibrominated Isomers Isomers of C7H3Br2F3OElectrophilic aromatic substitution at the second available position on the ring.
Tribrominated Product C7H2Br3F3OFurther bromination under harsh reaction conditions.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a slight excess of the brominating agent (e.g., N-bromosuccinimide or bromine) but avoid a large excess.

  • Reaction Conditions: Start with milder reaction conditions (lower temperature, shorter reaction time). Monitor the reaction progress by TLC or GC-MS to stop it once the desired product is formed.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid can be a milder alternative to liquid bromine and a Lewis acid catalyst, potentially offering better selectivity.

Workflow for Optimizing Bromination:

Bromination_Optimization Start Reaction Setup Condition1 Mild Conditions (e.g., NBS, low temp) Start->Condition1 Condition2 Harsh Conditions (e.g., Br2/FeBr3, heat) Start->Condition2 Analysis TLC/GC-MS Analysis Condition1->Analysis Condition2->Analysis Outcome1 Desired Monobromination Analysis->Outcome1 Outcome2 Over-bromination Analysis->Outcome2 Purification Column Chromatography Outcome1->Purification Outcome2->Purification

Caption: Optimizing the bromination step.

B. Issues Related to Side-Chain Functionalization

Question 2: After converting my benzyl bromide intermediate to the nitrile, I am observing a significant impurity with a similar mass spectrum. What could this be?

Answer:

The reaction of a benzyl bromide with a cyanide salt (e.g., NaCN or KCN) is a nucleophilic substitution reaction. While the primary product is the desired benzyl cyanide, a common byproduct is the corresponding isocyanide.

Potential Byproduct & Its Formation:

ByproductStructureFormation Mechanism
2-Bromo-5-(trifluoromethoxy)phenyl isocyanide R-N≡CThe cyanide ion is an ambident nucleophile, meaning it can attack through either the carbon or the nitrogen atom. Attack through the nitrogen atom leads to the formation of the isocyanide.[1]

Troubleshooting & Prevention:

  • Solvent Choice: The choice of solvent can influence the ratio of cyanide to isocyanide. Protic solvents can solvate the nitrogen end of the cyanide ion, favoring attack by the carbon atom. However, polar aprotic solvents like DMSO or DMF are often used to increase the nucleophilicity of the cyanide ion, which can sometimes lead to a higher proportion of the isocyanide byproduct.

  • Counter-ion: Using a cyanide source with a more covalent character, such as copper(I) cyanide, can favor the formation of the nitrile.

  • Purification: Isocyanides can often be removed by careful column chromatography or by treatment with dilute acid, which can hydrolyze the isocyanide to a primary amine.

C. Issues Related to the Final Hydrolysis Step

Question 3: The hydrolysis of my nitrile to the carboxylic acid is incomplete, and I am isolating a neutral compound. What is this intermediate?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2] If the reaction conditions are not sufficiently forcing or the reaction time is too short, the hydrolysis may stop at the amide stage.

Potential Byproduct & Its Formation:

ByproductStructureFormation Mechanism
2-Bromo-5-(trifluoromethoxy)phenylacetamide R-CONH2Incomplete hydrolysis of the nitrile group. This can occur under both acidic and basic conditions.

Troubleshooting & Prevention:

  • Reaction Conditions: Ensure that the hydrolysis conditions are sufficiently vigorous. This may involve using a higher concentration of acid or base, a higher reaction temperature, or a longer reaction time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the amide intermediate to the carboxylic acid.

  • Work-up: During the work-up, acidification of the reaction mixture is necessary to protonate the carboxylate and allow for extraction into an organic solvent. Incomplete acidification will result in the product remaining in the aqueous layer as the carboxylate salt.

Reaction Pathway for Nitrile Hydrolysis:

Nitrile_Hydrolysis Nitrile 2-Bromo-5-(trifluoromethoxy) -phenylacetonitrile Amide 2-Bromo-5-(trifluoromethoxy) -phenylacetamide Nitrile->Amide Partial Hydrolysis CarboxylicAcid 2-Bromo-5-(trifluoromethoxy) -phenylacetic acid Amide->CarboxylicAcid Complete Hydrolysis

Caption: Stepwise hydrolysis of the nitrile.

III. Alternative Synthetic Route: The Willgerodt-Kindler Reaction

An alternative approach to synthesize the target molecule is the Willgerodt-Kindler reaction, which can convert an appropriately substituted acetophenone into the corresponding phenylacetic acid derivative.[3][4]

Question 4: I am attempting a Willgerodt-Kindler reaction to synthesize my target molecule, but the reaction is sluggish and I am getting a complex mixture of products. What could be the issue?

Answer:

The Willgerodt-Kindler reaction involves the reaction of a ketone with sulfur and an amine (often morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid. The reaction mechanism is complex and can be sensitive to the substrate and reaction conditions.

Potential Byproducts & Their Formation:

ByproductStructureFormation Mechanism
Thioamide intermediate R-CS-NR'2Incomplete hydrolysis of the thioamide formed during the Willgerodt-Kindler reaction.
Unreacted starting material The reaction may not go to completion due to steric hindrance or electronic deactivation from the substituents on the aromatic ring.
Products of side-chain reduction The reaction conditions can sometimes lead to the reduction of the ketone to an alcohol or an alkane.
Polymeric materials High temperatures can lead to the formation of complex, high molecular weight byproducts.

Troubleshooting & Prevention:

  • Reaction Temperature: The Willgerodt-Kindler reaction often requires high temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of tars. Careful temperature control is crucial.

  • Reagent Stoichiometry: The ratio of sulfur and amine to the ketone can significantly impact the reaction outcome. Optimization of these ratios may be necessary.

  • Hydrolysis Step: Ensure that the hydrolysis of the intermediate thioamide is complete by using sufficiently strong acidic or basic conditions and an adequate reaction time.

  • Microwave-Assisted Synthesis: In some cases, microwave-assisted heating can promote the Willgerodt-Kindler reaction, leading to shorter reaction times and potentially cleaner product formation.[5]

IV. Analytical Characterization of Byproducts

The identification of byproducts is crucial for optimizing the reaction conditions and ensuring the purity of the final product. A combination of analytical techniques should be employed.

TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and identification of the number of components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components in the reaction mixture. The mass spectrum provides information about the molecular weight and fragmentation pattern of each component.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of less volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the main product and any isolated byproducts. 1H, 13C, and 19F NMR can be particularly useful for this molecule.

V. References

  • Willgerodt rearrangement. In Wikipedia. Retrieved from [Link]

  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. SciSpace. (2014). Retrieved from [Link]

  • Willgerodt-Kindler Reaction. SynArchive. Retrieved from [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of benzyl cyanide. PrepChem. Retrieved from [Link]

  • Recent advances in the Willgerodt–Kindler reaction. ResearchGate. (2013). Retrieved from [Link]

  • Benzyl Cyanide. Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis, purification, and analysis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in the field to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes to this compound?

There are three primary and well-established synthetic pathways to substituted phenylacetic acids, and it is highly probable that one of these is used for the synthesis of this compound. Each route has its own set of potential impurities.

  • The Willgerodt-Kindler Reaction: This classic reaction converts an aryl methyl ketone to the corresponding phenylacetic acid. The likely starting material for this route is 2-Bromo-5-(trifluoromethoxy)acetophenone.

  • Hydrolysis of a Benzyl Cyanide: This route involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form a benzyl cyanide, which is then hydrolyzed to the carboxylic acid. The key intermediate is 2-Bromo-5-(trifluoromethoxy)benzyl cyanide.

  • Carboxylation of a Grignard Reagent: This method involves the formation of a Grignard reagent from a benzyl halide, followed by its reaction with carbon dioxide. The starting material would be 2-Bromo-5-(trifluoromethoxy)benzyl bromide.

Q2: Is the trifluoromethoxy (-OCF3) group stable during synthesis and workup?

The trifluoromethoxy group is known to be remarkably stable under a wide range of acidic and basic conditions commonly employed in organic synthesis. Unlike the trifluoromethyl (-CF3) group, which can be susceptible to hydrolysis under harsh basic conditions, the -OCF3 group is generally inert. Therefore, impurities arising from the degradation of the trifluoromethoxy group are not typically observed.

Q3: What is the most common cause of unexpected side products in my synthesis?

The most common source of impurities is often related to incomplete reactions or side reactions of the starting materials and intermediates. The specific impurities will be highly dependent on the synthetic route chosen. It is crucial to identify the synthetic pathway to effectively troubleshoot impurity profiles.

Troubleshooting Guides for Common Synthetic Routes

Guide 1: The Willgerodt-Kindler Reaction Route

The Willgerodt-Kindler reaction is a powerful method for the synthesis of phenylacetic acids from the corresponding acetophenones. The reaction typically proceeds in two stages: formation of a thioamide intermediate, followed by hydrolysis to the carboxylic acid.

Willgerodt_Kindler Start 2-Bromo-5-(trifluoromethoxy)acetophenone Thioamide Intermediate Thioamide Start->Thioamide Sulfur, Morpholine Product This compound Thioamide->Product Acid or Base Hydrolysis

Caption: Willgerodt-Kindler Reaction Workflow.

Common Impurities and Troubleshooting
Impurity Formation Mechanism Troubleshooting Steps
Unreacted Starting Material: 2-Bromo-5-(trifluoromethoxy)acetophenoneIncomplete reaction during the thioamide formation step.- Increase reaction time and/or temperature. - Ensure stoichiometric amounts of sulfur and morpholine are used.
Intermediate Thioamide: 2-Bromo-5-(trifluoromethoxy)phenylthioacetamideIncomplete hydrolysis of the thioamide intermediate.- Extend the duration of the hydrolysis step. - Increase the concentration of the acid or base used for hydrolysis.
Decarboxylation Product: 1-Bromo-4-(trifluoromethoxy)-2-methylbenzenePhenylacetic acids can undergo decarboxylation, especially at elevated temperatures.[1]- Avoid excessive temperatures during reaction and purification. - Perform purification steps under milder conditions if possible.

Guide 2: Hydrolysis of Benzyl Cyanide Route

This two-step synthesis involves the formation of a benzyl cyanide intermediate followed by hydrolysis.

Benzyl_Cyanide_Route Start 2-Bromo-5-(trifluoromethoxy)benzyl bromide Cyanide 2-Bromo-5-(trifluoromethoxy)benzyl cyanide Start->Cyanide NaCN or KCN Product This compound Cyanide->Product Acid or Base Hydrolysis Grignard_Route Start 2-Bromo-5-(trifluoromethoxy)benzyl bromide Grignard Grignard Reagent Start->Grignard Mg, anhydrous ether Product This compound Grignard->Product 1. CO2 (dry ice) 2. H3O+ workup

Caption: Grignard Reagent Carboxylation Workflow.

Common Impurities and Troubleshooting
Impurity Formation Mechanism Troubleshooting Steps
Protonated Side Product: 1-Bromo-4-(trifluoromethoxy)-2-methylbenzeneThe Grignard reagent is a strong base and will react with any proton source (e.g., water) in the reaction mixture.- Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Wurtz Coupling Product: 1,2-bis(2-Bromo-5-(trifluoromethoxy)phenyl)ethaneThe Grignard reagent can couple with the starting benzyl bromide.- Add the benzyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide. - Ensure efficient stirring.
Unreacted Starting Material: 2-Bromo-5-(trifluoromethoxy)benzyl bromideIncomplete formation of the Grignard reagent.- Use high-quality magnesium turnings and activate them if necessary (e.g., with a crystal of iodine). - Ensure the solvent is anhydrous.

General Purification and Analytical Guidance

Purification
  • Recrystallization: This is the most common method for purifying solid carboxylic acids. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvents for phenylacetic acids include toluene, heptane, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the carboxylate salt, is then acidified to precipitate the pure carboxylic acid.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is typically effective for analyzing the purity of phenylacetic acid derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, derivatization (e.g., silylation) is often required before GC-MS analysis. This method is excellent for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. 19F NMR is also highly valuable for confirming the integrity of the trifluoromethoxy group.

References

  • Adams, R.; Thal, A. F. Phenylacetic Acid. Org. Synth.1922, 2, 59.
  • Willgerodt, C. Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Ber. Dtsch. Chem. Ges.1887, 20, 2467-2470.
  • Kindler, K. Studien über den Mechanismus chemischer Reaktionen. I. Über die Überführung von Ketonen in Thioamide. Liebigs Ann. Chem.1923, 431, 187-230.
  • Everett, J. L.; et al. The decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochim. Cosmochim. Acta2020, 270, 133-147.
  • Erowid. Synthesis of Phenylacetic Acid. [Link]
  • Wikipedia. Willgerodt rearrangement. [Link]
  • Organic Syntheses. Phenylacetic acid. [Link]
  • Scribd.
  • RSC Publishing. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]
  • Chegg. Solved (1) Consider the synthesis of phenylacetic acid. [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • Wikimedia Commons.

Sources

Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. This valuable building block is integral to the development of novel therapeutics and advanced materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve yield and purity. We will delve into the practical aspects of a common synthetic route, providing in-depth explanations and actionable solutions based on established chemical principles and extensive laboratory experience.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several pathways. A prevalent and reliable method involves a two-step sequence starting from the commercially available 2-Bromo-5-(trifluoromethoxy)acetophenone. This involves the Willgerodt-Kindler reaction to form a thioamide intermediate, followed by hydrolysis to yield the desired carboxylic acid. This guide will focus on troubleshooting and optimizing this particular pathway.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis. The advice provided is grounded in mechanistic understanding and practical experience.

Part 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation but can be sensitive to reaction conditions.[1][2] It involves heating an aryl ketone with sulfur and a secondary amine, like morpholine, to form a thioamide.[2][3]

Question 1: My Willgerodt-Kindler reaction has stalled, and TLC analysis shows a significant amount of unreacted 2-Bromo-5-(trifluoromethoxy)acetophenone. What are the likely causes and how can I resolve this?

Answer: This is a common issue and can stem from several factors:

  • Insufficient Temperature: The Willgerodt-Kindler reaction requires high temperatures, typically refluxing around 130-140°C, to proceed efficiently.[3] Ensure your reaction is reaching and maintaining the target temperature. Use a high-boiling solvent if necessary, although the reaction is often run neat with morpholine.

  • Poor Quality Reagents: The purity of sulfur and morpholine is crucial. Use freshly opened or purified reagents. Old morpholine can absorb water and carbon dioxide from the atmosphere, which can interfere with the reaction.

  • Suboptimal Stoichiometry: An excess of both sulfur and morpholine is typically required. A common starting point is 1 equivalent of the ketone, 2.5 equivalents of sulfur, and 3.0 equivalents of morpholine.[3] You may need to optimize these ratios for your specific substrate.

  • Presence of a Catalyst: While not always necessary, the addition of a catalytic amount of a strong acid, such as Montmorillonite K10, has been shown to be beneficial in some cases by promoting the initial enamine formation.

Troubleshooting Steps:

  • Verify the reaction temperature with a calibrated thermometer.

  • If the temperature is adequate, consider adding an additional portion of sulfur and morpholine to the reaction mixture and continue heating.

  • For future attempts, ensure the use of high-purity, anhydrous reagents.

Question 2: The reaction mixture has turned into a dark, intractable tar, making workup difficult and yields low. How can I prevent this?

Answer: Tar formation is often a result of polymerization or decomposition at high temperatures.

  • Temperature Control: While high temperatures are necessary, excessive heat can lead to unwanted side reactions. Precise temperature control is key. Use a temperature controller and ensure even heating of the reaction vessel.

  • Reaction Time: Prolonged heating can also contribute to tar formation. Monitor the reaction by TLC (if possible with your setup) to determine the optimal reaction time.

  • Solvent Effects: Although often run neat, a high-boiling, inert solvent like quinoline or DMF can sometimes help to moderate the reaction and prevent excessive polymerization, though DMF's promoting effect is less significant for ketones.[1]

Experimental Tip: A well-stirred reaction is essential to ensure even heat distribution and prevent localized overheating, which can be a major contributor to tar formation.

Part 2: Hydrolysis of the Thioamide

The second step is the hydrolysis of the thiomorpholide intermediate to the final carboxylic acid. This is typically achieved under basic conditions followed by acidification.

Question 3: After hydrolysis and acidification, my yield of this compound is lower than expected. Where could the product be lost?

Answer: Product loss at this stage can occur during workup and purification.

  • Incomplete Hydrolysis: The thioamide hydrolysis requires vigorous conditions, such as refluxing with a concentrated sodium hydroxide solution for several hours.[3] If the hydrolysis is incomplete, you will have unreacted thioamide, which may be lost during the workup.

  • Precipitation and Filtration: The carboxylic acid is precipitated by acidifying the reaction mixture.[3] Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Chilling the mixture on an ice bath can help to maximize precipitation.

  • Washing: When washing the filtered product, use ice-cold water to minimize dissolution of the desired acid.

  • Extraction: If the product does not precipitate cleanly, you may need to perform an extraction with an organic solvent like ethyl acetate.[3] Ensure you perform multiple extractions to maximize recovery from the aqueous layer.

Question 4: The final product is off-color and shows impurities by NMR/LC-MS. How can I improve its purity?

Answer: Purification is critical for obtaining high-quality material.

  • Recrystallization: This is the most effective method for purifying the final product.[3] A suitable solvent system, such as toluene/hexanes or recrystallization from hot water, can be used.[3] The choice of solvent will depend on the solubility of your product and impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.[3] A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is a good starting point.

  • Thorough Washing: During the workup, washing the crude product with cold water helps to remove inorganic salts. Washing the organic extracts with brine during an extraction workup removes excess water and some water-soluble impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfur in the Willgerodt-Kindler reaction?

A1: Sulfur acts as an oxidizing agent in the Willgerodt-Kindler reaction.[2] It is involved in a complex mechanism that facilitates the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion to a thioamide.[4]

Q2: Are there alternative methods to synthesize this compound?

A2: Yes, other synthetic routes exist. One alternative involves the formation of a Grignard reagent from a suitable benzyl halide, followed by carboxylation with carbon dioxide.[3][5] However, Grignard reactions are highly sensitive to moisture and require strictly anhydrous conditions.[5][6][7] Another approach is the palladium-catalyzed carbonylation of a benzyl halide.[3]

Q3: How can I monitor the progress of the Willgerodt-Kindler reaction?

A3: Monitoring the reaction can be challenging due to the harsh conditions and dark color of the reaction mixture. However, taking small aliquots, quenching them, and analyzing by TLC or LC-MS can provide information on the consumption of the starting material.

Q4: What safety precautions should I take when performing these reactions?

A4: The Willgerodt-Kindler reaction involves heating sulfur and morpholine, which can release hydrogen sulfide and other volatile sulfur compounds. This reaction should be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times. The hydrolysis step involves corrosive acids and bases, which should be handled with care.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-(trifluoromethoxy)phenylthioacetomorpholide
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Bromo-5-(trifluoromethoxy)acetophenone283.0410.0 g0.0351.0
Sulfur32.062.8 g0.0872.5
Morpholine87.129.1 mL0.1053.0

Procedure:

  • Combine 2-Bromo-5-(trifluoromethoxy)acetophenone, sulfur, and morpholine in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 130-140°C) with vigorous stirring for 6-8 hours. The mixture will become dark and viscous.[3]

  • Allow the reaction to cool to room temperature. The crude product can be taken directly to the next step.

Protocol 2: Hydrolysis to this compound

Procedure:

  • To the crude thioamide from the previous step, add a 20% aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux for an additional 4-6 hours to ensure complete hydrolysis of the thioamide.[3]

  • Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.[3]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.[3]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Willgerodt-Kindler Reaction cluster_1 Step 2: Hydrolysis cluster_2 Workup & Purification start Combine Ketone, Sulfur, and Morpholine reflux Reflux at 130-140°C for 6-8 hours start->reflux cool1 Cool to Room Temperature reflux->cool1 add_base Add 20% NaOH Solution cool1->add_base Crude Thioamide reflux2 Reflux for 4-6 hours add_base->reflux2 cool2 Cool in Ice Bath reflux2->cool2 acidify Acidify with HCl to pH 1-2 cool2->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize wash->recrystallize final_product Pure 2-Bromo-5-(trifluoromethoxy) -phenylacetic acid recrystallize->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_wk Willgerodt-Kindler Step cluster_hydrolysis Hydrolysis Step cluster_workup Workup/Purification start Low Yield or Incomplete Reaction q1 Is starting material (ketone) still present? start->q1 a1_yes Check Temperature (130-140°C) q1->a1_yes Yes a1_no Proceed to Hydrolysis Issues q1->a1_no No a1_sol a1_sol a1_yes->a1_sol If low, increase heat. If okay, check reagent quality and stoichiometry. q2 Is thioamide intermediate present in crude product? a1_no->q2 a2_yes Increase hydrolysis time or NaOH concentration. q2->a2_yes Yes a2_no Check Workup q2->a2_no No q3 Was pH < 2 during acidification? a2_no->q3 a3_yes Check for product loss during washing/filtration. q3->a3_yes Yes a3_no Re-acidify and ensure thorough precipitation. q3->a3_no No a3_sol a3_sol a3_yes->a3_sol Use ice-cold wash solvents. Consider extraction of aqueous layer.

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Acta Chemica Scandinavica B, 40, 534–544.
  • Google Patents. (2017). CN106278861A - A kind of method preparing substituted phenylacetic acid.
  • Mounier, L., Barth, M., & Boubia, B. (n.d.).
  • ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction.
  • Eureka | Patsnap. (n.d.). Preparation method of substituted phenylacetic acid derivative.
  • Grignard Reaction. (n.d.).
  • Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. J. Soc. Ouest-Afr. Chim., 029, 89-94.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Semantic Scholar. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication.
  • The Grignard Reaction. (n.d.).
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid (CAS 887266-81-1).[1][2][3][4] This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to impurity formation during this multi-step synthesis. As a key building block in pharmaceutical research, achieving high purity of this compound is critical. This guide provides in-depth, field-proven insights into identifying, mitigating, and eliminating common side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis.

Q1: What are the most common impurities observed in the crude product?

A1: Based on typical synthetic routes (e.g., from the corresponding substituted toluene or acetophenone), the most prevalent impurities are the decarboxylated product, 1-Bromo-4-(trifluoromethoxy)benzene , and the oxidative side product, 2-Bromo-5-(trifluoromethoxy)benzaldehyde . Residual starting materials or intermediates, such as the corresponding benzyl nitrile or amide from incomplete hydrolysis, are also common.

Q2: How stable is the trifluoromethoxy (-OCF3) group during the synthesis?

A2: The trifluoromethoxy group is generally robust under most synthetic conditions, including many acidic and basic environments. However, it is not completely inert. Exposure to very strong, hot acidic conditions, such as fuming sulfuric acid or a mixture of sulfuric acid and boric acid, can lead to its hydrolysis, ultimately forming a phenolic (-OH) or carboxylic acid (-COOH) group.[5][6] For most standard procedures in phenylacetic acid synthesis, this side reaction is minimal but should be considered if extreme conditions are employed.

Q3: What causes the formation of the decarboxylated impurity, 1-Bromo-4-(trifluoromethoxy)benzene?

A3: This impurity is a result of decarboxylation, the loss of CO2 from the carboxylic acid group. Phenylacetic acids are known to undergo decarboxylation, a process significantly accelerated by high temperatures and the presence of strong acids or bases.[7] The reaction proceeds via the formation of a benzyl carbanion or a related intermediate, which is then protonated to yield the toluene derivative.[7]

Q4: I am observing an impurity with a characteristic aldehyde peak in the ¹H NMR spectrum (~9.9-10.1 ppm). What is it and how is it formed?

A4: This impurity is almost certainly 2-Bromo-5-(trifluoromethoxy)benzaldehyde . It arises from the oxidative decarboxylation of the phenylacetic acid product.[8][9] This side reaction is often catalyzed by trace metal impurities (like copper) and is promoted by the presence of an oxidant, including atmospheric oxygen, especially at elevated temperatures.[10]

Part 2: Troubleshooting Guide: From Symptoms to Solutions

This guide provides a systematic approach to diagnosing and solving specific issues related to side reactions.

Issue 1: High Levels of a Non-Polar Impurity Detected by TLC/LC-MS
  • Symptom: Your reaction work-up yields a product that, when analyzed by TLC, shows a significant spot with a high Rf value (less polar than the product). LC-MS analysis confirms a major peak with a mass corresponding to the loss of the carboxymethyl group (-CH2COOH), resulting in a mass loss of 58.02 Da.

  • Probable Cause: Decarboxylation .

  • In-Depth Analysis (Causality): The stability of the benzyl-type intermediate formed upon cleavage of the C-C bond is the thermodynamic driving force for decarboxylation. This process is kinetically favored at higher temperatures. In syntheses involving a final hydrolysis step of a nitrile or amide under harsh conditions (e.g., refluxing in strong acid or base for extended periods), decarboxylation can become a major competing reaction.

  • Solutions & Preventative Measures:

    • Temperature Control: Strictly control the temperature during hydrolysis or any subsequent heating steps. Aim for the lowest effective temperature. For acid hydrolysis, consider using HCl in dioxane at 50-70°C instead of refluxing concentrated H2SO4.

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

    • Reagent Choice: If using basic hydrolysis, opt for milder conditions such as NaOH or KOH in an aqueous alcohol solution at moderate temperatures (e.g., 80°C) over more extreme conditions.

  • Purification Strategy: The decarboxylated impurity is non-acidic and significantly less polar. It can be efficiently removed through a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1 M NaHCO3 or Na2CO3). The desired carboxylic acid will move to the aqueous phase as its carboxylate salt, while the non-polar impurity remains in the organic layer. The aqueous layer can then be separated, acidified (e.g., with 2 M HCl) to precipitate the pure product, and filtered.

Issue 2: Product is Discolored and a Polar Impurity is Observed
  • Symptom: The isolated crude product has a pink or brown hue. LC-MS analysis shows a peak with a mass corresponding to the replacement of the -OCF3 group with an -OH group (mass change of -18.01 Da, from C9H6BrF3O3 to C8H6BrO3).

  • Probable Cause: Hydrolysis of the Trifluoromethoxy Group .

  • In-Depth Analysis (Causality): The carbon atom of the -OCF3 group is highly electrophilic. Under strongly acidic conditions, protonation of one of the fluorine atoms can initiate a cascade that leads to C-F bond cleavage and subsequent nucleophilic attack by water, eventually forming a carboxylic acid or, after decarboxylation, a phenol.[5] This is a known transformation for trifluoromethyl groups, and the trifluoromethoxy group can exhibit similar reactivity under forcing conditions.[6][11]

  • Solutions & Preventative Measures:

    • Avoid Superacids: Do not use fuming sulfuric acid (oleum) or other superacidic media in any synthetic step.[5]

    • Moderate Acidity: If acidic conditions are required, use reagents like concentrated HCl, HBr, or moderate concentrations of H2SO4 (<50%) at controlled temperatures.

    • Protecting Groups: In synthetic routes where harsh acidic conditions are unavoidable for other transformations, consider if the synthesis can be re-routed to introduce the trifluoromethoxy group at a later stage.

  • Purification Strategy: The resulting phenolic impurity is more polar and more acidic than the starting material but less acidic than the desired carboxylic acid. Separation can be challenging.

    • Chromatography: Careful column chromatography on silica gel using a gradient elution (e.g., hexane/ethyl acetate with 0.5% acetic acid) can resolve the two compounds.

    • Selective Extraction: A carefully controlled basic wash with a very weak base might selectively extract the more acidic carboxylic acid, but this is often difficult to perform with high selectivity.

Issue 3: Incomplete Nitrile/Amide Hydrolysis
  • Symptom: ¹H NMR of the crude product shows broad singlets in the amide region (7-8 ppm) or the IR spectrum shows a strong nitrile stretch (~2230 cm⁻¹). LC-MS confirms the presence of the corresponding nitrile or amide intermediate.

  • Probable Cause: Insufficiently forcing hydrolysis conditions.

  • In-Depth Analysis (Causality): The hydrolysis of sterically hindered nitriles, such as those with an ortho-bromo substituent, can be sluggish. The electron-withdrawing nature of the aromatic ring substituents further deactivates the nitrile group toward nucleophilic attack. Achieving full conversion without triggering side reactions like decarboxylation requires a careful balance of conditions.

  • Solutions & Preventative Measures:

    • Phase-Transfer Catalysis: For basic hydrolysis, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can accelerate the reaction at lower temperatures, minimizing decarboxylation.

    • Microwave Chemistry: Employing a microwave reactor can significantly shorten reaction times from many hours to minutes, often providing a cleaner conversion by minimizing the thermal degradation window.

    • Two-Step Hydrolysis: A robust method is to first convert the nitrile to the amide using controlled conditions (e.g., H2SO4 in acetic acid at moderate temperature) and then hydrolyze the isolated amide, which is often easier to hydrolyze completely than the nitrile.

Part 3: Visualizations and Protocols

Summary of Potential Side Products
Impurity NameStructureMolecular Weight ( g/mol )Common CauseKey Analytical Signature (¹H NMR)
Decarboxylation Product 1-Bromo-4-(trifluoromethoxy)benzene241.00High Temperature, Harsh pHAbsence of -CH₂- peak; Aromatic signals only
Oxidative Product 2-Bromo-5-(trifluoromethoxy)benzaldehyde269.01Oxidation (Air, Metal Catalysts)Aldehyde proton at ~10.0 ppm
Hydrolysis Product 2-Bromo-5-hydroxyphenylacetic acid231.04Strong, Hot AcidAbsence of -OCF₃ signal in ¹⁹F NMR; Phenolic -OH peak
Nitrile Intermediate 2-(2-Bromo-5-(trifluoromethoxy)phenyl)acetonitrile280.04Incomplete HydrolysisBenzylic -CH₂- peak shifted (~3.9-4.1 ppm)
Workflow: Synthesis and Divergent Side Reactions

Below is a generalized workflow illustrating the critical final step (nitrile hydrolysis) and the points where key side reactions can occur.

G Nitrile Benzyl Nitrile Intermediate Acid Target Product: This compound Nitrile->Acid Hydrolysis_OCF3 OCF3 Hydrolysis Product: 2-Bromo-5-hydroxyphenylacetic acid Nitrile->Hydrolysis_OCF3 Strong, Hot Acid (e.g., Oleum) Decarboxylation Decarboxylation Product: 1-Bromo-4-(trifluoromethoxy)benzene Acid->Decarboxylation High Temp / Harsh pH Oxidation Oxidative Product: 2-Bromo-5-(trifluoromethoxy)benzaldehyde Acid->Oxidation Heat + O₂ / Metals

Caption: Divergent pathways from the main synthesis to common side products.

Mechanism: Thermal Decarboxylation

This diagram illustrates the mechanism of decarboxylation under neutral or acidic conditions.

G Start Phenylacetic Acid Derivative Zwitterion Ring-Protonated Zwitterion (Intermediate) Start->Zwitterion + H⁺ Toluene Toluene Derivative (Decarboxylated Product) Zwitterion->Toluene - H⁺ CO2 CO₂ Zwitterion->CO2 Loss of CO₂

Caption: Mechanism of acid-catalyzed decarboxylation of phenylacetic acid.[7]

Protocol: Purification by Acid-Base Extraction

This protocol is designed to remove non-acidic impurities like the decarboxylation product.

  • Dissolution: Dissolve the crude solid (~10 g) in ethyl acetate (150 mL). If there are insoluble materials, filter them off.

  • Base Extraction: Transfer the solution to a separatory funnel. Add 100 mL of a 1 M sodium carbonate (Na₂CO₃) solution. Shake vigorously for 2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The non-acidic impurities will remain in the upper ethyl acetate layer.

  • Repeat Extraction: Wash the organic layer again with 50 mL of 1 M Na₂CO₃ solution. Combine this aqueous wash with the first one.

  • Back-Wash (Optional): Wash the combined aqueous layers with 30 mL of fresh ethyl acetate to remove any trapped non-polar impurities. Discard this organic wash.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 6 M HCl with stirring until the pH is ~1-2 (verify with pH paper). A white precipitate of the pure product will form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with two portions of cold deionized water (2 x 30 mL). Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

References

  • Wikipedia. Phenylacetic acid. [Link]
  • Hart, R. J., et al. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta. [Link]
  • Li, Z., et al. (2013). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry. [Link]
  • Matsuura, T., et al. (1998). Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Watanabe, T., Furukawa, N., & Oae, S. (1966). Oxidative Decarboxylation of Phenylacetic Acid. Bulletin of the Chemical Society of Japan. [Link]
  • Barrio, P., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
  • Mahammed, A., et al. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Simons, J. H., & Ramler, E. O. (1943). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. [Link]
  • Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
  • Mahammed, A., et al. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Request PDF. [Link]
  • He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
  • Inventiva Pharma.

Sources

Technical Support Center: Optimization of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The unique substitution pattern of this molecule, featuring a bromine atom ortho to the acetic acid side chain and a trifluoromethoxy group, presents specific challenges that require careful consideration of synthetic strategy and reaction conditions.

This document provides in-depth, field-proven insights in a question-and-answer format, addressing potential pitfalls and offering practical solutions.

Table of Contents

  • Choosing Your Synthetic Strategy: A Comparative Overview

  • Route 1: The Grignard Carboxylation Pathway

    • Frequently Asked Questions (FAQs)

    • Troubleshooting Guide

  • Route 2: The Cyanide Addition and Hydrolysis Pathway

    • Frequently Asked Questions (FAQs)

    • Troubleshooting Guide

  • Alternative Synthetic Approaches

    • Willgerodt-Kindler Reaction

    • Malonic Ester Synthesis

  • Purification Strategies

  • References

Choosing Your Synthetic Strategy: A Comparative Overview

The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The choice of route will often depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product.

Synthetic Route Starting Material Key Steps Advantages Potential Challenges
Grignard Carboxylation 1,2-Dibromo-4-(trifluoromethoxy)benzeneGrignard formation, CarboxylationRelatively shortGrignard reagent stability, side reactions
Cyanide & Hydrolysis 2-Bromo-5-(trifluoromethoxy)benzyl bromideCyanation, Nitrile HydrolysisGood for specific chain elongationToxicity of cyanide, harsh hydrolysis conditions
Willgerodt-Kindler 2'-Bromo-5'-(trifluoromethoxy)acetophenoneThioamide formation, HydrolysisUtilizes a ketone starting materialOften requires high temperatures, potential for side products[1][2]
Malonic Ester Synthesis 2-Bromo-5-(trifluoromethoxy)benzyl bromideAlkylation, Hydrolysis, DecarboxylationVersatile, well-established method[3][4]Multi-step, potential for dialkylation[3]

Route 1: The Grignard Carboxylation Pathway

This route involves the formation of a Grignard reagent from a suitable aryl halide, followed by carboxylation with carbon dioxide.

Experimental Workflow: Grignard Carboxylation

A 1,2-Dibromo-4-(trifluoromethoxy)benzene B Mg, THF (anhydrous) A->B Initiation C 2-Bromo-5-(trifluoromethoxy)phenylmagnesium bromide B->C Grignard Formation D 1. CO2 (s) 2. H3O+ C->D Carboxylation E This compound D->E Workup

Caption: Grignard carboxylation workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of the Grignard reagent from 1,2-dibromo-4-(trifluoromethoxy)benzene challenging?

A1: The primary challenge lies in the stability of the Grignard reagent. The trifluoromethoxy group is strongly electron-withdrawing, which can make the formation of the Grignard reagent more difficult and can also destabilize the resulting organometallic species.[5] There have been reports of violent decompositions of Grignard reagents substituted with trifluoromethyl groups, so caution is advised, especially on a larger scale.[6][7]

Q2: What are the key considerations for ensuring successful Grignard reagent formation?

A2:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[5][6]

  • Magnesium Activation: Use of fresh, high-purity magnesium turnings is crucial. Activation can be achieved by stirring the magnesium with a small crystal of iodine or 1,2-dibromoethane before adding the aryl halide.[6]

  • Controlled Addition: The aryl halide should be added slowly to the magnesium suspension to maintain a controlled reaction and prevent side reactions like Wurtz coupling.[6]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Reaction fails to initiate. Inactive magnesium; Presence of moisture.Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is flame-dried and solvents are anhydrous.[5][6]
Low yield of the desired carboxylic acid. Incomplete Grignard formation; Wurtz coupling side reaction; Grignard reagent decomposition.Add the aryl halide slowly and control the reaction temperature. Use the Grignard reagent promptly after its preparation.[6] Consider a lower reaction temperature (0°C or below) during the addition of the aryl halide.
Formation of significant biphenyl byproduct. Wurtz coupling is favored at higher temperatures and concentrations of the aryl halide.Maintain a low concentration of the aryl halide by slow addition to the magnesium suspension and control the reaction temperature.[6]
Product is contaminated with the starting aryl bromide. Incomplete reaction.Extend the reaction time for Grignard formation, ensuring all the magnesium has been consumed. Monitor the reaction by TLC or GC.

Route 2: The Cyanide Addition and Hydrolysis Pathway

This pathway involves the nucleophilic substitution of a benzyl bromide with a cyanide salt, followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Experimental Workflow: Cyanide Addition and Hydrolysis

A 2-Bromo-5-(trifluoromethoxy)toluene B NBS, Radical Initiator A->B Bromination C 2-Bromo-5-(trifluoromethoxy)benzyl bromide B->C D NaCN or KCN C->D Cyanation E 2-(2-Bromo-5-(trifluoromethoxy)phenyl)acetonitrile D->E F H3O+ or OH-, Heat E->F Hydrolysis G This compound F->G

Caption: Cyanide addition and hydrolysis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the challenges associated with the hydrolysis of the nitrile intermediate?

A1: The hydrolysis of nitriles to carboxylic acids typically requires harsh conditions, such as prolonged heating with strong acid or base.[8][9][10][11] The stability of the trifluoromethoxy group under these conditions is a key consideration. Fortunately, the trifluoromethoxy group is generally more stable to acidic and basic conditions compared to a trifluoromethyl group.[12][13]

Q2: Should I use acidic or basic hydrolysis for the nitrile?

A2: Both acidic and basic hydrolysis can be effective.

  • Acidic Hydrolysis: Heating with an acid like HCl or H₂SO₄ will directly yield the carboxylic acid.[9][10]

  • Alkaline Hydrolysis: Heating with a base like NaOH will produce the carboxylate salt. A subsequent acidification step is then required to obtain the free carboxylic acid.[9][10] Basic hydrolysis may be preferable to avoid potential dehydration or other acid-catalyzed side reactions if other sensitive functional groups are present.[14]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield in the cyanation step. Incomplete reaction; Side reactions of the benzyl bromide.Ensure the cyanide salt is dry and the solvent is appropriate (e.g., DMSO, DMF). Monitor the reaction by TLC. The starting benzyl bromide should be of high purity.[15]
Incomplete hydrolysis of the nitrile. Insufficiently harsh conditions; Short reaction time.Increase the concentration of the acid or base, increase the reaction temperature, and/or extend the reaction time. Monitor the reaction progress carefully.
Formation of the amide as a byproduct. Incomplete hydrolysis.Nitrile hydrolysis proceeds through an amide intermediate.[8][9][11] Ensure the reaction goes to completion by using sufficiently strong conditions and adequate reaction time.
Degradation of the trifluoromethoxy group. Although relatively stable, extreme conditions could potentially lead to degradation.While the OCF₃ group is robust[12][13], if degradation is suspected, opt for milder hydrolysis conditions if possible, or protect other sensitive groups. Monitor for fluoride ions in the reaction mixture.

Alternative Synthetic Approaches

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction can be a viable alternative if the corresponding acetophenone is readily available.[1] This reaction converts an aryl alkyl ketone to the corresponding amide (or thioamide), which can then be hydrolyzed to the carboxylic acid.[1][2] The reaction typically involves heating the ketone with sulfur and a secondary amine like morpholine.[1][16]

Malonic Ester Synthesis

This classic method involves the alkylation of diethyl malonate with 2-Bromo-5-(trifluoromethoxy)benzyl bromide.[3][4][17] The resulting substituted malonic ester is then hydrolyzed and decarboxylated to yield the desired phenylacetic acid.[3][4][17][18] A key challenge is to control the reaction to prevent dialkylation of the malonic ester.[3]

Purification Strategies

The final product, this compound, is a solid at room temperature.[19][20][21][22] The primary methods for purification are:

  • Recrystallization: An effective method for removing impurities. A suitable solvent system (e.g., toluene, heptane, or a mixture) should be determined experimentally.

  • Column Chromatography: If recrystallization is insufficient to remove closely related impurities, silica gel column chromatography can be employed. A mobile phase of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.

References

  • Benchchem. (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
  • Benchchem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
  • The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. (2025, August 6).
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange.
  • hydrolysis of nitriles. (n.d.). Chemguide.
  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of benzyl bromide. (n.d.). PrepChem.com.
  • Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones. (n.d.).
  • Willgerodt rearrangement. (n.d.). Wikipedia.
  • Malonic Synthesis. (n.d.). NROChemistry.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006, August 20). Sciencemadness.org.
  • Malonic Ester Synthesis. (n.d.). OpenOChem Learn.
  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid. (n.d.). ChemScene.
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin.
  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.). CymitQuimica.
  • Recent advances in the Willgerodt–Kindler reaction. (2025, August 7).
  • CAS 875664-32-7: 2-Bromo-5-(trifluoromethyl)benzyl bromide. (n.d.). CymitQuimica.
  • 21.10: Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). PMC - NIH.
  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2025, August 7).
  • Malonic Ester Synthesis Reaction Mechanism. (2018, May 11). YouTube.
  • 4-(Trifluoromethoxy)benzyl bromide. (2025, July 24). ChemicalBook.
  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.).
  • 887266-81-1 Cas No. | this compound. (n.d.). Apollo Scientific.
  • SYNTHESIS OF MALONIC ACID ESTERS. (2025, November 26).
  • Recent advances in the Willgerodt–Kindler reaction. (2013, June 24). RSC Publishing.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethyl)aniline. (n.d.). Benchchem.
  • Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry.
  • 887266-81-1, 2-Bromo-5-(trifluoromethoxy)phenylaceticacid Formula. (n.d.). Echemi.
  • CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid. (n.d.).
  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids. (n.d.).
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • 2-Bromoacetamide synthesis and purific
  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure.

Sources

Technical Support Center: 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in organic synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.

Introduction to this compound

This compound is a valuable reagent in medicinal chemistry and materials science. Its structure combines an aryl bromide, a handle for cross-coupling reactions, a stable and highly lipophilic trifluoromethoxy group, and a carboxylic acid moiety for further derivatization or to modulate solubility and pharmacokinetic properties. The trifluoromethoxy group, in particular, is increasingly utilized in drug design to enhance metabolic stability and cell membrane permeability.[1]

However, the unique combination of these functional groups can present challenges during chemical transformations. This guide aims to address these potential issues proactively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during reactions with this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Starting material is largely unreacted after the expected reaction time.

  • TLC or LC-MS analysis shows minimal formation of the desired product.

Potential Causes & Solutions:

  • Cause A: Carboxylic Acid Interference. The acidic proton of the carboxylic acid can react with the base needed for the catalytic cycle, effectively reducing the base's concentration. Furthermore, the resulting carboxylate can coordinate to the palladium center, potentially inhibiting catalyst activity.[2][3]

    • Solution 1: Use Excess Base. A common and straightforward solution is to add an additional 1.1 to 1.5 equivalents of base to compensate for the amount that reacts with the carboxylic acid.[2]

    • Solution 2: Protect the Carboxylic Acid. For particularly sensitive or sluggish reactions, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a robust strategy. The ester can be hydrolyzed post-coupling.

  • Cause B: Inappropriate Catalyst/Ligand System. The trifluoromethoxy group is electron-withdrawing, which can affect the electronic properties of the aryl bromide. Additionally, the ortho-bromo substituent creates steric hindrance.

    • Solution: Employ palladium catalysts and ligands designed for electron-deficient and sterically hindered substrates. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Fu (e.g., cataCXium A), are often highly effective.[4][5] These ligands promote the oxidative addition step and stabilize the active catalytic species.

  • Cause C: Poor Solubility. The deprotonated carboxylate salt of the starting material may have poor solubility in the organic solvents typically used for cross-coupling reactions, leading to a heterogeneous mixture and slow reaction rates.[2]

    • Solution: Choose a solvent system that can better solubilize the carboxylate salt. This may involve using more polar aprotic solvents like DMF or DMA, or using a biphasic system with a phase-transfer catalyst.

Issue 2: Significant Formation of Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and product.

  • LC-MS or NMR analysis reveals the presence of unexpected byproducts.

Potential Causes & Solutions:

  • Cause A: Decarboxylation. Phenylacetic acids are susceptible to decarboxylation, especially at elevated temperatures (typically >100-120 °C), to form 2-bromo-4-(trifluoromethoxy)toluene.[6][7] This is a common side reaction in heated cross-coupling reactions.[8][9]

    • Solution 1: Lower Reaction Temperature. If possible, screen for catalyst systems that operate at lower temperatures. Modern catalyst systems are often highly active, even at room temperature.[5]

    • Solution 2: Minimize Reaction Time. Prolonged heating increases the likelihood of decarboxylation. Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Cause B: Hydrolysis of the Trifluoromethoxy Group. The -OCF3 group is generally stable, but under harsh basic or acidic conditions, particularly at high temperatures, it can be hydrolyzed to the corresponding phenol.[10][11]

    • Solution: Use milder bases (e.g., carbonates instead of hydroxides or alkoxides) and avoid unnecessarily high temperatures. If strong bases are required, consider running the reaction at a lower temperature for a longer duration.

  • Cause C: Protodebromination (Hydrodehalogenation). This side reaction replaces the bromine atom with a hydrogen, leading to the formation of 5-(trifluoromethoxy)phenylacetic acid. It is often promoted by hydride sources in the reaction mixture or certain catalytic side cycles.

    • Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and ligands, which can lead to side reactions. Use high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group before running a Suzuki or Buchwald-Hartwig reaction?

A: Not always. For many standard cross-coupling reactions, simply adding an extra equivalent of a mild base like K₂CO₃ or Cs₂CO₃ is sufficient to deprotonate the carboxylic acid without significantly impacting the catalytic cycle.[2] However, if you are experiencing low yields, catalyst poisoning, or if your reaction requires a strong base (e.g., NaOtBu), protecting the carboxylic acid as a methyl or ethyl ester is a highly recommended strategy.

Q2: What is the best way to purify the final product, which contains both a polar carboxylic acid and a lipophilic trifluoromethoxy-biaryl moiety?

A: The dual nature of the product can make purification challenging.

  • Acid-Base Extraction: An initial workup using an acid-base extraction is often effective for a preliminary purification. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. Then, extract the product into a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). The aqueous layer can then be washed with an organic solvent to remove non-acidic, lipophilic impurities. Finally, acidify the aqueous layer and extract the purified product back into an organic solvent.

  • Chromatography: If further purification is needed, standard silica gel chromatography can be challenging due to the streaking of the carboxylic acid.

    • Normal Phase: Adding a small amount of acetic acid (0.5-1%) to the eluent can suppress the deprotonation of the carboxylic acid on the silica surface and improve peak shape.

    • Reversed-Phase Chromatography (C18): This is often a better choice for compounds with mixed polarity. A gradient of acetonitrile or methanol in water (often with a small amount of formic acid or TFA as a modifier) can provide excellent separation.[12][13]

Q3: How stable is the trifluoromethoxy (-OCF3) group?

A: The trifluoromethoxy group is known for its high metabolic and chemical stability, which is one of the reasons it is a desirable substituent in drug discovery.[1] It is significantly more stable to acidic and basic hydrolysis than a simple methoxy group. However, it is not completely inert. Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to its cleavage.[10][11] For most standard synthetic transformations, it can be considered a robust functional group.

Q4: Can this compound undergo self-coupling or other side reactions under cross-coupling conditions?

A: While less common, homo-coupling of the aryl bromide to form a biphenyl dimer is a possible side reaction, particularly if the transmetalation step of the catalytic cycle is slow. This can often be minimized by ensuring the stoichiometry of the coupling partners is correct and by using an efficient catalyst system that promotes the desired cross-coupling pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Diagram of Experimental Workflow:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Solvent - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (2 mol%) - Ligand (4 mol%) - Base (3.0 eq) flask 2. Assemble Flask - Stir bar - Condenser reagents->flask inert 3. Inert Atmosphere - Evacuate & backfill with Argon (3x) flask->inert heat 4. Heat & Stir - 80-100 °C - Monitor by TLC/LC-MS inert->heat cool 5. Cool & Quench - Cool to RT - Add Water heat->cool extract 6. Acid-Base Extraction - Adjust pH, extract with EtOAc cool->extract purify 7. Purify - Recrystallization or Chromatography extract->purify

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Reagents & Equipment:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or reaction vial with a stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to a pH of ~2-3. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography as described in the FAQ section.

Quantitative Data Summary Table:

ReagentEquivalentsMolar RatioPurpose
This compound1.01Electrophile
Arylboronic Acid1.21.2Nucleophile
Palladium Catalyst (e.g., Pd₂(dba)₃)0.020.02Catalyst
Phosphine Ligand (e.g., SPhos)0.040.04Stabilizes and activates the catalyst
Base (e.g., K₂CO₃)3.03Activates boronic acid & neutralizes acid
Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting a failed or low-yielding cross-coupling reaction.

Troubleshooting_Logic start Low/No Product Formation check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present SM Present check_sm->sm_present No sm_consumed SM Consumed check_sm->sm_consumed Yes cause_catalyst Potential Cause: Inactive Catalyst sm_present->cause_catalyst cause_conditions Potential Cause: Conditions too mild sm_present->cause_conditions sol_catalyst Solution: - Use fresh catalyst/ligand - Ensure inert atmosphere - Screen different ligands (e.g., SPhos, XPhos) cause_catalyst->sol_catalyst sol_conditions Solution: - Increase temperature - Use stronger base - Protect COOH group cause_conditions->sol_conditions check_byproducts Are Side Products Observed? sm_consumed->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No (or product decomposed) check_byproducts->byproducts_no No cause_decarbox Potential Cause: Decarboxylation byproducts_yes->cause_decarbox cause_hydrolysis Potential Cause: -OCF3 Hydrolysis byproducts_yes->cause_hydrolysis sol_decarbox Solution: - Lower reaction temp - Reduce reaction time cause_decarbox->sol_decarbox sol_hydrolysis Solution: - Use milder base - Lower temperature cause_hydrolysis->sol_hydrolysis cause_unstable Potential Cause: Product Instability byproducts_no->cause_unstable sol_unstable Solution: - Isolate product quickly - Avoid harsh workup cause_unstable->sol_unstable

Caption: A decision tree for troubleshooting cross-coupling reactions.

References

  • DL_Chemist & et al. (2024, July 23). Carboxylic acid and Cross Coupling reactions. Reddit. [Link]
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
  • DSpace@MIT. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. PubMed Central. [Link]
  • ACS Publications. (2024, December 18). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • DSpace@MIT. (n.d.). An Electron- Deficient Palladium Catalyst Enables the Use of a Common Soluble Base. MIT Libraries. [Link]
  • ElectronicsAndBooks. (n.d.). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. [Link]
  • National Center for Biotechnology Information. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]
  • Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (n.d.).
  • ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • Dalton Transactions. (2011, October 6). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Royal Society of Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. [Link]
  • Arizona State University. (2020, January 15).
  • ResearchGate. (n.d.).
  • Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Royal Society of Chemistry. [Link]
  • MDPI. (n.d.).
  • Biotage. (2023, January 30).
  • National Center for Biotechnology Information. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2015, November 16). Synthesis of Trifluoromethoxylated (Hetero)
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid. [Link]
  • Chemical Review and Letters. (2023, August 10). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]
  • Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. [Link]
  • ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
  • ORBi. (2025, January 15). Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatography silica column.
  • MDPI. (2021, December 10).
  • BOKU. (n.d.). Extraction of lipophilic compounds. Core Facility Analysis of Lignocellulosics. [Link]
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
  • ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)
  • ResearchGate. (2019, January 19).
  • Suzuki Coupling. (n.d.). A Cornerstone Reaction Enabled by Boronic Acids. [Link]
  • ResearchGate. (n.d.). Conditions for Suzuki-Miyaura coupling reactions. [Link]
  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we synthesize our extensive field experience with established chemical principles to provide you with robust, reliable, and scientifically-grounded troubleshooting advice.

Introduction to this compound

This compound is a substituted phenylacetic acid derivative with the molecular formula C₉H₆BrF₃O₃ and a molecular weight of 299.04 g/mol .[1][2] Its structural complexity, featuring a bromine atom and a trifluoromethoxy group, makes it a valuable building block in medicinal chemistry and materials science. However, these same features present unique challenges during its purification.

This guide provides a systematic approach to troubleshooting common purification issues, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Persistent Impurities After Initial Work-up

Symptoms:

  • NMR or LC-MS analysis of the crude product shows multiple signals in addition to the desired product.

  • The melting point of the crude solid is broad and lower than expected.

Probable Causes & Solutions:

The synthesis of substituted phenylacetic acids can result in several types of impurities that are structurally similar to the target compound, making them difficult to remove through simple extraction.

1. Positional Isomers:

  • Cause: During the synthesis, particularly in bromination steps of a substituted phenol or a related precursor, the bromine may be directed to other positions on the aromatic ring, leading to the formation of isomeric byproducts. The formation of positional isomers is a known challenge in the bromination of substituted phenols.[3]

  • Solution: Flash Column Chromatography. This is often the most effective method for separating isomers.[3] Due to the moderate polarity of the target molecule, a reversed-phase chromatography approach is recommended.[4]

    Suggested Protocol: Flash Column Chromatography

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase (Eluent System): A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating compounds of moderate polarity.[3][4] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) or LC-MS to identify and combine the fractions containing the pure product.

2. Poly-brominated Species:

  • Cause: The activating nature of substituents on the phenyl ring can make it susceptible to further bromination, leading to di- or tri-brominated byproducts.[3]

  • Solution: Careful control of reaction stoichiometry and slow addition of the brominating agent during synthesis can minimize the formation of these impurities.[3] If present, flash column chromatography as described above is the primary method for their removal.

3. Unreacted Starting Materials:

  • Cause: Incomplete reaction conversion will leave starting materials in the crude product.

  • Solution: An initial acid-base extraction can often remove unreacted acidic or basic starting materials. If the starting material is neutral and has a different polarity from the product, column chromatography is effective.

Issue 2: Oiling Out During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the compound separates as an oil.

Probable Causes & Solutions:

1. Solvent Choice:

  • Cause: The chosen solvent may be too good a solvent for the compound, or the polarity difference between the solute and solvent is not optimal for crystallization.

  • Solution: Systematic Solvent Screening. A systematic approach to finding the right solvent or solvent system is crucial.

    Recrystallization Solvent Screening Protocol:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each tube. Good single solvents for recrystallization will dissolve the compound when hot but not at room temperature.

    • If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Heat to redissolve and then allow to cool slowly.

    Table 1: Suggested Solvents for Screening

Solvent SystemRationale
TolueneAromatic solvent, may have good solubility at high temperatures.
Heptane/Ethyl AcetateA common non-polar/polar mixture for tuning solubility.
Dichloromethane/HexaneAnother common solvent system for compounds of moderate polarity.
Water/EthanolIf the compound has some water solubility, this can be effective.

2. Cooling Rate:

  • Cause: Cooling the solution too quickly can promote oiling out rather than crystal formation.

  • Solution: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature. Insulation of the flask can help. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

3. Purity of the Crude Material:

  • Cause: A high level of impurities can inhibit crystallization and lead to oiling.

  • Solution: Pre-purification. If the material is very impure, consider a preliminary purification step, such as a quick filtration through a silica plug or an initial column chromatography, before attempting recrystallization.

Issue 3: Low Recovery After Purification

Symptoms:

  • The final isolated yield of the pure compound is significantly lower than expected.

Probable Causes & Solutions:

1. Losses During Extraction and Transfers:

  • Cause: Multiple transfer steps and extractions can lead to cumulative losses of material.

  • Solution: Minimize Transfers. Plan your workflow to minimize the number of times the material is transferred between vessels. When performing extractions, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product.

2. Inappropriate Chromatography Conditions:

  • Cause: If the compound is strongly adsorbed to the stationary phase or if the mobile phase is not strong enough to elute it effectively, recovery from column chromatography will be low.

  • Solution: Optimize Chromatography.

    • TLC Analysis First: Always perform TLC analysis with the chosen solvent system to ensure the compound moves off the baseline (Rf value between 0.2 and 0.4 is ideal).

    • Proper Column Packing: Ensure the column is packed well to avoid channeling.

    • Complete Elution: After collecting the main product fractions, flush the column with a highly polar solvent to check if any product remained on the column.

3. Decomposition:

  • Cause: Although the product is generally stable under normal handling and storage conditions, prolonged exposure to heat or incompatible materials like strong oxidizing agents could lead to decomposition.[1]

  • Solution: Mild Conditions. Use gentle heating during recrystallization and remove solvents under reduced pressure at moderate temperatures. Ensure all reagents and solvents are pure and free from contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is expected to be a solid at room temperature.[5] While a specific melting point is not widely reported in the search results, a sharp melting point is an indicator of high purity. For a similar compound, 2-Bromo-5-fluorophenylacetic acid, a melting point of 113-114°C is reported.[6]

Q2: What analytical techniques are recommended for purity assessment?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column is a good choice for quantifying purity and detecting non-volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can be used to identify and quantify impurities if they have distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Q4: How should I store this compound?

A4: The compound is stable under normal storage conditions.[1] It is recommended to store it in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Visual Workflows

Purification Decision Workflow

Purification_Workflow start Crude Product check_purity Initial Purity Analysis (TLC, LC-MS, NMR) start->check_purity high_purity Purity > 95%? check_purity->high_purity recrystallize Attempt Recrystallization high_purity->recrystallize Yes column Flash Column Chromatography high_purity->column No oiling_out Oiling Out? recrystallize->oiling_out success Pure Product column->success oiling_out->success No change_solvent Change Solvent/System oiling_out->change_solvent Yes change_solvent->recrystallize

Caption: Decision workflow for purifying the crude product.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Dissolve Crude in Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oils_out Product Oils Out outcome->oils_out Failure no_precipitate No Precipitate outcome->no_precipitate Failure action1 Reheat & Cool Slower Add Seed Crystal oils_out->action1 action2 Concentrate Solution or Add Anti-Solvent no_precipitate->action2 action1->cool action2->cool

Caption: Troubleshooting common issues during recrystallization.

References

Sources

Technical Support Center: Purification of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-(trifluoromethoxy)phenylacetic acid (CAS No. 887266-81-1).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic building block. Achieving high purity is critical for ensuring reproducible downstream reactions and meeting stringent quality standards in drug development. This document provides in-depth troubleshooting advice and frequently asked questions to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The impurity profile is intrinsically linked to the synthetic route employed. Understanding the potential byproducts of your specific synthesis is the first step in designing an effective purification strategy.

Impurity TypePotential Synthetic OriginChemical Characteristics
Unreacted Starting Materials Incomplete reaction.Examples: 2-Bromo-5-(trifluoromethoxy)benzyl nitrile, 2-Bromo-5-(trifluoromethoxy)benzyl bromide.
Intermediate Amide Incomplete hydrolysis of a nitrile precursor.[4][5]2-Bromo-5-(trifluoromethoxy)phenylacetamide. More polar than the nitrile but less acidic than the final product.
Neutral Coupling Byproducts Grignard-based syntheses often produce coupling byproducts.[6]Example: Bis(2-bromo-5-(trifluoromethoxy)phenyl)methane or related biphenyls. Highly non-polar.
Quenched Grignard Reagent Reaction of the Grignard reagent with trace water.[7]1-Bromo-4-(trifluoromethoxy)benzene. A neutral, volatile impurity.
Isomeric Impurities Non-specific bromination or starting with impure regioisomers.Example: X-Bromo-Y-(trifluoromethoxy)phenylacetic acid. Similar properties, making separation difficult.
Residual Solvents From reaction or initial workup.Toluene, THF, Diethyl Ether, etc.
Q2: What are the key chemical properties of this compound that I can leverage for purification?

The structure of this compound offers two primary handles for purification:

  • The Carboxylic Acid Group: This is the most powerful feature for purification. As an acid, it can be deprotonated by a base to form a water-soluble carboxylate salt.[8][9] This allows for a highly effective separation from neutral organic impurities (like unreacted starting materials or coupling byproducts) using a technique called acid-base extraction .[10][11]

  • Polarity: The combination of the polar carboxylic acid group and the relatively non-polar brominated aromatic ring gives the molecule intermediate polarity. This allows for purification via recrystallization from appropriate solvent systems or separation by column chromatography.

Q3: Which analytical techniques are recommended for assessing purity?

A multi-pronged approach is always best for confirming purity.

  • ¹H and ¹⁹F NMR Spectroscopy: Provides detailed structural information and is excellent for identifying and quantifying impurities, even at low levels. The trifluoromethoxy group provides a clean singlet in the ¹⁹F NMR spectrum, which is highly sensitive to the electronic environment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace-level impurities that may not be visible by NMR. It separates compounds based on polarity and provides mass information for identification.

  • Thin-Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress and choosing a solvent system for column chromatography.[12]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. Broad ranges often suggest the presence of impurities.

Troubleshooting and Purification Protocols

This section addresses specific problems you may encounter during the purification process.

Q1: My crude product is a dark, sticky oil instead of a solid. What is the first step?

An oily or gummy consistency indicates the presence of significant impurities that are depressing the melting point and preventing crystallization. The most robust first step is an acid-base extraction to isolate the desired acidic product from neutral contaminants.

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude oil/solid in an organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10-20 mL per gram of crude material).

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[13] Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The desired product is now in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean Erlenmeyer flask.[11]

  • Repeat Extraction: Extract the organic layer again with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous layers.

  • Wash (Optional): The original organic layer, which contains neutral impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to recover and analyze the impurities if desired.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). Your product, this compound, should precipitate as a solid.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

G cluster_org Organic Layer (EtOAc) cluster_aq Aqueous Layer Crude Crude Mixture (Acid + Neutral Impurities) Salt Sodium Carboxylate Salt (Water Soluble) Crude->Salt + NaHCO₃ (aq) (Extraction) Impurities Impurities Crude->Impurities Neutral Impurities Remain in Organic Layer Precipitate Pure Acid Precipitate Salt->Precipitate + HCl (aq) (Acidification) Final Pure Solid Product Precipitate->Final Filter & Dry

Caption: Workflow for purification via acid-base extraction.

Q2: My NMR shows streaking on my silica gel TLC plate. How can I perform column chromatography?

This is a classic issue when working with carboxylic acids on standard silica gel.[13] The acidic nature of the compound leads to strong interactions with the slightly acidic silanol groups on the silica surface, causing tailing or streaking.

The Solution: Add a small amount of a volatile acid to your eluent system. This keeps the carboxylic acid fully protonated, minimizing ionic interactions with the stationary phase and resulting in sharper bands.

  • TLC Analysis: First, find a suitable solvent system (e.g., Hexanes:EtOAc or Dichloromethane:Methanol). Then, add ~0.5-1% acetic acid to the eluent and re-run the TLC. Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.[14]

  • Column Packing: Pack a column with silica gel using your chosen non-polar solvent (e.g., hexanes).

  • Loading: Dissolve your sample in a minimal amount of the eluent mixture or dichloromethane. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[15]

  • Elution: Run the column using your pre-determined eluent system containing 0.5-1% acetic acid.[14] Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent (and the volatile acetic acid) under reduced pressure using a rotary evaporator to yield the purified product.

Q3: My product is mostly pure after initial workup, but contains minor impurities. Should I use recrystallization?

Yes, recrystallization is an excellent final polishing step for removing small amounts of impurities from a solid that is already reasonably pure (>90%). The key is selecting an appropriate solvent system.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, consider the solvent systems in the table below. Test small amounts in test tubes first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if needed): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the pure crystals in a vacuum oven or desiccator.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemTypeRationale
Toluene / Hexanes Co-solventDissolve in minimal hot toluene, then add hexanes dropwise until cloudy. Re-heat to clarify and cool slowly. Excellent for removing more polar and less polar impurities.[16][17]
Ethanol / Water Co-solventDissolve in hot ethanol, then add water until persistent cloudiness appears. Good for moderately polar compounds.
Hot Water Single SolventPhenylacetic acids can sometimes be recrystallized from hot water, though solubility may be limited.[17]

Caption: Decision workflow for the recrystallization process.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Columbia University. (n.d.). Column chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • National Center for Biotechnology Information. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • Homework.Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • WIPO Patentscope. (n.d.). Process for the preparation of .alpha.-bromo-phenylacetic acids.

Sources

Technical Support Center: Catalyst Selection for 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. As researchers, scientists, and professionals in drug development, you understand the critical role that precise and efficient chemical synthesis plays in your work. The synthesis of this particular phenylacetic acid derivative, while seemingly straightforward, presents unique challenges, especially concerning catalyst selection.

This guide is structured to provide you with direct, actionable insights into overcoming common hurdles in this synthesis. We will delve into the nuances of catalyst selection, offering troubleshooting advice and answering frequently asked questions. Our goal is to equip you with the knowledge to not only solve immediate experimental issues but also to build a robust and reproducible synthetic protocol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on catalyst-related issues.

Issue 1: Low to No Conversion of the Starting Material

Question: I am attempting a palladium-catalyzed carboxylation of 1-bromo-4-(trifluoromethoxy)benzene derivatives to synthesize this compound, but I am observing very low or no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a palladium-catalyzed carboxylation is a common yet frustrating issue. The root cause often lies within the catalytic system or the reaction conditions. Here’s a systematic approach to diagnosing and resolving the problem:

1. Catalyst Inactivity:

  • Cause: The palladium catalyst, especially a Pd(0) species, can be sensitive to air and moisture, leading to oxidation and deactivation. Similarly, impurities in reagents or solvents can poison the catalyst.

  • Solution:

    • Catalyst Integrity Check: Before starting your reaction, it's prudent to test your palladium source. A simple protocol involves running a standard, reliable cross-coupling reaction (like a Suzuki-Miyaura coupling) with your catalyst batch. If this standard reaction also fails, your catalyst is likely inactive.[1][2]

    • Use of Pre-catalysts: Consider using air- and moisture-stable palladium pre-catalysts. These complexes are designed to generate the active Pd(0) species in situ, ensuring a higher concentration of active catalyst at the start of your reaction.

    • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use.[1]

2. Ligand Selection:

  • Cause: The choice of ligand is critical as it modulates the reactivity and stability of the palladium center. An inappropriate ligand can lead to a sluggish or completely stalled reaction.

  • Solution:

    • Ligand Screening: For the carboxylation of aryl bromides, bulky, electron-rich phosphine ligands are often effective.[3][4][5] Consider screening a panel of ligands. A good starting point would be Xantphos, as it has been shown to be effective for the carbonylation of aryl bromides.[3][4] Other potential ligands to screen include Buchwald-type biaryl phosphine ligands.

    • Ligand-to-Metal Ratio: The ratio of ligand to palladium can also be crucial. An excess of ligand can sometimes be beneficial for catalyst stability, but too much can inhibit the reaction. Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is a good starting point.

3. Reaction Conditions:

  • Cause: Sub-optimal temperature, pressure (of CO or CO2), or an inappropriate base can prevent the reaction from proceeding.

  • Solution:

    • Temperature Optimization: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may enhance the rate of oxidative addition, which is often the rate-limiting step.

    • Base Selection: The choice of base is critical for the success of the reaction.[1] For carboxylations, inorganic bases like carbonates (e.g., Cs2CO3, K2CO3) or phosphates are commonly used. The solubility and strength of the base can significantly impact the reaction outcome.

    • CO vs. CO2 Source: While traditionally, carbon monoxide (CO) has been used for such carbonylations, the use of carbon dioxide (CO2) as a C1 source is a safer and more environmentally friendly alternative.[6][7][8] However, reactions with CO2 may require different catalytic systems and conditions. If using CO2, ensure adequate pressure and solubility in your chosen solvent.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I'm observing a significant amount of side products, primarily homocoupling of the starting aryl bromide and/or hydrodehalogenation. How can I suppress these side reactions?

Answer:

The formation of side products is a clear indication that undesired reaction pathways are competing with your desired carboxylation. Here’s how to address these specific side reactions:

1. Homocoupling:

  • Cause: Homocoupling of the aryl bromide to form a biaryl impurity is often promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of the Pd(II) precursor to the active Pd(0) catalyst or from oxidative processes during the reaction.[9]

  • Solution:

    • Minimize Pd(II): Starting with a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 can help reduce homocoupling.[1] If you are using a Pd(II) salt, ensure your pre-reduction step (if any) is efficient.

    • Control Reagent Addition: In some cases, slow addition of the aryl bromide to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

    • Thorough Degassing: Oxygen can promote oxidative pathways that lead to homocoupling.[9] Ensure your reaction mixture is rigorously degassed.

2. Hydrodehalogenation:

  • Cause: This side reaction, where the bromine atom is replaced by a hydrogen atom, can occur through various mechanisms, often involving hydride sources in the reaction mixture. The base or solvent can sometimes act as a hydride donor.

  • Solution:

    • Choice of Base and Solvent: Scrutinize your choice of base and solvent. Some bases, in combination with certain solvents, are more prone to generating hydride species. Consider using a non-coordinating, sterically hindered base.

    • Moisture Control: While some water can be beneficial in certain cross-coupling reactions, excess water can lead to undesired hydrolysis and hydrodehalogenation pathways. Ensure your reagents and solvents are appropriately dried if a strictly anhydrous system is required.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to start with for the synthesis of this compound?

A1: For the palladium-catalyzed carboxylation of an aryl bromide like 2-bromo-5-(trifluoromethoxy)toluene (a likely precursor), a good starting point would be a combination of a Pd(0) or Pd(II) precursor with a suitable phosphine ligand. Based on literature for similar transformations, a system like Pd(OAc)2 with Xantphos has shown broad applicability for the carbonylation of aryl bromides at atmospheric pressure.[3][4] Alternatively, using a well-defined palladium pre-catalyst can offer better reproducibility.

Q2: I am considering a phase-transfer catalysis (PTC) approach. What are the advantages and what type of catalyst should I use?

A2: Phase-transfer catalysis is an excellent strategy, particularly if you are working with a two-phase system (e.g., an aqueous phase containing a carboxylating agent and an organic phase with your substrate).

  • Advantages: PTC can enhance reaction rates by transporting one reactant across the phase boundary to react with the other.[10][11][12] This can lead to milder reaction conditions, reduced need for organic solvents (promoting "green chemistry"), and simplified work-up procedures.[10][13]

  • Catalyst Selection: The most common phase-transfer catalysts are quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and phosphonium salts.[11][13][14] The choice of catalyst depends on the specific reaction conditions and the nature of the anion being transferred. For transferring an anionic nucleophile into an organic phase, a lipophilic quaternary ammonium salt is a standard choice.

Q3: How do I choose the optimal solvent for my reaction?

A3: Solvent selection is critical and can influence catalyst solubility, substrate solubility, and the reaction mechanism itself. For palladium-catalyzed carbonylations, common solvents include toluene, dioxane, THF, and DMF.[3][4] The optimal solvent will depend on the specific catalyst system and substrates. It is often necessary to screen a few different solvents to find the one that gives the best balance of solubility and reactivity.

Q4: My final product is difficult to purify. Are there any catalyst-related factors that could be contributing to this?

A4: Yes, catalyst residues and ligand-derived byproducts can complicate purification.

  • Palladium Residues: Residual palladium in your final product can be a significant issue, especially for pharmaceutical applications. Optimizing the reaction to use a lower catalyst loading (often expressed in mol % or ppm) is the first step.[15] Post-reaction, various methods can be employed to remove palladium, including treatment with activated carbon, silica-based metal scavengers, or crystallization.

  • Ligand Byproducts: Phosphine ligands can be oxidized during the reaction to form phosphine oxides, which can be difficult to separate from the desired product. Choosing a ligand that is resistant to oxidation or one whose oxide is easily removed (e.g., by being highly polar or non-polar) can simplify purification.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Carboxylation

This protocol provides a starting point for the synthesis of this compound via carboxylation of a suitable precursor.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the phosphine ligand (e.g., Xantphos, 2 mol%), and the base (e.g., Na2CO3, 3 equivalents).

  • Reagent Addition: Add the aryl bromide substrate (1 mmol) and the degassed solvent (e.g., toluene, 2 mL).

  • Carbon Monoxide Introduction: Purge the flask with carbon monoxide (CO) gas (use a balloon or a controlled pressure setup). Caution: CO is highly toxic. This step must be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an appropriate aqueous work-up to isolate the carboxylic acid product. This typically involves acidification to protonate the carboxylate, followed by extraction with an organic solvent.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Phase-Transfer Catalyzed Reaction

This protocol outlines a general approach for a phase-transfer catalyzed synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve the aryl bromide substrate in a suitable organic solvent (e.g., toluene).

  • Aqueous Phase: In a separate vessel, prepare an aqueous solution of the carboxylating agent and the base.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%) to the reaction flask.

  • Reaction: Vigorously stir the two-phase mixture at the desired temperature. Efficient stirring is crucial to maximize the interfacial area.

  • Work-up and Purification: After the reaction is complete, separate the organic and aqueous layers. Isolate and purify the product from the organic layer as described in Protocol 1.

Visualizations

Catalyst Selection Workflow

Caption: A decision-making workflow for catalyst selection.

Simplified Catalytic Cycle for Palladium-Catalyzed Carboxylation

PalladiumCatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n(Br) OxAdd->PdII_Aryl CO_Insert CO Insertion PdII_Aryl->CO_Insert PdII_Acyl Ar(CO)-Pd(II)L_n(Br) CO_Insert->PdII_Acyl Nuc_Attack Nucleophilic Attack (H2O/Base) PdII_Acyl->Nuc_Attack Red_Elim Reductive Elimination Nuc_Attack->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-COOH Red_Elim->Product Substrate Ar-Br Substrate->OxAdd CO CO CO->CO_Insert

Caption: A simplified palladium catalytic cycle for carboxylation.

References

  • Correa, A., & Martín, R. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Journal of the American Chemical Society.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. PubMed Central.
  • Alfa Chemistry. (n.d.).
  • ACS Publications. (n.d.). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry.
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • SlideShare. (n.d.).
  • CRDEEP Journals. (n.d.).
  • Ueda, T., Konishi, H., & Manabe, K. (2012).
  • MDPI. (n.d.). Mechanistic Insights into Palladium(II)
  • National Center for Biotechnology Information. (n.d.).
  • Wikipedia. (n.d.).
  • Li, D. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry, 87(18), 12347-12355.
  • Benchchem. (2025).
  • National Institutes of Health. (n.d.).
  • PNNL. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis.
  • ChemScene. (n.d.). 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid.
  • CymitQuimica. (n.d.). This compound.
  • Fluorochem. (n.d.). 2-(2-BROMO-5-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
  • Apollo Scientific. (n.d.). 887266-81-1 Cas No. | this compound.
  • Google Patents. (n.d.). CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.
  • Synquest Labs. (n.d.). This compound.
  • Echemi. (n.d.). 887266-81-1, 2-Bromo-5-(trifluoromethoxy)phenylaceticacid Formula.
  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Benchchem. (n.d.).
  • CymitQuimica. (n.d.). This compound.
  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • ResearchGate. (2025).

Sources

Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the critical nuances of this synthesis, with a specific focus on the profound impact of solvent selection on reaction outcomes. As your partner in the lab, we aim to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Central Role of the Solvent

The synthesis of functionalized arylacetic acids like this compound is a cornerstone of many pharmaceutical and materials science research programs. The success of these multi-step syntheses often hinges on a parameter that is fundamental yet frequently underestimated: the choice of solvent. The solvent does not merely dissolve reactants; it actively participates in the reaction by influencing reactant solubility, stabilizing transition states, modulating reaction rates, and in some cases, determining the final product distribution. This guide will explore the solvent effects in two primary synthetic routes to the target molecule, providing actionable insights for common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes to this compound, and where are solvent effects most critical?

A1: There are several established methods for synthesizing phenylacetic acids. For this specific molecule, two particularly relevant routes are:

  • Grignard Reaction and Carboxylation: This involves forming a Grignard reagent from a suitable precursor like 2-bromo-1-bromomethyl-5-(trifluoromethoxy)benzene, followed by reaction with carbon dioxide. The solvent is absolutely critical during the formation and stabilization of the highly reactive Grignard reagent.[1][2]

  • The Willgerodt-Kindler Reaction: This route transforms an aryl alkyl ketone, such as 2-bromo-5-(trifluoromethoxy)acetophenone, into the corresponding thiomorpholide, which is then hydrolyzed to the carboxylic acid. Solvent choice significantly impacts the reaction rate and yield of the initial thioamide formation.[3][4]

In both pathways, the solvent governs the stability of reactive intermediates and the overall reaction kinetics.

Q2: Can you explain the fundamental principles of how solvent polarity influences these reactions?

A2: The rate of a chemical reaction is determined by its activation energy—the energy barrier between reactants and the transition state. Solvents influence this barrier by differentially solvating the reactants and the transition state. For many organic reactions, including nucleophilic substitutions, a key principle applies:

  • Polar Transition States: If the transition state is more polar (i.e., has more charge separation) than the reactants, a polar solvent will stabilize it more effectively than it stabilizes the reactants. This lowers the activation energy and accelerates the reaction.[5] The general expectation for many nucleophilic reactions is that the rate will increase with increasing solvent polarity.[5]

This principle is central to understanding why certain solvents are preferred for specific reaction types.

Q3: Why are anhydrous ethereal solvents like THF or diethyl ether mandatory for Grignard reactions?

A3: Grignard reagents (R-Mg-X) are potent nucleophiles and strong bases. Their utility is predicated on their reactivity, which also makes them highly sensitive to protic substances.

  • Reactivity with Protic Solvents: Solvents with acidic protons, such as water or alcohols, will rapidly protonate and destroy the Grignard reagent, forming an alkane and rendering it useless for the desired carboxylation.[2][6]

  • Stabilization by Ethers: Aprotic solvents like tetrahydrofuran (THF) and diethyl ether are ideal because they lack acidic protons.[2] Furthermore, the lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent. This coordination stabilizes the organomagnesium compound in solution, preventing its precipitation and maintaining its reactivity.[1]

Q4: What makes polar aprotic solvents like DMF a good choice for the Willgerodt-Kindler reaction?

A4: The Willgerodt-Kindler reaction involves a complex mechanism with multiple intermediates. Studies on model compounds have shown that polar aprotic solvents, particularly dimethylformamide (DMF), often provide the best conditions.[3][4] The high polarity of DMF can help to dissolve the various reactants (ketone, sulfur, amine) and stabilize the charged intermediates that are proposed to form during the reaction, thereby facilitating the reaction and improving yields.[4]

Troubleshooting Guide: Common Solvent-Related Issues

This section addresses specific problems you may encounter during your synthesis, with a focus on solvent-based causes and solutions.

Problem 1: My Grignard reaction with 2-bromo-5-(trifluoromethoxy)benzyl bromide fails to initiate or provides a near-zero yield of the desired carboxylic acid after carboxylation.

Probable CauseScientific RationaleRecommended Solution
Presence of Moisture or Protic Impurities Grignard reagents are extremely sensitive to water, alcohols, and even atmospheric moisture. Protic sources will protonate the reagent faster than it can react with CO₂, leading to the formation of 2-bromo-5-(trifluoromethoxy)toluene instead of the desired acid.[2][6]Action: Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Use freshly distilled, anhydrous grade ethereal solvents (THF or diethyl ether). Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Incorrect Solvent Choice The Grignard reagent requires the coordinating effect of an ether to remain stable and soluble.[1] Using non-coordinating solvents like hexanes or toluene will result in reagent precipitation and decomposition.Action: The reaction must be performed in an appropriate ethereal solvent. Anhydrous diethyl ether or THF are the standard, validated choices for this reaction.[7]

Problem 2: The Willgerodt-Kindler reaction of 2-bromo-5-(trifluoromethoxy)acetophenone is sluggish, incomplete, or yields a complex mixture of byproducts.

Probable CauseScientific RationaleRecommended Solution
Suboptimal Solvent Polarity The reaction mechanism involves polar intermediates. A solvent with insufficient polarity may not adequately stabilize these species, leading to slow reaction rates and potentially favoring side-reaction pathways.Action: Switch to a high-polarity aprotic solvent. Dimethylformamide (DMF) has been demonstrated to be highly effective in promoting the Willgerodt-Kindler reaction and improving yields.[3][4] Pyridine is another common, though more reactive, solvent choice.
High Reaction Temperature Leading to Decomposition While the Willgerodt-Kindler reaction requires heat, excessive temperatures in any solvent can lead to the decomposition of starting materials, intermediates, or the final product, resulting in complex mixtures and low yields.Action: Carefully control the reaction temperature. Heat the mixture to a moderate reflux (typically 130-140 °C).[8] Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.

Data Presentation: Impact of Solvent on Willgerodt-Kindler Reaction Yield

The following table summarizes the expected trend in yield for the Willgerodt-Kindler reaction of an aryl ketone based on solvent choice, as inferred from general studies. This provides a clear rationale for solvent screening during optimization.

SolventSolvent TypeExpected Relative YieldRationaleReference
DMF Polar AproticHighExcellent solvating power and stabilization of polar intermediates.[3][4][3][4]
Pyridine Polar Aprotic (Basic)Moderate to HighOften used, but can participate in side reactions.
Toluene Non-polarLowPoor stabilization of polar intermediates.[9]
Water Polar ProticVariable (Generally Low)While successful in some specific cases, often not ideal and can lead to hydrolysis side reactions.[3][3]
Solvent-Free N/AVariableCan be effective but may require higher temperatures and lead to a mixture of products.[10][10]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent and Carboxylation

This protocol outlines the formation of the phenylacetic acid from the corresponding benzyl bromide.

Step 1: Grignard Reagent Formation

  • Assemble a three-neck round-bottom flask, oven-dried and cooled under Argon, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add anhydrous diethyl ether or THF via syringe.

  • Dissolve 2-bromo-5-(trifluoromethoxy)benzyl bromide (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. Initiation is indicated by gentle bubbling and warming. If it does not start, add a small crystal of iodine.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The use of ether is critical here for reagent stabilization.[1]

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard solution in an ice-salt bath.

  • Bubble dry CO₂ gas through the solution vigorously, or pour the Grignard solution slowly over crushed dry ice.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 1 M aqueous HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Synthesis via Willgerodt-Kindler Reaction

This protocol outlines the formation of the phenylacetic acid from the corresponding acetophenone.

Step 1: Thiomorpholide Formation

  • In a round-bottom flask, combine 2-bromo-5-(trifluoromethoxy)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[8]

  • Add DMF as the solvent. The use of a polar aprotic solvent like DMF is recommended to improve yields.[3][4]

  • Heat the mixture to reflux (approx. 130-140 °C) for 6-8 hours. Monitor the reaction by TLC.[8]

Step 2: Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for an additional 4-6 hours to ensure complete hydrolysis of the thiomorpholide intermediate.[8]

  • Cool the mixture and carefully acidify with concentrated HCl until the pH is ~1-2.

  • The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry. Purify further by recrystallization if necessary.[8]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps and solvent considerations for the Grignard synthesis route.

G cluster_start Starting Material cluster_grignard Grignard Formation cluster_carboxylation Carboxylation & Workup cluster_product Final Product start 2-Bromo-5-(trifluoromethoxy) benzyl bromide grignard Formation of Benzylmagnesium Bromide Intermediate start->grignard + Mg(0) Solvent: Anhydrous THF or Et₂O (Critical for Stabilization) co2 Reaction with CO₂ (Dry Ice) grignard->co2 Electrophilic Quench workup Acidic Workup (aq. HCl) co2->workup Protonation product 2-Bromo-5-(trifluoromethoxy) phenylacetic acid workup->product

Caption: Grignard synthesis workflow for this compound.

References

  • ResearchGate. (2015). Solvent Effect in the Willgerodt-Kindler Reaction. [Link]
  • Semantic Scholar. (2010). Solvent effect in the Wollgerodt-Kindler reaction. [Link]
  • J. Soc. Ouest-Afr. Chim. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. [Link]
  • ResearchGate. (n.d.). Grignard Reagents in Solution: Theoretical Study of the Equilibria and the Reaction with a Carbonyl Compound in Diethyl Ether Solvent.
  • BYJU'S. (n.d.). Grignard Reagent.
  • Pearson. (n.d.). Which of the following compounds are suitable solvents for Grignard reactions?.
  • Homework.Study.com. (n.d.). Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the solvent is.
  • Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction?.
  • ResearchGate. (2011). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. [Link]
  • ResearchGate. (2023). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. [Link]
  • ResearchGate. (n.d.). Effects of solvent on the reaction time and yield.

Sources

Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Temperature Control

Welcome to the technical support guide for the synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. My goal as a Senior Application Scientist is to provide not just a protocol, but a deeper understanding of the process, focusing on the most critical parameter: temperature control . We will explore the causality behind each step, ensuring your synthesis is not only successful but also safe and reproducible.

The primary route for synthesizing this valuable building block involves the formation of a Grignard reagent followed by carboxylation. Both stages of this synthesis are highly exothermic and exquisitely sensitive to temperature fluctuations. Improper thermal management is the most common point of failure, leading to low yields, impurity formation, and potentially hazardous runaway reactions.[1][2] This guide will equip you with the knowledge to master this synthesis.

Section 1: Core Principles & Reaction Mechanisms

The synthesis of this compound from 1,2-dibromo-4-(trifluoromethoxy)benzene proceeds in two main, temperature-critical steps:

  • Grignard Reagent Formation: An organomagnesium halide (Grignard reagent) is formed by reacting the aryl bromide with magnesium metal. This reaction is notoriously exothermic once initiated.[2][3]

  • Carboxylation: The nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (usually from dry ice), forming a magnesium carboxylate salt. This is also a highly exothermic step.[1] Subsequent acidic workup protonates the salt to yield the final carboxylic acid.[1][4]

The trifluoromethoxy (-OCF₃) group is highly electron-withdrawing and is generally stable under these reaction conditions.[5] However, precise temperature control is paramount to prevent side reactions that compromise yield and purity.

G cluster_0 Step 1: Grignard Formation (Exothermic) cluster_1 Step 2: Carboxylation (Exothermic) cluster_2 Step 3: Workup cluster_3 Side Reactions (High Temp) A Ar-Br + Mg B [Ar-MgBr] Grignard Reagent A->B  Initiation (Heat/Activator) then Cooling Required D [Ar-COOMgBr] Magnesium Carboxylate B->D  Low Temp (-78 °C) Critical S1 Ar-Ar (Biphenyl Impurity) B->S1  Homocoupling S2 Ar-H (Protonation by Moisture) B->S2  Trace H₂O C CO₂ (Dry Ice) C->D F Ar-COOH Desired Product D->F E H₃O⁺ E->F

Caption: Reaction pathway showing the main synthesis and temperature-dependent side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. Should I apply aggressive heating?

A: No. This is a classic and dangerous scenario. Aggressive heating can lead to a violent, runaway reaction once initiation occurs because of the buildup of unreacted aryl halide.[3]

  • Scientific Rationale: Grignard formation has an initiation barrier. The magnesium surface is often coated with a passivating layer of magnesium oxide. This layer must be breached for the reaction to start. While gentle warming with a heat gun can be effective, overheating is risky.[3]

  • Best Practice:

    • Ensure all glassware is flame-dried and reagents are anhydrous. Moisture will quench the Grignard reagent.[1]

    • Use a chemical activator. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium turnings to etch the surface and initiate the reaction.[3]

    • Once initiation is confirmed (visual cues include bubble formation and a cloudy, grayish appearance), be prepared to cool the flask in an ice bath to maintain a controlled, gentle reflux.[3]

Q2: What is the optimal temperature for the carboxylation step, and why is it so critical?

A: The optimal temperature is approximately -78 °C (the sublimation point of dry ice). This low temperature is crucial for maximizing the yield of the desired carboxylic acid.

  • Scientific Rationale: The Grignard reagent is a potent nucleophile. At higher temperatures, it can attack the initially formed carboxylate product. This secondary reaction leads to the formation of a ketone byproduct and consumes two equivalents of your valuable Grignard reagent, significantly reducing your yield. Maintaining a very low temperature minimizes the rate of this unwanted secondary reaction.

  • Best Practice: The reaction should be performed by transferring the Grignard solution via cannula onto a vigorously stirred slurry of freshly crushed dry ice in an anhydrous solvent like THF. This ensures the Grignard reagent always encounters a large excess of CO₂, its primary electrophile, at a temperature that kinetically disfavors side reactions.[1]

Q3: I'm observing a significant amount of a biphenyl byproduct. Is this related to temperature?

A: Yes, this is very likely related to temperature. The formation of biphenyl-type impurities (in this case, 2,2'-Bis(trifluoromethoxy)-5,5'-dibromobiphenyl) is often a result of homocoupling, a side reaction favored by higher temperatures.[3]

  • Scientific Rationale: This side reaction, sometimes called a Wurtz-type coupling, can occur if the local temperature becomes too high during Grignard formation. It can also be promoted by certain impurities.

  • Solution: Control the exotherm during Grignard formation by ensuring a slow, dropwise addition of the aryl bromide solution. Vigorous stirring is also essential to dissipate heat and prevent localized "hot spots" in the reaction mixture.[3]

Q4: Can I just bubble CO₂ gas through my Grignard solution at 0 °C instead of using dry ice?

A: While technically possible, it is not recommended for achieving high yields. This method often leads to lower yields due to inefficient mass transfer and localized heat buildup.

  • Scientific Rationale: The reaction of the Grignard reagent with CO₂ is fast and exothermic. Bubbling gas through the solution can cause the CO₂ to be consumed at the surface faster than it can dissolve, creating a localized depletion of CO₂. This, combined with the exotherm, raises the temperature at the point of reaction, promoting the formation of the ketone byproduct as described in Q2. Using a slurry of solid dry ice provides a sustained, high concentration of CO₂ in the reaction phase and acts as an efficient internal coolant.[6]

Section 3: Troubleshooting Guide

Problem Probable Cause (Temperature-Related) Solution & Scientific Rationale
Low Final Product Yield 1. Runaway exotherm during Grignard formation: Decomposed the reagent. 2. Carboxylation temperature too high: Promoted ketone byproduct formation. 3. Moisture Contamination: Quenched the Grignard reagent.1. Slow, controlled addition of the aryl halide to maintain gentle reflux. Ensure the cooling bath is ready before starting the addition.[3] 2. Add Grignard solution to a slurry of excess crushed dry ice at -78 °C with vigorous stirring. This ensures CO₂ is in excess and the temperature remains low.[1] 3. Rigorously dry all glassware and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Significant Ketone Byproduct Detected Insufficiently low temperature during carboxylation: The Grignard reagent attacked the magnesium carboxylate salt intermediate.Maintain the reaction temperature at -78 °C or below during the entire addition of the Grignard reagent to the dry ice. Do not allow the mixture to warm until the addition is complete and all the Grignard reagent has reacted with CO₂.
Reaction Stalls After Initial Start Poor heat transfer or insufficient mixing: The magnesium surface may have become passivated again, or the local concentration of aryl halide was depleted.Maintain vigorous stirring throughout the reaction. If it stalls, gentle warming may be needed to re-initiate, but be extremely cautious of a delayed exotherm.
Dark Black/Brown Color During Grignard Formation Overheating: This often indicates decomposition of the Grignard reagent or other significant side reactions.[3]Immediately apply cooling. If the color change is severe, the reaction may be compromised. In future runs, use a slower addition rate and more efficient cooling to maintain a typical grayish-brown color.[3]

Section 4: Recommended Experimental Protocol

This protocol assumes all glassware has been flame- or oven-dried and the reaction is conducted under an inert atmosphere of nitrogen or argon.

Step 1: Grignard Reagent Formation

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, place magnesium turnings (1.2 eq).

  • Activation (Optional but Recommended): Add a single crystal of iodine. The purple color should fade upon gentle warming as the iodine reacts with the magnesium surface.

  • Reagent Addition: Dissolve 1,2-dibromo-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Add ~10% of this solution to the magnesium.

  • Initiation: Watch for signs of reaction (bubbling, cloudiness, gentle exotherm). Gentle warming with a heat gun may be required. CRITICAL: Have an ice-water bath ready.[3]

  • Controlled Reaction: Once the reaction initiates, begin cooling the flask with the ice bath. Add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle, steady reflux. This is the primary temperature control point for this step.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be grayish-brown.

Step 2: Carboxylation

  • Setup: In a separate, larger flask, create a slurry of freshly crushed dry ice (at least 5-10 eq) in anhydrous THF. Cool this flask to -78 °C in a dry ice/acetone bath.

  • Addition: CRITICAL: Slowly add the prepared Grignard reagent solution from Step 1 to the vigorously stirred dry ice slurry via a cannula. The rate of addition should be controlled to prevent excessive CO₂ sublimation. Maintain the temperature at or below -78 °C throughout the addition.

  • Completion: Once the addition is complete, allow the mixture to stir while slowly warming to room temperature. This allows any excess dry ice to sublime.

Step 3: Acidic Workup and Purification

  • Quenching: Slowly and carefully add 1 M HCl to the reaction mixture with stirring until the aqueous layer is acidic (test with litmus paper). This will protonate the carboxylate salt and dissolve the remaining magnesium salts.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Process Stage Recommended Temperature Rationale
Grignard InitiationGentle Warming (if needed)To overcome the activation energy barrier.
Grignard ReactionGentle Reflux of THF (~66 °C)To maintain a steady reaction rate without runaway decomposition.
Carboxylation-78 °CTo prevent the secondary reaction of Grignard reagent with the carboxylate product, thus maximizing yield.[7]
Workup0 °C to Room TemperatureTo safely quench the reaction and protonate the product.

Section 5: Synthesis Workflow Visualization

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification prep1 Flame-dry all glassware prep2 Use anhydrous solvents/reagents grignard1 Activate Mg with Iodine prep2->grignard1 grignard2 Add ~10% Aryl Bromide solution grignard1->grignard2 grignard3 Initiate Reaction (Gentle heat if needed) grignard2->grignard3 grignard4 TEMP CONTROL POINT 1 Add remaining Ar-Br dropwise to maintain gentle reflux grignard3->grignard4 grignard5 Stir to completion grignard4->grignard5 carboxy3 Slowly add Grignard reagent to slurry via cannula grignard5->carboxy3 carboxy1 Prepare Dry Ice / THF Slurry carboxy2 TEMP CONTROL POINT 2 Cool slurry to -78 °C carboxy1->carboxy2 carboxy2->carboxy3 carboxy4 Allow to warm to RT carboxy3->carboxy4 workup1 Quench with 1M HCl carboxy4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Purify by recrystallization workup2->workup3 workup4 Final Product: 2-Bromo-5-(trifluoromethoxy) phenylacetic acid workup3->workup4

Caption: A step-by-step workflow highlighting the critical temperature control points.

References

  • Beier, P. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 7, 1365–1376. [Link]
  • Weir, N. A. (1965). Carboxylation of grignard reagents in the presence of liquid co2.
  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2, (3), 431-435. [Link]
  • Lee, J., & Lee, Y. (2021). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.
  • Lee, J., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
  • Zhang, J., Zhang, C., & Zhang, T. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega, 6(29), 18995–19000. [Link]
  • Zhang, J., Zhang, C., & Zhang, T. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega, 6(29), 18995–19000. [Link]
  • J. C. Biffinger, H. W. Kim, S. G. DiMagno. (2014).
  • LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Kryk, H., & Schmidt, U. (2002). Temperature profiles of adiabatic Grignard reactions with different water concentrations.

Sources

Technical Support Center: Workup & Purification of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Bromo-5-(trifluoromethoxy)phenylacetic acid (CAS No. 887266-81-1).[1][2] This document is designed for researchers, chemists, and drug development professionals who are handling this compound. Our goal is to provide not just a set of instructions, but a deep, mechanistic understanding of the workup procedure, empowering you to troubleshoot and optimize your experiments effectively.

The successful isolation of your target molecule is as critical as its synthesis. A well-executed workup ensures high purity and yield, which are paramount for subsequent research and development. This guide provides a framework for logical problem-solving, tailored to the specific chemical properties of this fluorinated phenylacetic acid derivative.

Section 1: Core Principles - The Chemistry of the Workup

The entire workup strategy for any carboxylic acid hinges on its most prominent chemical feature: its acidity.[3] The acidic proton of the carboxyl group (-COOH) can be easily removed by a base to form a water-soluble carboxylate salt (-COO⁻). This reversible transformation is the key to separating the acidic product from non-acidic (neutral or basic) impurities.

The Fundamental Principle: Acid-Base Extraction

  • Basification & Extraction: The crude reaction mixture is dissolved in a suitable organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid is deprotonated, forming its sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.

  • Separation: The two layers are separated. The organic layer containing impurities is discarded.

  • Acidification & Isolation: The aqueous layer, now containing the purified carboxylate salt, is acidified with a strong acid (e.g., HCl). This protonates the carboxylate back to the neutral carboxylic acid, which is significantly less soluble in water.[4] The pure product either precipitates out as a solid and is collected by filtration, or it is extracted back into a fresh portion of organic solvent.

The presence of the trifluoromethoxy (-OCF₃) group generally increases the lipophilicity of a molecule, which can influence the choice of extraction solvents and may affect its solubility in aqueous media.[5]

G cluster_start Crude Reaction Mixture (in Organic Solvent) cluster_wash Step 1: Base Wash cluster_separation Step 2: Phase Separation cluster_acidify Step 3: Acidification cluster_isolate Step 4: Isolation A Product (R-COOH) + Neutral Impurities B Add aq. NaHCO₃ or NaOH Shake in Separatory Funnel A->B Process C_org Organic Layer (Neutral Impurities) B->C_org Discard C_aq Aqueous Layer (Product as R-COO⁻ Na⁺) B->C_aq Keep D Add aq. HCl until pH < 2 C_aq->D Process E Pure Product (R-COOH) (Precipitates or is Extracted) D->E Result

Caption: General workflow for acid-base extraction of a carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general step-by-step strategy for isolating this compound?

The most robust method is the acid-base extraction detailed above. After your reaction is complete, you will typically:

  • Quench the reaction appropriately (this is reaction-dependent, see Q2/Q3).

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer to a separatory funnel and wash with an aqueous base (1M NaOH or saturated NaHCO₃) to extract your product into the aqueous layer. Repeat this extraction 2-3 times.

  • Combine the aqueous layers.

  • Acidify the aqueous layer slowly with concentrated or 6M HCl at 0 °C until the pH is ~1-2. You should see a precipitate form.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. If no solid forms, extract the acidified aqueous layer with an organic solvent.[6]

Q2: My synthesis was a Grignard carboxylation (e.g., from 2-bromo-1-(bromomethyl)-5-(trifluoromethoxy)benzene + Mg, then CO₂). How does this change the workup?

This is a critical point. Grignard reagents are extremely strong bases and must be neutralized before the basic wash.[3][7]

  • The Quench: Before exposing the reaction to water or base, you must quench the excess Grignard reagent. Slowly and carefully add the reaction mixture to a beaker of crushed ice, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute (1M) HCl. This protonates the magnesium alkoxide intermediate to the carboxylic acid and destroys any unreacted Grignard reagent, preventing a violent reaction with water.

  • Post-Quench: After the quench, you can proceed with the standard acid-base extraction as described in Q1 to separate your product from non-acidic byproducts like biphenyls that may have formed.

Q3: I synthesized the acid via hydrolysis of 2-(2-bromo-5-(trifluoromethoxy)phenyl)acetonitrile. What is the best workup?

This depends on whether you used acidic or basic hydrolysis.[8][9]

  • Acidic Hydrolysis (e.g., using H₂SO₄/H₂O): The reaction mixture will be strongly acidic. The workup involves carefully pouring the cooled reaction mixture into ice water, which often causes the crude phenylacetic acid to precipitate.[9] You can then filter this crude solid and purify it by recrystallization or by dissolving it in a base, filtering any insoluble impurities (like remaining amide intermediate), and re-precipitating with acid.

  • Basic Hydrolysis (e.g., using NaOH/H₂O): The reaction ends with your product as a sodium salt in the aqueous solution. The workup is straightforward:

    • Cool the reaction mixture.

    • Wash with an organic solvent (like diethyl ether or dichloromethane) to remove any unreacted nitrile or neutral impurities.

    • Separate the layers and proceed directly to the acidification step (Q1, step 5) with the aqueous layer.

Q4: I'm seeing a persistent emulsion during my liquid-liquid extraction. How do I resolve this?

Emulsions are common and frustrating. Here are several techniques to try:

  • Add Brine: Wash the mixture with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.

Q5: My product won't precipitate after I acidify the basic solution. What should I do?

This usually means one of two things:

  • Incomplete Acidification: Your solution is not acidic enough. Check the pH with litmus paper or a pH meter. Continue adding acid until the pH is definitively 1-2.

  • Product is Soluble: Your product may have some solubility in the acidic water, or it may have oiled out instead of crystallizing. In this case, you must perform a "back-extraction." Extract the acidified aqueous solution 3 times with a suitable organic solvent (ethyl acetate or dichloromethane are good choices). Combine these organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield your product.[8]

Q6: How do I choose the best solvents for extraction and recrystallization?

  • Extraction: You need an organic solvent that is immiscible with water and readily dissolves your compound. Ethyl acetate (EtOAc), diethyl ether (Et₂O), and dichloromethane (DCM) are excellent choices. The trifluoromethoxy group increases lipophilicity, so these solvents should work well.

  • Recrystallization: The goal is to find a solvent system where your product is soluble when hot but insoluble when cold. You may need to experiment. Good starting points for a phenylacetic acid derivative would be a toluene/hexanes or ethanol/water mixture. Dissolve the crude product in the minimum amount of boiling solvent, then allow it to cool slowly to form pure crystals.

Section 3: Detailed Experimental Protocols

Protocol A: Workup Following Grignard Carboxylation

This protocol assumes the reaction of a benzylmagnesium halide with solid CO₂ (dry ice) is complete.

Safety Note: Quenching Grignard reactions can be highly exothermic. Perform this procedure in a fume hood, wear appropriate PPE, and have an ice bath ready.

  • Preparation for Quench: Prepare a large beaker containing a slurry of crushed ice and a saturated aqueous solution of ammonium chloride (approx. 200 mL per 0.1 mol of starting material).

  • Quenching: While stirring the NH₄Cl slurry vigorously, slowly and carefully pour the ethereal Grignard reaction mixture into the beaker.

    • Rationale: This safely neutralizes excess Grignard reagent and protonates the product's magnesium salt.[7] Using NH₄Cl provides a buffered, weakly acidic environment that is less harsh than strong mineral acids.

  • Extraction (Acid/Neutral Split): If two clear layers do not form, add more diethyl ether or ethyl acetate. Transfer the entire mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Rationale: This step removes water-soluble magnesium salts and any unreacted starting materials that are polar. The desired product should be in the organic layer.

  • Extraction (Base Wash): Combine all organic layers. Extract the combined organic solution three times with 1M Sodium Hydroxide (NaOH).

    • Rationale: This is the key purification step. The basic wash deprotonates the carboxylic acid product, pulling it into the aqueous layer as a sodium salt and leaving neutral byproducts (e.g., Wurtz coupling products) in the organic layer.

  • Acidification: Combine the basic aqueous extracts in a beaker and cool to 0 °C in an ice bath. While stirring, slowly add 6M HCl until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the pure product should form.

    • Rationale: Re-protonation of the carboxylate salt renders the product neutral and insoluble in water, causing it to precipitate.[4]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Protocol B: Workup Following Basic Hydrolysis of a Benzyl Cyanide

This protocol assumes the reaction of 2-(2-bromo-5-(trifluoromethoxy)phenyl)acetonitrile with aqueous NaOH is complete.

  • Cooling: Cool the reaction mixture to room temperature.

  • Initial Wash: Transfer the mixture to a separatory funnel and wash it twice with diethyl ether or dichloromethane. Discard the organic layers.

    • Rationale: At this stage, the product is the water-soluble sodium salt. This wash removes any remaining starting nitrile or neutral organic impurities.

  • Acidification: Cool the product-containing aqueous layer in an ice bath. While stirring, slowly add 6M HCl until the pH is ~1-2. A white precipitate should form.

    • Rationale: This converts the soluble sodium carboxylate back into the insoluble free carboxylic acid.

  • Isolation (Filtration): If a significant amount of solid precipitates, collect it by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Isolation (Extraction): If the product oils out or fails to precipitate, extract the acidified aqueous mixture three times with ethyl acetate. Combine the organic extracts, wash once with brine, and dry over anhydrous Na₂SO₄.

    • Rationale: This "back-extraction" recovers product that has some solubility in acidic water.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified solid product.

G cluster_grignard Grignard Pathway cluster_hydrolysis Basic Hydrolysis Pathway start Reaction Complete g1 Quench with aq. NH₄Cl start->g1 Grignard Reaction h1 Wash with Organic Solvent (Product stays in Aqueous Layer) start->h1 Cyanide Hydrolysis g2 Extract with Organic Solvent (Product is in Organic Layer) g1->g2 g3 Wash Organic Layer with Base (Product moves to Aqueous Layer) g2->g3 common_path Acidify Aqueous Layer to pH < 2 g3->common_path h1->common_path isolate Isolate Pure Product (Filter or Extract) common_path->isolate

Caption: Decision tree for selecting the appropriate workup procedure.

Section 4: Troubleshooting Guide

Observation Potential Cause(s) Recommended Solution(s)
Low Final Yield 1. Incomplete reaction. 2. Incomplete extraction from the organic layer during the base wash. 3. Incomplete precipitation/extraction after acidification. 4. Product loss during transfers.1. Monitor reaction by TLC/LC-MS before workup. 2. Perform more base extractions (3-4 times). Check pH of the organic layer after extraction. 3. Ensure pH is < 2. If no solid, perform a back-extraction into an organic solvent. 4. Use care during transfers; rinse glassware with solvent.
Product is an Oil, Not a Solid 1. Presence of solvent impurities. 2. Presence of greasy organic byproducts. 3. Product may have a low melting point.1. Ensure product is fully dry under high vacuum. 2. Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. 3. Purify by column chromatography or attempt co-evaporation with a solvent that can form an azeotrope with the impurity (e.g., toluene).
Final Product is Discolored (e.g., yellow/brown) 1. Contamination from colored impurities or degradation products. 2. Residual iodine if used to initiate a Grignard reaction.1. Recrystallize the product from a suitable solvent system. 2. If iodine is suspected, wash the initial organic solution with aqueous sodium thiosulfate before the base wash.
NMR Spectrum Shows Impurities 1. Incomplete separation of byproducts. 2. Residual grease from glassware. 3. Residual extraction solvent.1. Repeat the acid-base extraction or purify by recrystallization/column chromatography. 2. Ensure all glassware is meticulously clean. 3. Dry the sample under high vacuum for an extended period.

Section 5: Safety Precautions

  • Compound Hazards: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is a suitable choice for general handling).

  • Chemical Handling: All procedures should be performed in a well-ventilated chemical fume hood. Avoid creating and inhaling dust.

  • Reagent Hazards: The workup procedure involves strong acids (HCl) and bases (NaOH), which are corrosive, and flammable organic solvents (ether, ethyl acetate). Handle with extreme care.

References

  • Wikipedia. (n.d.). Phenylacetic acid.
  • PubMed. (n.d.). Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids.
  • Rhodium.ws. (n.d.). Synthesis of Phenylacetic Acid.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup.
  • Master Organic Chemistry. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids!.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems.
  • Request PDF. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization.
  • Jasperse, J. (n.d.). Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.

Sources

Technical Support Center: Characterization of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a key building block in medicinal chemistry and materials science. The unique electronic properties conferred by the bromo- and trifluoromethoxy- substituents make it a valuable synthon for creating novel compounds with enhanced metabolic stability, lipophilicity, and binding affinity[1][2]. However, the synthetic route to this molecule and its inherent reactivity can lead to the formation of various impurities. For researchers, scientists, and drug development professionals, rigorous characterization and control of these impurities are paramount to ensure the reliability of experimental outcomes, the quality of final products, and compliance with regulatory standards.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the impurity characterization of this compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

Q1: What are the most likely impurities I should expect when working with this compound?

A1: Impurities can generally be categorized into three main types: process-related impurities from the synthesis, degradation products, and isomers. Understanding the synthetic route is key to predicting potential impurities. A common synthesis might involve the hydrolysis of a corresponding benzyl cyanide or the carbonylation of a benzyl halide[3][4].

Based on common synthetic pathways for phenylacetic acids and related halogenated compounds, the following impurities are plausible:

Impurity Type Potential Structure/Name Likely Origin
Starting Material 2-Bromo-5-(trifluoromethoxy)benzyl cyanideIncomplete hydrolysis during synthesis[3][5].
Starting Material 2-Bromo-5-(trifluoromethoxy)toluenePrecursor to the benzyl halide or cyanide.
By-product Isomers (e.g., 3-Bromo-5-(trifluoromethoxy)phenylacetic acid)Non-specific bromination or rearrangement during synthesis.
By-product Debrominated species (5-(trifluoromethoxy)phenylacetic acid)Reductive debromination during synthesis or purification.
By-product Decarboxylated species (1-Bromo-4-(trifluoromethoxy)toluene)Instability under harsh thermal or pH conditions.
Degradation Oxidation products (e.g., corresponding benzoic acid or benzaldehyde)Exposure to air, light, or oxidizing agents.
Q2: How do the trifluoromethoxy and bromo groups influence the analytical behavior of the molecule and its impurities?

A2: The trifluoromethoxy (-OCF₃) and bromo (-Br) groups have profound effects that you must consider when developing analytical methods:

  • Chromatography: Both groups significantly increase the hydrophobicity of the molecule. This means you will likely need a mobile phase with a higher percentage of organic solvent in reversed-phase HPLC for reasonable retention times. The parent compound and many related impurities are non-volatile, making HPLC the primary technique for purity assessment[6].

  • Mass Spectrometry: The trifluoromethoxy group is a strong electron-withdrawing group, which can influence fragmentation patterns. You may observe characteristic losses of ·CF₃, ·OCF₃, or HF fragments[7][8]. The bromine atom provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is an invaluable diagnostic tool for identifying bromine-containing ions. The mass difference between the isotopic peaks will be approximately 2 Da.

  • NMR Spectroscopy: The trifluoromethoxy group provides a powerful handle for ¹⁹F NMR. You should expect a sharp singlet in the ¹⁹F NMR spectrum, typically in the range of -50 to -70 ppm[9]. This is often the most direct method to confirm the presence of the -OCF₃ group. In ¹³C NMR, the carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F)[10].

Part 2: Troubleshooting Analytical Challenges

HPLC Analysis

Q: I am seeing unexpected peaks in my HPLC chromatogram. How do I begin to identify them?

A: This is a common challenge. A systematic approach is crucial. The first step is to gather as much information as possible directly from your chromatography.

  • Causality: Unexpected peaks can be related to the starting material, by-products, degradation, or even contaminants from solvents or the HPLC system itself. Your goal is to systematically rule out possibilities.

  • Troubleshooting Workflow:

    • System Suitability: First, inject a blank (your mobile phase) to ensure the peaks are not from the system or solvent contamination.

    • Peak Shape & UV Spectra: Evaluate the peak shape. Sharp, symmetrical peaks are expected for well-behaved analytes. Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire UV spectra across all peaks. Compare the UV spectrum of the impurity to your main peak. A similar spectrum suggests a related compound, while a very different spectrum might indicate a contaminant or a significantly altered chromophore.

    • Spiking Experiment: If you have access to potential impurities (e.g., starting materials), perform a spiking experiment. Add a small, known amount of the suspected impurity to your sample and inject it. If the area of an existing peak increases, you have tentatively identified it.

    • Mass Spectrometry: The most definitive method is to couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight, and the fragmentation pattern will offer structural clues. The bromine isotopic pattern is a key signature to look for.

Q: What is a good starting HPLC method for analyzing this compound?

A: A robust reversed-phase HPLC method is the standard for this type of molecule[6][11].

  • Causality: The goal is to use conditions that keep the acidic analyte in its neutral, protonated form to ensure good peak shape and retention. A C18 column is chosen for its hydrophobic stationary phase, which will interact well with the non-polar phenyl ring of the analyte.

  • Recommended Starting Conditions:

Parameter Recommendation Justification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for hydrophobic molecules[6].
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcid modifier suppresses ionization of the carboxylic acid, preventing peak tailing[12].
Mobile Phase B Acetonitrile (ACN)Common organic solvent with good UV transparency and elution strength.
Gradient Start at 40-50% B, ramp to 95% B over 15-20 minA gradient is recommended to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak efficiency[11].
Detection UV at 220 nm or 254 nmPhenylacetic acids typically have strong absorbance in this range.
Injection Vol. 5-10 µLA small volume minimizes potential for peak distortion.

This method should be seen as a starting point and may require optimization for the best separation of specific impurities in your sample[6].

Mass Spectrometry (MS) Analysis

Q: What are the expected fragmentation patterns for this compound in mass spectrometry?

A: In electrospray ionization (ESI) negative mode, you will primarily see the deprotonated molecule [M-H]⁻. In positive mode or with higher energy fragmentation (MS/MS), you can expect characteristic losses.

  • Causality: Fragmentation occurs at the weakest bonds and results in stable neutral losses or fragment ions. The structure of this compound has several likely cleavage points.

G cluster_frags Common Neutral Losses parent [M-H]⁻ or [M+H]⁺ m/z 297/299 or 299/301 loss_cooh Loss of -COOH (-45 Da) parent->loss_cooh Fragmentation loss_ch2cooh Loss of -CH₂COOH (-59 Da) parent->loss_ch2cooh Fragmentation loss_ocf3 Loss of -OCF₃ (-85 Da) parent->loss_ocf3 Fragmentation loss_br Loss of -Br (-79/81 Da) parent->loss_br Fragmentation

The presence of the trifluoromethyl group can also lead to rearrangements and the formation of stable fragment ions like PhC⁺=O[7]. Always look for the bromine isotopic pattern in your fragment ions to confirm which pieces of the molecule they represent.

NMR Spectroscopy Analysis

Q: An unknown impurity is present at ~5%. Can NMR help me identify it without isolation?

A: Yes, NMR can be very powerful for identifying and characterizing impurities, even in a mixture, especially if you use a combination of 1D and 2D techniques.

  • Causality: Each nucleus (¹H, ¹³C, ¹⁹F) in a unique chemical environment gives a distinct signal in the NMR spectrum. By analyzing chemical shifts, coupling constants, and correlations between nuclei, you can piece together the structure of an unknown compound.

  • Recommended NMR Workflow:

    • High-Resolution ¹H NMR: Acquire a high-quality proton NMR spectrum. The impurity peaks will be smaller, but you can often determine their multiplicity (singlet, doublet, etc.) and integration relative to the main component.

    • ¹⁹F NMR: This is critical. A ¹⁹F NMR spectrum will quickly tell you if the impurity contains a trifluoromethoxy group. A different chemical shift for the impurity's -OCF₃ signal compared to the parent compound suggests a change in the electronic environment, possibly due to a different substitution pattern.

    • 2D NMR (HSQC/HMBC): If the impurity concentration is sufficient (>1-2%), 2D NMR experiments are invaluable.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This helps assign the carbons of the impurity.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the molecular skeleton and determining where substituents are located on the aromatic ring.

By comparing the full NMR dataset of the mixture to that of the pure parent compound, you can often deduce the structure of the impurity. For example, a change in the aromatic proton splitting patterns would strongly suggest an isomeric impurity.

Part 3: Standard Operating Protocols

Protocol 1: General Purpose HPLC-UV Method for Purity Assessment
  • Mobile Phase Preparation:

    • Mobile Phase A: Mix 1.0 mL of formic acid into 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh ~10 mg of your this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL. Sonicate briefly if needed to ensure complete dissolution.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C[11].

    • Injection Volume: 10 µL.

    • UV Detection: 225 nm[11].

    • Gradient Program:

      • 0.0 min: 50% B

      • 15.0 min: 95% B

      • 18.0 min: 95% B

      • 18.1 min: 50% B

      • 22.0 min: 50% B

  • Data Analysis: Integrate all peaks. Calculate purity by the area percent method (Area of Main Peak / Total Area of All Peaks) * 100. This provides an estimate, and true quantification requires reference standards.

Part 4: Visual Workflows

G start Unexpected Peak in HPLC check_uv Acquire UV Spectrum (DAD/PDA) start->check_uv run_lcms Run LC-MS Analysis start->run_lcms compare_uv UV Spectrum similar to main peak? check_uv->compare_uv check_mw Does MW match a plausible impurity? run_lcms->check_mw related_impurity Likely a structurally related impurity (e.g., isomer, by-product) compare_uv->related_impurity Yes unrelated Likely an unrelated contaminant or degradant compare_uv->unrelated No check_mw->related_impurity Yes check_mw->unrelated No spiking Confirm with spiking experiment or reference standard if available related_impurity->spiking nmr_analysis Perform 2D NMR for full structural elucidation spiking->nmr_analysis

References

  • Fluorine notes, "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups," October 2021.
  • Benchchem, "Purity Analysis of Synthesized '2-Bromo-4,5-difluorophenylacetic acid' and Its Alternatives: A Compar
  • Benchchem, "A Comparative Guide to Spectroscopic Analysis for Confirming Trifluoromethyl Group Install
  • G. L. Sant'Ana, et al.
  • CymitQuimica, "this compound."
  • PMC, "High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formul
  • Pharmacia, "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH," April 5, 2022.
  • SIELC Technologies, "Separation of Phenylacetic acid on Newcrom R1 HPLC column."
  • Apollo Scientific, "887266-81-1 Cas No. | this compound."
  • ChemicalBook, "4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum."
  • ChemScene, "2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid."
  • PMC, " (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity," April 1, 2021.
  • Google Patents, "Method using derivatization HPLC-DAD method to determine small-molecule halogen
  • The Journal of Chemical Physics, "A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl," June 8, 1997.
  • Organic Syntheses, "phenylacetic acid."
  • Benchchem, "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers."
  • MDPI, "Synthesis of 2-[(3,4,5-Triphenyl)
  • Inventiva Pharma, "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • ResearchGate, "Synthetic Approaches to Trifluoromethoxy-Substituted Compounds."
  • Google Patents, "Phenylacetic acid derivatives, their prepar
  • PMC PubMed Central, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Beilstein Journal of Organic Chemistry, "Trifluoromethyl ethers – synthesis and properties of an unusual substituent."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth comparative analysis of the primary analytical techniques for assessing the purity of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a key building block in modern medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your needs.

The Criticality of Purity in Drug Development

This compound is a substituted phenylacetic acid derivative. The presence of the bromine and trifluoromethoxy groups imparts unique electronic and lipophilic properties, making it a valuable scaffold in the design of novel therapeutic agents. However, the synthetic routes to this molecule can introduce a variety of impurities, including unreacted starting materials, intermediates, by-products, and degradation products. According to the International Council for Harmonisation (ICH) Q3A guidelines, all impurities present at a level of 0.10% or higher must be identified and quantified to ensure the safety of the new drug substance.[1][2]

Understanding the Impurity Profile: A Synthesis-Based Approach

To effectively analyze the purity of this compound, we must first anticipate the potential impurities that may arise during its synthesis. Three common synthetic routes are:

  • The Willgerodt-Kindler Reaction: This method typically involves the reaction of 2-bromo-5-(trifluoromethoxy)acetophenone with sulfur and an amine (e.g., morpholine) to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.[3][4]

  • Hydrolysis of a Benzyl Cyanide Derivative: This route involves the synthesis of 2-(2-bromo-5-(trifluoromethoxy)phenyl)acetonitrile, followed by hydrolysis to the carboxylic acid.[5]

  • Carboxylation of a Benzyl Halide: This approach utilizes a Grignard reagent formed from 1-bromo-4-(bromomethyl)-2-(trifluoromethoxy)benzene, which is then reacted with carbon dioxide.

Based on these synthetic pathways, a profile of potential impurities can be predicted:

Impurity Type Potential Impurities Originating Synthetic Route
Starting Materials 2-bromo-5-(trifluoromethoxy)acetophenone, 2-(2-bromo-5-(trifluoromethoxy)phenyl)acetonitrile, 1-bromo-4-(bromomethyl)-2-(trifluoromethoxy)benzeneWillgerodt-Kindler, Benzyl Cyanide Hydrolysis, Benzyl Halide Carboxylation
Intermediates Thioamide intermediateWillgerodt-Kindler
By-products Amide from incomplete hydrolysis, products of over-bromination or incomplete trifluoromethoxylation, homocoupling products from Grignard reactionWillgerodt-Kindler, Benzyl Cyanide Hydrolysis, Benzyl Halide Carboxylation
Degradation Products Decarboxylation productsAll routes (potential during storage or analysis)

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount for the accurate and reliable determination of purity. We will now compare the three most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds.[6][7]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 40% B to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% B to 40% B

    • 26-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[8] For polar molecules like carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability.[9][10]

Principle of Operation: In GC, a sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information, aiding in their identification.

Experimental Protocol: GC-MS Analysis with Derivatization

  • Derivatization:

    • To approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

  • Instrumentation: A standard GC-MS system.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Workflow for GC-MS Purity Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize (e.g., Silylation) weigh->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (MS Library) integrate->identify calculate Calculate % Purity identify->calculate

Caption: General workflow for GC-MS purity assessment with derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR, particularly ¹⁹F qNMR for fluorinated compounds, is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1][11]

Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol: ¹⁹F qNMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte, for example, 3,5-bis(trifluoromethyl)benzoic acid.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the ¹⁹F NMR spectrum with parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, typically 5 times the longest T₁).

    • Integrate the signals corresponding to the analyte's trifluoromethoxy group and the internal standard's trifluoromethyl groups.

    • Calculate the purity based on the integral values, the number of fluorine atoms, and the weights of the sample and the internal standard.

Workflow for qNMR Purity Analysis

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report Generate Report calculate->report

Caption: General workflow for qNMR purity assessment.

Performance Comparison

Parameter HPLC-UV GC-MS ¹⁹F qNMR
Selectivity High, for non-volatile impurities.High, for volatile impurities. Provides structural information via MS.Very high for fluorinated compounds, minimal signal overlap.
Sensitivity High (ng range).Very high (pg range).Moderate (µg-mg range).
Quantitation Relative (requires reference standard of the analyte).Relative (requires reference standard of the analyte).Absolute (primary method, requires a certified internal standard).
Sample Throughput High.Moderate (derivatization step adds time).Moderate.
Destructive? Yes.Yes.No.
Structural Info Limited (retention time).Yes (mass spectrum).Yes (chemical shifts, coupling constants).
Best Suited For Routine quality control, separation of a wide range of impurities.Identification of volatile impurities and by-products.Absolute purity determination, structural confirmation, analysis of complex mixtures without analyte-specific standards.

Conclusion and Recommendations

The choice of the optimal analytical technique for determining the purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control and the detection of a broad range of process-related impurities, HPLC-UV is the recommended method. Its robustness, high-throughput, and excellent resolving power make it ideal for batch release testing.

  • GC-MS is a valuable orthogonal technique, particularly for the identification of unknown volatile impurities. The structural information provided by mass spectrometry is invaluable for impurity profiling and process understanding.

  • ¹⁹F qNMR stands out as the gold standard for absolute purity determination and for the certification of reference materials. Its ability to provide a direct measure of purity without the need for an analyte-specific standard is a significant advantage, especially in the early stages of drug development when such standards may not be available.

A comprehensive purity assessment of this compound should ideally employ a combination of these techniques. HPLC-UV can be used for routine analysis, with GC-MS and ¹⁹F qNMR providing complementary and confirmatory data to ensure the highest level of quality and regulatory compliance.

References

  • Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83-107.
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • ICH Harmonised Tripartite Guideline. (2023).
  • Kindler, K. (1923). Studien über den Mechanismus chemischer Reaktionen. I. Über die Umwandlung von Phenyl-äthyl-keton in Phenyl-essigsäure-thio-morpholid. Liebigs Annalen der Chemie, 431(1), 187-230.
  • ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • McMaster, M. C. (2005). GC/MS: a practical user's guide. John Wiley & Sons.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Mohamad, A. H., Creed, J. T., Davidson, T. M., & Caruso, J. A. (1989). Detection of halogenated compounds by capillary gas chromatography with helium plasma mass spectrometry detection. Applied spectroscopy, 43(1), 112-117.
  • Knapp, D. R. (2011).
  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297.
  • United States Pharmacopeia.
  • A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. (n.d.). Benchchem.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Synthesized 1-Bromo-3-chloro-2,4-difluorobenzene. (n.d.). Benchchem.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. (n.d.). Benchchem.
  • A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. (n.d.). Benchchem.
  • Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis.
  • Wikipedia contributors. (2023, December 27). Benzyl cyanide. In Wikipedia, The Free Encyclopedia.
  • Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie, 29, 87-94.
  • Rzepa, H. S. (2020). The Willgerodt-Kindler Reaction: mechanistic reality check 1. Henry Rzepa's Blog.
  • Wikipedia contributors. (2023, October 10). Willgerodt rearrangement. In Wikipedia, The Free Encyclopedia.

Sources

A Senior Application Scientist's Comparative Guide to the Analytical Methods for 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a substituted phenylacetic acid derivative whose structural motifs—a halogenated aromatic ring and a trifluoromethoxy group—make it a valuable intermediate in medicinal chemistry and materials science. As with any high-value chemical intermediate, rigorous analytical characterization is not merely a quality control checkpoint; it is the foundation of reproducible research and development. The identity, purity, and stability of this compound directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of downstream products.

This guide provides an in-depth comparison of the primary analytical techniques for characterizing this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. The objective is to equip researchers and quality control specialists with the knowledge to select and implement the most appropriate analytical strategy for their specific needs, from routine purity checks to definitive structural elucidation. The validation of these analytical methods is a critical component of regulatory compliance and quality assurance in the pharmaceutical industry.[1][2][3]

Physicochemical Profile and Its Analytical Implications

Understanding the molecule's properties is the first step in selecting an appropriate analytical method.

PropertyValueSourceAnalytical Implication
Molecular Formula C₉H₆BrF₃O₃[4][5]Provides the basis for exact mass determination via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 299.04 g/mol [4]Guides mass spectrometry (MS) analysis and concentration calculations.
Structure The combination of a hydrophobic aromatic core and a polar carboxylic acid group makes it ideal for reversed-phase HPLC. The presence of ¹⁹F allows for specific NMR analysis. The carboxylic acid group requires derivatization for GC analysis.
CAS Number 887266-81-1[4][5][6]Ensures unambiguous identification in literature and databases.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity and quantifying this compound. The method separates compounds based on their hydrophobicity, making it perfectly suited for this molecule which possesses both nonpolar (brominated aromatic ring) and polar (carboxylic acid) features.

Expertise & Causality: Why These HPLC Conditions?
  • C18 Column: A C18 (octadecyl) stationary phase is the industry standard for RP-HPLC due to its strong hydrophobic retention capabilities, which are necessary to interact with the phenyl ring of the analyte.[7][8]

  • Acidified Mobile Phase: The carboxylic acid group on the analyte has a pKa around 4-5. If the mobile phase pH is near or above this pKa, the acid will be deprotonated (ionized). This leads to poor peak shape (tailing) and inconsistent retention times. By adding an acid like phosphoric or formic acid to the mobile phase, we lower the pH to ~2-3, ensuring the carboxylic acid remains fully protonated (neutral).[8] This results in a single, well-defined chromatographic species with a sharp, symmetrical peak.

  • UV Detection: The benzene ring is a strong chromophore, making UV detection highly sensitive for this compound. A photodiode array (PDA) detector is recommended to screen across multiple wavelengths and establish peak purity. The expected maximum absorbance (λmax) is typically in the 220-270 nm range for such structures.[7]

Mandatory Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation prep_std Prepare Standard & Sample (~1 mg/mL in Acetonitrile) setup_hplc HPLC System Setup (C18 Column, PDA Detector) scout_grad Scouting Gradient (5-95% Acetonitrile/H₂O) setup_hplc->scout_grad det_ret Determine Retention Time scout_grad->det_ret opt_iso Optimize Isocratic or Gradient Conditions det_ret->opt_iso check_sst System Suitability Test (SST) (Tailing Factor, Resolution) opt_iso->check_sst validate Perform Method Validation (Linearity, Accuracy, Precision) check_sst->validate GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation sample Sample in Solvent (e.g., Methanol) derivatize Derivatization (e.g., Add H₂SO₄, Heat) Converts R-COOH to R-COOCH₃ sample->derivatize extract Work-up & Extraction (e.g., into Hexane) derivatize->extract inject Inject into GC-MS extract->inject gc_sep GC Separation (Based on Volatility) inject->gc_sep ms_detect MS Detection (Ionization & Fragmentation) gc_sep->ms_detect chrom Analyze Chromatogram (Retention Time) ms_detect->chrom mass_spec Analyze Mass Spectrum (Molecular Ion, Fragments) ms_detect->mass_spec Method_Selection cluster_question cluster_method q_purity What is the purity? m_hplc HPLC-UV/PDA q_purity->m_hplc m_gcms GC-MS (with derivatization) q_purity->m_gcms orthogonal method q_identity Is it the right compound? m_hrms HRMS q_identity->m_hrms m_nmr NMR Spectroscopy q_identity->m_nmr q_structure What is the exact structure? q_structure->m_nmr q_impurities What are the volatile impurities? q_impurities->m_gcms

Sources

A Comparative Guide to the HPLC Analysis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring you can select and develop the most appropriate analytical strategy for your specific needs, from routine purity checks to complex impurity profiling and chiral separations.

Introduction to the Analyte: Physicochemical Profile

This compound is a substituted phenylacetic acid derivative. Its structure incorporates a bromine atom and a trifluoromethoxy group on the phenyl ring, which significantly influences its chemical properties and chromatographic behavior.

Key Molecular Characteristics:

  • Molecular Formula: C₉H₆BrF₃O₃[1]

  • Molecular Weight: 299.04 g/mol [1]

  • Structural Features: The molecule possesses a carboxylic acid group, making it acidic. The trifluoromethoxy group increases lipophilicity, while the bromine atom and the overall structure contribute to strong UV absorbance.[2]

The accurate quantification of this compound and its related impurities is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. HPLC is the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility.

The Chromatographic Approach: Rationale and Strategy

The molecular structure of this compound dictates the most effective HPLC strategy. Its moderate polarity and hydrophobicity make Reversed-Phase (RP) HPLC the logical starting point. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The analyte is retained on the column based on its hydrophobic interactions with the stationary phase.

A standard C18 (octadecylsilane) column is the workhorse for this type of analysis, offering a robust and versatile platform for separating the main compound from potential process-related impurities or degradation products.[3] Due to the aromatic ring, the compound is an excellent chromophore, making UV detection a highly sensitive and appropriate choice.[3]

cluster_workflow General HPLC Method Development Workflow A Analyte Characterization (Solubility, pKa, UV Spectra) B Select HPLC Mode (Reversed-Phase Recommended) A->B C Initial Column & Mobile Phase Screening (C18, ACN/Water) B->C D Optimize Mobile Phase (pH, Organic Ratio, Gradient) C->D E Optimize Conditions (Flow Rate, Temperature) D->E F Method Validation (Specificity, Linearity, Accuracy) E->F

Caption: A systematic workflow for developing a robust HPLC method.

Comparative Analysis of HPLC Methodologies

No single HPLC method is optimal for all applications. The choice depends on the analytical objective, whether it is rapid quality control, comprehensive impurity profiling, or the assessment of stereochemical purity. Below, we compare three distinct methods tailored for different analytical goals.

Parameter Method 1: Isocratic RP-HPLC Method 2: Gradient RP-HPLC Method 3: Chiral NP-HPLC
Primary Objective Rapid purity assessment and routine QC.Comprehensive impurity profiling and stability testing.Enantiomeric purity determination.
Typical Column C18, 4.6 x 150 mm, 5 µmC18 or Phenyl-Hexyl, 4.6 x 250 mm, 3.5 µmPolysaccharide-based Chiral Stationary Phase (CSP), e.g., Chiralpak® series
Mobile Phase Acetonitrile / 0.1% Formic Acid in Water (e.g., 60:40 v/v)Gradient of Acetonitrile in 0.1% Trifluoroacetic Acid (TFA) in Watern-Hexane / Isopropanol / 0.1% TFA
Typical Run Time 5-10 minutes20-40 minutes15-30 minutes
Advantages Fast, simple, robust, low solvent consumption.High resolution, separates complex mixtures, baseline separation of impurities.Essential for stereoisomer separation, which is critical for pharmaceutical activity.[4]
Disadvantages May fail to resolve closely eluting impurities.Longer run times, more complex method transfer, column re-equilibration needed.Requires specialized columns, method development can be challenging, often uses non-polar solvents.[5]

In-Depth Experimental Protocols

Here, we provide a detailed protocol for the most versatile of the compared methods: Gradient RP-HPLC for Impurity Profiling . This method is designed to be a self-validating system by incorporating system suitability requirements.

Protocol: Gradient RP-HPLC Method

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, e.g., Milli-Q)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or other compatible material)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare samples at a concentration of approximately 50 µg/mL in the sample diluent. Filter all samples and standards through a 0.45 µm syringe filter before injection.[5]

3. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase Column (4.6 x 250 mm, 3.5 µm particle size).

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: PDA detection at 265 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 35.0 | 70 | 30 |

4. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Rationale for Key Choices:

  • Acidified Mobile Phase: The addition of TFA to the mobile phase suppresses the ionization of the carboxylic acid group (pKa is likely acidic). This results in a single, un-ionized species that interacts consistently with the C18 stationary phase, leading to sharp, symmetrical peaks.

  • Gradient Elution: Starting with a higher aqueous content (70% A) allows for the retention and separation of any polar impurities. The gradual increase in organic solvent strength (to 90% B) ensures that the main analyte and any more hydrophobic impurities are eluted from the column in a reasonable time.

  • PDA Detector: A PDA detector is used to acquire spectra across a range of wavelengths. This is invaluable for peak purity assessment and for identifying the optimal detection wavelength for all components of interest.

cluster_separation Analyte Interaction with C18 Stationary Phase mobile_phase Mobile Phase (Polar) Acetonitrile/Water + TFA analyte Analyte Phenyl Ring (Hydrophobic) COOH (Polar) mobile_phase->analyte:f2 stationary_phase C18 Stationary Phase (Nonpolar) Si-O-Si-(CH2)17-CH3 analyte:f1->stationary_phase:f1 Hydrophobic Interaction (Retention Mechanism)

Caption: Retention mechanism in reversed-phase chromatography.

Conclusion and Recommendations

The selection of an appropriate HPLC method for the analysis of this compound is fundamentally driven by the analytical objective.

  • For routine quality control where speed and throughput are paramount, a well-optimized isocratic RP-HPLC method is the most efficient choice.

  • For in-depth analysis , such as impurity profiling, stability studies, or method development, a gradient RP-HPLC method provides the necessary resolution and comprehensive data.

  • When the stereochemistry of the compound is relevant, as is often the case in drug development, a specialized chiral HPLC method is indispensable for separating enantiomers.

By understanding the principles behind each approach and applying a systematic development strategy, researchers can implement robust and reliable analytical methods that ensure the quality and integrity of their work.

References

  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
  • This compound. CymitQuimica.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
  • Chiral Drug Separation. ScienceDirect.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

Sources

A Comparative Guide to 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a discovery program. Phenylacetic acids are a well-established "privileged scaffold," forming the core of numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth comparison of a highly functionalized analog, 2-Bromo-5-(trifluoromethoxy)phenylacetic acid , with other relevant phenylacetic acids. We will explore how the unique combination of substituents modulates physicochemical properties and potential biological activity, supported by experimental data and protocols.

The Strategic Importance of Substitution: Physicochemical Properties

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Key among these are acidity (pKa) and lipophilicity (logP), which influence solubility, membrane permeability, and protein binding. The strategic placement of bromo and trifluoromethoxy groups on the phenylacetic acid scaffold dramatically alters these parameters compared to the parent molecule.

The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are powerful tools in modern medicinal chemistry. The -OCF3 group, in particular, is noted for its ability to enhance lipophilicity, which can improve cell membrane permeability and oral bioavailability.[1] The strong C-F bonds also contribute to increased metabolic stability, potentially extending a drug's half-life.[1] Both -CF3 and -OCF3 are strongly electron-withdrawing, a property that significantly influences the electronic character of the aromatic ring and attached functional groups.[2][3]

Comparative Physicochemical Data:

The table below summarizes the predicted and experimental pKa and logP values for our target compound and its key comparators. These values dictate how the molecule will behave in a physiological environment.

CompoundStructurepKa (Predicted/Experimental)logP (Predicted/Experimental)Rationale for Inclusion
Phenylacetic Acid4.31[4][5]1.41 (Experimental)Unsubstituted parent compound for baseline comparison.
2-Bromophenylacetic Acid4.05[6]2.28[7]Isolates the electronic and steric effect of the ortho-bromo substituent.
4-(Trifluoromethoxy)phenylacetic Acid4.10 (Predicted)[8]2.89 (Predicted)Isolates the effect of the electron-withdrawing -OCF3 group.
This compound ~3.8 (Estimated)~3.5 (Estimated)The target compound, combining multiple functional groups.

Note: Experimental values are cited where available. Predicted values are derived from computational models and provide a reliable estimate. The values for the target compound are estimated based on the additive effects of the known substituents.

Analysis of Substituent Effects:

  • Acidity (pKa): The carboxylic acid pKa of Phenylacetic Acid is approximately 4.31.[4][5] The introduction of electron-withdrawing groups (EWG) like bromine and trifluoromethoxy stabilizes the carboxylate anion through an inductive effect, thereby increasing the acid's strength (lowering the pKa). The ortho-bromo group in 2-Bromophenylacetic acid lowers the pKa to 4.05.[6] The -OCF3 group is also a strong EWG.[9] Therefore, it is expected that the combined effect of both a bromo and a trifluoromethoxy group on This compound will result in a significantly lower pKa, making it a stronger acid than the other analogs. This enhanced acidity can influence interactions with biological targets.

  • Lipophilicity (logP): Lipophilicity, the measure of a compound's solubility in a non-polar solvent, is critical for crossing biological membranes. Halogenation dramatically increases logP. The trifluoromethoxy group is known to be a lipophilic moiety, often used to fine-tune logP values to optimize membrane permeability.[10] The combination of both bromine and the -OCF3 group in our target compound results in a substantially higher calculated logP, suggesting enhanced membrane permeability compared to the parent acid.

Synthesis and Derivatization Potential

The availability of a robust synthetic route is paramount for a building block's utility. Phenylacetic acids are commonly synthesized from the corresponding benzyl cyanides via hydrolysis. A generalized workflow is applicable to our target compound and its analogs.

Caption: Generalized synthetic workflow for phenylacetic acids.

This multi-step process is a standard and reliable method in organic synthesis.[11] The true value of This compound lies in its potential for diversification. The carboxylic acid handle is readily converted to amides, esters, and other functional groups. Furthermore, the bromine atom serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of molecular fragments to explore the chemical space around the core scaffold.

A Case Study in Biological Activity: Cyclooxygenase (COX) Inhibition

Many phenylacetic acid derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[12][13] The COX enzyme converts arachidonic acid into prostaglandins, mediating pain and inflammation.[14] There are two main isoforms: COX-1, which is constitutively expressed and has housekeeping functions, and COX-2, which is induced during inflammation.[12] Selective inhibition of COX-2 is a key goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[12]

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a cornerstone of medicinal chemistry. Phenylacetic acid derivatives represent a versatile scaffold that has given rise to numerous clinically significant drugs, particularly in the realm of anti-inflammatory agents. The strategic incorporation of halogen atoms and fluorinated groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a scaffold that combines the structural features of a bromine atom and a trifluoromethoxy group, offering unique potential for developing potent and selective therapeutic agents.

This document will explore the anti-inflammatory, anticancer, and antimicrobial potential of these compounds, supported by experimental data and detailed methodologies to assist researchers in the field.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The primary mechanism for the anti-inflammatory action of many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[1] Selective inhibition of COX-2 over COX-1 is a highly desirable trait for anti-inflammatory drugs as it can minimize gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

Derivatives of phenylacetic acid, particularly those with specific aryl substitutions, have shown significant promise as selective COX-2 inhibitors.[2] The trifluoromethoxy group, in particular, is known to increase lipophilicity and metabolic stability, potentially enhancing the compound's ability to access the active site of the COX-2 enzyme.[3]

Comparative COX Inhibitory Activity

The following table summarizes the inhibitory potency (IC50) of various phenoxyacetic acid derivatives against COX-1 and COX-2, providing a benchmark for evaluating new compounds based on the 2-Bromo-5-(trifluoromethoxy)phenyl scaffold. While specific data for the title compound's derivatives is emerging, this comparison with structurally related molecules provides valuable context.

Compound Class/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Phenoxyacetic Acid Derivatives (General) COX-14.07 - 9.03High (up to 133.34)
COX-20.06 - 0.09
Mefenamic Acid (Reference) COX-129.915.1
COX-21.98
Celecoxib (Reference) COX-114.93 - 15.0~298.6
COX-20.04 - 0.05

Data synthesized from multiple sources.[1]

The data clearly indicates that specific substitutions on the phenoxyacetic acid core can lead to highly potent and selective COX-2 inhibition, often surpassing the activity of established drugs like Mefenamic Acid.[1][2] The goal for derivatives of this compound would be to achieve IC50 values in the low nanomolar range for COX-2 while maintaining a high selectivity index.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a standard method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme solution, and varying concentrations of the test compound or vehicle control (DMSO). Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Stop Reaction: After a set incubation period (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.

  • Quantify Prostaglandin Production: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Phenylacetic Acid Derivative Inhibitor->COX_Enzymes Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Anticancer Activity: Evaluating Cytotoxicity

The trifluoromethyl group is a common feature in many modern anticancer drugs, as it can enhance properties like metabolic stability and binding affinity.[3] Consequently, derivatives of this compound are promising candidates for anticancer drug discovery. Their efficacy is typically evaluated by measuring their cytotoxicity against a panel of human cancer cell lines.

While direct studies on this compound derivatives are limited in the provided results, related compounds containing a trifluoromethyl group have shown significant anticancer potential. For instance, novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and demonstrated in vitro cytotoxicity against various cancer cell lines.[3][4]

Comparative Anticancer Activity

The table below presents hypothetical but representative data for the cytotoxic effects of a lead compound from this class against common cancer cell lines, with lower IC50 values indicating greater potency.

Compound IDCancer Cell LineIC50 (µM)
Derivative BTPA-1 PC-3 (Prostate)15.2
MCF-7 (Breast)22.5
A549 (Lung)35.8
Doxorubicin (Reference) PC-3 (Prostate)0.8
MCF-7 (Breast)1.2
A549 (Lung)1.5

This comparison highlights that while new derivatives may not match the potency of established chemotherapeutics like Doxorubicin, they can still exhibit significant and selective cytotoxic activity that warrants further investigation and optimization.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement Seed_Cells 1. Seed Cancer Cells in 96-well plate Adherence 2. Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adherence Treat_Cells 3. Add Test Compounds (Varying Concentrations) Incubate_Treatment 4. Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT Reagent (Incubate 3-4h) Solubilize 6. Solubilize Formazan Crystals (DMSO) Add_MTT->Solubilize Read_Absorbance 7. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis 8. Calculate IC50 Values Read_Absorbance->Data_Analysis

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity

The presence of a bromine atom on an aromatic ring is a structural feature found in some antimicrobial agents. This suggests that derivatives of this compound could also possess antibacterial or antifungal properties. For example, related N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown exceptional potency against various strains of Gram-positive bacteria.[4]

Comparative Antimicrobial Susceptibility

The effectiveness of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound IDS. aureus (MRSA) MIC (µg/mL)S. epidermidis MIC (µg/mL)E. faecium MIC (µg/mL)
Bromo & Trifluoromethyl Pyrazole 0.781.560.78
Methyl & Halogen Pyrazole >12.5>12.5>12.5
Phenoxy Derivative 1.56 - 3.12-1.56

Data from related compound series.[4]

This comparative data illustrates that the combination of bromo and trifluoromethyl substitutions can be highly effective for antimicrobial activity, suggesting a promising avenue for the this compound series.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of test compounds against selected bacterial strains.

Procedure:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth, as indicated by the absence of turbidity.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The combined electronic and steric properties of the bromo and trifluoromethoxy substituents offer a rich design space for tuning biological activity.

  • As Anti-inflammatory Agents: The primary focus should be on optimizing derivatives for potent and selective COX-2 inhibition to achieve a strong anti-inflammatory effect with a favorable gastrointestinal safety profile.

  • As Anticancer Agents: Screening against a diverse panel of cancer cell lines is crucial to identify derivatives with potent and selective cytotoxicity. Further studies into the mechanism of action, such as apoptosis induction or cell cycle arrest, will be necessary.

  • As Antimicrobial Agents: The potential against Gram-positive bacteria, including resistant strains like MRSA, is particularly noteworthy and warrants further exploration.

Future research should focus on synthesizing a library of derivatives with modifications at the carboxylic acid moiety (e.g., amides, esters) and exploring additional substitutions on the phenyl ring to establish a comprehensive Structure-Activity Relationship (SAR). This systematic approach will be instrumental in identifying lead candidates for further preclinical and clinical development.

References

  • Comparative Analysis of the Biological Activity of Compounds Derived from 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central. [Link]
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. [Link]
  • The Multifaceted Mechanisms of Phenoxyacetic Acid Deriv
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activ
  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evalu
  • In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for...
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • 2-(4-Fluorophenyl)
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid Analogs for Inflammation Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of anti-inflammatory drug discovery, the phenylacetic acid scaffold remains a cornerstone of medicinal chemistry. Its derivatives, most notably diclofenac, are staples in the therapeutic armamentarium against inflammation and pain. The strategic introduction of halogen substituents can profoundly modulate the physicochemical properties and biological activity of these molecules, offering pathways to enhanced potency, selectivity, and improved pharmacokinetic profiles.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for analogs of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a compound featuring two key pharmacophoric elements: a bromine atom and a trifluoromethoxy group. While direct, comprehensive SAR studies on this specific parent compound are not extensively documented in publicly available literature, we can construct a robust, predictive SAR model by drawing parallels from closely related halogenated and trifluoromethoxy-substituted phenylacetic acid derivatives. This guide is intended to provide a foundational, data-supported framework for researchers designing novel anti-inflammatory agents based on this scaffold.

The Phenylacetic Acid Core: A Privileged Scaffold in Anti-Inflammatory Drug Design

The anti-inflammatory activity of phenylacetic acid derivatives is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins.[1] The general structure of these non-steroidal anti-inflammatory drugs (NSAIDs) features an acidic center (the carboxylic acid) and an aromatic or heteroaromatic ring system.[2] The nature and position of substituents on the aromatic ring are critical determinants of their inhibitory potency and selectivity for COX-2 over COX-1, the latter being a key strategy to mitigate gastrointestinal side effects.[3]

Halogenation of the phenyl ring is a well-established strategy to enhance the anti-inflammatory potency of arylalkanoic acids.[2] The introduction of electron-withdrawing groups, such as bromine and trifluoromethoxy, can influence the acidity of the carboxylic acid, the molecule's lipophilicity, and its binding interactions within the active site of the COX enzymes.

Comparative Analysis of Structural Modifications

To elucidate the SAR of this compound analogs, we will systematically explore the impact of modifying the substitution pattern on the phenyl ring. The following analysis is based on established principles and data from related series of compounds.

The Role of the Carboxylic Acid Moiety

The carboxylic acid group is an essential feature for the anti-inflammatory activity of phenylacetic acid derivatives, as it typically forms a key ionic interaction with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2.[3] Esterification or amidation of this group generally leads to a significant loss of activity, unless the resulting derivative is a prodrug that is hydrolyzed in vivo to the active carboxylic acid.

Impact of Halogen Substitution

The presence and position of halogen atoms on the phenyl ring are critical for activity. In many series of NSAIDs, halogen substitution enhances potency.[2][4]

  • Bromine at the 2-position: The ortho-bromo substituent is expected to induce a conformational twist of the phenyl ring relative to the acetic acid side chain. This non-coplanar arrangement is a known feature of potent COX inhibitors like diclofenac, facilitating a favorable binding conformation within the hydrophobic channel of the enzyme's active site.

  • Varying the Halogen at the 2-position: Replacing the 2-bromo substituent with other halogens (F, Cl) would likely modulate the degree of this conformational twist and the electronic nature of the ring. Generally, the order of potency for halogen substitutions at this position is Cl > F, with Br often being comparable to Cl.

  • Positional Isomers of Bromine: Moving the bromine to the 3- or 4-position would likely decrease activity. Studies on related arylacetamide series have shown that substitution at the 2-position can be unfavorable for some biological targets, suggesting that the optimal position is target-dependent.[5] However, for COX inhibition, ortho substitution is often preferred.

The Significance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group at the 5-position is a lipophilic, electron-withdrawing substituent. Its impact on activity can be multifaceted:

  • Increased Lipophilicity: The -OCF3 group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and binding to the hydrophobic active site of COX enzymes.

  • Electronic Effects: As a strong electron-withdrawing group, it can influence the pKa of the carboxylic acid and the overall electron distribution of the phenyl ring, potentially impacting binding interactions.

  • Metabolic Stability: The trifluoromethoxy group is generally more metabolically stable than a methoxy group, which can lead to a longer half-life.

Hypothetical SAR and Comparative Data

While direct experimental data for the target compound and its immediate analogs as anti-inflammatory agents is scarce, we can extrapolate from related structures to predict trends in activity. The following table presents a hypothetical comparison based on known SAR principles for COX inhibitors and data from analogous series. The predicted activity is a qualitative assessment.

Analog Structural Modification Predicted Anti-Inflammatory Activity Rationale
Parent Compound This compoundHighThe combination of a 2-bromo group for conformational constraint and a lipophilic, electron-withdrawing 5-trifluoromethoxy group is expected to confer potent COX inhibition.
Analog 1 2-Chloro-5-(trifluoromethoxy)phenylacetic acidHighThe 2-chloro substituent is a well-established feature of potent NSAIDs (e.g., diclofenac). Activity is expected to be comparable to the bromo analog.
Analog 2 2-Fluoro-5-(trifluoromethoxy)phenylacetic acidModerate to HighA 2-fluoro substituent is generally less effective than chloro or bromo for inducing the optimal conformational twist, which may result in slightly lower potency.[5]
Analog 3 2-Bromo-5-(trifluoromethyl)phenylacetic acidHighThe trifluoromethyl (-CF3) group is also a strong electron-withdrawing and lipophilic group. Its direct attachment to the ring may lead to slightly different electronic and steric effects compared to the -OCF3 group, but high activity is still anticipated.[5]
Analog 4 2-Bromo-5-methoxyphenylacetic acidModerateThe methoxy group is less lipophilic and less electron-withdrawing than the trifluoromethoxy group. It is also susceptible to metabolism, which may lead to lower potency and a shorter duration of action.
Analog 5 3-Bromo-5-(trifluoromethoxy)phenylacetic acidLow to ModerateMoving the bromine to the 3-position removes the ortho-substituent effect, likely leading to a less favorable binding conformation and reduced activity.
Analog 6 4-Bromo-5-(trifluoromethoxy)phenylacetic acidLow to ModerateSimilar to the 3-bromo analog, the absence of an ortho-substituent is predicted to decrease potency.

Experimental Protocols for Evaluation

To validate the predicted SAR, a systematic biological evaluation of the synthesized analogs is essential. The following are standard, robust protocols for assessing the anti-inflammatory potential of novel compounds.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of the compounds.

Protocol Outline:

  • Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor, and a suitable substrate like arachidonic acid.

  • Inhibition Measurement: Add various concentrations of the test compounds to the reaction mixture and incubate.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Experimental Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Incubate Enzyme with Compound Enzyme->Incubation Buffer Reaction Buffer (with heme) Buffer->Incubation Test_Compound Test Compound (various concentrations) Test_Compound->Incubation Substrate_Addition Add Arachidonic Acid to initiate reaction Incubation->Substrate_Addition Reaction_Stop Stop Reaction (e.g., with acid) Substrate_Addition->Reaction_Stop EIA Measure PGE2 levels using EIA Reaction_Stop->EIA IC50_Calc Calculate IC50 values for COX-1 and COX-2 EIA->IC50_Calc SI_Calc Determine Selectivity Index (SI = IC50(COX-1)/IC50(COX-2)) IC50_Calc->SI_Calc

Caption: Workflow for in vitro COX enzyme inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of test compounds in rodents.[3][6]

Protocol Outline:

  • Animal Model: Use Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A positive control (e.g., diclofenac) and a vehicle control group should be included.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Logical Flow of Carrageenan-Induced Paw Edema Assay

Start Start: Acclimatize Animals Grouping Animal Grouping Vehicle Control Positive Control (Diclofenac) Test Compound (Dose 1) Test Compound (Dose 2) Start->Grouping Step 1 Dosing Administer Compounds (Oral or IP) Grouping->Dosing Step 2 Wait Wait for 1 hour Dosing->Wait Step 3 Induction Induce Inflammation Inject Carrageenan into Paw Wait->Induction Step 4 Measurement Measure Paw Volume (Plethysmometer) at 1, 2, 3, 4 hours Induction->Measurement Step 5 Analysis Data Analysis Calculate % Inhibition of Edema Measurement->Analysis Step 6 End End: Evaluate Anti-inflammatory Effect Analysis->End Step 7

Caption: Step-by-step workflow of the in vivo paw edema assay.

Conclusion and Future Directions

The SAR for this compound analogs, while not directly established, can be logically inferred from the extensive knowledge base on related NSAIDs. The combination of an ortho-bromo substituent and a 5-trifluoromethoxy group on the phenylacetic acid scaffold presents a promising strategy for developing potent anti-inflammatory agents. The ortho-bromo group is predicted to enforce a favorable bioactive conformation for COX inhibition, while the trifluoromethoxy group is expected to enhance lipophilicity and metabolic stability.

Future research should focus on the synthesis and systematic evaluation of these analogs using the described in vitro and in vivo assays to confirm these hypotheses. Further modifications, such as replacing the phenyl ring with a heteroaromatic system or altering the acetic acid side chain, could also be explored to fine-tune the activity, selectivity, and pharmacokinetic properties of this promising class of compounds. This structured approach, grounded in established medicinal chemistry principles, will be instrumental in guiding the rational design of the next generation of anti-inflammatory drugs.

References

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (URL: [Link])
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: not provided)
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC - NIH. (URL: [Link])
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem. (URL: not provided)
  • 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity - Semantic Scholar. (URL: [Link])
  • Nonsteroidal Anti-Inflamm
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. (URL: [Link])
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in r
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchG
  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchG
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed. (URL: [Link])
  • Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid deriv
  • Structures and IC50 of-substituted phenyl rings - ResearchG
  • QSAR and conformational analysis of the antiinflammatory agent amfenac and analogues. (URL: [Link])
  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed. (URL: [Link])
  • In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for...
  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed Central. (URL: [Link])
  • Design and synthesis of new rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors - University of Alberta. (URL: [Link])
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. (URL: [Link])
  • 3′-(Phenyl alkynyl) analogs of abscisic acid: synthesis and biological activity of potent ABA antagonists - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

A Comparative Guide to the Efficacy of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid in Preclinical Inflammatory Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of anti-inflammatory compound discovery, the selection of promising candidates for further investigation is a critical juncture. This guide provides an in-depth, objective comparison of the preclinical efficacy of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in their quest for novel therapeutics.

The unique substitution pattern of this compound, featuring a bromine atom at the ortho position and a trifluoromethoxy group at the meta position relative to the acetic acid moiety, suggests a potential for potent and selective biological activity. The electron-withdrawing nature of the trifluoromethoxy group can significantly influence the compound's acidity, lipophilicity, and metabolic stability, all of which are key determinants of pharmacokinetic and pharmacodynamic properties. The presence of the bromine atom can further modulate these characteristics and provide an additional vector for interaction with biological targets. This guide will explore the tangible effects of these structural features through the lens of well-established in vitro and in vivo inflammatory assays.

The Rationale Behind a Trifluoromethoxy and Bromo-Substituted Phenylacetic Acid Scaffold

The phenylacetic acid core is a well-established scaffold in medicinal chemistry, most notably as the foundational structure for several NSAIDs. The therapeutic effect of these agents is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins. The strategic placement of substituents on the phenyl ring can dramatically alter the potency and selectivity of COX inhibition.

The trifluoromethoxy (-OCF3) group is of particular interest in drug design. Its strong electron-withdrawing properties can enhance the acidity of the carboxylic acid, potentially leading to stronger interactions with the active site of target enzymes. Furthermore, the trifluoromethoxy group is known to increase lipophilicity, which can improve cell membrane permeability and bioavailability. The bromine atom, a halogen, can also influence the electronic and steric properties of the molecule, potentially contributing to enhanced binding affinity and selectivity for the target enzyme. This guide will delve into how these theoretical advantages translate into measurable efficacy in standardized assays.

Comparative Efficacy in Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.

In Vitro COX-1 and COX-2 Inhibition Assay

To assess the direct inhibitory effect of this compound on COX enzymes, a well-established in vitro assay is employed. This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 (ovine) and COX-2 (human recombinant) enzymes. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is the primary metric for comparison.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and EDTA is prepared.

  • Inhibitor Addition: Test compounds, including this compound, Diclofenac (a non-selective COX inhibitor), and Celecoxib (a COX-2 selective inhibitor), are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of the respective COX enzyme.

  • Substrate Addition: After a brief pre-incubation period, arachidonic acid (the substrate) is added to start the enzymatic reaction.

  • Reaction Termination: The reaction is stopped after a defined time by the addition of a quenching agent (e.g., a solution of stannous chloride).

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA).

  • IC50 Determination: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Comparative Data: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 15.20.819
Diclofenac[1]0.0760.0262.9
Celecoxib[1][2]826.812

Note: The data for this compound is a plausible, hypothetical representation based on structure-activity relationships of similar compounds, designed to illustrate its potential performance in a comparative context.

The hypothetical data suggests that this compound is a potent inhibitor of COX-2 with a good selectivity profile, being approximately 19-fold more selective for COX-2 over COX-1. While not as potent as the non-selective inhibitor Diclofenac, its selectivity index surpasses that of Diclofenac and is comparable to the COX-2 selective inhibitor Celecoxib in this modeled scenario.

Efficacy in a Cell-Based Assay of Prostaglandin Production

To assess the compound's activity in a more physiologically relevant context, a cell-based assay is employed. This assay measures the inhibition of prostaglandin E2 (PGE2) production in cells that are stimulated to induce COX-2 expression.

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay utilizes a cell line, such as human A549 lung carcinoma cells, which can be stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2 and subsequent production of PGE2.

Experimental Protocol: Cell-Based PGE2 Immunoassay

  • Cell Culture: A549 cells are cultured to near confluency in 96-well plates.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds for a specified period.

  • COX-2 Induction: The cells are then stimulated with IL-1β to induce COX-2 expression and PGE2 production.

  • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme immunoassay (EIA).

  • IC50 Determination: The IC50 value for the inhibition of PGE2 production is calculated.

Comparative Data: Inhibition of PGE2 Production in A549 Cells

CompoundIC50 (µM)
This compound 1.2
Diclofenac0.05
Celecoxib[3]0.091

Note: The data for this compound and Diclofenac in this specific cell-based assay are hypothetical and for illustrative purposes.

In this cellular context, the hypothetical data for this compound indicates a potent inhibitory effect on PGE2 production, further supporting its potential as an anti-inflammatory agent.

In Vivo Efficacy in a Model of Acute Inflammation

To evaluate the anti-inflammatory activity of the compound in a living organism, the carrageenan-induced paw edema model in rats is a widely accepted and utilized assay. This model assesses the ability of a compound to reduce the acute inflammatory response triggered by the injection of carrageenan, a phlogistic agent.

Carrageenan-Induced Paw Edema in Rats

Experimental Protocol: Carrageenan-Induced Paw Edema [4][5]

  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Comparative Data: Inhibition of Carrageenan-Induced Paw Edema

CompoundDose (mg/kg, p.o.)% Inhibition of Paw Edema (at 3 hours)
This compound 1045%
Diclofenac1055%
Celecoxib[3]1050%

Note: The data for this compound and Diclofenac in this specific in vivo assay are hypothetical and for illustrative purposes.

The hypothetical in vivo data suggests that this compound exhibits significant anti-inflammatory activity in a model of acute inflammation, with an efficacy approaching that of the established NSAIDs, Diclofenac and Celecoxib, at the same dose.

Visualizing the Mechanism of Action

To conceptualize the primary mechanism discussed, the following diagram illustrates the cyclooxygenase pathway and the points of inhibition by NSAIDs.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Homeostatic Prostanoids (Homeostatic functions) PGH2->Prostanoids_Homeostatic Prostanoids_Inflammatory Prostanoids (Inflammation, Pain, Fever) PGH2->Prostanoids_Inflammatory NSAIDs Non-selective NSAIDs (e.g., Diclofenac) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, this compound) COX2_Inhibitors->COX2

Caption: The Cyclooxygenase (COX) Pathway and Inhibition by NSAIDs.

Conclusion and Future Directions

This comparative guide provides a framework for evaluating the preclinical efficacy of this compound as a potential anti-inflammatory agent. The hypothetical data, grounded in the established structure-activity relationships of related compounds, suggests that this molecule holds promise as a potent and selective COX-2 inhibitor. Its performance in in vitro, cell-based, and in vivo assays, when benchmarked against standard NSAIDs, indicates a favorable profile that warrants further investigation.

Future studies should focus on obtaining empirical data for this compound in the described assays to validate these projections. Furthermore, a comprehensive pharmacokinetic and safety profiling will be essential to fully characterize its therapeutic potential. The exploration of its efficacy in chronic inflammatory models would also be a valuable next step in its preclinical development. This guide serves as a foundational document to support such endeavors, providing both the rationale and the methodological framework for a thorough and objective evaluation.

References

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. [Link]
  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]
  • Carrageenan Induced Paw Edema (R
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]
  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
  • Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A System
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in r
  • Carrageenan induced Paw Edema Model.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formul
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • COX Inhibitors.
  • ELISA Kit for Prostaglandin E2 (PGE2). Cloud-Clone Corp. [Link]
  • Phenylacetic acid derivatives, their preparation and compositions containing them.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central. [Link]
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. [Link]
  • (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. Alfa Aesar. [Link]
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]
  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PubMed Central. [Link]
  • Propionic acid derivatives synthesis as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors by rheumatoid arthritis, Balkan Journal of Health Science Vol.1.No.1.;6-11.
  • New insights into COX-2 biology and inhibition. PubMed. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key intermediates is paramount to the successful and efficient development of novel molecules. 2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a valuable building block, incorporating a unique combination of a bromine atom, a trifluoromethoxy group, and a phenylacetic acid moiety. This trifunctionalized scaffold offers multiple avenues for molecular elaboration, making it a desirable precursor in the synthesis of complex bioactive compounds. The trifluoromethoxy group, in particular, is often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This guide provides an in-depth, objective comparison of three plausible synthetic routes to this compound. Each route is presented with a detailed, step-by-step experimental protocol, an analysis of the underlying chemical principles, and a discussion of the potential advantages and disadvantages in terms of yield, scalability, safety, and accessibility of starting materials.

I. Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three such strategies, each commencing from a different commercially available or readily accessible starting material:

  • Route 1: The Willgerodt-Kindler Reaction - A classical approach that builds the acetic acid side chain from a corresponding acetophenone derivative.

  • Route 2: Cyanation via Sandmeyer Reaction and Subsequent Hydrolysis - A versatile route that introduces the cyanomethyl group, a direct precursor to the acetic acid moiety, from an aniline derivative.

  • Route 3: Grignard Reagent Carboxylation - A direct C-C bond-forming strategy involving the reaction of a Grignard reagent with carbon dioxide.

  • Route 4: Arndt-Eistert Homologation - A method for the one-carbon extension of a carboxylic acid.

The following sections will provide a detailed examination of each of these synthetic pathways.

II. Route 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives.[1][2] This route commences with the synthesis of 2'-Bromo-5'-(trifluoromethoxy)acetophenone, which is then subjected to the Willgerodt-Kindler conditions, followed by hydrolysis of the resulting thioamide.

Synthetic Pathway:

Willgerodt-Kindler Reaction A 2-Bromo-5-(trifluoromethoxy)benzene B 2'-Bromo-5'-(trifluoromethoxy)acetophenone A->B Acetyl Chloride, AlCl3 Friedel-Crafts Acylation C 2-(2-Bromo-5-(trifluoromethoxy)phenyl)thioacetomorpholide B->C Sulfur, Morpholine Willgerodt-Kindler Reaction D This compound C->D Aqueous Acid Hydrolysis

Caption: Willgerodt-Kindler reaction pathway to the target molecule.

Experimental Protocols

Step 1: Synthesis of 2'-Bromo-5'-(trifluoromethoxy)acetophenone

A solution of 2-bromo-5-(trifluoromethoxy)benzene (1 equivalent) in a suitable anhydrous solvent such as dichloromethane is cooled to 0 °C. Anhydrous aluminum chloride (1.1 equivalents) is added portion-wise, followed by the dropwise addition of acetyl chloride (1.1 equivalents). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 2'-bromo-5'-(trifluoromethoxy)acetophenone.

Step 2: Willgerodt-Kindler Reaction

A mixture of 2'-bromo-5'-(trifluoromethoxy)acetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is heated at reflux (typically 120-140 °C) for 8-12 hours.[3] The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 2-(2-bromo-5-(trifluoromethoxy)phenyl)thioacetomorpholide.

Step 3: Hydrolysis of the Thioamide

The crude thioamide from the previous step is suspended in a mixture of a suitable acid, such as a 1:1 mixture of concentrated sulfuric acid and water, and heated at reflux for 6-8 hours.[4] The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Discussion

The Willgerodt-Kindler reaction offers a direct method for the conversion of the acetyl group to the desired acetic acid side chain. However, this reaction often requires high temperatures and can be sensitive to the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing trifluoromethoxy group may necessitate harsher reaction conditions. A key advantage is the use of relatively inexpensive and readily available reagents.

III. Route 2: Cyanation via Sandmeyer Reaction and Subsequent Hydrolysis

This route utilizes the versatile Sandmeyer reaction to introduce a cyano group, which is then hydrolyzed to the carboxylic acid.[5][6] The synthesis starts from the readily available 2-bromo-5-(trifluoromethoxy)aniline.

Synthetic Pathway:

Sandmeyer Reaction A 2-Bromo-5-(trifluoromethoxy)aniline B 2-Bromo-5-(trifluoromethoxy)benzenediazonium salt A->B NaNO2, HBr Diazotization C 2-Bromo-5-(trifluoromethoxy)benzonitrile B->C CuCN Sandmeyer Reaction D 2-Bromo-5-(trifluoromethoxy)benzyl bromide C->D 1. DIBAL-H 2. PBr3 E 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile D->E NaCN Cyanation F This compound E->F Aqueous Acid Hydrolysis

Caption: Sandmeyer reaction pathway to the target molecule.

Experimental Protocols

Step 1: Diazotization and Sandmeyer Cyanation of 2-Bromo-5-(trifluoromethoxy)aniline

2-Bromo-5-(trifluoromethoxy)aniline (1 equivalent) is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5 °C.[7] A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water at 60-70 °C. The reaction mixture is stirred for 1-2 hours at this temperature, then cooled to room temperature. The product is extracted with an organic solvent (e.g., toluene), and the organic layer is washed with aqueous sodium cyanide solution and water, then dried. The solvent is removed to give crude 2-bromo-5-(trifluoromethoxy)benzonitrile.

Step 2: Reduction of the Nitrile to the Aldehyde

The crude 2-bromo-5-(trifluoromethoxy)benzonitrile is dissolved in an anhydrous solvent like dichloromethane and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents) in a suitable solvent is added dropwise.[8] The reaction is stirred for 2-3 hours at -78 °C and then quenched by the slow addition of methanol, followed by water and aqueous hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield 2-bromo-5-(trifluoromethoxy)benzaldehyde.

Step 3: Conversion of the Aldehyde to the Benzyl Bromide

The aldehyde is reduced to the corresponding benzyl alcohol using a reducing agent like sodium borohydride in methanol. The resulting alcohol is then converted to the benzyl bromide using a reagent such as phosphorus tribromide in an inert solvent.

Step 4: Cyanation of the Benzyl Bromide

The 2-bromo-5-(trifluoromethoxy)benzyl bromide is reacted with sodium cyanide in a suitable solvent system, such as aqueous ethanol, to yield 2-bromo-5-(trifluoromethoxy)phenylacetonitrile.

Step 5: Hydrolysis of the Phenylacetonitrile

The phenylacetonitrile is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous acid solution, such as a mixture of sulfuric acid and water.[4] After cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Discussion

The Sandmeyer reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring. The subsequent hydrolysis of the nitrile to the carboxylic acid is a well-established transformation. However, this multi-step sequence may result in a lower overall yield. The use of toxic reagents such as sodium nitrite and copper cyanide requires careful handling and waste disposal. The potential for side reactions during the diazotization step, especially with substituted anilines, needs to be considered.

IV. Route 3: Grignard Reagent Carboxylation

This approach involves the formation of a Grignard reagent from a suitable benzyl halide, followed by its reaction with carbon dioxide to form the carboxylate, which is then protonated to give the final product.

Synthetic Pathway:

Grignard Reaction A 2-Bromo-5-(trifluoromethoxy)toluene B 2-Bromo-5-(trifluoromethoxy)benzyl bromide A->B NBS, Radical Initiator Benzylic Bromination C 2-Bromo-5-(trifluoromethoxy)benzylmagnesium bromide B->C Mg, Anhydrous Ether Grignard Formation D Magnesium 2-bromo-5-(trifluoromethoxy)phenylacetate C->D CO2 (dry ice) Carboxylation E This compound D->E Aqueous Acid Protonation

Caption: Grignard reaction pathway to the target molecule.

Experimental Protocols

Step 1: Benzylic Bromination of 2-Bromo-5-(trifluoromethoxy)toluene

2-Bromo-5-(trifluoromethoxy)toluene (1 equivalent) is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction is monitored by the disappearance of the starting material. After completion, the mixture is cooled, the succinimide is filtered off, and the solvent is removed under reduced pressure to give the crude 2-bromo-5-(trifluoromethoxy)benzyl bromide.

Step 2: Formation and Carboxylation of the Grignard Reagent

Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium. A solution of the 2-bromo-5-(trifluoromethoxy)benzyl bromide in anhydrous diethyl ether or THF is added dropwise to initiate the Grignard reaction.[9] Once the reaction has started, the remaining solution of the benzyl bromide is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The Grignard reagent solution is then added slowly to a slurry of crushed dry ice in anhydrous ether. The reaction mixture is stirred until it reaches room temperature.

Step 3: Work-up and Isolation

The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude this compound, which can be purified by recrystallization.

Discussion

The Grignard route offers a direct and often high-yielding method for the synthesis of carboxylic acids. However, the formation of the Grignard reagent can be challenging, especially with substrates containing electron-withdrawing groups, which can decrease the reactivity of the benzyl bromide.[10] The presence of the trifluoromethoxy group may influence the stability and reactivity of the Grignard reagent. Strict anhydrous conditions are essential for the success of this reaction.

V. Route 4: Arndt-Eistert Homologation

The Arndt-Eistert reaction provides a method for the one-carbon homologation of a carboxylic acid.[11][12] This route would start with the corresponding benzoic acid.

Synthetic Pathway:

Arndt-Eistert Homologation A 2-Bromo-5-(trifluoromethoxy)benzoic acid B 2-Bromo-5-(trifluoromethoxy)benzoyl chloride A->B SOCl2 or (COCl)2 Acid Chloride Formation C 2-Diazo-1-(2-bromo-5-(trifluoromethoxy)phenyl)ethan-1-one B->C Diazomethane (CH2N2) Diazo Ketone Formation D This compound C->D Ag2O, H2O Wolff Rearrangement

Caption: Arndt-Eistert homologation pathway to the target molecule.

Experimental Protocols

Step 1: Acid Chloride Formation

2-Bromo-5-(trifluoromethoxy)benzoic acid (1 equivalent) is treated with thionyl chloride or oxalyl chloride (1.2 equivalents) in an inert solvent with a catalytic amount of DMF. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-bromo-5-(trifluoromethoxy)benzoyl chloride.

Step 2: Diazo Ketone Formation

The crude acid chloride is dissolved in an anhydrous ether and added dropwise to a solution of diazomethane in ether at 0 °C. The reaction is stirred at this temperature for a few hours. The excess diazomethane is carefully quenched by the addition of acetic acid.

Step 3: Wolff Rearrangement

To the solution of the diazo ketone, a suspension of silver(I) oxide in water is added. The mixture is then heated, often to reflux, to induce the Wolff rearrangement. The reaction progress is monitored by TLC. Upon completion, the silver salts are filtered off, and the filtrate is acidified. The product is then extracted, dried, and purified.

Discussion

The Arndt-Eistert reaction is a classic method for homologation, but it involves the use of diazomethane, which is highly toxic and explosive, requiring specialized handling and equipment.[11] While effective, the safety concerns associated with diazomethane often lead researchers to seek alternative routes.

VI. Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route:

FeatureRoute 1: Willgerodt-KindlerRoute 2: Sandmeyer/CyanationRoute 3: Grignard CarboxylationRoute 4: Arndt-Eistert
Starting Material 2-Bromo-5-(trifluoromethoxy)benzene2-Bromo-5-(trifluoromethoxy)aniline2-Bromo-5-(trifluoromethoxy)toluene2-Bromo-5-(trifluoromethoxy)benzoic acid
Number of Steps 3533
Key Reactions Friedel-Crafts, Willgerodt-Kindler, HydrolysisDiazotization, Sandmeyer, Reduction, Cyanation, HydrolysisBenzylic Bromination, Grignard Formation, CarboxylationAcid Chloride Formation, Diazo Ketone Formation, Wolff Rearrangement
Potential Yield ModerateModerate to LowModerate to HighModerate
Scalability ModerateModerateGoodPoor (due to diazomethane)
Safety Concerns High temperaturesToxic reagents (NaNO2, CuCN)Pyrophoric Grignard reagent, anhydrous conditionsHighly toxic and explosive diazomethane
Reagent Cost Low to ModerateModerateLow to ModerateHigh (due to safety precautions for diazomethane)

VII. Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will depend on the specific requirements of the researcher, including available starting materials, scale of synthesis, and safety considerations.

  • For large-scale synthesis where cost and safety are primary concerns, the Grignard route (Route 3) appears to be the most promising, provided the challenges of Grignard reagent formation can be effectively managed.

  • The Willgerodt-Kindler route (Route 1) offers a viable alternative with readily available starting materials, although optimization of the reaction conditions may be necessary to achieve satisfactory yields.

  • The Sandmeyer/Cyanation route (Route 2) is a versatile but longer pathway that may be suitable for smaller-scale syntheses where the aniline precursor is readily available.

  • The Arndt-Eistert homologation (Route 4) , while chemically elegant, is generally avoided in industrial settings due to the significant hazards associated with diazomethane.

Ultimately, the selection of a synthetic strategy should be guided by a thorough evaluation of all these factors, and it is recommended that small-scale pilot reactions be conducted to optimize conditions and assess the feasibility of the chosen route.

VIII. References

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges.1935 , 68 (1), 200–208.

  • Carmack, M.; Spielman, M. A. The Willgerodt Reaction. Org. React.1946 , 3, 83–107.

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635.

  • Adams, R.; Thal, A. F. Phenylacetic Acid. Org. Synth.1922 , 2, 59.

  • Winterfeld, E. Diisobutylaluminium Hydride. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001.

  • Wikipedia contributors. Arndt–Eistert reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. Grignard reaction. Wikipedia, The Free Encyclopedia. [Link]

  • León, T.; Correa, A.; Martin, R. Ni-catalyzed direct carboxylation of benzyl halides with CO2. J. Am. Chem. Soc.2013 , 135 (4), 1221–1224. [Link]

  • Adapa, S. R.; Alam, M. M. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synth. Commun.2003 , 33 (1), 59-64.

  • Ghaffar, T.; Parkins, A. W. Platinum catalysed hydration of nitriles. Tetrahedron Lett.1995 , 36 (47), 8657–8660.

  • Wikipedia contributors. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Carlson, R.; Lundstedt, T.; Shabana, R. Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chem. Scand., Ser. B1986 , 40, 534-543.

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. [Link]

  • Wikipedia contributors. Willgerodt rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Science of Synthesis. Product Subclass 8: Benzylic Grignard Reagents. [Link]

  • Chemistry Steps. Arndt-Eistert Reaction. [Link]

  • Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction). In Multicomponent Reactions; 2014.

  • Galli, C. The Sandmeyer Reaction. Chem. Rev.1988 , 88 (5), 765–792.

  • Chemistry LibreTexts. Arndt-Eistert reaction. [Link]

  • Google Patents. The preparation method of 2-bromo-5-fluorobenzotrifluoride. CN104447183B.

  • PubMed. Ni-catalyzed direct carboxylation of benzyl halides with CO2. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Organic Syntheses. Hydration of Nitriles to Amides with a Platinum(II) Hydroxide Catalyst. Org. Synth.2014 , 91, 80.

  • ROS-86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE.

  • Sciencemadness.org. Quick and partial report on benzyl bromide synthesis. [Link]

  • Kim, D.; Lee, S. Y.; Park, S. CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. J. Org. Chem.2020 , 85 (7), 4647–4654.

  • Wang, P.; Chen, K.; He, M.; Wang, L. Visible-light photoredox-catalyzed carboxylation of benzyl halides with CO2: Mild and transition-metal-free. Green Chem.2019 , 21 (14), 3747-3752.

  • Doubleday, W. W.; et al. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chem.2013 , 15 (11), 3158-3164.

  • Google Patents. Grignard reagents comprising benzyl-magnesium halide. DE4439003C1.

  • Papakyriakou, A.; Zikos, C.; Tsoleridis, C. A.; Stephanidou-Stephanatou, J. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2007 , (xiv), 116-126.

  • Google Patents. Process for the preparation of trifluoromethyl acetophenone. US6420608B1.

  • European Patent Office. Process for the preparation of trifluoromethyl acetophenone. EP0993432B1.

  • Quora. What is the effect of steric hindrance on the hydrolysis of haloalkanes? [Link]

  • Google Patents. Method for synthesizing m-trifluoromethyl acetophenone. CN103193611A.

  • ResearchGate. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Gassman, P. G.; Guggenheim, T. L. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. J. Org. Chem.1982 , 47 (16), 3023–3026.

Sources

A Comparative Cost Analysis of Synthetic Routes to 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, sought after for its unique electronic and lipophilic properties imparted by the trifluoromethoxy group. The strategic placement of the bromine atom further allows for diverse downstream functionalization, making it a key intermediate in the synthesis of complex molecular targets. However, the cost-effectiveness of its synthesis can be a critical factor in the early stages of drug development. This guide provides a detailed comparative cost analysis of three distinct synthetic routes to this compound, offering insights into the economic viability of each pathway. The analysis considers not only the price of starting materials and reagents but also typical reaction yields and conditions that influence the overall cost per gram of the final product.

Synthetic Strategies and Cost Comparison

Three plausible synthetic routes to this compound are evaluated:

  • Route 1: A two-step synthesis starting from 2-bromo-5-(trifluoromethoxy)toluene.

  • Route 2: A one-step Grignard carboxylation of 1-bromo-4-(trifluoromethoxy)benzene.

  • Route 3: A two-step synthesis from 1-bromo-4-(trifluoromethoxy)benzene via cyanidation and subsequent hydrolysis.

A detailed breakdown of the estimated costs for each route is presented below, based on commercially available reagent prices and typical literature-reported yields for analogous reactions.

Route 1: From 2-Bromo-5-(trifluoromethoxy)toluene

This two-step route involves the free-radical bromination of the benzylic position of 2-bromo-5-(trifluoromethoxy)toluene, followed by hydrolysis of the resulting benzyl bromide to the desired carboxylic acid.

Workflow Diagram:

Route 1 start 2-Bromo-5-(trifluoromethoxy)toluene step1 Benzylic Bromination (NBS, Benzoyl Peroxide) start->step1 intermediate 2-Bromo-5-(trifluoromethoxy)benzyl bromide step1->intermediate step2 Hydrolysis (e.g., NaCN, NaOH, H2O) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route 1.

Experimental Protocols:

Step 1: Synthesis of 2-Bromo-5-(trifluoromethoxy)benzyl bromide

  • To a solution of 2-bromo-5-(trifluoromethoxy)toluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or benzene) is added N-bromosuccinimide (NBS, 1.1 eq).

  • A radical initiator, such as benzoyl peroxide (0.05 eq), is added to the mixture.

  • The reaction mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude benzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude 2-bromo-5-(trifluoromethoxy)benzyl bromide (1.0 eq) is dissolved in a suitable solvent mixture, such as aqueous ethanol.

  • Sodium cyanide (1.2 eq) is added, and the mixture is heated to reflux to form the corresponding benzyl cyanide.

  • After the formation of the nitrile is complete (monitored by TLC or GC), sodium hydroxide (2.5 eq) is added, and the mixture is further refluxed to hydrolyze the nitrile.

  • Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with concentrated hydrochloric acid.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to afford the final product.

Cost Analysis: Route 1

ReagentMolar Mass ( g/mol )Quantity (per mole of product)Price (USD/g)Cost (USD)
2-Bromo-5-(trifluoromethoxy)toluene255.031.0 mol (255.03 g)13.96[1][2]3560.22
N-Bromosuccinimide (NBS)177.981.1 mol (195.78 g)0.3568.52
Benzoyl Peroxide242.230.05 mol (12.11 g)0.151.82
Sodium Cyanide49.011.2 mol (58.81 g)0.8047.05
Sodium Hydroxide40.002.5 mol (100 g)0.1010.00
Total Estimated Cost ~3687.61
Estimated Yield (Overall)70%
Estimated Cost per Gram ~17.62

Note: Prices are estimates based on currently available data and may vary based on supplier, purity, and quantity.

Route 2: From 1-Bromo-4-(trifluoromethoxy)benzene via Grignard Reaction

This one-step route involves the formation of a Grignard reagent from 1-bromo-4-(trifluoromethoxy)benzene, which is then carboxylated using solid carbon dioxide (dry ice).

Workflow Diagram:

Route 2 start 1-Bromo-4-(trifluoromethoxy)benzene step1 1. Mg, THF 2. CO2 (dry ice) 3. H3O+ start->step1 end This compound step1->end

Caption: Synthetic workflow for Route 2.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq) are placed.

  • A solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The reaction mixture may require gentle heating to start.

  • After the magnesium has been consumed, the Grignard reagent is cooled to -78 °C (dry ice/acetone bath).

  • An excess of crushed dry ice is cautiously added to the reaction mixture with vigorous stirring.

  • The mixture is allowed to warm to room temperature, and the reaction is quenched by the slow addition of 1 M hydrochloric acid.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization to yield the final carboxylic acid.

Cost Analysis: Route 2

ReagentMolar Mass ( g/mol )Quantity (per mole of product)Price (USD/g)Cost (USD)
1-Bromo-4-(trifluoromethoxy)benzene241.011.0 mol (241.01 g)1.14274.75
Magnesium Turnings24.311.2 mol (29.17 g)0.26[3]7.58
Dry Ice (Solid CO2)44.01Excess (~2.0 mol, 88.02 g)0.003[3][4][5][6][7]0.26
Total Estimated Cost ~282.59
Estimated Yield80%[8][9][10]
Estimated Cost per Gram ~1.18

Note: Prices are estimates based on currently available data and may vary based on supplier, purity, and quantity.

Route 3: From 1-Bromo-4-(trifluoromethoxy)benzene via Cyanidation and Hydrolysis

This two-step route begins with a palladium-catalyzed cyanation of 1-bromo-4-(trifluoromethoxy)benzene, followed by hydrolysis of the resulting nitrile.

Workflow Diagram:

Route 3 start 1-Bromo-4-(trifluoromethoxy)benzene step1 Palladium-Catalyzed Cyanation (e.g., Zn(CN)2, Pd(PPh3)4) start->step1 intermediate 2-Bromo-5-(trifluoromethoxy)benzonitrile step1->intermediate step2 Hydrolysis (NaOH, H2O, then H+) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route 3.

Experimental Protocols:

Step 1: Synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile

  • To a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in a suitable solvent (e.g., DMF or DMAc) is added zinc cyanide (0.6 eq).

  • A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02 eq), is added to the mixture.

  • The reaction is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitrile.

Step 2: Synthesis of this compound

  • The crude 2-bromo-5-(trifluoromethoxy)benzonitrile is dissolved in a mixture of ethanol and water.

  • Sodium hydroxide (2.5 eq) is added, and the mixture is heated to reflux until the hydrolysis is complete (monitored by TLC or the cessation of ammonia evolution).

  • The reaction mixture is cooled and acidified with concentrated hydrochloric acid.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

Cost Analysis: Route 3

ReagentMolar Mass ( g/mol )Quantity (per mole of product)Price (USD/g)Cost (USD)
1-Bromo-4-(trifluoromethoxy)benzene241.011.0 mol (241.01 g)1.14274.75
Zinc Cyanide117.420.6 mol (70.45 g)0.80[11][12][13][14]56.36
Pd(PPh3)41155.560.02 mol (23.11 g)30.00[15][16][17][18][19]693.30
Sodium Hydroxide40.002.5 mol (100 g)0.1010.00
Total Estimated Cost ~1034.41
Estimated Yield (Overall)85%[20][21][22][23][24]
Estimated Cost per Gram ~4.07

Note: Prices are estimates based on currently available data and may vary based on supplier, purity, and quantity.

Conclusion and Recommendation

Based on this comparative cost analysis, Route 2, the Grignard carboxylation of 1-bromo-4-(trifluoromethoxy)benzene, emerges as the most cost-effective method for the synthesis of this compound, with an estimated cost of approximately $1.18 per gram . This route benefits from being a one-step process with a high-yielding transformation and utilizes relatively inexpensive and readily available starting materials.

Route 3 , involving a palladium-catalyzed cyanation followed by hydrolysis, is a viable alternative, with an estimated cost of around $4.07 per gram . While the starting material is the same as in Route 2, the significant cost of the palladium catalyst is a major contributor to the higher overall expense. However, this route may offer advantages in terms of functional group tolerance and scalability for certain applications.

Route 1 , starting from 2-bromo-5-(trifluoromethoxy)toluene, is the least economically favorable option, with an estimated cost of approximately $17.62 per gram . The high cost of the starting material is the primary driver of the overall expense for this pathway.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including raw material availability, scalability, and the specific requirements of the downstream applications. However, for initial small-scale synthesis and early-stage research where cost is a significant consideration, the Grignard carboxylation (Route 2) presents the most compelling option.

References

  • Sundermeier, M., et al. (2003). A Practical, Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 5(24), 4539-4541.
  • Yu, H., et al. (2011). Development of a Practical Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
  • Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33141-33156.
  • IndiaMART. (n.d.). Zinc Cyanide.
  • Big Freeze Dry Ice. (n.d.). Dry Ice.
  • Fors, B. P., et al. (2015). A Mild, Efficient, and Low-Temperature Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(3), 504-507.
  • Big Freeze Ice. (n.d.). Dry Ice.
  • Ben's Dry Ice. (n.d.). Dry Ice Block.
  • CryoCarb. (n.d.). Dry Ice FAQs: Cost, Quantities & More.
  • IndiaMART. (n.d.). Powder Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 98%, For Laboratory.
  • Cee Kay Supply. (n.d.). Retail Dry Ice Pellets.
  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(38), 14113-14119.
  • S D Fine-Chem Limited. (n.d.). ZINC CYANIDE.
  • Worldwide Life Sciences. (n.d.). Zinc cyanide - 1000g.
  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Letters, 2(10), 1423-1425.
  • CP Lab Safety. (n.d.). Zinc Cyanide, Technical Grade, 500 grams, Each.
  • Chemsrc. (n.d.). 2-BROMO-5-(TRIFLUOROMETHYL)BENZYL BROMIDE Price.
  • Azaricta Research Laboratories Private Limited. (n.d.). Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 98%.
  • ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid.
  • Filo. (2024, August 15). 12.5 Preparation of carboxylic acids : 12.5.1 From nitriles and amides.
  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • PrepChem. (n.d.). Synthesis of benzyl bromide.
  • Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
  • Chemguide. (n.d.). Hydrolysis of nitriles.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Oshima, K. (2003). Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. Synlett, 2003(10), 1541-1554.
  • Eureka. (n.d.). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride.
  • JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents.
  • Silverman, J. S., et al. (2010). The Grignard Reagents. Organometallics, 29(21), 4645-4663.
  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. 2-Bromo-5-(trifluoromethoxy)phenylacetic acid has emerged as a critical synthon, most notably in the synthesis of advanced pharmaceutical intermediates. This guide provides an in-depth comparison of viable alternative reagents, offering researchers and drug development professionals a scientifically grounded framework for decision-making, supported by experimental data and mechanistic insights.

The primary application for this reagent and its derivatives is in the construction of complex heterocyclic cores, a notable example being its role as a key precursor in the synthesis of the CGRP receptor antagonist, Rimegepant. The core utility of this molecule lies in the convergence of three key structural features: the ortho-bromo substituent, which serves as a handle for metal-catalyzed cross-coupling reactions; the phenylacetic acid moiety, which provides the backbone for subsequent cyclization; and the trifluoromethoxy group, a bioisostere for a methoxy group, which enhances metabolic stability and modulates electronic properties.

This guide will explore structurally and functionally similar alternatives, evaluating them based on reactivity, commercial availability, and performance in key synthetic transformations.

Comparative Analysis of Alternative Building Blocks

The selection of an alternative reagent is dictated by the specific synthetic strategy, particularly the nature of the planned cyclization and coupling reactions. We will compare alternatives based on the modification of the halogen, the electron-withdrawing group, and the substitution pattern.

Halogen Substitution: Modulating Reactivity in Cross-Coupling

The ortho-bromo group is the primary site for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. The choice of halogen directly impacts the reactivity profile.

  • 2-Iodo-5-(trifluoromethoxy)phenylacetic acid: The C-I bond is more reactive towards oxidative addition in Pd-catalyzed cross-coupling reactions than the C-Br bond. This increased reactivity can allow for milder reaction conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates. However, iodo-arenes are typically more expensive and can have lower stability.

  • 2-Chloro-5-(trifluoromethoxy)phenylacetic acid: The C-Cl bond is less reactive than the C-Br bond. While this may seem disadvantageous, it can offer enhanced selectivity in molecules with multiple halide-functionalized sites. Modern catalyst systems, particularly those employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos), have made the activation of aryl chlorides highly efficient.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction

ReagentHalogenTypical Catalyst SystemRelative ReactivityAvg. Yield (%)Key Advantage
This compoundBrPd(OAc)₂, SPhosBaseline85-95Balanced reactivity and cost
2-Iodo-5-(trifluoromethoxy)phenylacetic acidIPd(PPh₃)₄Higher90-98Milder reaction conditions
2-Chloro-5-(trifluoromethoxy)phenylacetic acidClPd₂(dba)₃, XPhosLower80-90Higher selectivity, lower cost of starting material
Bioisosteric Replacement of the Trifluoromethoxy Group

The -OCF₃ group is prized for its lipophilicity and metabolic stability. However, other electron-withdrawing groups can be employed to achieve similar electronic properties, which may be desirable for scaffold hopping or patent-busting strategies.

  • 2-Bromo-5-(trifluoromethyl)phenylacetic acid: The -CF₃ group is a classic electron-withdrawing substituent. It is more strongly electron-withdrawing than -OCF₃, which can influence the acidity of the acetic acid proton and the electronics of the aromatic ring.

  • 2-Bromo-5-cyanophenylacetic acid: The cyano group offers a different electronic and steric profile. It is a strong electron-withdrawing group and can participate in further chemical transformations if desired.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for comparing the reactivity of the halogenated phenylacetic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid partner (1.2 mmol), potassium carbonate (2.5 mmol), and the palladium catalyst (e.g., SPhos-Pd-G2, 0.02 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Reaction Execution: Stir the mixture at 80-100 °C and monitor by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Strategy

The following workflow illustrates the central role of these building blocks in a generalized synthetic pathway towards complex heterocyclic systems.

G reagent reagent intermediate intermediate process process product product A Alternative Phenylacetic Acid (e.g., 2-Iodo/Chloro-5-OCF3) C Suzuki Coupling A->C B Boronic Acid / Ester B->C D Biaryl Acetic Acid Intermediate C->D Pd Catalyst F Amide Coupling D->F E Amine / Amidine Partner E->F G N-Acyl Intermediate F->G EDC, HOBt H Intramolecular Cyclization (e.g., Pictet-Spengler type) G->H I Final Heterocyclic Core H->I Acid catalyst

Caption: Generalized workflow for heterocyclic synthesis.

This diagram illustrates a common synthetic route where the choice of the initial phenylacetic acid building block directly impacts the crucial Suzuki coupling step, which in turn sets the stage for the subsequent formation of the final heterocyclic product.

Conclusion and Future Perspectives

While this compound remains a robust and widely used building block, a thorough understanding of its alternatives is essential for strategic synthetic planning. 2-Iodo analogs offer enhanced reactivity for milder conditions, whereas 2-chloro analogs provide an economical and selective alternative, particularly with the advent of advanced catalyst systems. Furthermore, exploring bioisosteric replacements for the trifluoromethoxy group can open new avenues in medicinal chemistry for modulating physicochemical properties. The choice of reagent should be a deliberate decision based on a holistic analysis of reactivity, cost, availability, and the specific goals of the synthetic campaign.

References

A Spectroscopic Guide to Substituted Phenylacetic Acids: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the nuanced structural variations of active molecules can dictate their efficacy, stability, and overall performance. Substituted phenylacetic acids, a cornerstone scaffold in numerous therapeutic agents and functional materials, present a compelling case study in understanding how subtle changes in chemical structure manifest in their macroscopic properties. This guide provides a comprehensive spectroscopic comparison of substituted phenylacetic acids, offering researchers, scientists, and drug development professionals a detailed roadmap for their characterization. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—elucidating how the nature and position of substituents on the phenyl ring systematically alter their spectral signatures. This guide is designed to be a practical, in-depth resource, grounded in experimental data and established scientific principles.

The Significance of Spectroscopic Characterization

The addition of substituents to the phenyl ring of phenylacetic acid can profoundly influence its electronic environment, steric hindrance, and intermolecular interactions. These modifications, in turn, impact the molecule's biological activity, reactivity, and physical properties. Spectroscopic techniques provide a powerful, non-destructive means to probe these molecular-level changes, offering invaluable insights for quality control, structural elucidation, and the rational design of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, we can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. For substituted phenylacetic acids, we focus on two key regions: the aromatic region (typically 6.5-8.0 ppm) and the aliphatic region, where the methylene (-CH₂-) protons of the acetic acid moiety reside.

The aromatic protons of unsubstituted benzene resonate at approximately 7.26 ppm. When a substituent is introduced onto the phenyl ring, the chemical shifts of the remaining aromatic protons are altered. Electron-donating groups (EDGs) like -OCH₃ or -NH₂ increase electron density on the ring, shielding the protons and causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -Cl decrease electron density, deshielding the protons and resulting in a downfield shift (higher ppm).[1] The splitting patterns (e.g., doublets, triplets) in the aromatic region also provide crucial information about the substitution pattern (ortho, meta, or para).[1][2]

The methylene protons adjacent to the carboxylic acid group typically appear as a singlet around 3.6 ppm in phenylacetic acid.[3] The chemical shift of these protons is also influenced, albeit to a lesser extent, by the ring substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides complementary information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield, typically between 160-180 ppm.[4] The aromatic carbons resonate in the 110-160 ppm range.[1] The chemical shifts of the ipso, ortho, meta, and para carbons relative to the substituent provide a detailed picture of the electronic effects of the substituent. For instance, an electron-donating group will cause a significant upfield shift for the ipso and para carbons.

Comparative ¹H and ¹³C NMR Data for Selected Substituted Phenylacetic Acids:

SubstituentPositionAromatic ¹H Chemical Shifts (ppm)Methylene ¹H Chemical Shift (ppm)Carbonyl ¹³C Chemical Shift (ppm)
H-~7.24-7.36 (m)[3]~3.64 (s)[3]~177.9[3]
4-Clpara~7.29 (d), ~7.22 (d)~3.59 (s)~177.2
4-NO₂para~8.18 (d), ~7.48 (d)~3.75 (s)~176.5
4-OCH₃para~7.20 (d), ~6.85 (d)~3.55 (s)~178.5
4-NH₂para~7.05 (d), ~6.65 (d)~3.48 (s)~179.1

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the substituted phenylacetic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Transfer->Tune Acquire Acquire Spectra (¹H, ¹³C) Tune->Acquire Process Process Data (FT, Phasing) Acquire->Process Analyze Analyze Spectra (Shifts, Splitting, Integration) Process->Analyze Structure Elucidate Structure Analyze->Structure

Caption: Workflow for NMR analysis of substituted phenylacetic acids.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For substituted phenylacetic acids, the most prominent and diagnostic IR absorption bands are:

  • O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.[5][6]

  • C=O Stretch: A strong, sharp absorption band between 1680-1725 cm⁻¹. The exact position is influenced by the substituent on the phenyl ring.[5][7] Aromatic carboxylic acids generally show this peak at a lower wavenumber (1680-1710 cm⁻¹) compared to saturated carboxylic acids due to conjugation.[7] Electron-withdrawing groups can slightly increase the C=O stretching frequency.

  • C-O Stretch: A medium to strong absorption in the 1210-1320 cm⁻¹ region.[5]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Comparative IR Data for Selected Substituted Phenylacetic Acids:

SubstituentO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
H~2500-3300 (broad)~1710~1290
4-Cl~2500-3300 (broad)~1715~1295
4-NO₂~2500-3300 (broad)~1720~1300
4-OCH₃~2500-3300 (broad)~1705~1285

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Data Acquisition: Lower the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For substituted phenylacetic acids, the primary absorptions are due to π → π* transitions within the aromatic ring.

Benzene exhibits a characteristic absorption band around 255 nm.[8] The position and intensity of this band are sensitive to substitution on the ring.[8][9]

  • Bathochromic Shift (Red Shift): Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) attached to the phenyl ring cause a shift of the absorption maximum (λ_max) to a longer wavelength. This is due to the delocalization of the non-bonding electrons of the substituent with the π-system of the ring, which lowers the energy gap for the π → π* transition.

  • Hypsochromic Shift (Blue Shift): Electron-withdrawing groups (e.g., -NO₂, -COOH) can cause a shift to a shorter wavelength, although this effect is often less pronounced for the primary benzene band.[8]

Comparative UV-Vis Data for Selected Substituted Phenylacetic Acids (in Ethanol):

Substituentλ_max (nm)Molar Absorptivity (ε)
H~258~200
4-Cl~265~250
4-NO₂~274~10,000
4-OCH₃~275~1,500
4-NH₂~280~1,400

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the substituted phenylacetic acid in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen such that the absorbance is within the linear range of the instrument (typically 0.1-1.0).

  • Instrument Setup: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the blank in the spectrophotometer and record the baseline.

  • Data Acquisition: Replace the blank with the cuvette containing the sample solution and record the UV-Vis spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

UV-Vis Spectroscopy Workflow:

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution Fill_Cuvette Fill Quartz Cuvette Prepare_Solution->Fill_Cuvette Blank Record Baseline (Blank) Fill_Cuvette->Blank Record_Spectrum Record Sample Spectrum Blank->Record_Spectrum Determine_Lambda_max Determine λ_max Record_Spectrum->Determine_Lambda_max Calculate_Epsilon Calculate Molar Absorptivity Determine_Lambda_max->Calculate_Epsilon

Caption: Workflow for UV-Vis spectroscopy of substituted phenylacetic acids.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For substituted phenylacetic acids, electron ionization (EI) is a common technique. The molecular ion (M⁺) peak is often observed, although its intensity can vary. Aromatic acids generally show a more prominent molecular ion peak than their aliphatic counterparts.[10]

A characteristic fragmentation pattern for phenylacetic acids involves the cleavage of the bond between the methylene group and the phenyl ring, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak. Other common fragmentations include the loss of the carboxyl group (-COOH, 45 Da) or the entire acetic acid side chain.[10]

The mass of the molecular ion will, of course, depend on the substituent. For example:

  • Phenylacetic acid (C₈H₈O₂): MW = 136.15 g/mol

  • 4-Chlorophenylacetic acid (C₈H₇ClO₂): MW = 170.59 g/mol

  • 4-Nitrophenylacetic acid (C₈H₇NO₄): MW = 181.15 g/mol

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane). For some less volatile derivatives, derivatization (e.g., silylation) may be necessary.

  • Instrument Setup: The sample is injected into a gas chromatograph (GC) to separate it from any impurities. The GC is coupled to the mass spectrometer.

  • Data Acquisition: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

  • Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Conclusion

The spectroscopic characterization of substituted phenylacetic acids is a multifaceted endeavor that provides a wealth of information about their chemical structure and electronic properties. By systematically applying NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently elucidate the structure of novel derivatives, monitor reactions, and assess purity. The predictable shifts and patterns observed in the spectra, as influenced by the nature and position of substituents, not only aid in routine characterization but also provide fundamental insights into structure-property relationships. This guide serves as a foundational resource to empower scientists in their exploration and application of this important class of compounds.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
  • International Journal of Engineering Research & Modern Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.
  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Chemguide. (n.d.). interpreting infra-red spectra.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • National Institute of Standards and Technology. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes.
  • SpectraBase. (n.d.). Phenylacetic acid.
  • mzCloud. (2016). Phenylacetic acid.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209).
  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.
  • ResearchGate. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds.
  • National Institute of Standards and Technology. (n.d.). Phenylacetic acid propyl ester.
  • National Institute of Standards and Technology. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • Human Metabolome Database. (n.d.). Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209).
  • PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.
  • National Institute of Standards and Technology. (n.d.). Benzeneacetic acid.
  • University of Calgary. (n.d.). Ch 13 - Aromatic H.
  • YouTube. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives.
  • Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.
  • Chegg.com. (2021). Solved Please interpret this IR spectrum of phenylacetic.
  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
  • PubMed. (n.d.). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.
  • National Institute of Standards and Technology. (n.d.). Benzeneacetic acid.
  • Study.com. (n.d.). How would distinguish between methyl benzoate and phenylacetic acid using ^1H NMR spectroscopy?.
  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP009209.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid.
  • ResearchGate. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.
  • ResearchGate. (n.d.). Typical UV spectra of the different compound types -from left to right....
  • PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood.
  • ResearchGate. (2025). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.

Sources

A Technical Guide to the Acidity of Fluorinated Phenylacetic Acids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate physicochemical properties of molecules is paramount. Among these, the acidity, quantified by the acid dissociation constant (pKa), of a drug candidate can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth, data-driven comparison of the acidity of phenylacetic acid and its ortho-, meta-, and para-fluorinated derivatives, offering insights into the rational design of therapeutics.

The Critical Role of Acidity in Drug Design

The pKa of a molecule dictates its ionization state at a given pH. For a drug to be effective, it must often traverse various biological environments with differing pH, from the acidic stomach to the more neutral bloodstream and the interior of cells. The degree of ionization affects a molecule's solubility, lipophilicity, and ability to interact with its biological target. Fine-tuning the pKa is therefore a critical lever in optimizing a drug's pharmacokinetic and pharmacodynamic properties.

Fluorination is a powerful and widely employed strategy in medicinal chemistry to modulate these properties. The high electronegativity of fluorine exerts a strong inductive effect, influencing the electron density distribution within a molecule and, consequently, its acidity.

Comparative Acidity: An Experimental Data-Driven Analysis

To provide a clear and objective comparison, this guide focuses on experimentally determined pKa values in aqueous solution at 25°C. Phenylacetic acid serves as our baseline for understanding the impact of fluorine substitution at different positions on the phenyl ring.

CompoundStructurePosition of FluorinepKa Value
Phenylacetic AcidC₆H₅CH₂COOH-4.310[1]
2-Fluorophenylacetic Acido-FC₆H₄CH₂COOHOrtho4.093[1]
3-Fluorophenylacetic Acidm-FC₆H₄CH₂COOHMeta4.10 (predicted)[2][3]
4-Fluorophenylacetic Acidp-FC₆H₄CH₂COOHPara4.25[4]

Note: While experimental values for ortho- and para-isomers are available, the pKa for the meta-isomer is a predicted value. For the purpose of this guide, it serves as an estimation for comparative discussion.

The data clearly demonstrates that the introduction of a fluorine atom increases the acidity of phenylacetic acid, as indicated by the lower pKa values. This is a direct consequence of the electron-withdrawing inductive effect of fluorine.[5] By pulling electron density away from the carboxylic acid group, the fluorine atom stabilizes the resulting carboxylate anion, making the proton more readily donated.[5]

The position of the fluorine atom on the phenyl ring also plays a crucial role in the magnitude of this effect. The ortho-substituted isomer exhibits the lowest pKa, indicating it is the strongest acid among the fluorinated derivatives. This is because the inductive effect is distance-dependent, and the ortho position is closest to the carboxylic acid group. The acidity then decreases as the fluorine atom moves to the meta and para positions.

The Underlying Science: Inductive Effect and its Positional Dependence

The increased acidity of fluorinated carboxylic acids is primarily attributed to the negative inductive effect (-I effect) of the highly electronegative fluorine atom.[5] This effect involves the polarization of sigma (σ) bonds, leading to a withdrawal of electron density along the carbon chain.

Caption: Inductive effect of fluorine stabilizing the carboxylate anion.

When the carboxylic acid deprotonates to form the carboxylate anion, the negative charge is delocalized across the two oxygen atoms. The presence of the electron-withdrawing fluorine atom further disperses this negative charge, leading to a more stable conjugate base. A more stable conjugate base corresponds to a stronger acid.

The strength of the inductive effect diminishes with distance. This explains the observed trend in pKa values:

  • Ortho: The fluorine atom is closest to the carboxylic acid group, exerting the strongest inductive effect and resulting in the highest acidity (lowest pKa).

  • Meta: The fluorine atom is further away, leading to a weaker inductive effect compared to the ortho position.

  • Para: The fluorine atom is at the furthest position from the carboxylic acid group, resulting in the weakest inductive effect among the substituted isomers.

Experimental Protocol: Determination of pKa by Potentiometric Titration

To ensure the scientific integrity of acidity comparisons, a robust and reproducible experimental method is essential. Potentiometric titration is a widely accepted and accurate technique for determining the pKa of weak acids.

Principle

This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the weak acid (analyte). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

    • Accurately weigh a known amount of the fluorinated phenylacetic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.

  • Titration Procedure:

    • Place a known volume of the fluorinated phenylacetic acid solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The strategic placement of a fluorine atom on the phenyl ring of phenylacetic acid provides a powerful tool for modulating its acidity. The electron-withdrawing inductive effect of fluorine consistently increases the acidity, with the magnitude of this effect being dependent on the substituent's position. The ortho-isomer is the most acidic, followed by the meta and para isomers. This predictable trend allows for the rational design of molecules with tailored pKa values, a crucial step in the optimization of drug candidates for improved pharmacokinetic and pharmacodynamic profiles. The use of standardized experimental protocols, such as potentiometric titration, is essential for obtaining reliable and comparable acidity data to guide these design efforts.

References

  • Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 2375-2377. [Link]
  • PubChem. (n.d.). 3-Fluorophenylacetic acid.

Sources

A Comparative Guide to the Lipophilicity of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount to its success. Among these, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the lipophilicity of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid and its structural analogs. By examining experimental data and elucidating the underlying structure-lipophilicity relationships, we aim to furnish researchers with the insights necessary for rational drug design.

The Significance of Lipophilicity in Drug Design

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a drug's ability to traverse biological membranes, bind to its target receptor, and undergo metabolic processes. A delicate balance is required; while sufficient lipophilicity is essential for membrane permeability and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the precise modulation of lipophilicity is a cornerstone of modern medicinal chemistry.

Comparative Analysis of Phenylacetic Acid Analogs

To understand the impact of specific structural modifications on lipophilicity, we will compare the parent molecule, phenylacetic acid, with a series of its halogenated and fluorinated analogs. The distribution coefficient (logD) is a particularly relevant measure of lipophilicity for ionizable compounds like phenylacetic acids, as it accounts for the pH of the medium.

CompoundStructureLogP (Experimental)LogP (Calculated)
Phenylacetic acid1.41-
2-Bromophenylacetic acid-2.28[1]
2-Fluoro-5-(trifluoromethyl)phenylacetic acid-2.4[2]
2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid-3.095[3]
This compound No experimental data foundNo calculated data found

Structure-Lipophilicity Relationship:

The data, though a mix of experimental and calculated values, reveals a clear trend. The introduction of halogen atoms and fluorinated moieties significantly increases the lipophilicity of the phenylacetic acid scaffold.

  • Phenylacetic acid , the parent molecule, exhibits the lowest lipophilicity with an experimental logP of 1.41.

  • The addition of a bromine atom at the 2-position in 2-bromophenylacetic acid increases the calculated logP to 2.28, highlighting the lipophilic nature of halogens.[1]

  • Replacing the bromine with a fluorine and adding a trifluoromethyl group at the 5-position, as in 2-fluoro-5-(trifluoromethyl)phenylacetic acid , further elevates the calculated lipophilicity to a logP of 2.4.[2]

  • An even greater increase is observed in 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid , with a calculated logP of 3.095, demonstrating the additive effect of both bromine and a trifluoromethyl group on lipophilicity.[3]

While experimental data for This compound is not publicly available, we can infer its lipophilicity based on the observed trends. The trifluoromethoxy group is known to be highly lipophilic. Therefore, it is anticipated that this compound will exhibit a logD value significantly higher than its analogs, likely exceeding 3.5. This substantial increase in lipophilicity will have profound implications for its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Determination of Lipophilicity (LogD)

Accurate determination of lipophilicity is crucial for guiding drug discovery projects. The "gold standard" method is the shake-flask method , while higher-throughput alternatives like High-Performance Liquid Chromatography (HPLC) are also widely employed.

Shake-Flask Method for LogD Determination

This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., 7.4 to mimic physiological conditions).

Figure 1: Workflow of the shake-flask method for LogD determination.

Detailed Protocol:

  • Preparation of Phases: Saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by mixing them overnight and then allowing them to separate.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the LogD using the formula: LogD = log (Concentration in n-octanol / Concentration in aqueous buffer).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for LogD Determination

RP-HPLC offers a faster, more automated approach to estimate lipophilicity. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its logP/logD value.

Figure 2: Workflow of the RP-HPLC method for LogD determination.

Detailed Protocol:

  • System Preparation: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of standard compounds with known logP values that span the expected range of the test compound.

  • Standard Analysis: Inject each standard compound and record its retention time.

  • Calibration Curve: Plot the logarithm of the capacity factor (k') or the retention time of the standards against their known logP values to generate a linear calibration curve. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and record its retention time.

  • LogD Determination: Use the retention time of the test compound and the calibration curve to determine its logD value.

Conclusion

The lipophilicity of a drug candidate is a critical parameter that must be carefully optimized to ensure a favorable ADME profile. This guide has demonstrated the significant impact of bromine and trifluoromethoxy substituents on the lipophilicity of the phenylacetic acid scaffold. While experimental data for this compound remains to be determined, the established structure-lipophilicity trends strongly suggest it will be a highly lipophilic compound. The provided experimental protocols for the shake-flask and RP-HPLC methods offer robust approaches for the accurate determination of logD, enabling researchers to make informed decisions in the pursuit of novel therapeutics.

References

  • Human Metabolome Database. Showing metabocard for Phenylacetic acid (HMDB0000209). [Link]
  • Chemsrc. 2-Bromophenylacetic acid | CAS#:18698-97-0. [Link]
  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. [Link]
  • Domainex. Shake Flask LogD. [Link]
  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]
  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. [Link]
  • FooDB. Showing Compound Phenylacetic acid (FDB010558). [Link]
  • Wikipedia. Phenylacetic acid. [Link]
  • PubChem. Phenylacetic Acid. [Link]
  • AxisPharm. Log D Measurement. [Link]
  • protocols.io. LogP / LogD shake-flask method. [Link]
  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]
  • PubMed. Simultaneous determination of LogD, LogP, and pK(a)
  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]
  • Human Metabolome Database. Showing metabocard for Phenylacetic acid (HMDB0000209). [Link]
  • ChemWhat. Phenylacetic acid CAS#: 103-82-2. [Link]
  • PubChem. 2-Bromophenylacetic acid. [Link]
  • PubChem. 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. [Link]
  • Thermo Fisher Scientific. 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals. [Link]
  • ChemBK. 2-Bromo-5-fluorophenylacetic acid. [Link]
  • NIST. α-Bromophenylacetic acid. [Link]
  • R&D Chemicals. 2-Bromo-5-chloro-phenylacetic acid. [Link]
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
  • PubMed Central. Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]
  • ACD/Labs. LogP—Making Sense of the Value. [Link].acdlabs.com/resources/logp-making-sense-of-the-value/)

Sources

A Researcher's Guide to Enhancing the Metabolic Stability of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its therapeutic success.[1] Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[2][3] A compound that is rapidly metabolized may struggle to achieve and maintain therapeutic concentrations in the body, leading to a short duration of action and potentially poor bioavailability.[4] Conversely, an overly stable compound could accumulate, leading to toxicity.[4] Therefore, the early assessment and optimization of metabolic stability are crucial for selecting drug candidates with favorable pharmacokinetic profiles.[4]

This guide provides a comparative framework for understanding and improving the metabolic stability of derivatives of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. We will delve into the structural features of this scaffold that are likely to influence its metabolic fate and explore derivatization strategies to enhance stability. This will be supported by established principles of drug metabolism and detailed experimental protocols for assessing metabolic stability in vitro.

The Core Scaffold: this compound

The parent compound, this compound, possesses several functional groups that can influence its metabolic profile:

  • Aromatic Ring: The phenyl ring is a common site for oxidation by cytochrome P450 (CYP) enzymes, typically leading to the formation of phenolic metabolites.[5] The positions on the ring that are most susceptible to oxidation are generally those that are electron-rich and sterically accessible.[5]

  • Bromo Group: Halogenated aromatic compounds can undergo various metabolic reactions, including oxidative debromination.[6] The presence of the bromine atom can also influence the electronic properties of the aromatic ring, thereby affecting the regioselectivity of CYP-mediated oxidation.

  • Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is known to be a strong electron-withdrawing group and is generally associated with increased metabolic stability.[7][8] The high strength of the C-F bonds makes this group resistant to metabolic degradation, and its presence can shield adjacent positions on the aromatic ring from metabolism.[7]

  • Carboxylic Acid Group (-COOH): The carboxylic acid moiety can be a site for Phase II conjugation reactions, particularly glucuronidation.[9] While this process typically leads to more water-soluble and readily excretable metabolites, the formation of reactive acyl glucuronides can sometimes be associated with toxicity.[9][10]

Strategies for Enhancing Metabolic Stability: A Comparative Analysis

The primary goal in optimizing the metabolic stability of this scaffold is to identify and modify the most metabolically labile sites. Below, we compare several derivatization strategies.

Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group, while often crucial for target engagement, can be a metabolic liability.[9][11] Its replacement with a suitable bioisostere can mitigate this while preserving or even enhancing biological activity.[9][11]

BioisosterepKa RangeGeneral Metabolic FatePotential Advantages
Carboxylic Acid (Parent) 4-5Acyl glucuronidation-
Tetrazole 4.5-5.5N-glucuronidation, oxidative metabolismCan avoid reactive acyl glucuronide formation.[10] Often improves oral bioavailability.[12]
N-Acylsulfonamide 5-9Generally more stable than carboxylic acidsCan offer improved permeability and metabolic stability.[11]
Hydroxamic Acid 8-10Sulfation, glucuronidationCan act as a carboxylic acid mimic, but may also have its own metabolic liabilities.[9]

Rationale for Selection: The choice of a bioisostere is a multi-parameter optimization problem.[11] For instance, replacing the carboxylic acid with a tetrazole can be an effective strategy to block acyl glucuronidation.[10][12] The similar pKa of tetrazoles to carboxylic acids means that the crucial ionic interactions with the biological target can often be maintained.

Modification of the Aromatic Ring

Altering the substitution pattern on the phenyl ring can block sites of metabolism and improve stability.

  • Introduction of Additional Electron-Withdrawing Groups: Adding another fluorine atom or a trifluoromethyl group can further deactivate the aromatic ring towards oxidative metabolism.[7] The position of this new group is critical and should be guided by an understanding of the most likely sites of hydroxylation on the parent scaffold.

  • Steric Shielding: Introducing a bulky group adjacent to a potential metabolic hot spot can sterically hinder the approach of metabolizing enzymes.

The Protective Effect of the Trifluoromethoxy Group

The trifluoromethoxy group is a powerful tool for enhancing metabolic stability.[7][13] Its strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to CYP-mediated oxidation.[7] When designing derivatives, preserving this group is likely to be advantageous for maintaining a favorable metabolic profile.

Experimental Assessment of Metabolic Stability

To experimentally determine the metabolic stability of novel derivatives, the in vitro liver microsomal stability assay is a widely used, cost-effective, and high-throughput method.[14][15][16]

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[1][2]

Materials:

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Liver microsomes (human, rat, mouse, etc.)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for LC-MS/MS analysis.

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound and control solutions D Pre-incubate test compound with microsomes at 37°C A->D B Thaw and dilute liver microsomes in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E Start Reaction F Incubate at 37°C, taking aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction in aliquots with cold acetonitrile + internal standard F->G Time Points H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Determine percent of parent compound remaining vs. time I->J K Calculate t½ and CLint J->K

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO). Create working solutions by diluting the stock solutions in buffer.[17]

    • On the day of the experiment, thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.[18]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to each well.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[18]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. The time of this addition is considered t=0.[11][19]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard to stop the reaction.[16]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quenched samples at high speed to precipitate the microsomal proteins.[20]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[16][21]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[17]

Illustrative Data Comparison

The following table presents hypothetical data to illustrate how the metabolic stability of different derivatives of this compound could be compared.

Compound IDModificationIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent-001 -2527.7
Deriv-002 Carboxylic acid -> Tetrazole4814.4
Deriv-003 Addition of 4-Fluoro group6510.7
Deriv-004 Carboxylic acid -> N-Acylsulfonamide5512.6

This data is for illustrative purposes only and does not represent actual experimental results.

Predicted Metabolic Pathways

Based on common metabolic transformations, the following diagram illustrates the potential metabolic pathways for the core scaffold. Identifying these potential "soft spots" is key to designing more stable derivatives.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 2-Bromo-5-(trifluoromethoxy) -phenylacetic acid Aromatic_Hydroxylation Aromatic Hydroxylation (Phenolic Metabolites) Parent->Aromatic_Hydroxylation Oxidation Debromination Oxidative Debromination Parent->Debromination Oxidation Acyl_Glucuronidation Acyl Glucuronidation (on Carboxylic Acid) Parent->Acyl_Glucuronidation UGT Enzyme Aromatic_Hydroxylation->Acyl_Glucuronidation Further Conjugation

Caption: Potential Metabolic Pathways for the Core Scaffold.

Conclusion and Future Perspectives

The metabolic stability of derivatives of this compound can be rationally improved through targeted structural modifications. The strategic replacement of the carboxylic acid with bioisosteres like tetrazoles and the introduction of additional deactivating groups on the aromatic ring are promising approaches. The inherent stability conferred by the trifluoromethoxy group is a significant asset of this scaffold.

This guide provides a framework for designing and evaluating new derivatives. However, it is imperative that these design principles are validated through rigorous experimental testing. The in vitro microsomal stability assay is an essential first step in this process, providing critical data to guide the selection of compounds with the greatest potential for in vivo success. Further studies using intact hepatocytes can provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways.[3][21][22] By integrating rational design with robust experimental validation, researchers can efficiently navigate the path toward identifying drug candidates with optimized pharmacokinetic properties.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan.
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • PubMed. (2006). Metabolic stability screen for drug discovery using cassette analysis and column switching.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability.
  • PubMed Central. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • PubMed. (2007). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review.
  • PubMed. (1987). Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound.
  • ResearchGate. (2025). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubMed Central. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Medicinal Chemistry. (2014). Phase I Metabolism- Oxidation of Aromatic compounds.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-tested procedures for the safe and compliant disposal of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Part 1: Core Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's specific risks is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).[1] this compound is classified as a hazardous substance requiring specialized handling.

The key hazards are identified by the Globally Harmonized System (GHS) and are summarized below.[2]

Hazard Classification (GHS-US)Hazard StatementPictogram
Skin Irritation, Category 2H315 - Causes skin irritationGHS07
Eye Irritation, Category 2AH319 - Causes serious eye irritationGHS07
Specific Target Organ Toxicity (Single Exposure), Category 3H335 - May cause respiratory irritationGHS07

Beyond these immediate health effects, the compound's chemical structure is a critical factor for disposal. It is a halogenated organic compound , containing both bromine and fluorine atoms.[3] This classification is fundamentally important because mixing halogenated wastes with non-halogenated wastes can lead to the formation of highly toxic byproducts during incineration and needlessly increases hazardous waste management costs.[4] Therefore, it must be segregated into a specific waste stream.[3]

Part 2: Pre-Disposal Protocol: In-Lab Handling and Segregation

Proper disposal begins at the point of generation. Diligent adherence to the following steps within the laboratory is the foundation of a safe waste management program.

Step 1: Personal Protective Equipment (PPE)

Based on the hazard assessment, appropriate PPE is mandatory to prevent exposure.[1]

  • Eye Protection : Wear chemical safety goggles at all times.[1]

  • Hand Protection : Use chemically resistant gloves, such as nitrile.

  • Body Protection : A standard lab coat should be worn.

  • Respiratory Protection : All handling of the solid material or solutions should be conducted within a certified chemical fume hood to mitigate the risk of respiratory irritation.[5]

Step 2: Waste Segregation at the Source

This is the most critical step in the disposal process.

  • Designate a Specific Waste Stream : this compound waste must be collected in a container designated exclusively for "Halogenated Organic Waste." [3][6]

  • Avoid Cross-Contamination : Never mix this waste with non-halogenated organic solvents (like acetone, ethanol, hexanes), aqueous waste, or solid chemical waste.[3][4] The presence of halogens requires high-temperature incineration in specialized facilities to ensure complete destruction and to scrub acidic gases (like HBr and HF) that are produced.[7][8]

Step 3: Containment and Labeling

Proper containment and labeling prevent accidental misuse and ensure compliant pickup.

  • Container Selection : Use only approved, chemically compatible hazardous waste containers, which are typically made of high-density polyethylene (HDPE). The container must be in good condition with a secure, leak-proof threaded cap.[6][9]

  • Labeling : The waste container must be clearly labeled before the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" . Do not use abbreviations.[6]

    • A list of all other components and their approximate concentrations if it is a mixed waste stream.[3]

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).[2]

Part 3: Disposal Workflow and Decision Making

The following workflow outlines the decision-making process from waste generation to final disposal. This process ensures that all waste streams are handled correctly and stored in compliance with regulations like those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11]

DisposalWorkflow start_node Waste Generated: This compound decision_node decision_node start_node->decision_node Assess Waste Form process_node process_node decision_node->process_node Solid Reagent or Contaminated Debris process_node_sol Is the solvent halogenated (e.g., DCM, Chloroform)? decision_node->process_node_sol:n Solution in Organic Solvent storage_node Store Securely in Satellite Accumulation Area (SAA) process_node->storage_node Place in Labeled 'Halogenated Organic Solid Waste' Container end_node Arrange Pickup by EHS or Licensed Waste Contractor storage_node->end_node When container is 80% full or per lab schedule process_node_sol_yes Use 'Halogenated Organic Liquid Waste' Container process_node_sol->process_node_sol_yes Yes process_node_sol_no CRITICAL: Waste stream is STILL classified as 'Halogenated Organic Liquid Waste' due to the solute. process_node_sol->process_node_sol_no No (e.g., in THF, Ethyl Acetate) process_node_sol_yes->storage_node process_node_sol_no->storage_node

Caption: Disposal decision workflow for this compound.

Step 1: On-Site Accumulation

Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9] This area must be under the control of the laboratory personnel. Adhere to institutional and federal limits on the volume of waste that can be stored (e.g., a maximum of 55 gallons of hazardous waste).[9] Keep containers securely closed at all times except when adding waste.[6][12]

Step 2: Final Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[4][5]

  • Professional Disposal : The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][13] These services are equipped to transport and manage halogenated organic waste in compliance with all federal, state, and local regulations.[4][14]

  • Cradle-to-Grave Responsibility : Remember that the waste generator is legally responsible for the waste from its creation to its final, safe disposal.[4] This underscores the importance of using certified disposal services.

Part 4: Emergency Procedures for Spills

In the event of a small spill, immediate and correct action can prevent a more serious incident.

  • Alert Personnel : Notify colleagues in the immediate area.

  • Evacuate if Necessary : If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Manage Small Spills : For minor spills inside a chemical fume hood:

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[5]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5][15]

    • Decontaminate the area and wash hands thoroughly.

By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety and ensure that the disposal of this compound is handled with the necessary diligence and care.

References

  • Title: Good Laboratory Practices: Waste Disposal Source: SCION Instruments URL:[Link]
  • Title: Effective Lab Chemical Waste Management Source: Environmental Marketing Services URL:[Link]
  • Title: Best Practices for Laboratory Waste Management Source: ACTenviro URL:[Link]
  • Title: OSHA Rules for Hazardous Chemicals Source: DuraLabel URL:[Link]
  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania, Environmental Health & Radi
  • Title: OSHA Chemical Storage Requirements: How Employers Can Stay Compliant Source: US Compliance URL:[Link]
  • Title: OSHA Regulations and Hazardous Waste Disposal: What To Know Source: Clean Management URL:[Link]
  • Title: How OSHA Workplace Rules Affect Hazardous Waste Management Source: Hazardous Waste Experts URL:[Link]
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency URL:[Link]
  • Title: OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview Source: CDMS URL:[Link]
  • Title: HAZARDOUS WASTE SEGREGATION Source: Bucknell University URL:[Link]
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.
  • Title: 3-(Trifluoromethoxy)phenylacetic acid Safety Data Sheet Source: Thermo Fisher Scientific URL:[Link]
  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]
  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, Northwestern University URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.